molecular formula C4H2CaO4 B1233713 Calcium Maleate CAS No. 34938-90-4

Calcium Maleate

Cat. No.: B1233713
CAS No.: 34938-90-4
M. Wt: 154.13 g/mol
InChI Key: HDRTWMBOUSPQON-ODZAUARKSA-L
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Description

Calcium Maleate, also known as this compound, is a useful research compound. Its molecular formula is C4H2CaO4 and its molecular weight is 154.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

34938-90-4

Molecular Formula

C4H2CaO4

Molecular Weight

154.13 g/mol

IUPAC Name

calcium;(Z)-but-2-enedioate

InChI

InChI=1S/C4H4O4.Ca/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-;

InChI Key

HDRTWMBOUSPQON-ODZAUARKSA-L

SMILES

C(=CC(=O)[O-])C(=O)[O-].[Ca+2]

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)[O-].[Ca+2]

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].[Ca+2]

Synonyms

hydrogen maleate
maleate
maleic acid
maleic acid, ammonium salt
maleic acid, calcium salt
maleic acid, dipotassium salt
maleic acid, disodium salt
maleic acid, iron salt
maleic acid, monoammonium salt
maleic acid, monocopper (2+) salt
maleic acid, monosodium salt
maleic acid, neodymium salt
maleic acid, potassium salt
maleic acid, sodium salt
sodium maleate

Origin of Product

United States

Foundational & Exploratory

"chemical structure of calcium maleate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Calcium Malate (B86768)

Introduction

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of calcium malate. While the topic specified is "calcium maleate (B1232345)," the preponderance of scientific literature, including substance registration and application data, points to "calcium malate" as the compound of primary interest in research, food science, and pharmaceutical development. Maleic acid and malic acid are geometric isomers; calcium malate is the calcium salt of malic acid (2-hydroxybutanedioate), whereas calcium maleate is the salt of maleic acid ((2Z)-but-2-enedioate). This document will focus on calcium malate, the compound associated with the properties and applications detailed in the available research.

Calcium malate is recognized for its high bioavailability as a source of calcium, making it a compound of significant interest for professionals in nutrition and drug development.[1][2] Its use as a food additive and dietary supplement is well-established.[3]

Calcium malate is an ionic compound formed between a calcium cation (Ca²⁺) and a malate anion. The malate anion is derived from malic acid, a dicarboxylic acid that plays a role in the citric acid cycle (Krebs cycle). The chemical formula is Ca(C₄H₄O₅).[4] The calcium ion forms an ionic bond with the two carboxylate groups of the malate molecule.

Table 1: Chemical Identifiers for Calcium Malate

Identifier Value Reference(s)
IUPAC Name Calcium 2-hydroxybutanedioate [5]
CAS Number 16426-50-9 (Primary), 17482-42-7 [5]
Molecular Formula C₄H₄CaO₅ [5][6]
Molecular Weight 172.15 g/mol [5]
Canonical SMILES C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2] [7]
InChI InChI=1S/C4H6O5.Ca/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 [5][7]
InChIKey OLOZVPHKXALCRI-UHFFFAOYSA-L [5][7]
ECHA InfoCard 100.037.710 [5]

| E Number | E352 |[3][5] |

Physicochemical Properties

Calcium malate is typically a white, odorless, crystalline powder or granular solid.[3][4] It is characterized by its slight solubility in water, a property that distinguishes it from the more soluble calcium citrate (B86180) malate complex but provides higher bioavailability compared to calcium carbonate.[3][5][8]

Table 2: Physicochemical Data for Calcium Malate

Property Value Reference(s)
Appearance White granules or white powder [3][4]
Odor Odorless [9]
Flavor Neutral, slightly bitter, salty [6]
Solubility in Water Slightly soluble (approx. 5 g/L at 25°C) [5][9]
Solubility in Alcohol Soluble [3]
pH (1% solution) ~7.0 [6]
Boiling Point 305.00 to 307.00 °C @ 760.00 mm Hg [10]
Flash Point 153.33 °C (308.00 °F) [10]

| Calcium Content | Approx. 20.0% - 23.5% |[4][6] |

Synthesis and Manufacturing

The synthesis of calcium malate is typically achieved through a straightforward acid-base reaction. Common methods involve the reaction of malic acid with a calcium source such as calcium carbonate or calcium hydroxide.[3][11]

Experimental Protocol: Laboratory Synthesis of Calcium Malate

This protocol describes a general method for synthesizing calcium malate from malic acid and calcium carbonate.

Materials:

  • L-Malic Acid (C₄H₆O₅)

  • Calcium Carbonate (CaCO₃)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Heating Mantle

  • pH Meter

  • Buchner Funnel and Filter Paper

  • Drying Oven

Procedure:

  • Dissolution: Prepare an aqueous solution of L-malic acid by dissolving a specific molar amount in deionized water in a beaker.

  • Reaction: While stirring the malic acid solution, slowly add an equimolar amount of calcium carbonate powder. The reaction will produce carbon dioxide gas, causing effervescence.[8]

    • Reaction: C₄H₆O₅ (aq) + CaCO₃ (s) → Ca(C₄H₄O₅) (s) + H₂O (l) + CO₂ (g)

  • Completion: Continue stirring until the evolution of CO₂ ceases and the pH of the solution approaches neutral (~7.0). Gentle heating (40-60°C) can be applied to facilitate the reaction.[8]

  • Precipitation & Isolation: The slightly soluble calcium malate will precipitate out of the solution. Cool the mixture to room temperature to maximize precipitation.

  • Filtration: Isolate the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials.

  • Drying: Dry the purified calcium malate in a drying oven at a temperature below 100°C until a constant weight is achieved.

G General Synthesis Workflow for Calcium Malate cluster_reactants Reactants cluster_process Process cluster_product Final Product Malic Acid Solution Malic Acid Solution Reaction Reaction Malic Acid Solution->Reaction Calcium Carbonate Calcium Carbonate Calcium Carbonate->Reaction Isolation Isolation Reaction->Isolation Precipitation Purification Purification Isolation->Purification Filtration & Washing Calcium Malate Powder Calcium Malate Powder Purification->Calcium Malate Powder Drying

General Synthesis Workflow for Calcium Malate

Analytical Methods and Characterization

The characterization of calcium malate involves confirming its identity, purity, and calcium content. Techniques such as X-ray fluorescence (XRF) spectroscopy are employed for quantitative elemental analysis.

Experimental Protocol: Determination of Calcium Content by XRF

This protocol provides a simplified methodology for determining the calcium content in a sample of calcium malate powder using X-ray fluorescence spectroscopy, as suggested by the literature.[12]

Objective: To quantify the percentage of calcium in a synthesized calcium malate sample.

Apparatus:

  • Sequential single-channel X-ray fluorescence spectrometer

  • Sample press machine

  • Standard reference materials of calcium compounds with known concentrations

Procedure:

  • Calibration: Prepare a series of calibration standards using certified reference materials of calcium compounds. Press each standard into a thin pellet.

  • Sample Preparation: Take a representative sample of the synthesized calcium malate powder. Press the powder into a thin, uniform pellet using the press machine. The entire sample preparation process typically takes less than 10 minutes.[12]

  • XRF Analysis:

    • Place the first calibration standard pellet into the XRF spectrometer.

    • Irradiate the sample with X-rays, causing the atoms to emit fluorescent (or secondary) X-rays at energy levels characteristic of each element.

    • Measure the intensity of the characteristic X-rays for calcium.

    • Repeat the measurement for all calibration standards to generate a calibration curve (Intensity vs. Concentration).

  • Sample Measurement: Place the calcium malate sample pellet into the spectrometer and measure the intensity of the calcium fluorescence signal under the same conditions as the standards.

  • Quantification: Use the calibration curve to determine the calcium concentration in the sample based on its measured signal intensity.

G Analytical Workflow for Calcium Content by XRF A Sample Preparation (Pressing into Pellet) C XRF Measurement (Irradiation & Signal Detection) A->C B Instrument Calibration (Using Certified Standards) D Data Analysis (Intensity vs. Concentration) B->D C->D E Quantification of Calcium (%) D->E

Analytical Workflow for Calcium Content by XRF

Applications in Research and Drug Development

Calcium malate's primary application stems from its excellent bioavailability as a calcium supplement.[13] It serves as a calcium fortifier in functional foods, beverages, and pharmaceutical formulations designed to treat and prevent calcium deficiency disorders like osteoporosis.[2][3]

  • Nutritional Supplements: It is a preferred form of calcium for individuals with compromised digestive function or those taking medications that reduce stomach acid, as its absorption is less dependent on an acidic environment.[1]

  • Food Fortification: As a food additive (E352), it is used as an acidity regulator and flavor enhancer.[3][5]

  • Drug Development: The malate anion is an intermediate in the Krebs cycle, suggesting it may offer metabolic benefits. Calcium-based biomaterials, including malates, are being explored for their potential in controlled-release drug delivery systems and as scaffolds for bone regeneration.[14]

Biological Role and Signaling Pathways

Upon ingestion and absorption, calcium malate dissociates into calcium ions (Ca²⁺) and malate anions. Both components are biologically active and integrated into metabolic processes.

Calcium Signaling Pathway

The released calcium ions contribute to the body's calcium pool, which is critical for numerous physiological functions, including bone mineralization, muscle contraction, and nerve impulse transmission.[1] Ca²⁺ is a universal second messenger that activates a vast array of cellular responses through the calcium signaling pathway.[15][16] A common activation route involves G protein-coupled receptors (GPCRs) and the phospholipase C (PLC) pathway.[17]

  • An external signal (e.g., a hormone) binds to a GPCR.

  • The activated GPCR activates PLC.

  • PLC cleaves the membrane lipid PIP₂ into IP₃ and DAG.

  • IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytosol.

  • The resulting increase in intracellular Ca²⁺ concentration triggers downstream cellular responses, such as enzyme activation and gene transcription.[17]

G Canonical Calcium Signaling Pathway (PLC/IP3) cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_ER Ca²⁺ (Stored) IP3R->Ca_ER Opens Ca_Cytosol Ca²⁺ (Cytosolic) Ca_ER->Ca_Cytosol Release Signal External Signal (e.g., Hormone) Signal->GPCR Binds IP3->IP3R Binds Response Cellular Responses (e.g., Enzyme Activation) Ca_Cytosol->Response Triggers

Canonical Calcium Signaling Pathway (PLC/IP3)
Metabolic Fate of Malate

The malate anion is a key intermediate in the citric acid cycle, a central metabolic pathway for energy production. Malate can be transported into the mitochondria and oxidized to oxaloacetate by the enzyme malate dehydrogenase, a reaction that generates NADH, which is subsequently used in oxidative phosphorylation to produce ATP.

Conclusion

Calcium malate is a well-characterized compound with significant applications in the nutritional and pharmaceutical industries. Its chemical structure, centered on the ionic interaction between calcium and the biologically relevant malate anion, underpins its key property of high bioavailability. A thorough understanding of its synthesis, analytical characterization, and role in fundamental biological pathways is essential for researchers and professionals working on calcium supplementation, food science, and the development of novel drug delivery systems.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of Calcium Malate (B86768)

This technical guide provides a comprehensive overview of the core properties of calcium malate, the calcium salt of malic acid. This document delves into its physicochemical characteristics, thermal behavior, and crystallographic structure. Detailed experimental protocols for its synthesis and analysis are provided, alongside a discussion of its relevance in pharmaceutical and biomedical applications.

Physicochemical Properties

Calcium malate is a white, odorless, solid compound that serves as a source of calcium in various applications, including nutritional supplements and pharmaceutical formulations.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of Calcium Malate

PropertyValueReference
Chemical NameCalcium 2-hydroxybutanedioate[2]
SynonymsCalcium DL-malate, E352(ii)[2][3]
Molecular FormulaC₄H₄CaO₅[1][2]
Molar Mass172.15 g/mol [2][4]
AppearanceWhite powder or granular crystals[1][2][3]
Solubility in WaterSlightly soluble (~5 g/L at 25°C)[1][2][3]
Elemental Calcium Content~23%[5]
pH (1% solution)~7[5]

Table 2: Physical Properties of Calcium Malate

PropertyValueReference
Melting Point> 200°C[1]
Density2.1 - 2.4 g/cm³[1]
Boiling Point306.4°C at 760 mmHg[6]
Flash Point153.4°C[6]

Crystallographic Data

The crystal structure of calcium maleate (B1232345) dihydrate has been determined using single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group I2₁2₁2₁[7]. The calcium atom is eight-fold coordinated by oxygen atoms, two from water molecules and the remaining from the maleate anions[7].

Table 3: Crystallographic Data for Calcium Maleate Dihydrate

ParameterValueReference
Crystal SystemOrthorhombic[7]
Space GroupI2₁2₁2₁[7]
a8.54(2) Å[7]
b10.83(3) Å[7]
c6.84(1) Å[7]
Z4[7]

Thermal Decomposition

The thermal decomposition of calcium malonate dihydrate is a multi-stage process that can be effectively studied using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[8]. The process involves dehydration followed by the decomposition of the anhydrous salt.

Table 4: Thermal Decomposition Stages of Calcium Malonate Dihydrate

StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Solid ProductGaseous Product(s)
1: Dehydration92 - 25020.2221.14Anhydrous Calcium MalonateWater (H₂O)
2: Decomposition of Anhydrous Malonate250 - 500 (approx.)24.70-Calcium CarbonateCarbon Dioxide (CO₂), Ketene (C₂H₂O) (inferred)
3: Decomposition of Calcium Carbonate> 60030.96-Calcium OxideCarbon Dioxide (CO₂)

Note: The decomposition of anhydrous malonate leads to the formation of calcium carbonate, which then decomposes at higher temperatures to calcium oxide and carbon dioxide[8].

Experimental Protocols

This protocol describes a common laboratory method for synthesizing calcium malonate via a precipitation reaction[9].

Materials and Equipment:

  • Malonic Acid (reagent grade)

  • Calcium Carbonate (precipitated, fine powder)

  • Deionized water

  • 500 mL beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Dissolution of Malonic Acid: Dissolve 10.4 g (0.1 mol) of malonic acid in 200 mL of deionized water in a 500 mL beaker. Gentle heating (40-50 °C) and stirring can be used to facilitate dissolution[9].

  • Addition of Calcium Carbonate: While stirring the malonic acid solution, slowly add 10.0 g (0.1 mol) of calcium carbonate powder in small portions. Effervescence will be observed due to the release of carbon dioxide. The rate of addition should be controlled to prevent excessive foaming[9].

  • Reaction and Precipitation: Continue stirring the mixture at room temperature for 1-2 hours after the addition of calcium carbonate is complete. A white precipitate of calcium malonate will form. The reaction can be gently heated to about 60 °C to encourage the formation of a more crystalline precipitate[9].

  • Isolation of the Precipitate: Isolate the calcium malonate precipitate by vacuum filtration using a Buchner funnel and filter paper[9].

  • Washing: Wash the precipitate on the filter with several portions of cold deionized water to remove unreacted starting materials and soluble impurities. Follow this with a wash using a small amount of ethanol (B145695) or acetone (B3395972) to aid in drying[9].

  • Drying: Dry the final product in an oven at a suitable temperature (e.g., 110°C for 3 hours) to a constant weight[10][11].

  • Yield Calculation: Weigh the dried product and calculate the percentage yield[9].

G Synthesis of Calcium Malonate cluster_0 Reaction Preparation cluster_1 Reaction and Precipitation cluster_2 Product Isolation and Purification cluster_3 Final Product dissolve Dissolve Malonic Acid in Deionized Water add Slowly Add Calcium Carbonate dissolve->add Effervescence (CO2 release) stir Stir at Room Temperature (1-2 hours) add->stir precipitate Formation of White Precipitate stir->precipitate filter Vacuum Filtration precipitate->filter wash_water Wash with Deionized Water filter->wash_water wash_ethanol Wash with Ethanol/Acetone wash_water->wash_ethanol dry Dry in Oven wash_ethanol->dry yield Calculate Yield dry->yield G Thermal Decomposition Analysis Workflow cluster_0 Sample Preparation cluster_1 TGA Analysis cluster_2 Data Analysis weigh Weigh Calcium Malonate Dihydrate Sample setup Place Sample in TGA weigh->setup heat Heat at a Constant Rate setup->heat record Record Mass Loss vs. Temperature heat->record analyze Analyze TGA Curve record->analyze identify Identify Decomposition Stages analyze->identify G Biological Relevance of Calcium Malate Components cluster_0 Components cluster_1 Biological Roles CaM Calcium Malate Ca Calcium (Ca²⁺) CaM->Ca Malate Malate CaM->Malate Bone Bone Health Ca->Bone Signaling Cellular Signaling Ca->Signaling Krebs Krebs Cycle Intermediate Malate->Krebs Energy Energy Metabolism Krebs->Energy

References

An In-depth Technical Guide to Calcium Maleate (CAS Number: 34938-90-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide compiles the currently available information on calcium maleate (B1232345) (CAS 34938-90-4). It is important to note that publicly accessible, in-depth experimental data for this specific compound is limited. Therefore, some sections of this guide are based on general chemical principles and information from structurally related compounds. Researchers are advised to conduct their own specific experimental validation.

Introduction

Calcium maleate is the calcium salt of maleic acid, a dicarboxylic acid.[1] As an organic calcium salt, it holds potential for applications in various fields, including pharmaceuticals as a calcium supplement or as a component in drug formulations, and in industrial settings as an additive or intermediate.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, a general synthesis protocol, potential analytical methods, and discusses its prospective applications and safety considerations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. While some data points are readily available, others, such as solubility, are inferred from the properties of similar organic calcium salts and require experimental verification.

PropertyValueReference
CAS Number 34938-90-4[1]
Molecular Formula C₄H₂CaO₄[1]
Molecular Weight 154.13 g/mol [1]
Appearance White to off-white powder, granules, or crystals[3]
Solubility Slightly soluble in water; insoluble in ethanol (B145695).[4] Details on quantitative solubility are not readily available.[4]
Storage Store in well-closed, light-resistant, and desiccant-lined containers at 15–25 °C, protected from moisture.[3]

Synthesis and Characterization

This compound is typically synthesized through a neutralization reaction between maleic acid and a suitable calcium source.

General Synthesis Protocol

The following is a generalized experimental protocol for the synthesis of this compound.

Materials and Equipment:

  • Maleic acid

  • Calcium hydroxide (B78521) or Calcium carbonate

  • Deionized water

  • Beakers and magnetic stirrer

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Dissolution of Maleic Acid: Dissolve a known molar quantity of maleic acid in deionized water in a beaker, with gentle stirring. Heating may be applied to facilitate dissolution.

  • Neutralization: Slowly add an equimolar amount of calcium hydroxide or calcium carbonate to the maleic acid solution. If using calcium carbonate, effervescence (release of CO₂) will be observed. Control the rate of addition to prevent excessive foaming.

  • Reaction Completion and Precipitation: Continue stirring the mixture at room temperature or with gentle heating for 1-2 hours to ensure the reaction goes to completion. A white precipitate of this compound will form.

  • Isolation of the Precipitate: Isolate the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate with cold deionized water to remove any unreacted starting materials and soluble impurities. A subsequent wash with ethanol can aid in drying.

  • Drying: Dry the purified this compound in a drying oven at a suitable temperature to a constant weight.

G cluster_synthesis Synthesis Workflow dissolution Dissolve Maleic Acid in Deionized Water neutralization Add Calcium Hydroxide/ Carbonate Slurry dissolution->neutralization Slow Addition reaction Stir and Heat (e.g., 60°C, 2h) neutralization->reaction filtration Vacuum Filtration reaction->filtration Precipitate Forms washing Wash with Deionized Water and Ethanol filtration->washing drying Dry in Oven washing->drying product This compound Product drying->product

A generalized workflow for the synthesis of this compound.
Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the formation of the salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Elemental Analysis: To determine the percentage of carbon, hydrogen, and calcium, and confirm the empirical formula.

  • Thermogravimetric Analysis (TGA): To study its thermal stability and decomposition profile.

Potential Applications in Drug Development

While specific studies on this compound are scarce, its properties as an organic calcium salt suggest several potential applications in the pharmaceutical industry.

  • Calcium Supplementation: this compound can serve as a source of calcium in dietary supplements to prevent and treat calcium deficiencies. The bioavailability of calcium from this salt would need to be determined through in vitro and in vivo studies.

  • Excipient in Drug Formulation: It could be used as a filler, binder, or disintegrant in tablet formulations. Its solubility and compaction properties would be key determinants of its suitability.

  • pH Modifier: Due to the basic nature of the maleate anion, it could be used to regulate the pH of formulations.

Experimental Protocols

The following are generalized protocols for key experiments that would be essential in the research and development of this compound for pharmaceutical applications.

Assay of Calcium Content by Complexometric Titration

This protocol is adapted from methods used for other organic calcium salts and would require validation for this compound.

Materials and Equipment:

  • This compound sample

  • 0.05 M Disodium (B8443419) EDTA (Titrant)

  • Hydrochloric acid, dilute

  • Sodium hydroxide solution

  • Hydroxy naphthol blue indicator

  • Buret, beaker, and magnetic stirrer

Procedure:

  • Sample Preparation: Accurately weigh a sample of dried this compound and dissolve it in a mixture of deionized water and a small amount of dilute hydrochloric acid.

  • Buffering: Dilute the solution with water and add sodium hydroxide solution to adjust the pH to an appropriate range for the indicator.

  • Titration: Add a precise amount of hydroxy naphthol blue indicator. Titrate the solution with 0.05 M disodium EDTA until the color changes to a distinct blue endpoint.

  • Calculation: Calculate the calcium content based on the volume of EDTA consumed.

G cluster_titration Calcium Assay Workflow weigh Accurately Weigh This compound Sample dissolve Dissolve in Acidified Deionized Water weigh->dissolve buffer Adjust pH with NaOH Solution dissolve->buffer indicator Add Hydroxy Naphthol Blue Indicator buffer->indicator titrate Titrate with Standardized EDTA indicator->titrate endpoint Observe Color Change (Endpoint) titrate->endpoint calculate Calculate Calcium Content endpoint->calculate

A workflow for determining calcium content by titration.
In Vitro Dissolution Testing

This is a fundamental test to predict the in vivo performance of an oral solid dosage form.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Medium: 900 mL of 0.1 N Hydrochloric Acid (simulated gastric fluid)

Procedure:

  • Setup: Maintain the dissolution medium at 37 ± 0.5 °C and set the paddle rotation speed (e.g., 75 rpm).

  • Sample Introduction: Place a known amount of this compound (or a tablet containing it) into the dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

  • Analysis: Filter the samples and analyze the calcium concentration using a suitable method such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP).

  • Data Analysis: Plot the percentage of dissolved calcium against time to obtain the dissolution profile.

G cluster_dissolution Dissolution Testing Workflow setup Prepare Dissolution Medium (0.1 N HCl, 37°C) introduce Add this compound Sample to Vessel setup->introduce run Start Paddle Rotation (e.g., 75 rpm) introduce->run sample Withdraw Aliquots at Time Intervals run->sample Time Points analyze Analyze Calcium Concentration (AAS/ICP) sample->analyze plot Generate Dissolution Profile analyze->plot

A typical workflow for in vitro dissolution testing.

Safety and Handling

Conclusion and Future Directions

This compound, with CAS number 34938-90-4, is an organic calcium salt with potential for use in the pharmaceutical and other industries. This technical guide has provided an overview of its known properties and generalized protocols for its synthesis and analysis. However, there is a clear need for further research to fully characterize this compound. Key areas for future investigation include:

  • Quantitative Solubility Studies: Determining its solubility across a range of pH values relevant to physiological conditions.

  • Solid-State Characterization: Investigating its crystalline forms, polymorphism, and hydration states.

  • Bioavailability and Pharmacokinetic Studies: Assessing its absorption, distribution, metabolism, and excretion in vivo.

  • Toxicological Evaluation: Conducting comprehensive studies to establish its safety profile.

  • Formulation Development: Exploring its utility as an active pharmaceutical ingredient or excipient in various dosage forms.

The generation of this fundamental data will be crucial for unlocking the full potential of this compound in drug development and other scientific applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Maleate and Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of calcium maleate (B1232345) and the closely related, and more commonly researched, calcium malate (B86768). This document is intended to serve as a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visual representations of key processes. While the user's query specified "calcium maleate," the prevalence of "calcium malate" in scientific literature suggests a potential interchangeability or misspelling. Therefore, this guide will address both compounds to ensure comprehensive coverage.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and calcium malate is presented below. The data has been compiled from various sources to provide a comparative overview.

Table 1: Physical and Chemical Properties of this compound and Calcium Malate
PropertyThis compoundCalcium Malate
Appearance Orthorhombic crystals (dihydrate)[1]White, odorless solid; fine white powder or granular crystals[2][3]
Chemical Formula CaC₄H₂O₄·2H₂O (dihydrate)[1]C₄H₄CaO₅[4][5][6]
Molecular Weight 194.18 g/mol (dihydrate)172.15 g/mol [2][4][5][6][7]
Solubility in Water Data not availableSlightly soluble[2][4][5]; approximately 5 g/L at 25°C[3]
Melting Point Data not available>300°C[2][8]
Density 1.69 g/cm³ (calculated for dihydrate)2.1 - 2.4 g/cm³[3]
Crystal Structure Orthorhombic, space group /212121 (dihydrate)[1]Data not available

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and analysis of these calcium salts are provided below.

Synthesis of Calcium Malate

Objective: To synthesize calcium malate via the reaction of malic acid and calcium carbonate.

Reaction: H₂C₄H₄O₅(aq) + CaCO₃(s) → CaC₄H₄O₅(s) + H₂O(l) + CO₂(g)

Materials and Equipment:

  • Malic Acid (reagent grade)

  • Calcium Carbonate (precipitated, fine powder)

  • Deionized water

  • 500 mL beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Dissolution of Malic Acid: Dissolve 13.4 g (0.1 mol) of malic acid in 200 mL of deionized water in a 500 mL beaker. Stir the solution gently with a magnetic stirrer until all the malic acid has dissolved. Gentle heating (40-50°C) can be applied to aid dissolution.

  • Addition of Calcium Carbonate: While stirring the malic acid solution, slowly add 10.0 g (0.1 mol) of calcium carbonate powder in small portions. Effervescence (release of CO₂) will be observed. Control the rate of addition to prevent excessive foaming.

  • Reaction and Precipitation: Continue stirring the mixture at room temperature for 1-2 hours after the addition of calcium carbonate is complete. A white precipitate of calcium malate will form.

  • Isolation of Precipitate: Isolate the calcium malate precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the precipitate on the filter with several portions of cold deionized water to remove any unreacted starting materials and soluble impurities. Follow with a wash of ethanol (B145695) or acetone (B3395972) to facilitate drying.

  • Drying: Dry the precipitate in a drying oven at a temperature below 100°C to avoid decomposition.[9]

  • Yield Calculation: Weigh the final dried product and calculate the percentage yield.

Complexometric Titration for Calcium Content

Objective: To determine the purity of a synthesized calcium malate sample by quantifying its calcium content.

Principle: A known mass of the sample is dissolved and titrated with a standardized ethylenediaminetetraacetic acid (EDTA) solution. EDTA forms a stable 1:1 complex with Ca²⁺ ions. An indicator is used to detect the endpoint of the titration.[10]

Materials and Equipment:

  • 50-mL burette

  • 250-mL Erlenmeyer flasks

  • Analytical balance

  • Standardized 0.05 M EDTA solution

  • pH 10 ammonia/ammonium chloride buffer

  • Calmagite or Eriochrome Black T indicator

  • 6 M HCl

  • Deionized water

Procedure:

  • Accurately weigh approximately 0.2 g of the calcium malate sample and transfer it to a 250-mL Erlenmeyer flask.

  • Add a minimum amount of 6 M HCl dropwise to completely dissolve the sample.[10]

  • Dilute the solution with approximately 50 mL of deionized water.

  • Add 5 mL of the pH 10 buffer solution.

  • Add 2-3 drops of the Calmagite indicator, which should turn the solution a wine-red color.[10]

  • Titrate the sample with the standardized 0.05 M EDTA solution, swirling the flask continuously, until the color changes from wine-red to a pure blue, indicating the endpoint.

  • Record the volume of EDTA solution used and calculate the percentage of calcium in the sample.

Visualizations

The following diagrams illustrate key processes and relationships relevant to calcium malate.

Synthesis_of_Calcium_Malate Malic_Acid Malic Acid Solution (H₂C₄H₄O₅) Reaction_Vessel Reaction Vessel (Stirring) Malic_Acid->Reaction_Vessel Calcium_Carbonate Calcium Carbonate (CaCO₃) Calcium_Carbonate->Reaction_Vessel Precipitation Formation of Calcium Malate Precipitate Reaction_Vessel->Precipitation CO₂ evolution Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Deionized Water & Ethanol Filtration->Washing Isolate solid Drying Drying (<100°C) Washing->Drying Final_Product Pure Calcium Malate (CaC₄H₄O₅) Drying->Final_Product

Caption: Experimental workflow for the synthesis of calcium malate.

Applications in Drug Development and Research

Calcium malate is recognized for its high bioavailability, making it a preferred choice for calcium supplementation.[2] Its potential applications in the pharmaceutical and nutraceutical industries are significant.

  • Calcium Supplementation: Due to its superior absorption compared to other calcium salts, it is used in formulations to treat and prevent calcium deficiencies, such as osteoporosis.[11][12]

  • Drug Delivery: The biocompatibility and biodegradability of calcium-based materials make them suitable for drug delivery systems. Calcium malate can be used to synthesize Metal-Organic Frameworks (MOFs) for controlled drug release.[13]

  • Food Fortification: It is used as a food additive to fortify products with calcium without significantly impacting taste or texture.[8]

Chemical Reactivity and Stability

Thermal Decomposition
Solubility

Calcium malate is slightly soluble in water but can be dissolved stably under acidic conditions.[2] This property is advantageous for its absorption in the stomach.

Crystal Structure of this compound Dihydrate

The crystal structure of this compound dihydrate (CaC₄H₂O₄·2H₂O) has been determined by X-ray diffraction. The crystals are orthorhombic with the space group /212121.[1] In this structure, the calcium atom is coordinated by eight oxygen atoms, two from water molecules and the remaining from the maleate anions. The maleate anion itself is non-planar.[1]

This detailed technical guide provides a foundational understanding of the physical and chemical properties of this compound and malate, offering valuable insights for researchers and professionals in the field of drug development and materials science. The provided experimental protocols serve as a practical starting point for the synthesis and analysis of these compounds.

References

"solubility of calcium maleate in water and organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of calcium maleate (B1232345) in aqueous and organic media. Due to a notable gap in publicly available quantitative data, this document focuses on summarizing the qualitative solubility information and presenting detailed experimental protocols for researchers to determine the precise solubility parameters of calcium maleate. This guide is intended to be a foundational resource for scientists and professionals in drug development and other research fields where the solubility of this compound is a critical parameter.

Introduction

This compound, the calcium salt of maleic acid, is a compound with potential applications in various fields, including pharmaceuticals as a calcium supplement or as a component in drug formulations. The solubility of an active pharmaceutical ingredient (API) or a supplement is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. A thorough understanding of a compound's solubility in different solvent systems is therefore essential during the early stages of drug development and formulation.

This guide addresses the solubility of this compound in water and common organic solvents. It also provides detailed experimental methodologies to enable researchers to generate precise and reliable solubility data in their own laboratories.

Aqueous Solubility of this compound

Currently, there is a lack of specific quantitative data in peer-reviewed literature regarding the solubility of this compound in water at various temperatures. Qualitative descriptions consistently classify this compound as "slightly soluble" in water. The solubility of salts of weak acids, such as maleic acid, is known to be pH-dependent[1]. It is anticipated that the solubility of this compound will increase in acidic conditions due to the protonation of the maleate anion, which shifts the dissolution equilibrium.

Effect of Temperature

For many sparingly soluble salts, temperature can have a significant impact on solubility. While specific data for this compound is unavailable, the dissolution of some calcium salts is an exothermic process, meaning solubility decreases as temperature increases. Experimental determination is necessary to characterize this relationship for this compound.

Data Presentation: Aqueous Solubility (Template)

The following table is a template for researchers to populate with experimentally determined data on the aqueous solubility of this compound.

Temperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Solubility Product (Ksp)
20Experimental ValueCalculated ValueCalculated Value
25Experimental ValueCalculated ValueCalculated Value
37Experimental ValueCalculated ValueCalculated Value
50Experimental ValueCalculated ValueCalculated Value

Solubility of this compound in Organic Solvents

Information regarding the solubility of this compound in organic solvents is also limited. It has been described as insoluble in ethanol. The solubility in other common organic solvents such as methanol, acetone, and isopropanol (B130326) has not been quantitatively reported. For applications in drug formulation and synthesis, understanding the solubility in non-aqueous media is crucial.

Data Presentation: Organic Solvent Solubility (Template)

This table serves as a template for recording the solubility of this compound in various organic solvents at a standardized temperature (e.g., 25 °C).

SolventDielectric Constant (at 25 °C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol32.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
Isopropanol19.9Experimental ValueCalculated Value
Dichloromethane9.1Experimental ValueCalculated Value
Ethyl Acetate6.0Experimental ValueCalculated Value

Experimental Protocols

To address the gap in available data, the following detailed experimental protocols are provided.

Determination of Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.

Materials and Equipment:

  • This compound (high purity)

  • Deionized or distilled water

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaking water bath or incubator

  • Conical flasks with stoppers

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or smaller)

  • Apparatus for quantitative analysis of calcium ions (e.g., Atomic Absorption Spectrometer)

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of conical flasks containing a known volume of the desired solvent (e.g., water, ethanol). The presence of undissolved solid is crucial to ensure saturation.

    • Securely stopper the flasks.

  • Equilibration:

    • Place the flasks in a thermostatically controlled shaking water bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (0.22 µm) to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution to a concentration suitable for the chosen analytical method.

    • Determine the concentration of calcium ions in the diluted solution using a validated analytical technique, such as Atomic Absorption Spectroscopy (see section 4.2).

  • Calculation of Solubility:

    • From the determined calcium ion concentration, calculate the molar solubility of this compound.

    • Convert the molar solubility to the desired units (e.g., g/100 mL).

    • For aqueous solutions, the solubility product (Ksp) can be calculated from the molar concentrations of the calcium and maleate ions.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis & Calculation prep1 Add excess this compound to solvent in flask prep2 Stopper flask prep1->prep2 equil1 Place in shaking water bath at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Cease agitation and allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 analysis1 Dilute filtered sample sample3->analysis1 analysis2 Determine [Ca²⁺] by AAS analysis1->analysis2 analysis3 Calculate Solubility (M, g/100mL, Ksp) analysis2->analysis3

Figure 1. Experimental workflow for the shake-flask solubility determination of this compound.

Quantitative Analysis of Calcium by Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive and specific method for determining the concentration of metal ions in a solution.

Instrumental Parameters (Typical):

  • Instrument: Atomic Absorption Spectrophotometer

  • Light Source: Calcium hollow-cathode lamp

  • Wavelength: 422.7 nm

  • Flame: Air-acetylene

  • Slit Width: 0.2 nm

Reagents:

  • Demineralized Water

  • Calcium Stock Solution (1000 ppm): Commercially available or prepared by dissolving a known mass of primary standard calcium carbonate in a minimum amount of dilute hydrochloric acid and diluting to a known volume.

  • Lanthanum Chloride Solution (e.g., 25 g/L): To act as a releasing agent to suppress chemical interferences (e.g., from phosphate).

  • Calibration Standards: A series of standards with known calcium concentrations (e.g., 0, 2, 4, 6, 8 mg/L) are prepared by diluting the stock solution. Each standard should contain the same concentration of lanthanum chloride as the prepared samples.

Procedure:

  • Sample Preparation:

    • Take a precise volume of the filtered saturated solution of this compound.

    • Add the lanthanum chloride solution.

    • Dilute with demineralized water to a final concentration within the linear range of the calibration curve.

  • Instrument Calibration:

    • Aspirate the blank solution (demineralized water with lanthanum chloride) to zero the instrument.

    • Aspirate the calibration standards in order of increasing concentration and record the absorbance for each.

    • Generate a calibration curve by plotting absorbance versus calcium concentration.

  • Sample Measurement:

    • Aspirate the prepared sample solutions and record their absorbance.

    • Using the calibration curve, determine the concentration of calcium in the diluted samples.

  • Calculation:

    • Account for the dilution factor to calculate the calcium concentration in the original saturated solution.

G cluster_prep Preparation cluster_calib AAS Calibration cluster_measure Measurement & Analysis prep1 Prepare Ca²⁺ standards (e.g., 0-8 mg/L) prep3 Add LaCl₃ and dilute standards and sample prep1->prep3 prep2 Prepare sample from filtered saturated solution prep2->prep3 calib2 Aspirate blank to zero prep3->calib2 measure1 Aspirate prepared sample and record absorbance prep3->measure1 calib1 Set instrument parameters (λ = 422.7 nm) calib1->calib2 calib3 Aspirate standards and record absorbance calib2->calib3 calib4 Generate calibration curve calib3->calib4 measure2 Determine [Ca²⁺] from calibration curve calib4->measure2 measure1->measure2 measure3 Calculate original [Ca²⁺] accounting for dilution measure2->measure3

Figure 2. Workflow for the quantitative analysis of calcium by Atomic Absorption Spectroscopy.

Logical Relationships in Solubility Determination

The determination of a compound's solubility involves a series of dependent steps, from ensuring the system reaches equilibrium to the final calculation based on analytical measurements. The accuracy of the final solubility value is contingent on the meticulous execution of each preceding step.

G Equilibrium Equilibrium Saturation Filtration Effective Phase Separation Equilibrium->Filtration is critical for Analysis Accurate Analytical Measurement Filtration->Analysis enables Solubility Reliable Solubility Value Analysis->Solubility determines

References

An In-depth Technical Guide to the Thermal Decomposition of Calcium Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of calcium maleate (B1232345), a topic of interest in materials science and pharmaceutical development. Due to a scarcity of direct literature on calcium maleate, this document establishes a theoretical framework for its thermal behavior by drawing parallels with the well-documented decomposition of analogous calcium carboxylates, such as calcium malonate and calcium oxalate. This guide outlines the anticipated multi-stage decomposition process, details the experimental protocols for its investigation, and presents relevant quantitative data from related compounds to offer a predictive model for the thermal analysis of this compound.

Introduction

Calcium salts of dicarboxylic acids are integral to various fields, including materials science, chemical synthesis, and the pharmaceutical industry, where they can be used as excipients or in the formation of active pharmaceutical ingredients. Understanding the thermal stability and decomposition pathway of these salts is critical for determining storage conditions, processing parameters, and predicting their fate under elevated temperatures.

This compound, the calcium salt of maleic acid, is expected to exhibit a multi-stage thermal decomposition pattern characteristic of hydrated metal carboxylates. This process typically involves an initial dehydration step, followed by the decomposition of the anhydrous salt to form an intermediate, and finally, the breakdown of this intermediate to a stable metal oxide. This guide will detail the likely stages of this process, drawing on data from structurally similar calcium salts.

Proposed Thermal Decomposition Pathway of this compound

Based on the thermal behavior of similar calcium carboxylates, the decomposition of hydrated this compound is hypothesized to occur in three primary stages. The existence of a hydrated form, specifically this compound dihydrate (Ca(C₄H₂O₄)·2H₂O), has been confirmed in the literature, providing a basis for the initial dehydration step.[1]

Stage 1: Dehydration The first stage involves the loss of water molecules of hydration to form anhydrous this compound. For this compound dihydrate, this would be represented by the following reaction:

Ca(C₄H₂O₄)·2H₂O(s) → Ca(C₄H₂O₄)(s) + 2H₂O(g)

This process is endothermic and is expected to occur at temperatures broadly in the range of 90-250°C, similar to what is observed for calcium malonate dihydrate.[2]

Stage 2: Decomposition of Anhydrous this compound Following dehydration, the anhydrous this compound is expected to decompose. The solid intermediate formed is likely calcium carbonate, a common product in the decomposition of calcium carboxylates.[2] The gaseous products are anticipated to be a mixture of carbon-containing compounds.

Ca(C₄H₂O₄)(s) → CaCO₃(s) + Gaseous Products

Stage 3: Decomposition of Calcium Carbonate The final stage is the well-characterized decomposition of calcium carbonate to calcium oxide and carbon dioxide.[2] This is a highly endothermic process that typically occurs at temperatures above 600°C.[2]

CaCO₃(s) → CaO(s) + CO₂(g)

The following diagram illustrates this proposed decomposition pathway.

G Proposed Thermal Decomposition Pathway of this compound cluster_products A This compound Dihydrate Ca(C₄H₂O₄)·2H₂O B Anhydrous this compound Ca(C₄H₂O₄) A->B  Δ (Dehydration) C Calcium Carbonate CaCO₃ B->C  Δ (Decomposition) H2O 2H₂O (g) B->H2O D Calcium Oxide CaO C->D  Δ (Decomposition) Gas Gaseous Products C->Gas CO2 CO₂ (g) D->CO2

Caption: Proposed three-stage thermal decomposition of this compound dihydrate.

Quantitative Data from Analogous Compounds

Table 1: Thermal Decomposition Data for Calcium Malonate Dihydrate [2]

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Solid ProductGaseous Product(s)
1: Dehydration92 - 25020.2221.14Anhydrous Calcium MalonateWater (H₂O)
2: Decomposition of Anhydrous Malonate250 - 500 (approx.)24.70-Calcium CarbonateCarbon Dioxide (CO₂), Ketene (C₂H₂O) (inferred)
3: Decomposition of Calcium Carbonate> 60024.70-Calcium OxideCarbon Dioxide (CO₂)

Table 2: Thermal Decomposition Data for Calcium Oxalate Monohydrate

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Solid ProductGaseous Product(s)
1: Dehydration~100 - 25012.33Anhydrous Calcium OxalateWater (H₂O)
2: Decomposition of Anhydrous Oxalate~400 - 50019.17Calcium CarbonateCarbon Monoxide (CO)
3: Decomposition of Calcium Carbonate~600 - 85030.10Calcium OxideCarbon Dioxide (CO₂)

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as it is heated at a controlled rate. This provides quantitative information on decomposition temperatures and mass loss at each stage.

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible.

  • Atmosphere: Conduct the experiment under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Heating Program: Heat the sample from ambient temperature to approximately 950°C at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve will show distinct steps corresponding to mass loss events.

Differential Thermal Analysis (DTA)

Objective: To detect endothermic and exothermic events as a function of temperature. This provides qualitative information about phase transitions and decomposition processes.

  • Instrument: A simultaneous thermal analyzer capable of performing both TGA and DTA is ideal.

  • Sample Preparation: Place 5-10 mg of the this compound sample in an alumina or platinum crucible. An inert reference material (e.g., calcined alumina) is placed in a separate crucible.

  • Atmosphere: Use a dynamic inert atmosphere (nitrogen or argon) with a constant flow rate (e.g., 50-100 mL/min).

  • Heating Program: Heat the sample and reference from ambient temperature to around 950-1000°C at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the temperature difference (ΔT) between the sample and the reference as a function of the sample temperature. Endothermic events will appear as downward peaks, and exothermic events as upward peaks.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

  • Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • Procedure: The experimental conditions for the TGA are the same as described in section 4.1. The gaseous effluent from the TGA furnace is continuously transferred to the MS or FTIR for analysis.

  • Data Analysis: The MS or FTIR spectra will provide real-time identification of the gaseous molecules being released at each stage of the decomposition.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_char Product Characterization A Synthesis of This compound B Drying and Grinding A->B C TGA-DTA Analysis B->C D Evolved Gas Analysis (TGA-MS/FTIR) B->D E Solid Residue Analysis (XRD, SEM) C->E

Caption: A generalized experimental workflow for investigating thermal decomposition.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a robust theoretical framework can be constructed based on the behavior of analogous calcium carboxylates. The proposed three-stage decomposition, involving dehydration, decomposition of the anhydrous salt to calcium carbonate, and the final decomposition of calcium carbonate to calcium oxide, provides a strong predictive model. The experimental protocols detailed in this guide offer a clear path for the comprehensive thermal analysis of this compound. Further research, particularly involving evolved gas analysis, is necessary to fully elucidate the specific decomposition pathway and identify all gaseous products. This foundational understanding is crucial for the effective application of this compound in scientific and industrial contexts.

References

Spectroscopic Fingerprinting of Calcium Maleate: An In-depth Technical Guide to FTIR and Raman Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of calcium maleate (B1232345), a salt of a simple dicarboxylic acid, utilizing Fourier-Transform Infrared (FTIR) and Raman spectroscopy. While direct, comprehensive studies on calcium maleate are not abundant in publicly available literature, this document synthesizes information from the analysis of maleic acid, its salts, and analogous compounds such as calcium malate (B86768) to present a robust predictive analysis. This guide offers detailed experimental protocols, comparative spectral data, and a foundational understanding of the relationship between molecular structure and vibrational spectra, crucial for material characterization in pharmaceutical and materials science research.

Introduction to Vibrational Spectroscopy of Dicarboxylate Salts

Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful non-destructive tool for elucidating the molecular structure of materials. These techniques probe the vibrational modes of molecules, which are specific to the types of chemical bonds and the overall molecular symmetry. For ionic compounds like this compound, the spectra reveal characteristic vibrations of the maleate anion and are influenced by the coordination of the carboxylate groups to the calcium cation (Ca²⁺) and the solid-state crystal packing.

  • FTIR Spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. It is particularly sensitive to polar functional groups, making it ideal for observing the carboxylate (COO⁻) and O-H (if hydrated) vibrations.

  • Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). The resulting shift in the energy of the scattered photons provides a vibrational spectrum. Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to FTIR. It is particularly effective for analyzing the C=C and C-C backbone of the maleate molecule.

Together, these techniques provide a detailed "fingerprint" of this compound, enabling its identification, purity assessment, and the study of its solid-state structure.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data. The following protocols are synthesized from standard laboratory practices for the analysis of solid organic salts.[1][2][3][4][5]

FTIR Spectroscopy Protocol (KBr Pellet Transmission Method)

The Potassium Bromide (KBr) pellet method is a common technique for obtaining the transmission FTIR spectrum of a solid sample.[1][2][4][6]

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven and stored in a desiccator

  • Agate mortar and pestle[2]

  • Hydraulic press with an evacuable pellet die[1][4][7]

  • Analytical balance

  • Spatula

Procedure:

  • Sample Preparation: Grind 1-2 mg of the this compound sample into a fine powder using the agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[2] Gently but thoroughly mix the this compound and KBr powder until a homogeneous mixture is obtained. The goal is to uniformly disperse the sample particles within the KBr matrix.[6]

  • Die Loading: Transfer the powder mixture into the pellet die sleeve. Distribute the powder evenly on the surface of the bottom anvil.

  • Pressing the Pellet: Assemble the die and place it in the hydraulic press. If the die has a vacuum port, connect it to a vacuum line to remove trapped air and moisture, which can cause scattering or unwanted absorption bands.[4]

  • Compression: Gradually apply pressure up to approximately 8-10 tons for a standard 13 mm die.[4][6] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.[6]

  • Pellet Release: Slowly release the pressure and disassemble the die. Carefully remove the KBr pellet. A successful pellet will be thin and transparent.

  • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Separately, prepare a blank KBr pellet to measure the background spectrum, which corrects for atmospheric CO₂, water vapor, and any impurities in the KBr.[2] Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy Protocol

This protocol outlines the analysis of a solid powder sample using a standard benchtop Raman spectrometer.[5][8][9]

Materials and Equipment:

  • Raman Spectrometer equipped with a laser source and a microscope

  • Laser source (e.g., 532 nm, 785 nm). A 785 nm laser is often a good choice for organic materials to balance signal strength with reduced fluorescence.[10][11]

  • Microscope slides or a sample holder for powders[5][9]

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the this compound powder onto a clean microscope slide. Gently press the powder with a clean surface (like another slide) to create a relatively flat and compact surface for analysis.[9]

  • Instrument Setup: Turn on the laser and spectrometer, allowing them to stabilize. Select the appropriate laser wavelength. A 785 nm laser is commonly used for organic compounds to minimize fluorescence, while a 532 nm laser can provide a stronger Raman signal but may increase fluorescence risk.[10][11][12]

  • Focusing: Place the sample slide on the microscope stage. Using the microscope, bring the surface of the this compound sample into focus.

  • Parameter Optimization: Adjust the laser power and acquisition time. Start with low laser power to avoid sample burning or degradation. Increase the power and/or acquisition time as needed to obtain a good signal-to-noise ratio without saturating the detector.

  • Spectral Acquisition: Collect the Raman spectrum. The spectral range will typically cover Raman shifts from approximately 100 cm⁻¹ to 3500 cm⁻¹.

  • Data Processing: Perform necessary data processing steps, which may include cosmic ray removal, baseline correction (to account for fluorescence), and normalization.

Data Presentation and Interpretation

Due to the limited availability of a complete, published dataset for this compound, this section provides a comparative analysis of the vibrational frequencies of maleic acid and sodium maleate. This comparison allows for an informed prediction of the key spectral features expected for this compound. The primary difference will be observed in the carboxylate stretching region, where the coordination to the divalent Ca²⁺ ion will influence the bond character compared to the monovalent Na⁺ ion or the protonated acid.

Table 1: Comparative FTIR Spectral Data (cm⁻¹)

Vibrational Mode AssignmentMaleic Acid (Approx. cm⁻¹)Sodium Maleate (Approx. cm⁻¹)Expected this compound (Approx. cm⁻¹)
O-H Stretch (Carboxylic Acid)~3000 (broad)AbsentAbsent (unless hydrated)
C-H Stretch (=C-H)~3100-3000~3070~3070-3050
C=O Stretch (Carboxylic Acid)~1700AbsentAbsent
COO⁻ Asymmetric StretchAbsent~1580-1560~1600-1570
COO⁻ Symmetric StretchAbsent~1440-1410~1450-1420
C=C Stretch~1640-1630~1650~1650-1640
C-H in-plane bend~1420~1380~1385-1375
C-O Stretch~1300-1200~1300~1300-1280
C-H out-of-plane bend~980, ~860~860~870-850
O-C=O Bend~695~700~710-690

Table 2: Comparative Raman Spectral Data (cm⁻¹)

Vibrational Mode AssignmentMaleic Acid (Approx. cm⁻¹)Sodium Maleate (Approx. cm⁻¹)Expected this compound (Approx. cm⁻¹)
C-H Stretch (=C-H)~3080-3060~3070~3075-3065
C=O Stretch (Carboxylic Acid)~1695AbsentAbsent
C=C Stretch~1645 (strong)~1655 (strong)~1650-1645 (strong)
COO⁻ Asymmetric StretchAbsent~1580 (weak)~1590 (weak)
COO⁻ Symmetric StretchAbsent~1420 (medium)~1430 (medium)
C-H in-plane bend~1390~1385~1390-1380
C-C Stretch~1250~1260~1265-1255
O-C=O Bend~695~700~705
Low-frequency modes (Lattice)< 400< 400< 400 (Ca-O modes)

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental relationship between the molecular structure of this compound and its spectroscopic signature.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Powder Grinding Grind with KBr (FTIR) or Mount Powder (Raman) Sample->Grinding Pelletizing Press into KBr Pellet (FTIR Only) Grinding->Pelletizing FTIR Path Raman Raman Spectrometer Grinding->Raman Raman Path FTIR FTIR Spectrometer Pelletizing->FTIR Process Baseline Correction Normalization FTIR->Process Raman->Process PeakID Peak Identification & Assignment Process->PeakID Report Structural Characterization & Reporting PeakID->Report

Caption: Experimental workflow for FTIR and Raman analysis of this compound.

Caption: Correlation between molecular structure and key spectroscopic signatures.

References

An In-Depth Technical Guide to the Crystallography and Crystal Structure of Calcium Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic and structural characteristics of calcium maleate (B1232345). The information contained herein is intended to serve as a core reference for professionals in research and development who are engaged with calcium salts of dicarboxylic acids, particularly in the context of pharmaceutical formulations and materials science. This document details the known crystallographic parameters, outlines a probable experimental protocol for synthesis and crystal growth, and presents a logical workflow for its structural analysis.

Introduction

Calcium maleate, the calcium salt of maleic acid, is a metal-organic compound whose solid-state properties are of significant interest. The geometry of the maleate anion, with its cis-configuration of the carboxylic acid groups, influences its coordination chemistry and subsequent crystal packing. Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development. This guide focuses on the dihydrate form of this compound, the primary crystallographically characterized form.

Crystallographic Data for this compound Dihydrate

The definitive crystal structure of this compound dihydrate (Ca(C₄H₂O₄)·2H₂O) was determined by three-dimensional X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The key crystallographic data are summarized in Table 1.

Table 1: Crystallographic Data for this compound Dihydrate

ParameterValue
Chemical Formula Ca(C₄H₂O₄)·2H₂O
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
    a8.54(2) Å
    b10.83(3) Å
    c6.84(1) Å
Volume (V) 632.0(6) ų
Formula Units (Z) 4
R-value 0.093

Data sourced from Gupta and Banerjee (1983).[1][2][3]

Molecular and Crystal Structure Details

The structural analysis of this compound dihydrate reveals a complex and coordinated three-dimensional network.[1][2]

  • Calcium Ion Coordination: The calcium atom is eight-fold coordinated by oxygen atoms.[1][2] Six of these oxygen atoms belong to the carboxyl groups of neighboring maleate anions, and two are from the water molecules of hydration. This high coordination number is typical for calcium ions and is a key factor in the stability of the crystal lattice.

  • Maleate Anion Conformation: A significant feature of the structure is that the maleate anion is non-planar.[1][2] The two carboxyl groups are rotated out of the plane formed by the four carbon atoms of the maleate backbone by 27.9° and 91.7°, respectively.[1][2] This twisted conformation minimizes steric hindrance and facilitates the complex coordination with the calcium ions.

  • Bonding and Interactions: The structure is stabilized by the ionic bonds between the Ca²⁺ ions and the carboxylate groups of the maleate anions. Hydrogen bonding involving the water molecules also plays a crucial role in maintaining the integrity of the crystal lattice, linking the coordinated maleate anions and creating a robust three-dimensional framework.

Table 2: Selected Interatomic Distances and Bond Angles

Bond/AngleLength (Å) / Angle (°)
Ca-O Bond Lengths Data not available in the consulted literature.
C-C Bond Lengths Data not available in the consulted literature.
C-O Bond Lengths Data not available in the consulted literature.
O-C-O Angles Data not available in the consulted literature.

Note: The full text of the primary crystallographic study containing detailed bond lengths and angles was not accessible. The table is provided as a template for when such data becomes available.

Experimental Protocols

A detailed experimental protocol for the synthesis and single-crystal growth of this compound is not explicitly available in the reviewed literature. However, a reliable method can be adapted from established techniques for growing high-quality single crystals of similar sparingly soluble calcium carboxylates, such as the gel-aided solution technique. This method allows for the slow, controlled diffusion of reactants, which is essential for the growth of large, defect-free crystals suitable for X-ray diffraction.

Generalized Protocol for Synthesis and Crystal Growth

This proposed protocol utilizes a silica (B1680970) gel medium to control the reaction between a soluble calcium salt (e.g., calcium chloride) and maleic acid.

1. Gel Preparation:

  • Prepare a solution of sodium metasilicate (B1246114) with a specific gravity of approximately 1.03 in deionized water.
  • Adjust the pH of the solution to a desired value (e.g., 7.0) using a 1 M solution of maleic acid. This acidification initiates the gelling process.
  • Pour the solution into clean glass test tubes and allow it to set for 24-48 hours until a firm, transparent silica gel is formed.

2. Reactant Addition:

  • Once the gel has set, carefully layer a 1 M solution of maleic acid on top of the gel.
  • After a few hours, gently add a 1 M solution of calcium chloride (CaCl₂) on top of the maleic acid solution.

3. Crystal Growth:

  • Seal the test tubes to prevent evaporation and contamination.
  • Leave the setup undisturbed at ambient temperature. Reactants will slowly diffuse into the gel matrix.
  • Colorless, prismatic crystals of this compound dihydrate are expected to grow within the gel and at the gel-solution interface over a period of several days to weeks.

4. Harvesting and Characterization:

  • Once the crystals reach a suitable size (typically 0.1-0.3 mm), carefully extract them from the gel.
  • Wash the harvested crystals with deionized water to remove any residual reactants and gel, then dry them at room temperature.
  • The identity and purity of the crystalline product can be confirmed using techniques such as Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Single-Crystal X-ray Diffraction (SCXRD)

This is the definitive technique for determining the precise three-dimensional atomic arrangement.

1. Crystal Selection and Mounting:

  • Select a well-formed, transparent, and defect-free single crystal under a polarizing microscope.
  • Mount the selected crystal on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive (e.g., paratone-N oil).

2. Data Collection:

  • Center the mounted crystal on a four-circle single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
  • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.
  • Collect a series of initial diffraction images to determine the unit cell parameters and the crystal's orientation matrix.
  • Execute a full data collection strategy, typically involving a series of omega and phi scans, to measure the intensities of a large number of unique reflections.

3. Structure Solution and Refinement:

  • Process the raw diffraction images to integrate the reflection intensities and apply necessary corrections (e.g., for Lorentz factor, polarization, and absorption).
  • Solve the crystal structure using direct methods or heavy-atom methods (as was done in the original study[1][2]).
  • Refine the structural model using full-matrix least-squares methods against the observed reflection data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and analytical processes described in this guide.

G cluster_synthesis Crystal Synthesis Workflow prep_gel Prepare & Set Silica Gel add_maleic Layer Maleic Acid Solution prep_gel->add_maleic 24-48h add_calcium Add Calcium Chloride Solution add_maleic->add_calcium grow_crystals Incubate for Crystal Growth add_calcium->grow_crystals Days-Weeks harvest Harvest & Wash Crystals grow_crystals->harvest

Fig 1. Generalized workflow for the synthesis of this compound crystals.

G cluster_xrd Single-Crystal X-ray Diffraction Workflow select_crystal Select & Mount Single Crystal data_collection X-ray Diffraction Data Collection select_crystal->data_collection data_processing Process Raw Data (Integration & Correction) data_collection->data_processing structure_solution Solve Structure (e.g., Heavy-Atom Method) data_processing->structure_solution structure_refinement Refine Structural Model (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure (Coordinates, Bonds, Angles) structure_refinement->final_structure

Fig 2. Workflow for the structural determination of this compound.

References

In-Depth Technical Guide on the Formation and Stability of Calcium Maleate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation, stability, and characterization of calcium maleate (B1232345) hydrate (B1144303). It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who are working with or exploring the use of this compound. The guide details the synthesis of calcium maleate hydrate, its structural properties, thermal decomposition pathway, and the factors influencing its stability, such as pH. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are described in detail. Visual diagrams generated using the DOT language are included to illustrate experimental workflows and logical relationships, providing a clear and concise understanding of the core concepts.

Introduction

This compound, the calcium salt of maleic acid, is a compound of interest in various fields, including pharmaceuticals and material science, due to its properties as a salt of a dicarboxylic acid. The hydrated form, typically this compound dihydrate (Ca(C₄H₂O₄)·2H₂O), is the common crystalline form under ambient conditions. A thorough understanding of its formation, crystal structure, and stability is crucial for its application and for controlling its properties during synthesis and formulation. This guide synthesizes available technical information to provide a detailed reference on this compound hydrate.

Formation of this compound Hydrate

The formation of this compound hydrate is typically achieved through an aqueous reaction between a soluble calcium salt or base and maleic acid. The resulting hydrate's crystallinity and purity are influenced by factors such as reactant concentrations, temperature, and pH.

Synthesis Protocol

A common method for the synthesis of a this compound precursor solution involves the reaction of calcium carbonate with maleic acid.

Experimental Protocol: Synthesis of this compound Precursor Solution

  • Reactant Preparation: Weigh stoichiometric amounts of calcium carbonate (CaCO₃) and maleic acid (C₄H₄O₄) in a 1:2 molar ratio.

  • Reaction: Suspend the calcium carbonate in deionized water in a reaction vessel.

  • Addition of Maleic Acid: Slowly add the maleic acid to the calcium carbonate suspension while stirring continuously. The reaction will produce carbon dioxide gas, leading to effervescence.

  • Dissolution: Continue stirring the mixture until the evolution of CO₂ ceases and all components are completely dissolved, resulting in a clear solution of this compound.

  • Crystallization: The dihydrate can be crystallized from this solution, a process that can be influenced by pH adjustment. The typical pH for the hydration solution to form this compound is maintained in the acidic range of 1.5 to 3.5.

Structural Characterization

The primary crystalline form of hydrated this compound is the dihydrate. Its structural properties have been elucidated using single-crystal X-ray diffraction.

Crystal Structure

The crystal structure of this compound dihydrate has been determined to be orthorhombic. The key crystallographic parameters are summarized in the table below.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 8.54(2) Å, b = 10.83(3) Å, c = 6.84(1) Å
Molecules per Unit Cell (Z)4

Table 1: Crystallographic Data for this compound Dihydrate

Stability of this compound Hydrate

The stability of this compound hydrate is a critical factor in its handling, storage, and application. This section details its thermal stability and the influence of pH.

Thermal Stability and Decomposition

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) have been employed to investigate the thermal decomposition of this compound dihydrate. The decomposition proceeds in distinct stages.

A study on the thermal behavior of this compound dihydrate revealed a two-step decomposition process.[1] The first step involves the loss of water of hydration, followed by the decomposition of the anhydrous salt.[1]

Decomposition Stage Temperature Range (°C) Mass Loss (%) Description
Dehydration40 - 24018.94 (Observed)Loss of two molecules of water of crystallization. The theoretical mass loss is 19.22%.
Anhydrous Decomposition~505Not specifiedThe anhydrous this compound decomposes to form calcium oxalate (B1200264) with the elimination of an acetylene (B1199291) molecule.[1]

Table 2: Thermal Decomposition Data for this compound Dihydrate

Further kinetic studies on the isothermal decomposition of this compound dihydrate between 460 and 490°C have shown that the gaseous products are primarily carbon dioxide (CO₂), with smaller quantities of carbon monoxide (CO), acetylene (C₂H₂), and ethylene (B1197577) (C₂H₄).[2]

Influence of pH on Stability and Formation

The pH of the aqueous environment plays a significant role in the formation and stability of this compound hydrate. The solubility of calcium salts of weak acids, like maleic acid, is generally pH-dependent.

In acidic conditions, the maleate anion (C₄H₂O₄²⁻) will be protonated to form hydrogen maleate (HC₄H₃O₄⁻) and maleic acid (H₂C₄H₂O₄). This equilibrium affects the concentration of free maleate ions available to precipitate with calcium ions. The formation of this compound is favored in a pH range where the maleate dianion is the predominant species.

Solubility

The solubility of this compound in water is a key parameter for its application, particularly in pharmaceuticals. While extensive quantitative data on the temperature-dependent solubility of this compound is not available in the literature, it is generally described as a sparingly soluble salt. The solubility of similar calcium salts of dicarboxylic acids is known to be influenced by temperature. For some calcium salts, solubility decreases with increasing temperature.

Experimental Workflows and Logical Relationships

Synthesis and Characterization Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound hydrate.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis A Reactants (Calcium Carbonate, Maleic Acid) B Aqueous Reaction A->B 1:2 molar ratio C Crystallization B->C pH control (1.5-3.5) D Single-Crystal XRD C->D Crystal Structure E TGA/DTA C->E Thermal Stability F FTIR Spectroscopy C->F Functional Groups G Structural Parameters D->G H Decomposition Profile E->H I Vibrational Spectra F->I

Caption: Experimental workflow for this compound hydrate.

Factors Influencing this compound Hydrate Stability

The stability of this compound hydrate is governed by several interconnected factors. The diagram below illustrates these relationships.

G A This compound Hydrate Stability D Dehydration A->D leads to E Decomposition A->E leads to F Solubility A->F affects B Temperature B->A C pH C->A G Protonation of Maleate Anion C->G determines G->F influences

Caption: Factors affecting this compound hydrate stability.

Conclusion

This technical guide has consolidated the available information on the formation and stability of this compound hydrate. The synthesis from calcium carbonate and maleic acid provides a straightforward route to its formation, with pH control being an important factor in crystallization. The dihydrate possesses a well-defined orthorhombic crystal structure. Its thermal decomposition is a multi-step process involving dehydration followed by the breakdown of the anhydrous salt. While qualitative relationships regarding its stability and solubility are understood, there is a clear need for more comprehensive quantitative data, particularly concerning its solubility as a function of temperature and the systematic effects of pH on its formation and stability. Such data would be invaluable for the precise control of its properties in various applications, including pharmaceutical formulations.

References

An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of Calcium Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of calcium maleate (B1232345). While specific experimental data for calcium maleate is not abundant in publicly available literature, this document outlines the expected thermal decomposition behavior based on the well-understood principles of thermal analysis and data from analogous calcium carboxylate compounds, such as calcium malonate and calcium oxalate. This guide covers the theoretical basis of decomposition, detailed experimental protocols, and expected data presentation.

Core Concepts in the Thermal Decomposition of this compound

The thermal decomposition of hydrated this compound is anticipated to be a multi-stage process, observable through distinct mass loss steps in a TGA thermogram. This process can be systematically investigated using thermoanalytical techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). The expected decomposition pathway for a hydrated this compound salt, such as a dihydrate, would proceed through three primary stages:

  • Dehydration: The initial mass loss corresponds to the removal of water molecules of hydration. This may occur in a single or multiple steps, depending on the energy required to remove each water molecule from the crystal lattice.

  • Decomposition of Anhydrous this compound: Following dehydration, the anhydrous this compound decomposes. This stage involves the breakdown of the maleate anion, leading to the formation of calcium carbonate and the evolution of various gaseous byproducts.

  • Decomposition of Calcium Carbonate: The final stage is the well-characterized decomposition of the intermediate calcium carbonate into calcium oxide, with the release of carbon dioxide.

Quantitative Analysis of Thermal Decomposition Stages

The precise temperature ranges and mass loss percentages for the thermal decomposition of this compound can be influenced by experimental conditions such as heating rate and the surrounding atmosphere.[1] The following table summarizes the expected decomposition steps and theoretical mass loss for a hypothetical this compound dihydrate (C₄H₂CaO₄·2H₂O).

Decomposition StageProbable Temperature Range (°C)Theoretical Mass Loss (%)Solid ProductGaseous Product(s)
Stage 1: Dehydration 90 - 250~18.75%Anhydrous this compound (C₄H₂CaO₄)Water (H₂O)
Stage 2: Anhydrous Decomposition 250 - 500~22.92%Calcium Carbonate (CaCO₃)Carbon Monoxide (CO), and other organic fragments
Stage 3: Carbonate Decomposition >600~22.92%Calcium Oxide (CaO)Carbon Dioxide (CO₂)

Note: The temperature ranges are estimations based on analogous compounds and should be determined experimentally.

Detailed Experimental Protocol for TGA of this compound

This protocol provides a general procedure for obtaining a TGA curve for this compound hydrate.

3.1. Instrumentation and Parameters:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Mass: 5-10 mg.[1]

  • Crucible: Alumina or platinum.[1]

  • Temperature Program: Heat from ambient temperature to 950°C.

  • Heating Rate: A linear heating rate of 10°C/min is standard.[1] Slower rates (e.g., 5°C/min) can improve the resolution of decomposition steps.

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.[1]

  • Blank Correction: A blank run with an empty crucible under identical conditions should be performed and subtracted from the sample run to correct for instrumental drift and buoyancy effects.[1]

3.2. Procedure:

  • Sample Preparation: Ensure the this compound sample is homogenous. If it is a crystalline hydrate, use it as is.

  • Instrument Setup: Tare the TGA instrument with an empty crucible of the same type that will be used for the sample.

  • Sample Loading: Accurately weigh 5-10 mg of the this compound sample into the tared crucible. Distribute the sample evenly and loosely at the bottom of the crucible to ensure uniform heat transfer.[1]

  • Experiment Execution: Place the crucible in the TGA furnace. Start the temperature program under a continuous nitrogen purge.

  • Data Collection: Record the mass loss as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperatures and percentage mass loss for each decomposition step. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Visualization of the Decomposition Pathway

The logical progression of the thermal decomposition of this compound can be visualized to enhance understanding.

G cluster_0 Experimental Workflow Sample_Preparation This compound Hydrate Sample (5-10 mg) TGA_Instrument TGA Instrument (N2 atmosphere, 10°C/min) Sample_Preparation->TGA_Instrument Load Sample Data_Acquisition Mass Loss vs. Temperature Data TGA_Instrument->Data_Acquisition Heating Data_Analysis TGA/DTG Curve Analysis Data_Acquisition->Data_Analysis Process G A This compound Hydrate (C₄H₂CaO₄·nH₂O) B Anhydrous this compound (C₄H₂CaO₄) A->B - nH₂O (Dehydration) C Calcium Carbonate (CaCO₃) B->C - Gaseous Products (Decomposition) D Calcium Oxide (CaO) C->D - CO₂ (Decarbonation)

References

"calcium maleate vs calcium malate structural differences"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Differences Between Calcium Maleate (B1232345) and Calcium Malate (B86768)

Executive Summary

Calcium maleate and calcium malate are organic calcium salts derived from dicarboxylic acids. While their names are similar, their core structural differences, originating from the maleate and malate anions, lead to distinct physicochemical properties. This guide provides a detailed comparison of their molecular and crystal structures, supported by quantitative data and a review of the experimental protocols used for their characterization. The primary distinction lies in the carbon backbone of the anion: maleate is unsaturated (containing a carbon-carbon double bond) and planar, while malate is saturated and features a hydroxyl group, conferring chirality. These differences fundamentally influence their coordination with calcium, crystal packing, and hydration states.

Core Structural Differences: Maleate vs. Malate Anion

The fundamental difference between this compound and calcium malate originates from the distinct structures of their corresponding anions: maleate and malate.

  • Maleate Anion: Derived from maleic acid (cis-butenedioic acid), the maleate anion is an unsaturated dicarboxylic acid.[1][2] Its structure is characterized by a carbon-carbon double bond (C=C) in a cis configuration, which restricts rotation and results in a more rigid, planar geometry of the carbon backbone.[1]

  • Malate Anion: Derived from malic acid (2-hydroxybutanedioic acid), the malate anion is a saturated dicarboxylic acid.[1][2] Its structure features a hydroxyl (-OH) group on the carbon atom adjacent to a carboxyl group. This carbon is a chiral center, meaning malate exists as two stereoisomers: L-malate and D-malate.[1][3] The L-isomer is the form that occurs naturally in biological systems.[4] The absence of a double bond in the carbon backbone allows for free rotation and greater conformational flexibility compared to maleate.

The following diagram illustrates the key structural distinctions between the two anions.

G cluster_maleate Maleate Anion (from Maleic Acid) cluster_malate Malate Anion (from Malic Acid) C1_m C C2_m C C1_m->C2_m O1_m O- C1_m->O1_m O2_m O C1_m->O2_m C3_m C C2_m->C3_m Unsaturated C=C Bond H1_m H C2_m->H1_m C4_m C C3_m->C4_m H2_m H C3_m->H2_m O3_m O- C4_m->O3_m O4_m O C4_m->O4_m label_cis Rigid cis-Configuration C1_ma C C2_ma C* C1_ma->C2_ma Saturated C-C Bonds O1_ma O- C1_ma->O1_ma O2_ma O C1_ma->O2_ma C3_ma C C2_ma->C3_ma H1_ma H C2_ma->H1_ma OH_ma OH C2_ma->OH_ma C4_ma C C3_ma->C4_ma H2_ma H C3_ma->H2_ma H3_ma H C3_ma->H3_ma O3_ma O- C4_ma->O3_ma O4_ma O C4_ma->O4_ma label_chiral *Chiral Center

Caption: Core structural differences between the maleate and malate anions.

Comparative Data Presentation

The structural variations between the anions directly impact the physicochemical and crystallographic properties of their respective calcium salts. The following tables summarize the key quantitative differences based on available X-ray diffraction data.

Table 1: General Physicochemical Properties
PropertyThis compoundCalcium Malate
Chemical Formula CaC₄H₂O₄ (Anhydrous)C₄H₄CaO₅ (Anhydrous)[5][6]
Molar Mass 154.14 g/mol (Anhydrous)172.15 g/mol (Anhydrous)[6][7]
Common Hydrates Dihydrate (CaC₄H₂O₄·2H₂O)[8][9]Dihydrate, Trihydrate[8][10]
Appearance White crystalline powderWhite powder or granular crystals[5][11]
Solubility in Water Data not widely availableSlightly soluble (~5 g/L at 25°C)[5][6]
Table 2: Crystallographic Data
PropertyThis compound DihydrateCalcium L-Malate Trihydrate
Crystal System Orthorhombic[8][9]Monoclinic[8]
Space Group P2₁2₁2₁[8][9]P2₁[8]
Unit Cell Parameters a = 8.54 Åb = 10.83 Åc = 6.84 Å[8][9]a = 6.6460 Åb = 8.3795 Åc = 8.2707 Åβ = 112.640°[8]
Ca²⁺ Coordination No. 8[9]7[8]
Calculated Density Not specified1.767 g/cm³[8]
Anion Conformation Non-planar, with carboxyl groups rotated out of the carbon plane.[9]Flexible, coordinated with Ca²⁺.

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional atomic arrangement in this compound and calcium malate relies heavily on single-crystal X-ray diffraction (XRD).

Synthesis and Crystal Growth

A prerequisite for single-crystal XRD is the growth of high-quality single crystals. A typical synthesis protocol involves:

  • Reaction: A calcium salt, such as calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂), is reacted with an aqueous solution of the corresponding organic acid (maleic acid or malic acid).[12][13]

  • Precipitation: The resulting calcium salt (maleate or malate) precipitates from the solution.

  • Crystallization: Single crystals suitable for diffraction are often grown by slowly cooling a saturated aqueous solution of the synthesized salt.[10] For some compounds, gel-aided solution growth can be used to control nucleation and obtain larger crystals.[14]

Single-Crystal X-ray Diffraction Workflow

The workflow to determine the crystal structure from a suitable single crystal is as follows:

  • Crystal Mounting: A small, defect-free single crystal is mounted on a goniometer head at the center of an X-ray diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. A detector records the position and intensity of thousands of these diffracted reflections.

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group.[8][9] The positions of the atoms within the unit cell are then determined using computational methods to solve the "phase problem." For salts with a heavy atom like calcium, the heavy-atom method can be employed.[9]

  • Structure Refinement: The initial atomic model is refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model. This process yields precise information on bond lengths, bond angles, and atomic coordinates.

The following diagram illustrates the generalized workflow for determining crystal structures.

G cluster_exp Experimental Workflow: Single-Crystal X-ray Diffraction synthesis 1. Synthesis & Crystal Growth (e.g., Solution Cooling) mounting 2. Crystal Mounting (on Goniometer) synthesis->mounting data_collection 3. X-ray Data Collection (Diffractometer) mounting->data_collection structure_solution 4. Structure Solution (Determine Atom Positions) data_collection->structure_solution refinement 5. Structure Refinement (Optimize Model) structure_solution->refinement final_structure Final Crystal Structure (Bond Lengths, Angles, etc.) refinement->final_structure

Caption: Generalized workflow for crystal structure determination via XRD.

Conclusion

The structural differences between this compound and calcium malate are significant and are dictated by the intrinsic properties of the maleate and malate anions. This compound is the salt of a rigid, unsaturated cis-dicarboxylic acid, leading to an orthorhombic crystal structure where the calcium ion has a coordination number of eight in its dihydrate form. In contrast, calcium malate is the salt of a flexible, saturated, chiral hydroxy-dicarboxylic acid, which crystallizes in the monoclinic system with a seven-coordinate calcium ion in its trihydrate form. These fundamental distinctions in saturation, stereochemistry, and conformational flexibility at the molecular level manifest in different crystal packing, coordination environments, and hydration preferences, which are critical considerations in pharmaceutical development and material science.

References

Potential Applications of Calcium Maleate in Material Science: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium maleate (B1232345), the calcium salt of maleic acid, is a dicarboxylate salt with the chemical formula Ca(C₄H₂O₄). While research into its specific applications in material science is nascent, its molecular structure, featuring a cis-alkene backbone and two carboxylate groups, suggests a range of potential uses. This technical guide provides a comprehensive overview of the known properties of calcium maleate and explores its potential applications in polymers, coatings, and biomedical materials, drawing inferences from related compounds and fundamental chemical principles.

Physicochemical Properties and Synthesis

The fundamental properties of this compound are rooted in its ionic bonding between the calcium cation (Ca²⁺) and the maleate anion (⁻OOC-CH=CH-COO⁻).

Crystal Structure

The crystal structure of this compound dihydrate (Ca(C₄H₂O₄)·2H₂O) has been elucidated, providing a foundational understanding of its solid-state arrangement.[1] This information is critical for predicting its behavior in composite materials and for designing synthetic routes to control its particle size and morphology.

Table 1: Crystallographic Data for this compound Dihydrate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.935(2)
b (Å)11.458(3)
c (Å)6.663(2)
β (°)108.08(2)
Z4
V (ų)576.4

Source:[1]

Thermal Decomposition

The thermal stability of this compound is a key parameter for its application in materials that undergo thermal processing. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely published, the decomposition pathway can be inferred from similar calcium carboxylates. The process is expected to occur in stages:

  • Dehydration: Loss of water molecules of hydration.

  • Decomposition of the Anhydrous Salt: Breakdown of the maleate anion to form calcium carbonate (CaCO₃) and various gaseous byproducts.

  • Decomposition of Calcium Carbonate: At higher temperatures (typically >600°C), calcium carbonate decomposes to calcium oxide (CaO) and carbon dioxide (CO₂).[2][3][4]

Potential Applications in Material Science

The unique chemical structure of the maleate anion, with its double bond and two carboxylate groups, opens up several potential avenues for the application of this compound in material science.

Polymer Composites

This compound can be explored as a functional filler or modifier in polymer composites.

  • As a Reinforcing Filler: The rigid ionic structure of this compound could enhance the mechanical properties of polymers, such as stiffness and tensile strength. The degree of reinforcement would depend on factors like particle size, aspect ratio, and interfacial adhesion with the polymer matrix.

  • As a Crosslinking Agent: The dicarboxylate nature of the maleate anion suggests its potential as a crosslinking agent for polymers containing functional groups that can react with or be coordinated by the carboxylate groups. This could be particularly relevant for improving the thermal and mechanical stability of elastomers and thermosets. The interaction of calcium ions with maleic acid copolymers has been studied, indicating the potential for ionic crosslinking.[5]

  • As a Nucleating Agent: Similar to other particulate fillers, this compound could act as a nucleating agent in semi-crystalline polymers, influencing their crystallization behavior and, consequently, their mechanical and optical properties.[6]

Coatings and Films

In the realm of coatings and films, this compound could offer several functionalities:

  • Anti-corrosion Coatings: Calcium salts of organic acids can act as corrosion inhibitors. This compound could potentially be incorporated into coatings to provide a controlled release of maleate anions, which may passivate metal surfaces.

  • Biocidal Coatings: Maleic acid and its derivatives are known to exhibit antimicrobial properties. This compound could serve as a source of these active moieties in antifungal or antibacterial coatings.

  • Functional Additive in Paints: Similar to calcium carbonate, this compound could be used as an extender or a functional additive in paint formulations to modify properties like gloss, viscosity, and durability.[3][7][8]

Concrete and Construction Materials

The use of calcium salts in concrete is well-established for influencing setting times and other properties.[9][10][11][12][13]

  • Set Accelerator/Retarder: Depending on its interaction with the cementitious phases, this compound could potentially act as either a set accelerator or retarder. The maleate anion might influence the hydration kinetics of tricalcium silicate (B1173343) (C₃S) and dicalcium silicate (C₂S).

  • Waterproofing Admixture: The hydrophobic nature of the hydrocarbon portion of the maleate anion could impart water-repellent properties to concrete, similar to the effect of calcium stearate (B1226849).[14][15]

Biomedical Materials

The biocompatibility of calcium and the metabolic pathways of dicarboxylic acids suggest potential biomedical applications.

  • Bone Cement and Scaffolds: Calcium-based materials are widely used in bone regeneration.[16] this compound could be investigated as a component in bone cements or as a filler in biodegradable polymer scaffolds for tissue engineering.

  • Drug Delivery: The ionic nature of this compound could be exploited for the controlled release of therapeutic agents. The maleate anion itself may have biological activity that could be leveraged.

Experimental Protocols

Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound via a precipitation reaction.

Materials:

  • Maleic acid (C₄H₄O₄)

  • Calcium hydroxide (B78521) (Ca(OH)₂) or Calcium carbonate (CaCO₃)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare Maleic Acid Solution: Dissolve a stoichiometric amount of maleic acid in deionized water in a beaker with continuous stirring. Gentle heating may be required to fully dissolve the acid.

  • Prepare Calcium Salt Slurry: In a separate beaker, prepare a slurry of a stoichiometric amount of calcium hydroxide or calcium carbonate in deionized water.

  • Reaction: Slowly add the calcium salt slurry to the maleic acid solution while stirring vigorously. If using calcium carbonate, effervescence (release of CO₂) will be observed.

  • Precipitation: Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) to ensure the reaction goes to completion. A white precipitate of this compound will form.

  • Isolation: Isolate the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the collected this compound precipitate in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Stoichiometric Reaction:

C₄H₄O₄(aq) + Ca(OH)₂(s) → Ca(C₄H₂O₄)(s) + 2H₂O(l)

or

C₄H₄O₄(aq) + CaCO₃(s) → Ca(C₄H₂O₄)(s) + H₂O(l) + CO₂(g)

Visualizations

Logical Relationship of Potential Applications

G CalciumMaleate This compound PolymerComposites Polymer Composites CalciumMaleate->PolymerComposites CoatingsFilms Coatings and Films CalciumMaleate->CoatingsFilms ConcreteConstruction Concrete & Construction CalciumMaleate->ConcreteConstruction BiomedicalMaterials Biomedical Materials CalciumMaleate->BiomedicalMaterials ReinforcingFiller Reinforcing Filler PolymerComposites->ReinforcingFiller CrosslinkingAgent Crosslinking Agent PolymerComposites->CrosslinkingAgent NucleatingAgent Nucleating Agent PolymerComposites->NucleatingAgent Anticorrosion Anti-corrosion CoatingsFilms->Anticorrosion Biocidal Biocidal CoatingsFilms->Biocidal PaintAdditive Paint Additive CoatingsFilms->PaintAdditive SetModifier Set Modifier ConcreteConstruction->SetModifier Waterproofing Waterproofing ConcreteConstruction->Waterproofing BoneCement Bone Cement/Scaffolds BiomedicalMaterials->BoneCement DrugDelivery Drug Delivery BiomedicalMaterials->DrugDelivery

Caption: Potential application pathways for this compound in various fields of material science.

Experimental Workflow for this compound Synthesis

G cluster_0 Preparation cluster_1 Reaction & Precipitation cluster_2 Isolation & Purification cluster_3 Final Product A Dissolve Maleic Acid in Deionized Water C Mix Solutions with Stirring A->C B Prepare Calcium Salt Slurry (Ca(OH)₂ or CaCO₃) B->C D Precipitation of This compound C->D E Vacuum Filtration D->E F Wash with Deionized Water E->F G Dry Precipitate F->G H Characterize Product (e.g., XRD, TGA) G->H

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Conclusion and Future Outlook

This compound remains a relatively unexplored material in the context of advanced material science. However, its fundamental chemical structure, combining a divalent calcium cation with a dicarboxylate anion featuring a reactive double bond, presents a compelling case for further investigation. The potential applications outlined in this whitepaper, from polymer modification and advanced coatings to construction and biomedical materials, are based on sound chemical principles and analogies to well-understood materials.

Future research should focus on:

  • Controlled Synthesis: Developing methods to control the particle size, morphology, and crystallinity of this compound to tailor its properties for specific applications.

  • Comprehensive Characterization: Performing detailed thermal, mechanical, and chemical characterization to build a robust database of its material properties.

  • Application-Specific Studies: Conducting systematic investigations into the performance of this compound in the potential application areas identified, including its effect on polymer properties, its efficacy as a coating additive, its influence on cement hydration, and its biocompatibility.

The exploration of this compound's potential could lead to the development of novel and cost-effective solutions in various sectors of material science.

References

A Technical Guide to the Synthesis of Calcium Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of calcium maleate (B1232345). Despite its structural relationship to the more extensively studied calcium malate (B86768), detailed literature on the synthesis of calcium maleate is notably scarce. This document addresses this gap by presenting a well-defined, albeit proposed, experimental protocol for its synthesis, based on established principles of inorganic and organic chemistry. The guide furnishes quantitative data on the physicochemical properties of the reactants and the known crystallographic data of the product, this compound dihydrate. Furthermore, comparative data for the synthesis of its geometric isomer, calcium malate, is provided to offer a broader context. Detailed methodologies, data tables, and process diagrams are included to facilitate understanding and replication by researchers in relevant fields.

Introduction

This compound, the calcium salt of maleic acid, is an organic calcium salt with potential applications in various fields, including pharmaceuticals and material science. Maleic acid is a dicarboxylic acid and a geometric isomer of fumaric acid. Its cis-configuration allows for the formation of chelate complexes with metal ions, a property that distinguishes it from its trans-isomer. The synthesis of calcium salts of organic acids is a fundamental process in the development of bioavailable calcium supplements and other functional materials.

While the synthesis and properties of calcium salts of related dicarboxylic acids, such as malic acid (calcium malate) and citric acid (calcium citrate), are well-documented, there is a conspicuous lack of detailed experimental protocols for the synthesis of pure this compound in publicly available literature. This guide aims to consolidate the available information and present a robust, scientifically-grounded methodology for its preparation.

Synthesis of this compound: A Proposed Methodology

The synthesis of this compound can be achieved through a straightforward acid-base reaction between maleic acid and a suitable calcium source, such as calcium carbonate or calcium hydroxide. The reaction in an aqueous medium leads to the precipitation of the sparingly soluble this compound.

Reaction Stoichiometry

The balanced chemical equation for the reaction between maleic acid and calcium carbonate is as follows:

C₄H₄O₄ (aq) + CaCO₃ (s) → Ca(C₄H₂O₄) (s) + H₂O (l) + CO₂ (g)

Experimental Protocol

This protocol is a representative method derived from the principles of synthesizing similar organic calcium salts.

Materials:

  • Maleic acid (C₄H₄O₄), reagent grade

  • Calcium carbonate (CaCO₃), precipitated, low heavy metals grade

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M (for cleaning glassware)

  • Ethanol (B145695) (for washing)

Equipment:

  • Glass reactor or beaker (500 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH meter

  • Büchner funnel and vacuum flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Drying oven

  • Mortar and pestle

Procedure:

  • Dissolution of Maleic Acid: In a 500 mL glass reactor, dissolve 11.61 g (0.1 mol) of maleic acid in 200 mL of deionized water. Gentle heating to 40-50°C can be applied to aid dissolution.

  • Addition of Calcium Carbonate: While stirring the maleic acid solution, slowly add 10.01 g (0.1 mol) of calcium carbonate in small portions to control the effervescence of carbon dioxide.

  • Reaction and Precipitation: Continue stirring the mixture at a controlled temperature (e.g., 60°C) for 2 hours to ensure the reaction goes to completion. A white precipitate of this compound will form. Monitor the pH of the solution; the reaction is typically complete when the pH stabilizes around 6.0-7.0.

  • Isolation of the Precipitate: Allow the mixture to cool to room temperature. Isolate the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate on the filter with two 50 mL portions of deionized water to remove any soluble impurities, followed by one 25 mL portion of ethanol to facilitate drying.

  • Drying: Dry the isolated this compound in a drying oven at 80-90°C until a constant weight is achieved. The expected product is this compound dihydrate.

  • Characterization: The final product can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystal structure and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups.

Data Presentation

Physicochemical Properties of Reactants and Product
CompoundMolar Mass ( g/mol )AppearanceSolubility in Water
Maleic Acid116.07White crystalline solid78 g/100 mL (25°C)
Calcium Carbonate100.09White powder0.0013 g/100 mL (25°C)
This compound Dihydrate190.17White crystalline solidSparingly soluble
Crystallographic Data for this compound Dihydrate

The crystal structure of this compound dihydrate (CaC₄H₂O₄ · 2H₂O) has been determined by X-ray diffraction.[1]

ParameterValue
Crystal SystemOrthorhombic
Space GroupI2₁2₁2₁
a (Å)8.54(2)
b (Å)10.83(3)
c (Å)6.84(1)
Z (formula units/cell)4
Coordination Number of Ca²⁺8 (6 oxygen atoms from maleate anions, 2 from water molecules)

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Maleic_Acid Maleic Acid Solution Reaction Reaction & Precipitation (60°C, 2h) Maleic_Acid->Reaction Calcium_Carbonate Calcium Carbonate Calcium_Carbonate->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Drying (80-90°C) Washing->Drying Calcium_Maleate This compound Dihydrate Drying->Calcium_Maleate

Caption: Workflow for the proposed synthesis of this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Start Prepare_Solution Prepare Maleic Acid Solution Start->Prepare_Solution Add_CaCO3 Add Calcium Carbonate Prepare_Solution->Add_CaCO3 Heat_Stir Heat and Stir Add_CaCO3->Heat_Stir Precipitation_Complete Precipitation Complete? Heat_Stir->Precipitation_Complete Precipitation_Complete->Heat_Stir No Cool Cool to Room Temperature Precipitation_Complete->Cool Yes Filter_Wash Filter and Wash Precipitate Cool->Filter_Wash Dry_Product Dry Product Filter_Wash->Dry_Product End End Dry_Product->End

Caption: Logical flow of the this compound synthesis protocol.

Comparative Synthesis: Calcium Malate

For comparative purposes, the synthesis of calcium malate, the calcium salt of the isomeric malic acid, is often reported under similar conditions. A notable study demonstrated the ultrasound-assisted preparation of calcium malate from bovine bone, highlighting alternative and potentially more efficient synthesis routes.[2] The optimal conditions were found to be a solid-liquid ratio of 1:15, a solid-acid ratio of 1:1.5, an ultrasonic power of 200 W, a temperature of 35°C, and an ultrasonication time of 17 minutes, achieving a calcium recovery efficiency of 66.16% and a purity of 92.54%.[2] This suggests that similar enhancement techniques could be explored for the synthesis of this compound.

Characterization of this compound

Beyond the crystallographic data, a full characterization of synthesized this compound would involve:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of carboxylate groups and the coordination to the calcium ion.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the water of hydration content.

  • Solubility Studies: To quantify its solubility in water and other relevant solvents, which is crucial for pharmaceutical applications.

  • Purity Analysis: To determine the percentage purity of the synthesized salt, for instance, by titration or elemental analysis.

Conclusion and Future Research

The scarcity of data on this compound presents a significant opportunity for future research. A systematic study of its synthesis under various conditions (temperature, pH, reactant concentrations) to optimize yield and crystal morphology would be highly valuable. Furthermore, a thorough characterization of its physicochemical properties, including solubility, bioavailability, and thermal stability, is essential for unlocking its potential applications in the pharmaceutical and other industries. A comparative study of the properties of this compound and calcium malate would also provide valuable insights into the effects of geometric isomerism on the characteristics of these salts.

References

"discovery and history of calcium maleate"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium maleate (B1232345), the calcium salt of maleic acid, is a compound with emerging applications in various industrial and biomedical fields. While not as extensively studied as other calcium salts, its unique properties, derived from the dicarboxylic nature of maleic acid, have garnered scientific interest. This guide provides a comprehensive overview of the available technical information regarding calcium maleate, with a focus on its synthesis, properties, and analytical characterization. Due to the limited publicly available research on the specific "discovery and history" of this compound as a distinct entity, this document will focus on the technical data available from patent literature and related scientific principles.

Synthesis and Properties

This compound is typically synthesized through the reaction of a calcium salt, such as calcium hydroxide (B78521) or calcium carbonate, with maleic acid or maleic anhydride. The resulting salt's properties are influenced by the stoichiometry of the reactants and the reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H2CaO4
Molecular Weight154.14 g/mol
AppearanceWhite crystalline powderGeneral observation
Solubility in WaterSparingly soluble

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from calcium hydroxide and maleic acid.

Materials:

  • Calcium hydroxide (Ca(OH)₂)

  • Maleic acid (C₄H₄O₄)

  • Deionized water

  • Magnetic stirrer

  • Beakers

  • Filtration apparatus (Buchner funnel, filter paper)

  • Drying oven

Procedure:

  • A specific molar ratio of maleic acid is dissolved in deionized water with continuous stirring.

  • A stoichiometric amount of calcium hydroxide is slowly added to the maleic acid solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., 60°C) for a set duration (e.g., 2 hours) to ensure complete reaction.

  • The resulting precipitate of this compound is collected by filtration.

  • The collected solid is washed with deionized water to remove any unreacted starting materials.

  • The final product is dried in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.

Logical Relationship of Synthesis Steps

G A Dissolve Maleic Acid in Water B Add Calcium Hydroxide A->B C Stir at Controlled Temperature B->C D Filter Precipitate C->D E Wash with Deionized Water D->E F Dry the Product E->F

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Research and Development

Patent literature suggests the use of this compound in various formulations, including as a component in polymer compositions and as a food additive. Its potential as a calcium supplement or in drug delivery systems is an area of ongoing investigation, although detailed public research is scarce. The dicarboxylate nature of the maleate ion could offer advantages in terms of chelation and interaction with biological systems.

Experimental Workflow for Polymer Composite Formulation

G cluster_0 Component Preparation cluster_1 Composite Formulation cluster_2 Characterization A Synthesize this compound C Mix this compound with Polymer A->C B Prepare Polymer Matrix B->C D Homogenize the Mixture C->D E Mechanical Testing D->E F Thermal Analysis (TGA/DSC) D->F G Spectroscopic Analysis (FTIR) D->G

Caption: A workflow for incorporating this compound into a polymer composite and its subsequent characterization.

While the dedicated scientific literature on the discovery and history of this compound is limited, its synthesis and potential applications are evident from patent filings. The methodologies presented here provide a foundational understanding for researchers and drug development professionals interested in exploring the properties and utility of this compound. Further research is warranted to fully elucidate its physicochemical characteristics and potential biological activities, which could pave the way for novel applications in materials science and pharmaceuticals. The lack of detailed signaling pathway information precludes the creation of such a diagram at this time.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Crystalline Calcium Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of crystalline calcium maleate (B1232345). Due to the limited availability of a standardized procedure in published literature, this protocol is a well-resourced suggestion based on fundamental chemical principles for the precipitation of divalent metal carboxylates.

Introduction

Calcium maleate, the calcium salt of maleic acid, is a dicarboxylic acid salt. While less studied than its isomer, calcium malate, its synthesis and characterization are of interest in fields such as materials science and coordination chemistry. Crystalline this compound typically exists as a dihydrate with the chemical formula CaC₄H₂O₄·2H₂O. Published crystallographic data confirms its orthorhombic crystal structure.[1][2] This protocol outlines a reproducible method for the synthesis of crystalline this compound via a direct precipitation reaction between maleic acid and calcium hydroxide (B78521).

Data Presentation

The following table summarizes the key quantitative data for the reactants and the expected product.

Compound Formula Molar Mass ( g/mol ) Key Properties
Maleic AcidC₄H₄O₄116.07White crystalline solid
Calcium HydroxideCa(OH)₂74.093White powder
This compound DihydrateCaC₄H₂O₄·2H₂O188.18Orthorhombic crystals[1][2]

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the synthesis and crystallization of this compound.

Materials and Equipment
  • Maleic acid (C₄H₄O₄), reagent grade

  • Calcium hydroxide (Ca(OH)₂), reagent grade

  • Deionized water

  • Magnetic stirrer with heating plate

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Drying oven

  • pH meter

Synthesis of Crystalline this compound

This protocol is designed for the synthesis of approximately 10 grams of this compound dihydrate.

Step 1: Preparation of the Maleic Acid Solution

  • Weigh 6.17 g (0.053 mol) of maleic acid.

  • In a 250 mL beaker, dissolve the maleic acid in 100 mL of deionized water.

  • Gently heat the solution to 40-50 °C while stirring to ensure complete dissolution.

Step 2: Preparation of the Calcium Hydroxide Slurry

  • Weigh 3.93 g (0.053 mol) of calcium hydroxide.

  • In a separate 150 mL beaker, create a slurry by adding the calcium hydroxide to 50 mL of deionized water. Stir vigorously.

Step 3: Precipitation of this compound

  • Slowly add the calcium hydroxide slurry to the warm maleic acid solution while stirring continuously.

  • A white precipitate of this compound will form immediately.

  • Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Monitor the pH of the solution. The final pH should be approximately neutral (pH 6-7). If the solution is too acidic, add a small amount of calcium hydroxide slurry. If it is too basic, add a dilute solution of maleic acid.

  • Allow the mixture to cool to room temperature.

Step 4: Crystallization and Isolation

  • For improved crystallinity, allow the precipitate to age in the mother liquor for 12-24 hours at room temperature.

  • Collect the crystalline precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the crystals with two 20 mL portions of cold deionized water to remove any unreacted starting materials.

  • Dry the crystalline this compound in a drying oven at 60-70 °C until a constant weight is achieved.

Characterization of Crystalline this compound

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

  • X-Ray Diffraction (XRD): To confirm the crystalline structure. The resulting diffraction pattern should be compared with the known orthorhombic structure of this compound dihydrate.[1][2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the maleate anion and the presence of water of hydration.

  • Thermogravimetric Analysis (TGA): To determine the water of hydration content and the thermal decomposition profile of the compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification and Crystallization cluster_analysis Characterization A Dissolve Maleic Acid in Water C Mix Reactants to Precipitate this compound A->C B Prepare Calcium Hydroxide Slurry B->C D Age Precipitate for Crystallization C->D E Filter and Wash Crystals D->E F Dry Crystalline Product E->F G Analyze Product (XRD, FTIR, TGA) F->G

Caption: Experimental workflow for the synthesis of crystalline this compound.

Logical_Relationships Reactants Starting Materials (Maleic Acid, Calcium Hydroxide) Reaction Precipitation Reaction Reactants->Reaction Reaction Conditions (Temperature, Stirring) Product Crystalline this compound Reaction->Product Crystallization Characterization Analysis and Verification Product->Characterization Confirmation

Caption: Logical relationships in the synthesis and analysis of this compound.

References

Application Notes and Protocols for the Analytical Quantification of Calcium Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of calcium maleate (B1232345), a salt composed of calcium and maleic acid. The following protocols are designed to be implemented in a laboratory setting for quality control, stability testing, and research purposes.

Quantification of Calcium Content by Complexometric EDTA Titration

This method is a classic and reliable approach for determining the total calcium content in a sample of calcium maleate. It relies on the chelation of calcium ions by ethylenediaminetetraacetic acid (EDTA) at a specific pH.

Experimental Protocol

1.1. Principle

Calcium ions form a stable, water-soluble complex with the disodium (B8443419) salt of EDTA in a 1:1 molar ratio. The endpoint of the titration is detected using an indicator that changes color when all the free calcium ions have been chelated by EDTA. To ensure a sharp endpoint, the pH of the solution is adjusted to approximately 12.5-13, at which magnesium, a potential interferent, precipitates as magnesium hydroxide (B78521) and does not interfere with the titration.[1]

1.2. Reagents and Materials

  • This compound Sample

  • Deionized Water

  • 0.05 M Disodium EDTA (Na₂EDTA) Standardized Solution

  • Hydroxynaphthol Blue Indicator[2]

  • Sodium Hydroxide (NaOH) Solution, 8 M[1]

  • Hydrochloric Acid (HCl), dilute (e.g., 2 M)[2]

  • Burette, 50 mL

  • Pipette, 25 mL

  • Erlenmeyer Flask, 250 mL

  • Magnetic Stirrer and Stir Bar

1.3. Sample Preparation

  • Accurately weigh approximately 0.4 g of the this compound sample, previously dried at 110°C for 3 hours, and record the weight.[2]

  • Transfer the sample to a 250 mL Erlenmeyer flask.

  • Add 10 mL of deionized water and 2 mL of dilute hydrochloric acid to dissolve the sample. Swirl gently until a clear solution is obtained.[2]

  • Dilute the solution to about 100 mL with deionized water.[2]

1.4. Titration Procedure

  • Place the Erlenmeyer flask on a magnetic stirrer and add a stir bar.

  • While stirring, add 15 mL of 8 M sodium hydroxide solution.[1]

  • Add approximately 300 mg of hydroxynaphthol blue indicator. The solution should turn a wine-red color.[2]

  • Titrate the solution with the standardized 0.05 M Na₂EDTA solution.

  • The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.[2]

  • Record the volume of EDTA solution consumed.

  • Perform a blank titration using the same procedure but without the this compound sample and subtract the blank volume from the sample titration volume.

1.5. Calculation of Calcium Content

The percentage of calcium in the sample can be calculated using the following formula:

Where:

  • V_sample = Volume of EDTA solution used for the sample titration (L)

  • V_blank = Volume of EDTA solution used for the blank titration (L)

  • M_EDTA = Molarity of the standardized EDTA solution (mol/L)

  • Molar Mass_Ca = Molar mass of Calcium (40.08 g/mol )

  • W_sample = Weight of the this compound sample (g)

Quantitative Data Summary
ParameterValue
Sample Weight~ 0.4 g
EDTA Concentration0.05 M
IndicatorHydroxynaphthol Blue
Endpoint Color ChangeWine-red to Blue
pH~12.5-13

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh ~0.4g of This compound Sample dissolve Dissolve in Water and Dilute HCl weigh->dissolve dilute Dilute to 100 mL with Deionized Water dissolve->dilute add_naoh Add 15 mL of 8M NaOH dilute->add_naoh add_indicator Add Hydroxynaphthol Blue Indicator add_naoh->add_indicator titrate Titrate with 0.05M EDTA until Blue Endpoint add_indicator->titrate calculate Calculate % Calcium Content titrate->calculate

Caption: Workflow for Calcium Quantification by EDTA Titration.

Quantification of Maleate Content by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the determination of maleate in this compound samples. It utilizes a reversed-phase column for separation and UV detection for quantification.

Experimental Protocol

2.1. Principle

The sample is dissolved and the maleate is separated from other components on a reversed-phase HPLC column. The concentration of maleate is determined by comparing its peak area to that of a standard of known concentration, detected by its UV absorbance.

2.2. Reagents and Materials

  • This compound Sample

  • Maleic Acid Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Orthophosphoric Acid (H₃PO₄)[3]

  • Deionized Water (HPLC Grade)

  • HPLC System with UV Detector

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe Filters (0.45 µm)

2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile:Water with 0.1% Orthophosphoric Acid (e.g., 55:45 v/v)[3]
Column C18 (4.6 x 150 mm, 5 µm)
Flow Rate 1.0 mL/min[4]
Detection Wavelength 220 nm[5]
Injection Volume 20 µL
Column Temperature Ambient or 30°C[4]

2.4. Standard Solution Preparation

  • Accurately weigh about 10 mg of maleic acid reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1-50 µg/mL).

2.5. Sample Solution Preparation

  • Accurately weigh a portion of the this compound powder equivalent to approximately 10 mg of maleate.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[3]

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

2.6. Analysis and Calculation

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Record the chromatograms and determine the peak area for maleate in each injection.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of maleate in the sample solution from the calibration curve.

  • Calculate the percentage of maleate in the original this compound sample.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_quant Quantification prep_mobile Prepare Mobile Phase prep_std Prepare Maleic Acid Standard Solutions prep_mobile->prep_std prep_sample Prepare this compound Sample Solution prep_mobile->prep_sample inject Inject Standards and Sample into HPLC System prep_std->inject prep_sample->inject acquire Acquire Chromatograms at 220 nm inject->acquire calibrate Generate Calibration Curve acquire->calibrate quantify Quantify Maleate in Sample calibrate->quantify

Caption: Workflow for Maleate Quantification by HPLC.

Simultaneous Quantification of Calcium and Maleate by Ion Chromatography (IC)

Ion chromatography offers the potential for the simultaneous determination of both the cation (calcium) and the anion (maleate) in a single analytical run. This can be a more efficient approach compared to separate analyses.

Experimental Protocol

3.1. Principle

The sample is injected into an ion chromatograph equipped with both a cation-exchange column and an anion-exchange column, or a mixed-mode column. The separated ions are detected, typically by conductivity. By complexing the calcium ions with an agent like EDTA, they can be separated on an anion-exchange column as an anionic complex.[6]

3.2. Reagents and Materials

  • This compound Sample

  • Deionized Water (IC Grade)

  • Eluent (e.g., Sodium Carbonate-EDTA for anion exchange with complexed calcium)[6]

  • Calcium and Maleate Standard Solutions

  • Ion Chromatograph with a Conductivity Detector[7][8]

  • Appropriate Ion-Exchange Column(s) (e.g., anion-exchange for maleate and complexed calcium)

  • Suppressor (for suppressed conductivity detection)

3.3. Chromatographic Conditions (Example for Anion Exchange)

ParameterCondition
Eluent Sodium Carbonate-EDTA solution[6]
Column Anion-exchange column
Detector Suppressed Conductivity Detector[6]
Flow Rate Typically 1.0 mL/min
Sample Loop 100 µL[9]

3.4. Standard and Sample Preparation

  • Prepare stock solutions of calcium and maleate standards of known concentrations.

  • Create mixed calibration standards containing both calcium and maleate in the desired concentration range. For the analysis of calcium on an anion-exchange column, add EDTA to the standards to form the Ca²⁺-EDTA complex.[6]

  • Prepare the this compound sample by accurately weighing a known amount, dissolving it in deionized water, and diluting to a known volume. If analyzing calcium as the EDTA complex, add EDTA to the sample solution as well.

3.5. Analysis and Quantification

  • Inject the mixed standards and the sample solution into the ion chromatograph.

  • Identify the peaks for the Ca²⁺-EDTA complex and maleate based on their retention times compared to the standards.

  • Generate calibration curves for both analytes.

  • Calculate the concentrations of calcium and maleate in the sample.

Logical Relationship Diagram

G cluster_input Input cluster_process Analytical Process cluster_output Output sample This compound Sample Ca²⁺ Maleate²⁻ ic_system Ion Chromatography System Cation-Exchange Column Anion-Exchange Column Conductivity Detector sample->ic_system:c Ca²⁺ sample->ic_system:a Maleate²⁻ results Quantitative Results Calcium Concentration Maleate Concentration ic_system->results

Caption: Logical Flow for Simultaneous IC Analysis.

References

Application Notes and Protocols: Calcium Maleate as a Precursor in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium maleate (B1232345) as a precursor in synthetic processes. Due to the limited availability of published research on calcium maleate as a direct precursor, this document also includes detailed information on its isomer, calcium malate (B86768), which is more extensively studied and serves as a valuable reference for potential applications.

Introduction to this compound and Malate

This compound is the calcium salt of maleic acid, a dicarboxylic acid with a cis-isomer configuration. Its counterpart, calcium malate, is the salt of malic acid, which has a hydroxyl group in addition to the dicarboxylic acid moieties and exists as L- and D-enantiomers. This structural difference influences their coordination properties and the resulting architecture of synthesized materials. While both can serve as sources of calcium ions and organic linkers in synthesis, their applications and the properties of the resulting products can differ.

Calcium-based materials are of significant interest in biomedical and pharmaceutical research due to the biocompatibility and natural abundance of calcium.[1][2] They are explored for applications ranging from drug delivery to bone regeneration.[1]

Synthesis of this compound and Malate Precursors

The synthesis of this compound and malate is typically achieved through a straightforward neutralization or precipitation reaction.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the neutralization of maleic acid with a calcium base.[3]

Materials:

  • Maleic acid (C₄H₄O₄)

  • Calcium hydroxide (B78521) (Ca(OH)₂) or Calcium carbonate (CaCO₃)

  • Deionized water

Procedure:

  • Dissolve a known concentration of maleic acid in deionized water.

  • Slowly add a stoichiometric amount of calcium hydroxide slurry or calcium carbonate powder to the maleic acid solution while stirring continuously.

  • If using calcium carbonate, effervescence (CO₂ evolution) will be observed. Continue stirring until the gas evolution ceases.

  • The this compound precipitate will form. The mixture can be gently heated to promote crystallization.

  • Isolate the precipitate by vacuum filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials.

  • Dry the resulting white powder in an oven at a suitable temperature (e.g., 60-80 °C).

Protocol 2: Ultrasound-Assisted Synthesis of Calcium Malate

This protocol outlines an efficient method for synthesizing calcium malate from a calcium source (in this case, bovine bone) and malic acid, enhanced by ultrasonication.[4]

Materials:

  • Calcium source (e.g., bovine bone powder)

  • Malic acid

  • Deionized water

Optimized Reaction Conditions: [4]

  • Solid-liquid ratio: 1:15 (g/mL)

  • Solid-acid ratio: 1:1.5 (g/g)

  • Ultrasonic power: 200 W

  • Ultrasonic temperature: 35°C

  • Ultrasonication time: 17 min

Procedure:

  • Combine the calcium source, malic acid, and deionized water in the specified ratios in a reaction vessel.

  • Subject the mixture to ultrasonication under the optimized conditions.

  • After the reaction, separate the solid product from the solution by filtration or centrifugation.

  • Wash the product with deionized water and dry appropriately.

Table 1: Physicochemical Properties of this compound and Calcium Malate

PropertyThis compoundCalcium MalateReference(s)
Molecular Formula C₄H₄CaO₄C₄H₄CaO₅[3][5]
Molar Mass ~172.15 g/mol ~172.15 g/mol [5][6]
Appearance White powderWhite powder[5][7]
Solubility in Water Slightly solubleSlightly soluble[6][7]

Applications of this compound and Malate as Precursors

3.1. Enzymatic Conversion of this compound

This compound can serve as a substrate in bioreactor systems for the synthesis of other valuable chemicals. One documented application is its enzymatic conversion to calcium D-malate.[8]

Logical Relationship of the Bioconversion Process

G cluster_0 Bioreactor System Solid Ca-Maleate Solid Ca-Maleate Permeabilized P. pseudoalcaligenes Permeabilized P. pseudoalcaligenes Solid Ca-Maleate->Permeabilized P. pseudoalcaligenes Substrate Solid Ca-D-Malate Solid Ca-D-Malate Permeabilized P. pseudoalcaligenes->Solid Ca-D-Malate Enzymatic Conversion

Caption: Bioconversion of this compound to calcium D-malate.

3.2. Synthesis of Metal-Organic Frameworks (MOFs) using Calcium Malate

Calcium malate is a precursor for synthesizing biocompatible Metal-Organic Frameworks (MOFs) for applications such as drug delivery.[1] Calcium-based MOFs are particularly promising for biomedical applications due to their low toxicity.[1][2]

Protocol 3: Synthesis of Calcium L-Malate MOF (UPMOF-1)

This protocol is based on the solvothermal synthesis of UPMOF-1.[1]

Materials:

  • Calcium Chloride (CaCl₂)

  • L-Malic Acid

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Prepare a 1:1 (v/v) solution of deionized water and ethanol.

  • Dissolve an equimolar ratio of calcium chloride and L-malic acid in the water/ethanol solvent system. A typical starting concentration range for MOF synthesis is 0.1 to 0.5 M.[1]

  • Transfer the solution to a Teflon-lined stainless-steel autoclave and seal it.

  • Heat the autoclave in an oven at a constant temperature (e.g., 120°C) for 24-72 hours.[1]

  • Allow the autoclave to cool down slowly to room temperature.

  • Collect the resulting white crystalline product by filtration.

  • Wash the product thoroughly with the water/ethanol solvent mixture to remove any unreacted precursors.

  • Dry the synthesized MOF under vacuum.

Experimental Workflow for MOF Synthesis and Application

G Start Start Mix Precursors Mix CaCl2 and L-Malic Acid in Water/Ethanol Start->Mix Precursors Solvothermal Synthesis Solvothermal Synthesis (120°C, 24-72h) Mix Precursors->Solvothermal Synthesis Filter and Wash Filter and Wash Product Solvothermal Synthesis->Filter and Wash Dry MOF Dry UPMOF-1 Filter and Wash->Dry MOF Characterization Characterize MOF? (XRD, TGA, SEM) Dry MOF->Characterization Drug Loading Load with Active Pharmaceutical Ingredient (API) Characterization->Drug Loading Successful In Vitro Release Study Conduct In Vitro Release Studies Drug Loading->In Vitro Release Study End End In Vitro Release Study->End

Caption: Workflow for Calcium L-Malate MOF synthesis and drug delivery application.

Table 2: Characterization Techniques for Calcium L-Malate MOF

TechniquePurposeExpected OutcomeReference(s)
Powder X-Ray Diffraction (PXRD) Determine crystal structure and phase purityA diffraction pattern matching the simulated pattern for UPMOF-1[1]
Thermogravimetric Analysis (TGA) Evaluate thermal stabilityStable up to a certain temperature, followed by decomposition of the organic linker[1]
Scanning Electron Microscopy (SEM) Observe morphology and particle sizeReveals the crystal shape and size distribution of the MOF particles[1]
Brunauer-Emmett-Teller (BET) Analysis Measure surface area and porosityProvides specific surface area and pore volume for drug loading capacity assessment[1]

3.3. Synthesis of Nanoparticles

Calcium salts of organic acids can be used as precursors for the synthesis of various types of nanoparticles, including calcium phosphate (B84403) and calcium carbonate nanoparticles, which have numerous biomedical applications.[9][10][11]

Conceptual Pathway for Nanoparticle Synthesis

G Ca-Maleate Solution Aqueous Solution of This compound Precipitating Agent Add Precipitating Agent (e.g., (NH4)2HPO4 for Calcium Phosphate) Ca-Maleate Solution->Precipitating Agent Nanoparticle Formation Nanoparticle Precipitation Precipitating Agent->Nanoparticle Formation Control Parameters Control pH, Temperature, Stirring Rate Control Parameters->Nanoparticle Formation Purification Wash and Centrifuge Nanoparticle Formation->Purification Drying Dry Nanoparticles Purification->Drying Final Product Functional Nanoparticles Drying->Final Product

Caption: Conceptual workflow for nanoparticle synthesis using a this compound precursor.

Applications in Drug Development

The use of this compound or malate as a precursor is highly relevant to drug development, primarily in the formulation of drug delivery systems. The resulting MOFs or nanoparticles can encapsulate therapeutic agents, offering benefits such as:

  • Controlled Release: The porous structure of MOFs allows for the sustained release of drugs.[13]

  • Biocompatibility: Calcium-based carriers are generally well-tolerated by the body.[1][2]

  • Targeted Delivery: The surface of nanoparticles can be functionalized to target specific cells or tissues.

Conclusion

This compound holds potential as a precursor in various synthetic applications, particularly in the realm of biomaterials. However, the current body of scientific literature focuses more heavily on its isomer, calcium malate. The protocols and data presented for calcium malate provide a strong foundation for exploring the synthetic utility of this compound. Further research is warranted to fully elucidate the unique properties and applications of materials derived from this compound.

References

Application Notes and Protocols: Calcium-Based Catalysts in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Extensive literature searches did not yield specific examples of calcium maleate being employed as a catalyst in organic reactions. The following application notes and protocols detail the use of other well-established calcium-based catalysts, such as calcium oxide (CaO) and calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), which are frequently utilized in organic synthesis. These examples are provided as a relevant alternative for researchers interested in the field of calcium catalysis.

Calcium Oxide (CaO) as a Heterogeneous Basic Catalyst

Calcium oxide is a readily available, inexpensive, and environmentally benign solid base catalyst. Its heterogeneous nature allows for easy separation from the reaction mixture, making it an attractive option for green and sustainable chemistry.[1] CaO possesses both Lewis acidic sites (Ca²⁺) and strong basic sites (O²⁻) on its surface, enabling it to catalyze a variety of organic transformations, particularly condensation reactions and the synthesis of heterocyclic compounds.[2][3]

Application: Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. Nano-crystalline CaO has been shown to be an efficient catalyst for this transformation.

Reaction Scheme:

Quantitative Data Summary:

EntryAldehyde (R1)Time (min)Yield (%)
1Benzaldehyde (B42025)1096
24-Chlorobenzaldehyde1594
34-Methoxybenzaldehyde1295
43-Nitrobenzaldehyde2092

Data synthesized from representative literature.

Experimental Protocol: General Procedure for Knoevenagel Condensation using CaO

  • Catalyst Preparation: Commercial calcium oxide is activated by calcination at high temperatures (e.g., 700-900 °C) for several hours to remove adsorbed water and carbon dioxide, thereby increasing its basicity and catalytic activity.[1]

  • Reaction Setup: In a round-bottom flask, a mixture of the aldehyde (1 mmol), malononitrile (B47326) (1 mmol), and activated calcium oxide (e.g., 10 mol%) in a suitable solvent (e.g., ethanol, or under solvent-free conditions) is prepared.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) and monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solid CaO catalyst is filtered off. The solvent is removed from the filtrate under reduced pressure.

  • Purification: The resulting solid product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure condensed product.

Logical Workflow for CaO-Catalyzed Knoevenagel Condensation:

Knoevenagel_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification CaO Commercial CaO Calcination Calcination (700-900 °C) CaO->Calcination Activated_CaO Activated CaO Calcination->Activated_CaO Mixing Mixing with Activated CaO Activated_CaO->Mixing Reactants Aldehyde + Malononitrile Reactants->Mixing Stirring Stirring at RT - 80 °C Mixing->Stirring Filtration Filtration Stirring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Workflow for Knoevenagel condensation using activated CaO.

Application: Aldol Condensation

Modified calcium oxide has been effectively used as a stable solid base catalyst for the Aldol condensation, for instance, between cyclohexanone (B45756) and benzaldehyde.[4][5]

Reaction Scheme:

Quantitative Data Summary:

CatalystModifierTime (h)Temperature (°C)Yield (%)
Commercial CaONone1215092.1
Modified CaOBenzyl (B1604629) bromide315095.8

Data extracted from a study on modified CaO catalysts.[4][6]

Experimental Protocol: Aldol Condensation with Modified CaO

  • Catalyst Modification (Optional but recommended): Commercial CaO is modified by treatment with a solution of benzyl bromide in methanol (B129727) to enhance its stability and activity.[4]

  • Reaction Setup: A mixture of cyclohexanone (1.2 mmol), benzaldehyde (1 mmol), and the modified CaO catalyst (e.g., 20 wt%) is placed in a reaction vessel.

  • Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 150 °C) with stirring for a designated time.

  • Work-up and Purification: After the reaction, the catalyst is removed by filtration. The excess reactants are removed, and the product is purified, for example, by column chromatography.

Calcium Bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) as a Lewis Acid Catalyst

Calcium triflimide is a powerful Lewis acid catalyst that is stable in the presence of air and moisture.[7] It is particularly effective in activating substrates for nucleophilic attack.

Application: Sulfonamide Synthesis

Ca(NTf₂)₂ has been successfully employed to activate sulfonyl fluorides for nucleophilic addition of amines, leading to the synthesis of sulfonamides.[7]

Reaction Scheme:

Quantitative Data Summary:

EntrySulfonyl Fluoride (B91410) (R1)Amine (R2)SolventTemp (°C)Yield (%)
1PhenylAnilinet-amylOH6085
24-TolylBenzylaminet-amylOH6092
32-NaphthylMorpholinet-amylOH6088
4Methyl4-Fluoroanilinet-amylOH6075

Representative data based on literature findings.[7]

Experimental Protocol: General Procedure for Sulfonamide Synthesis using Ca(NTf₂)₂

  • Reaction Setup: To a vial are added the sulfonyl fluoride (1 equiv), the amine (2 equiv), and calcium triflimide (1 equiv).

  • Solvent and Conditions: Tert-amyl alcohol is added as the solvent (to a concentration of 0.20 M), and the vial is sealed. The reaction mixture is then heated to 60 °C and stirred for 24 hours.[7]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the pure sulfonamide.

Proposed Catalytic Cycle for Sulfonamide Synthesis:

Sulfonamide_Cycle catalyst Ca(NTf2)2 activated_complex [R1-SO2F---Ca(NTf2)2] Activated Complex catalyst->activated_complex + R1-SO2F sulfonyl_fluoride R1-SO2F amine R2-NH2 product R1-SO2-NH-R2 activated_complex->product + R2-NH2 - HF regeneration product->regeneration HF HF regeneration->catalyst Catalyst Regeneration

Caption: Proposed activation of sulfonyl fluoride by Ca(NTf₂)₂.

References

Application of Calcium Maleate in Polymer Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct application of pre-synthesized calcium maleate (B1232345) in polymer chemistry is not extensively documented in publicly available literature, its constituent components—calcium ions and maleate moieties—play significant roles in polymer modification. The combination of a divalent metal ion like calcium and the reactive carboxyl groups of maleic acid suggests potential applications as a crosslinking agent, thermal stabilizer, and property modifier for various polymer systems. This document outlines the theoretical applications, experimental protocols, and potential effects of calcium maleate in polymer chemistry, drawing parallels from the established use of calcium salts and maleated polymers.

One of the few direct applications found in the literature is the use of this compound as a thermal stabilizer for polyvinyl chloride (PVC), often in synergy with other stabilizing compounds like zinc maleate and calcium stearate. Calcium and zinc complexes are recognized as promising non-toxic and environmentally friendly thermal stabilizers for PVC.

Principle of Action

This compound can interact with polymer chains through ionic crosslinking. The divalent calcium ion (Ca²⁺) can form ionic bonds with polar functional groups present on polymer backbones, such as carboxyl or hydroxyl groups. This creates a network structure within the polymer matrix, leading to changes in its mechanical, thermal, and chemical properties. This principle is widely applied using other calcium salts to crosslink polymers like alginates and poly(acrylic acid).[1][2][3]

Potential Applications in Polymer Chemistry

Based on the known functionalities of its components, this compound is proposed to have the following applications:

  • Ionic Crosslinking Agent: For polymers containing acidic functional groups (e.g., carboxyl groups), this compound can act as an ionic crosslinker. This can be particularly useful in the formation of hydrogels, elastomers, and other thermoset materials. The crosslinking can improve the mechanical strength, thermal stability, and chemical resistance of the polymer.[1][2][3][4][5][6]

  • Thermal Stabilizer: As demonstrated for PVC, this compound can function as a heat stabilizer. It is believed to work by neutralizing acidic byproducts of polymer degradation (like HCl in PVC) and by reacting with unstable sites on the polymer chain, thus preventing further degradation. The synergistic effect with other metal soaps, like calcium stearate, is often crucial for optimal performance.

  • Modifier for Biodegradable Polymers: In the field of biodegradable polymers, calcium salts are sometimes used as additives. While the direct impact of this compound is not documented, it could potentially influence the degradation rate and mechanical properties of polyesters like polylactic acid (PLA).

  • Adhesion Promoter/Compatibilizer: The maleate component of this compound has the potential to interact with both polar and non-polar polymers, especially if used in conjunction with maleic anhydride (B1165640) grafted polymers. This could improve the interfacial adhesion between different polymer phases or between a polymer and a filler, similar to how maleated polyolefins are used with calcium carbonate fillers.[7][8][9][10]

Experimental Protocols

The following are generalized protocols for the potential incorporation of this compound into a polymer matrix. Specific parameters will need to be optimized based on the polymer system and desired properties.

Protocol 1: Preparation of a this compound Crosslinked Hydrogel

Objective: To prepare a crosslinked hydrogel using a polymer containing carboxylic acid groups and this compound as the crosslinker.

Materials:

  • Polymer with carboxylic acid groups (e.g., Poly(acrylic acid-co-maleic acid) sodium salt)[11][12][13][14]

  • This compound

  • Deionized water

  • Magnetic stirrer and hotplate

  • Molds for hydrogel casting

Procedure:

  • Prepare a 5% (w/v) aqueous solution of the carboxylated polymer by dissolving it in deionized water with gentle heating and stirring.

  • Prepare a 1% (w/v) aqueous dispersion of this compound. Sonication may be required to achieve a fine dispersion.

  • While vigorously stirring the polymer solution, slowly add the this compound dispersion dropwise.

  • Observe the viscosity of the solution. The formation of a gel indicates the initiation of crosslinking.

  • Continue stirring for 30 minutes to ensure homogeneous mixing and crosslinking.

  • Pour the resulting viscous solution into molds and allow it to cure at room temperature for 24 hours.

  • The resulting hydrogel can then be characterized for its swelling behavior, mechanical properties, and thermal stability.

Protocol 2: Melt Compounding of this compound with a Thermoplastic Polymer

Objective: To incorporate this compound into a thermoplastic polymer matrix to evaluate its effect on mechanical and thermal properties.

Materials:

  • Thermoplastic polymer (e.g., Polypropylene)

  • This compound powder

  • Twin-screw extruder

  • Injection molding machine

  • Tensile tester, Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA)

Procedure:

  • Dry the thermoplastic polymer pellets and this compound powder in a vacuum oven to remove any residual moisture.

  • Premix the polymer pellets and this compound powder at the desired weight percentage (e.g., 1%, 3%, 5%).

  • Feed the mixture into a twin-screw extruder with a set temperature profile appropriate for the polymer (e.g., 180-220°C for polypropylene).[10]

  • The extruded strands are cooled in a water bath and pelletized.

  • The compounded pellets are then dried again before being injection molded into standardized test specimens (e.g., tensile bars, impact bars).

  • The mechanical properties (tensile strength, modulus, impact strength) and thermal properties (melting temperature, glass transition temperature, degradation temperature) of the specimens are then tested and compared to the neat polymer.

Data Presentation

The following table presents hypothetical data on the effect of this compound on the properties of polypropylene, based on the expected outcomes from the literature on similar additives.

PropertyNeat PolypropylenePolypropylene + 3% this compound (Hypothetical)
Mechanical Properties
Tensile Strength (MPa)3234
Young's Modulus (GPa)1.51.7
Elongation at Break (%)200150
Notched Izod Impact Strength (kJ/m²)3.53.2
Thermal Properties
Melting Temperature (Tm) (°C)165166
Crystallization Temperature (Tc) (°C)115118
Onset of Thermal Degradation (°C)280295

Visualizations

Signaling Pathways and Experimental Workflows

Ionic_Crosslinking_Mechanism cluster_0 Before Crosslinking cluster_1 Ionic Crosslinking Polymer_Chains Polymer Chains with Carboxyl Groups (-COOH) Crosslinked_Polymer Crosslinked Polymer Network Polymer_Chains->Crosslinked_Polymer Addition of This compound Ca_Maleate This compound (Ca²⁺ + ⁻OOC-CH=CH-COO⁻) Ca_Maleate->Crosslinked_Polymer

Experimental_Workflow Start Start: Materials Preparation Drying Drying of Polymer and this compound Start->Drying Premixing Premixing of Components Drying->Premixing Extrusion Melt Compounding (Twin-Screw Extruder) Premixing->Extrusion Pelletizing Pelletizing Extruded Strands Extrusion->Pelletizing Molding Injection Molding of Test Specimens Pelletizing->Molding Characterization Characterization of Properties (Mechanical, Thermal) Molding->Characterization End End: Data Analysis Characterization->End

References

Application Notes and Protocols: Calcium Maleate as an Additive in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functional modification of biodegradable polymers is a critical area of research for the development of advanced materials in medicine, particularly in drug delivery and tissue engineering. Additives are commonly incorporated into polymer matrices to enhance their physicochemical properties, control their degradation kinetics, and introduce new functionalities. Calcium salts, such as calcium carbonate and calcium phosphate, are widely used to improve the mechanical properties, neutralize acidic degradation byproducts of polyesters like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA), and enhance biocompatibility.[1][2][3]

Calcium maleate (B1232345), the calcium salt of maleic acid, is a dicarboxylate salt that presents an interesting, though largely unexplored, candidate as an additive for biodegradable polymers. While direct studies on calcium maleate in this context are scarce, the known roles of other calcium dicarboxylates and related calcium compounds in polymer science allow for informed hypotheses about its potential applications. These include acting as a nucleating agent to modify crystallinity, a pH modulator during degradation, and a potential crosslinking or coupling agent.[4][5][6] This document provides a detailed overview of the potential effects of this compound, protocols for its synthesis and incorporation into biodegradable polymers, and methods for characterizing the resulting composites, drawing parallels from existing literature on similar additives.

Potential Applications and Effects of this compound

Based on the properties of analogous compounds, this compound could influence biodegradable polymers in several ways:

  • Nucleating Agent: Calcium salts of dicarboxylic acids can act as nucleating agents, influencing the crystallization behavior of polymers.[4][5][6] This can affect the mechanical properties, thermal stability, and degradation rate of the polymer.[7]

  • pH Regulation: The degradation of common biodegradable polyesters like PLA and PLGA produces acidic byproducts, which can accelerate further degradation and cause localized inflammatory responses in biomedical applications. Basic calcium salts can neutralize these acids.[1][3] The effectiveness of this compound in this role would depend on its basicity.

  • Mechanical Property Modification: The incorporation of particulate fillers can alter the mechanical properties of polymers, such as tensile strength and modulus.[8]

  • Drug Delivery Modulation: By altering the degradation rate and local pH, this compound could be used to modulate the release kinetics of encapsulated drugs from a polymer matrix.

Data Presentation: Effects of Calcium-Based Additives on Biodegradable Polymers

The following tables summarize quantitative data from the literature on the effects of various calcium-based additives on the thermal and mechanical properties of common biodegradable polymers. This data can serve as a reference for predicting the potential impact of this compound.

Table 1: Thermal Properties of Biodegradable Polymer Composites with Calcium-Based Additives

Polymer MatrixAdditive (wt%)Tg (°C)Tc (°C)Tm (°C)Effect on Thermal StabilityReference
PLACalcium Stearate (0.7%)---Decrease in degradation temperature[9]
PLACaCO3 (10%)No significant changeIncreaseNo significant changeNeutralizes acidic byproducts, potentially slowing degradation[2][3]
PDLLACaCO3 (various)Lowered after degradation--Influences degradation behavior[10]
PP/EPDMCaCO3 (up to 40%)--~163Increased thermal stability[11]

Table 2: Mechanical Properties of Biodegradable Polymer Composites with Calcium-Based Additives

Polymer MatrixAdditive (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Key FindingReference
PLACalcium Stearate (0.7%)---Reduction in viscosity[9]
PPNPCC (5%)Slight decreaseSignificant increaseCompromisedImproved modulus and impact strength with good dispersion[12]
PLGACalcium Compounds (30%)---Delayed degradation with increasing basicity of the calcium compound[1]
PPCaCO3 Nanoparticles---Improved mechanical properties[8][13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a straightforward precipitation method for synthesizing this compound powder.

Materials:

  • Maleic acid (C₄H₄O₄)

  • Calcium hydroxide (B78521) (Ca(OH)₂) or Calcium Carbonate (CaCO₃)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Drying oven

Procedure:

  • Prepare Solutions:

    • Dissolve a calculated amount of maleic acid in deionized water in a beaker with stirring to create, for example, a 1 M solution.

    • In a separate beaker, create a slurry of a stoichiometric equivalent of calcium hydroxide or calcium carbonate in deionized water.

  • Reaction:

    • Slowly add the calcium hydroxide slurry to the maleic acid solution while stirring continuously.

    • A white precipitate of this compound will form.

    • Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the precipitate several times with deionized water to remove any unreacted starting materials or soluble byproducts.

    • Wash the precipitate with ethanol (B145695) to aid in drying.

  • Drying:

    • Dry the collected this compound powder in a drying oven at 60-80°C overnight or until a constant weight is achieved.

  • Characterization (Optional but Recommended):

    • Confirm the identity and purity of the synthesized this compound using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD).

    • Determine the thermal stability using Thermogravimetric Analysis (TGA). The thermal decomposition of this compound dihydrate begins with dehydration between 92-250°C.[14]

Protocol 2: Preparation of Biodegradable Polymer/Calcium Maleate Composites via Solvent Casting

This method is suitable for small-scale and laboratory preparations, especially for polymers that are readily soluble.

Materials:

  • Biodegradable polymer (e.g., PLA, PLGA, PCL)

  • Synthesized this compound powder

  • A suitable solvent for the polymer (e.g., dichloromethane (B109758) (DCM), chloroform, or dimethylformamide (DMF))

  • Beakers or flasks

  • Magnetic stirrer or sonicator

  • Petri dish or other casting surface

  • Fume hood

  • Vacuum oven

Procedure:

  • Polymer Dissolution:

    • Dissolve a known weight of the biodegradable polymer in the appropriate solvent to create a solution of a specific concentration (e.g., 10% w/v). Stir until the polymer is fully dissolved.

  • Dispersion of this compound:

    • Weigh the desired amount of this compound powder to achieve the target weight percentage in the final composite (e.g., 1%, 5%, 10% w/w).

    • Add the this compound powder to the polymer solution.

    • Disperse the powder uniformly using a magnetic stirrer for several hours or a sonicator for a shorter period to prevent agglomeration.

  • Casting:

    • Pour the polymer/calcium maleate suspension into a petri dish or onto another flat, non-reactive surface.

    • Ensure the dish is level to obtain a film of uniform thickness.

  • Solvent Evaporation:

    • Place the cast film in a fume hood to allow the solvent to evaporate slowly at room temperature. Cover the dish loosely to prevent contamination and control the evaporation rate.

  • Drying:

    • Once the film appears dry, transfer it to a vacuum oven.

    • Dry the film under vacuum at a temperature below the glass transition temperature (Tg) of the polymer (e.g., 40°C for PLA) for at least 24 hours to remove any residual solvent.

  • Characterization:

    • The resulting composite film can be used for various characterization techniques as described in Protocol 4.

Protocol 3: Preparation of Biodegradable Polymer/Calcium Maleate Composites via Melt Blending

This method is scalable and mimics industrial processing techniques.

Materials:

  • Biodegradable polymer pellets

  • Synthesized this compound powder

  • Internal mixer (e.g., Brabender) or twin-screw extruder

  • Compression molder or injection molder (for sample preparation)

Procedure:

  • Drying:

    • Dry the polymer pellets and this compound powder in a vacuum oven at an appropriate temperature (e.g., 60-80°C) for several hours to remove any moisture, which can cause hydrolytic degradation of the polymer during melt processing.

  • Premixing:

    • In a bag or container, physically mix the dried polymer pellets and this compound powder at the desired weight ratio.

  • Melt Blending:

    • Set the temperature of the internal mixer or extruder barrels to be above the melting temperature (Tm) of the polymer (e.g., 180-200°C for PLA).

    • Feed the premixed material into the mixer/extruder.

    • Melt blend the components for a set time (e.g., 5-10 minutes) and at a specific screw speed (e.g., 50-100 rpm) to ensure homogeneous dispersion.

  • Sample Forming:

    • Collect the extrudate or the blended compound from the mixer.

    • The material can then be pelletized for future use or immediately compression molded or injection molded into specific shapes (e.g., tensile bars, discs) for characterization.

  • Characterization:

    • The prepared samples can be analyzed using the techniques outlined in Protocol 4.

Protocol 4: Characterization of Polymer/Calcium Maleate Composites

This protocol outlines key techniques to evaluate the properties of the prepared composites.

1. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of the composites.

    • Procedure: Heat a small sample (5-10 mg) in a sealed aluminum pan at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. Analyze the resulting thermogram to identify thermal transitions.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess the thermal stability of the composite and confirm the loading percentage of this compound.

    • Procedure: Heat a sample (10-15 mg) in a crucible at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere and monitor the weight loss as a function of temperature.

2. Mechanical Testing:

  • Tensile Testing:

    • Purpose: To measure the tensile strength, Young's modulus, and elongation at break.

    • Procedure: Use a universal testing machine to pull dumbbell-shaped specimens at a constant crosshead speed until failure, according to standards like ASTM D638.

3. Morphological Analysis:

  • Scanning Electron Microscopy (SEM):

    • Purpose: To visualize the dispersion of this compound particles within the polymer matrix and to examine the fracture surface of mechanically tested samples.

    • Procedure: Fracture a sample (e.g., after cooling in liquid nitrogen to create a brittle fracture) and coat the surface with a conductive material (e.g., gold or carbon). Image the surface at various magnifications.

4. Degradation Studies:

  • In Vitro Hydrolytic Degradation:

    • Purpose: To evaluate the effect of this compound on the degradation rate of the polymer.

    • Procedure:

      • Prepare samples of a known weight and dimension.

      • Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

      • At predetermined time points, remove samples, rinse with deionized water, and dry to a constant weight.

      • Monitor changes in weight loss, molecular weight (via Gel Permeation Chromatography - GPC), and the pH of the degradation medium.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_composite_prep Composite Preparation cluster_characterization Characterization s1 Prepare Solutions (Maleic Acid, Ca(OH)₂) s2 Reaction & Precipitation s1->s2 s3 Filtration & Washing s2->s3 s4 Drying s3->s4 p1 Polymer & Ca-Maleate s4->p1 p2 Solvent Casting p1->p2 p3 Melt Blending p1->p3 c1 Thermal Analysis (DSC, TGA) p2->c1 c2 Mechanical Testing (Tensile) p2->c2 c3 Morphological Analysis (SEM) p2->c3 c4 Degradation Study (In Vitro) p2->c4 p3->c1 p3->c2 p3->c3 p3->c4

Caption: Experimental workflow for synthesis, composite preparation, and characterization.

logical_relationship cluster_properties Polymer Properties cluster_application Potential Applications additive This compound (Additive) crystallinity Crystallinity additive->crystallinity Nucleating Agent degradation Degradation Rate (pH Neutralization) additive->degradation pH Regulation mechanical Mechanical Properties (Strength, Modulus) additive->mechanical Filler Effect crystallinity->mechanical drug_delivery Controlled Drug Delivery degradation->drug_delivery tissue_eng Tissue Engineering Scaffolds degradation->tissue_eng mechanical->tissue_eng

References

Application Notes and Protocols for the Growth of Calcium Maleate Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium maleate (B1232345) is a salt of maleic acid, and obtaining high-quality single crystals is crucial for various scientific investigations, including structural analysis, and understanding its physicochemical properties. These application notes provide detailed protocols for the synthesis and crystallization of calcium maleate, offering researchers a robust starting point for their experimental work. While specific literature on the single-crystal growth of this compound is sparse, the following protocols are based on established crystallographic techniques for similar sparingly soluble calcium salts, such as slow evaporation and gel diffusion.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for successful crystallization.

PropertyValueSource
Molecular Formula C4H2CaO4N/A
Molecular Weight 154.14 g/mol N/A
Solubility Slightly soluble in water.[1][2]
Appearance Expected to be a white crystalline solid.N/A

Experimental Protocols

Two primary methods are proposed for the growth of this compound single crystals: the Slow Evaporation Method and the Gel Diffusion Method. The choice of method will depend on the desired crystal size and quality, as well as the experimental setup available.

Protocol 1: Single Crystal Growth by Slow Evaporation

This method is suitable for substances that are slightly soluble in a solvent and involves the gradual removal of the solvent to induce crystallization.

1. Synthesis of this compound Powder

  • Reactants:

    • Maleic Acid (C4H4O4)

    • Calcium Carbonate (CaCO3)

    • Deionized Water

  • Procedure:

    • Prepare a 1 M solution of maleic acid by dissolving 11.61 g of maleic acid in 100 mL of deionized water.

    • Slowly add stoichiometric amounts of calcium carbonate (10.01 g) to the maleic acid solution while stirring continuously. Effervescence (release of CO2) will be observed.

    • Continue stirring until the effervescence ceases, indicating the completion of the reaction.

    • The resulting solution will contain dissolved this compound. If a precipitate forms, it can be filtered, washed with deionized water, and dried. This powder can be used for crystallization.

2. Crystallization

  • Materials:

    • Synthesized this compound

    • Deionized water

    • Crystallization dish or beaker

    • Parafilm or aluminum foil

  • Procedure:

    • Prepare a saturated or near-saturated solution of this compound in deionized water at a slightly elevated temperature (e.g., 40-50°C) to increase solubility.

    • Filter the solution while hot to remove any insoluble impurities.

    • Transfer the clear solution to a clean crystallization dish or beaker.

    • Cover the container with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation.

    • Place the container in a location with a stable temperature and minimal vibrations.

    • Monitor the setup over several days to weeks for the formation of single crystals.

Table of Experimental Parameters for Slow Evaporation:

ParameterRecommended RangeNotes
Temperature 20-30°C (Ambient)A stable temperature is crucial to avoid rapid crystallization.
Solvent Deionized WaterGiven its slight solubility in water.
pH 6.0 - 7.5The pH can be adjusted with dilute NaOH or HCl. The pH can significantly influence crystal morphology.
Covering Parafilm with 2-3 pinholesTo control the rate of evaporation.
Protocol 2: Single Crystal Growth by Gel Diffusion

This technique is particularly effective for growing high-quality crystals of sparingly soluble compounds by slowing down the diffusion of reactants.

1. Gel Preparation

  • Materials:

    • Sodium Metasilicate (B1246114) (Na2SiO3·9H2O) solution (1.0 M)

    • Maleic Acid (1.0 M)

    • Deionized Water

    • Test tubes or U-tubes

  • Procedure:

    • Prepare a sodium metasilicate solution of a specific gravity between 1.03 and 1.06 g/cm³.

    • Adjust the pH of the gel solution to the desired value (e.g., 5.0-7.0) by adding an appropriate amount of 1.0 M maleic acid. Mix thoroughly.

    • Pour the gel solution into test tubes and allow it to set for 24-48 hours.

2. Reactant Diffusion and Crystal Growth

  • Materials:

  • Procedure:

    • Once the gel has set, carefully layer the supernatant (calcium chloride solution) on top of the gel.

    • Seal the test tubes to prevent evaporation and contamination.

    • Allow the setup to remain undisturbed at a constant temperature.

    • Calcium ions will diffuse into the gel and react with the maleate ions to form this compound crystals within the gel matrix over several days to weeks.

Table of Experimental Parameters for Gel Diffusion:

ParameterRecommended RangeNotes
Gel Density 1.03 - 1.06 g/cm³Higher density can lead to smaller, more numerous crystals.
pH of Gel 5.0 - 7.0Critical for controlling nucleation and crystal habit.
Concentration of CaCl2 0.5 M - 1.5 MHigher concentrations may lead to faster but less perfect crystal growth.
Concentration of Maleic Acid in Gel 0.5 M - 1.5 MInfluences the supersaturation level.
Temperature 20-30°C (Ambient)Maintain a constant temperature.

Visualizations

Experimental Workflow for Slow Evaporation

slow_evaporation_workflow cluster_synthesis Synthesis of this compound cluster_crystallization Crystallization s1 Dissolve Maleic Acid in Water s2 Add Calcium Carbonate s1->s2 s3 Stir until Reaction Completes s2->s3 s4 Obtain this compound Solution/Suspension s3->s4 c1 Prepare Saturated Solution s4->c1 Use solution or dissolve precipitate c2 Filter Hot Solution c1->c2 c3 Transfer to Crystallization Dish c2->c3 c4 Cover and Allow Slow Evaporation c3->c4 c5 Single Crystal Formation c4->c5

Caption: Workflow for this compound Crystal Growth by Slow Evaporation.

Experimental Workflow for Gel Diffusion

gel_diffusion_workflow cluster_gel Gel Preparation cluster_growth Crystal Growth g1 Prepare Sodium Metasilicate Solution g2 Adjust pH with Maleic Acid g1->g2 g3 Pour into Test Tubes g2->g3 g4 Allow Gel to Set g3->g4 gr1 Layer Calcium Chloride Solution on top of Gel g4->gr1 gr2 Seal Test Tube gr1->gr2 gr3 Allow Reactant Diffusion gr2->gr3 gr4 Single Crystal Growth in Gel gr3->gr4

Caption: Workflow for this compound Crystal Growth by Gel Diffusion.

Troubleshooting

  • No Crystal Formation: Increase the concentration of the solution or slow down the evaporation rate further. For the gel method, try varying the pH or reactant concentrations.

  • Formation of Polycrystalline Powder: The rate of crystallization is too high. Decrease the rate of evaporation or use a lower concentration of reactants in the gel method. Ensure the setup is in a vibration-free environment.

  • Small or Poorly Formed Crystals: Optimize the pH and temperature. The purity of the starting materials is also critical; consider recrystallizing the synthesized this compound powder before the final crystal growth experiment.

These protocols provide a foundational approach to growing this compound single crystals. Researchers are encouraged to systematically vary the suggested parameters to optimize the conditions for obtaining high-quality crystals suitable for their specific research needs.

References

Application Notes and Protocols: Calcium Maleate in the Preparation of Metal-Organic Frameworks (MOFs) for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery. Calcium-based MOFs, in particular, have garnered significant attention due to the inherent biocompatibility and low toxicity of calcium.[1] When synthesized with biocompatible organic linkers like maleic acid and its derivatives (e.g., L-malic acid), the resulting frameworks offer a safe and biodegradable platform for therapeutic applications.[1]

This document provides detailed application notes and protocols for the synthesis of a calcium L-malate MOF, designated as UPMOF-1, as a representative example of a calcium maleate-type MOF. It also covers its characterization, drug loading, and in-vitro release studies, making it a valuable resource for researchers in the field of drug development.

Experimental Protocols

Solvothermal Synthesis of Calcium L-Malate MOF (UPMOF-1)

This protocol is adapted from the solvothermal synthesis of UPMOF-1.[1]

Materials:

  • Calcium chloride (CaCl₂) or Calcium acetate (B1210297) monohydrate

  • L-Malic acid

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1:1 (v/v) solution of deionized water and ethanol.

    • Dissolve an equimolar ratio of the calcium salt (e.g., 0.40 mmol of Calcium acetate monohydrate) and L-malic acid (e.g., 0.80 mmol) in the water/ethanol solvent system. While the original synthesis used a specific molar quantity, a typical starting concentration range for MOF synthesis is 0.1 to 0.5 M.[1]

  • Solvothermal Reaction:

    • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in an oven preheated to 120 °C.

    • Maintain the temperature for a duration of 24 to 72 hours.[1]

  • Product Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

    • Collect the resulting white crystalline product by filtration.

    • Wash the product thoroughly with the water/ethanol solvent mixture to remove any unreacted precursors.

    • Dry the final product under vacuum. The reported yield for this synthesis is approximately 40%.[1]

Characterization of Calcium L-Malate MOF

The synthesized MOF should be characterized using various analytical techniques to confirm its structure, porosity, and thermal stability.

TechniqueParameter MeasuredTypical Expected Results for Calcium Maleate (B1232345) MOFs
Powder X-Ray Diffraction (PXRD) Crystalline structureA unique diffraction pattern confirming the formation of the desired MOF phase.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsConfirmation of the coordination of the maleate linker to the calcium metal centers.
Thermogravimetric Analysis (TGA) Thermal stabilityStable up to a certain temperature, followed by the decomposition of the organic linker.
Brunauer-Emmett-Teller (BET) Analysis Surface area and porosityProvides information on the specific surface area and pore volume available for drug loading.
Scanning Electron Microscopy (SEM) MorphologyReveals the crystal shape and size distribution of the MOF particles.
Drug Loading Protocol

Procedure:

  • Activation of MOF: Before drug loading, the synthesized MOF should be activated to remove any solvent molecules from the pores. This is typically done by heating the MOF under vacuum.

  • Drug Solution Preparation: Prepare a solution of the desired drug in a suitable solvent.

  • Loading: Disperse a known amount of the activated calcium L-malate MOF in the drug solution.

  • Incubation: Stir the suspension for a specified period (e.g., 24 hours) at room temperature to allow for the encapsulation of the drug molecules within the MOF pores.[1]

  • Isolation of Drug-Loaded MOF: Collect the drug-loaded MOF by centrifugation or filtration.

  • Washing: Wash the loaded MOF with fresh solvent to remove any surface-adsorbed drug.

  • Drying: Dry the drug-loaded MOF under vacuum.

In Vitro Drug Release Protocol

Procedure:

  • Release Medium: Prepare a release medium, typically a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Suspension: Suspend a known amount of the drug-loaded MOF in the release medium.

  • Incubation: Keep the suspension under constant agitation at 37 °C to simulate physiological conditions.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Medium Replenishment: Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analysis: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Data Presentation

The following tables summarize key quantitative data for UPMOF-1, a calcium L-malate MOF.

Table 1: Physicochemical Properties of UPMOF-1

ParameterValueReference
Crystal System Orthorhombic[2]
Space Group P212121[2]
Synthesis Yield ~40%[1]

Table 2: Drug Loading and Release Characteristics of UPMOF-1

ParameterValueConditionsReference
Drug Model Hexaconazole (Hex)-[2]
Loading Capacity (Hex@UPMOF-1) 63% (w/w)-[2]
Release Profile (Hex@UPMOF-1) 98% release after >500 hours-[2]

Visualizations

G cluster_synthesis Solvothermal Synthesis of this compound MOF start Prepare Precursor Solution (Calcium Salt + Maleic Acid Derivative in Solvent) reaction Solvothermal Reaction (Autoclave, 120°C, 24-72h) start->reaction cooling Cool to Room Temperature reaction->cooling filtration Filter to Collect Product cooling->filtration washing Wash with Solvent filtration->washing drying Dry Under Vacuum washing->drying product This compound MOF (e.g., UPMOF-1) drying->product

Caption: Workflow for the solvothermal synthesis of a this compound MOF.

G cluster_drug_delivery Drug Loading and In Vitro Release Workflow cluster_loading Drug Loading cluster_release In Vitro Release mof Activated Calcium Maleate MOF loading Disperse MOF in Drug Solution & Stir (24h) mof->loading drug_solution Drug Solution drug_solution->loading centrifugation Centrifuge/Filter loading->centrifugation washing Wash to Remove Surface-Adsorbed Drug centrifugation->washing drying Dry Drug-Loaded MOF washing->drying loaded_mof Drug-Loaded MOF drying->loaded_mof suspension Suspend Drug-Loaded MOF in Medium (37°C) loaded_mof->suspension release_medium Prepare Release Medium (PBS, pH 7.4) release_medium->suspension sampling Collect Aliquots at Time Intervals suspension->sampling analysis Analyze Drug Concentration sampling->analysis

Caption: Experimental workflow for drug loading and in vitro release studies.

References

Application Notes and Protocols for the Thermal Analysis of Calcium Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and thermal analysis of calcium maleate (B1232345). The protocols outlined below detail the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to characterize the thermal decomposition of this salt.

Introduction

Calcium maleate, the calcium salt of maleic acid, is a compound of interest in various fields, including pharmaceuticals and materials science. Its thermal stability and decomposition pathway are critical parameters for its application and processing. Thermal analysis techniques, such as TGA and DSC, are essential for determining these properties. The thermal decomposition of hydrated this compound typically proceeds in a multi-stage process, beginning with dehydration, followed by the decomposition of the anhydrous salt to form calcium carbonate, and finally, the decomposition of calcium carbonate to calcium oxide.[1]

Data Presentation

The following tables summarize the expected quantitative data from the thermal analysis of hydrated this compound. This data is based on the typical behavior of analogous calcium dicarboxylate salts, such as calcium malonate. The exact temperatures and mass losses may vary depending on the specific experimental conditions and the hydration state of the this compound sample.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data for Hydrated this compound

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Solid ProductGaseous Product(s)
1. Dehydration90 - 250Varies with hydration stateTo be determined experimentallyAnhydrous this compoundWater (H₂O)
2. Anhydrous Decomposition250 - 500To be determined experimentallyTo be determined experimentallyCalcium Carbonate (CaCO₃)Carbon Dioxide (CO₂), and other organic fragments
3. Carbonate Decomposition> 600To be determined experimentallyTo be determined experimentallyCalcium Oxide (CaO)Carbon Dioxide (CO₂)

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for Hydrated this compound

Thermal EventTemperature Range (°C)Enthalpy Change (ΔH)Type of Transition
Dehydration90 - 250To be determined experimentallyEndothermic
Anhydrous Decomposition250 - 500To be determined experimentallyExo/Endothermic
Carbonate Decomposition> 600To be determined experimentallyEndothermic

Experimental Protocols

Detailed methodologies for the key thermal analysis experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges and corresponding mass losses of the different decomposition stages of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared alumina (B75360) or platinum crucible.[1]

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate of 50-100 mL/min to prevent oxidative side reactions.[1]

  • Heating Program:

    • Equilibrate the sample at ambient temperature.

    • Heat the sample from ambient temperature to 900-1000°C at a constant heating rate of 10°C/min.[1]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature to obtain the TGA curve.

    • Determine the onset and end temperatures for each distinct mass loss step.

    • Calculate the percentage mass loss for each decomposition stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound and determine the enthalpy changes of these processes.

Instrumentation: A calibrated differential scanning calorimeter.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum pan and hermetically seal it.[2]

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with a high-purity inert gas, such as nitrogen, at a constant flow rate.

  • Heating Program:

    • Equilibrate the sample at ambient temperature.

    • Heat the sample over a defined temperature range (e.g., ambient to 700°C) at a constant heating rate of 10°C/min.[2]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC curve.

    • Identify endothermic and exothermic peaks corresponding to thermal events such as dehydration and decomposition.

    • Integrate the area under each peak to determine the enthalpy change (ΔH) of the transition.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed thermal decomposition pathway of hydrated this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis sample This compound Sample weigh_tga Weigh 5-10 mg for TGA sample->weigh_tga weigh_dsc Weigh 2-5 mg for DSC sample->weigh_dsc tga TGA Instrument weigh_tga->tga dsc DSC Instrument weigh_dsc->dsc tga_data TGA Curve (Mass Loss vs. Temp) tga->tga_data dsc_data DSC Curve (Heat Flow vs. Temp) dsc->dsc_data analysis Data Interpretation tga_data->analysis dsc_data->analysis

Caption: Experimental workflow for the thermal analysis of this compound.

decomposition_pathway A This compound Hydrate Ca(C₄H₂O₄)·nH₂O B Anhydrous this compound Ca(C₄H₂O₄) A->B  - nH₂O (Dehydration) C Calcium Carbonate CaCO₃ B->C  - CO₂, Organic Fragments (Decomposition) D Calcium Oxide CaO C->D  - CO₂ (Decomposition)

Caption: Proposed thermal decomposition pathway of hydrated this compound.

References

Application Notes and Protocols: Calcium Maleate in Agricultural Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Agricultural Development Professionals

Abstract

Calcium maleate (B1232345), a salt derived from calcium and maleic acid, presents a dual-function potential in agricultural formulations. It can serve as a bioavailable source of calcium, an essential secondary macronutrient crucial for cell wall structure, membrane integrity, and stress signaling in plants.[1][2][3] Concurrently, the maleate component, a derivative of maleic acid, may exhibit plant growth-regulating properties, akin to compounds like maleic hydrazide which are known to inhibit cell division and control vegetative growth.[4][5][6] This document provides detailed application notes and experimental protocols to investigate these potential uses of calcium maleate in a research and development setting.

Application Note: Investigating this compound as a Plant Growth Regulator

Background and Hypothesis

Maleic hydrazide, a well-known plant growth regulator, acts by inhibiting cell division in meristematic tissues.[4][6] While this compound is chemically distinct, the maleate anion could potentially exert subtle growth-regulating effects. These effects may include inhibition of germination at high concentrations, promotion of root growth at low concentrations, or alteration of vegetative development. This protocol is designed to test the hypothesis that this compound influences early-stage plant development.

Representative Data for Growth Regulation Effects

The following table summarizes hypothetical, yet expected, outcomes from a dose-response study on a model plant like lettuce (Lactuca sativa). This data is for illustrative purposes and should be determined experimentally.

This compound Conc. (mM)Germination Rate (%)Root Length (mm, Day 7)Shoot Height (mm, Day 7)Observations
0 (Control)95 ± 345 ± 530 ± 4Normal Development
0.194 ± 448 ± 631 ± 3Potential slight stimulation
1.090 ± 542 ± 528 ± 4No significant effect
10.075 ± 625 ± 420 ± 3Mild inhibition observed
50.030 ± 88 ± 29 ± 2Strong inhibition of growth
100.05 ± 22 ± 13 ± 1Near-total inhibition
Experimental Protocol: Seed Germination and Seedling Vigor Assay

This protocol details a laboratory-based trial to assess the effect of this compound on seed germination and early seedling growth.[7]

1.3.1. Materials

  • This compound (Ca(C₄H₂O₄))

  • Certified seeds of a model plant (e.g., Lettuce, Radish, Tomato)

  • Petri dishes (90 mm diameter) with sterile filter paper

  • Deionized water

  • Graduated cylinders and volumetric flasks

  • Analytical balance

  • Growth chamber with controlled light (e.g., 16h light/8h dark cycle) and temperature (e.g., 22°C)

  • Digital calipers or ruler

1.3.2. Procedure

  • Preparation of Stock Solution: Prepare a 1.0 M stock solution of this compound by dissolving the appropriate molar mass in deionized water. Note: Gentle heating may be required for full dissolution.

  • Preparation of Test Solutions: Create a serial dilution from the stock solution to achieve the desired final concentrations (e.g., 100 mM, 50 mM, 10.0 mM, 1.0 mM, 0.1 mM). Use deionized water as the control (0 mM).

  • Seed Plating: Place two sheets of sterile filter paper into each petri dish. Arrange 25 seeds evenly on the surface of the filter paper. Prepare at least four replicate dishes per concentration.

  • Treatment Application: Add 5 mL of the respective test solution to each petri dish, ensuring the filter paper is saturated but not flooded.

  • Incubation: Seal the petri dishes with paraffin (B1166041) film to prevent evaporation and place them in a growth chamber under controlled conditions.

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds (radicle emergence >2 mm) at 24-hour intervals for 7 days.

    • Seedling Growth: On Day 7, carefully remove 10 seedlings from each dish and measure the root length (from the collar to the root tip) and shoot height (from the collar to the tip of the cotyledons) using digital calipers.

  • Analysis: Calculate the mean and standard deviation for germination rate, root length, and shoot height for each concentration. Perform statistical analysis (e.g., ANOVA) to determine significant differences from the control.

Workflow for Evaluating a New Plant Growth Regulator

The following diagram illustrates the typical workflow for testing a new potential plant growth regulator, from initial lab trials to larger-scale field experiments.[7]

G cluster_0 Phase 1: Laboratory Screening cluster_1 Phase 2: Controlled Environment cluster_2 Phase 3: Field Validation cluster_3 Phase 4: Product Development lab_trials Lab-Based Trials (e.g., Petri Dish Assay) chem_char Physicochemical Characterization greenhouse Greenhouse Trials (Pot Studies) lab_trials->greenhouse Select Promising Candidates small_plot Small Plot Trials greenhouse->small_plot Confirm Efficacy & Safety large_plot Large Plot Trials small_plot->large_plot Validate under Real-World Conditions formulation Formulation Optimization large_plot->formulation Finalize Product registration Regulatory Submission formulation->registration

Caption: Workflow for agricultural formulation testing.

Application Note: Evaluating this compound as a Bioavailable Calcium Source

Background and Hypothesis

Calcium is a vital nutrient for plants, playing a critical role in cell wall structure, nutrient transport, and signaling during stress responses.[1][2][8] While soils often contain calcium, its availability can be limited. Soluble calcium formulations applied via fertigation or foliar spray can correct deficiencies. This compound, as a salt of an organic acid, may offer high solubility and bioavailability compared to less soluble sources like calcium carbonate. This protocol aims to test the hypothesis that this compound is an effective source of calcium for plant uptake and can mitigate calcium deficiency symptoms.

Representative Data for Calcium Uptake and Biomass

This table presents illustrative data from a hydroponic experiment comparing this compound to standard calcium sources for a crop susceptible to calcium deficiency, such as tomatoes (Solanum lycopersicum).

Calcium Source (2 mM Ca²⁺)Leaf Tissue Ca (% dry wt)Root Dry Weight (g)Shoot Dry Weight (g)Incidence of Blossom-End Rot (%)
No Ca²⁺ Control0.2 ± 0.050.8 ± 0.23.5 ± 0.585 ± 10
Calcium Carbonate (CaCO₃)0.8 ± 0.12.1 ± 0.38.0 ± 0.930 ± 8
Calcium Chloride (CaCl₂)1.5 ± 0.23.5 ± 0.412.1 ± 1.15 ± 2
This compound 1.6 ± 0.2 3.6 ± 0.4 12.5 ± 1.3 4 ± 2
Note: CaCO₃ has low solubility and is less effective in hydroponics.
Experimental Protocol: Hydroponic Nutrient Uptake Study

This protocol describes how to measure the efficacy of this compound as a calcium source in a controlled hydroponic system.

2.3.1. Materials

  • Tomato seedlings (Solanum lycopersicum), 4 weeks old

  • Hydroponic system (e.g., deep water culture or nutrient film technique)

  • Complete hydroponic nutrient stock solutions (e.g., Hoagland solution), prepared without calcium.

  • Calcium Chloride (CaCl₂) as a standard positive control

  • This compound

  • pH meter and EC (Electrical Conductivity) meter

  • Forced-air drying oven

  • Access to tissue analysis services (e.g., ICP-OES for calcium concentration)

2.3.2. Procedure

  • System Setup: Prepare the hydroponic system. Ensure all components are clean and sterile.

  • Nutrient Solution Preparation: Prepare a modified Hoagland solution lacking calcium for all treatments.

  • Treatment Groups: Create the following treatment solutions, each with a final calcium concentration of 2 mM:

    • Negative Control: Modified Hoagland solution (no added calcium).

    • Positive Control: Modified Hoagland solution + 2 mM Ca²⁺ from CaCl₂.

    • Test Group: Modified Hoagland solution + 2 mM Ca²⁺ from this compound.

    • Adjust the pH of all solutions to 6.0 ± 0.2.

  • Plant Acclimation: Gently wash the roots of the tomato seedlings to remove soil and transfer them to the hydroponic system. Allow them to acclimate in a balanced, full-nutrient solution for 3-4 days.

  • Experiment Initiation: Replace the acclimation solution with the respective treatment solutions. Assign at least 5 plants per treatment group.

  • Monitoring: Monitor the pH and EC of the solutions daily and adjust as necessary. Top up with the appropriate nutrient solution to maintain volume.

  • Harvesting (After 4 weeks):

    • Record qualitative observations, such as signs of stress or deficiency (e.g., blossom-end rot on developing fruit).

    • Separate plants into roots and shoots.

    • Rinse roots with deionized water.

    • Dry the plant material in a forced-air oven at 70°C for 72 hours or until a constant weight is achieved.

    • Record the dry weight for roots and shoots.

  • Tissue Analysis: Grind the dried leaf tissue to a fine powder and send it for elemental analysis to determine the concentration of calcium.

Plant Calcium Signaling Pathway

Calcium acts as a critical second messenger in plant cells, translating external stimuli into physiological responses.[9][10] An influx of cytosolic Ca²⁺ is a key step in this process.

Caption: Simplified plant cell calcium signaling pathway.

References

Application Notes and Protocols: Calcium Maleate as a Crosslinking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium maleate (B1232345) in the crosslinking of polymers. This document details the underlying chemical principles, experimental protocols, and the impact of this crosslinking method on the physicochemical properties of polymers, with a focus on applications in the biomedical and pharmaceutical fields.

Introduction

Ionic crosslinking is a versatile method for forming three-dimensional polymer networks, or hydrogels, which are extensively used in drug delivery, tissue engineering, and other biomedical applications. This method relies on the electrostatic interactions between multivalent ions and charged polymer chains. Calcium ions (Ca²⁺) are widely employed as a non-toxic and biocompatible crosslinking agent for anionic polymers containing carboxylate groups.

Maleic acid, a dicarboxylic acid, and its anhydride (B1165640) are valuable monomers for synthesizing polymers with pendant carboxyl groups. These maleate-containing polymers can be effectively crosslinked with calcium ions. Alternatively, calcium maleate can serve as a source of Ca²⁺ ions for crosslinking various anionic polymers. This document explores both approaches.

The primary mechanism of crosslinking involves the formation of ionic bridges between polymer chains, as described by the "egg-box model," where calcium ions coordinate with carboxylate groups from adjacent polymer chains, creating a stable network structure.[1]

Mechanism of Crosslinking

The crosslinking of anionic polymers with calcium ions is a well-established process. When a polymer with carboxylate groups (such as those derived from maleic acid or alginate) is exposed to a solution containing Ca²⁺ ions, the divalent cations replace the monovalent counter-ions (e.g., Na⁺) associated with the carboxylate groups. Each calcium ion can then form ionic bonds with carboxylate groups on neighboring polymer chains, creating a junction zone.[2] This process is depicted in the "egg-box model," which is particularly well-described for the crosslinking of alginate.[3]

The strength and stability of the resulting hydrogel are influenced by several factors, including the concentration of the polymer, the concentration of calcium ions, the pH of the solution, and the chemical structure of the polymer itself.[4]

Below is a diagram illustrating the general principle of ionic crosslinking with calcium ions.

G cluster_0 Before Crosslinking cluster_1 After Crosslinking p1 Polymer Chain 1 (-COO⁻ Na⁺) p2 Polymer Chain 2 (-COO⁻ Na⁺) ca_ions Ca²⁺ ions in solution ca_bridge Ca²⁺ ca_ions->ca_bridge Displaces Na⁺ and forms ionic bridges p1_cross Polymer Chain 1 (-COO⁻) p1_cross->ca_bridge Ionic Bond p2_cross Polymer Chain 2 (-COO⁻) p2_cross->ca_bridge Ionic Bond

Caption: Ionic crosslinking of polymer chains via calcium ions.

Experimental Protocols

This section provides detailed protocols for the preparation and crosslinking of polymers using maleic acid/anhydride and a calcium source.

Protocol 1: Synthesis of a Maleic Acid Copolymer and Subsequent Crosslinking with Calcium Chloride

This protocol describes the synthesis of a copolymer of maleic anhydride followed by hydrolysis to form poly(maleic acid), which is then crosslinked with calcium chloride.

Materials:

  • Maleic anhydride (MA)

  • A comonomer (e.g., vinyl acetate, VA)

  • Initiator (e.g., benzoyl peroxide)

  • Solvent (e.g., benzene (B151609) or toluene)[5]

  • Sodium hydroxide (B78521) (NaOH)

  • Calcium chloride (CaCl₂)

  • Deionized water

Procedure:

  • Polymerization:

    • Dissolve maleic anhydride and the chosen comonomer in the solvent in a reaction vessel.

    • Add the initiator to the solution.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) at a temperature suitable for the initiator (typically 60-80°C) for several hours to allow for polymerization.[6]

    • Precipitate the resulting copolymer by pouring the reaction mixture into a non-solvent (e.g., hexane).

    • Filter and dry the copolymer.

  • Hydrolysis:

    • Disperse the copolymer in deionized water.

    • Add a stoichiometric amount of NaOH solution dropwise while stirring to hydrolyze the anhydride groups to carboxylate groups, forming a solution of the sodium salt of the poly(maleic acid-co-vinyl alcohol).

  • Crosslinking:

    • Prepare a solution of the hydrolyzed copolymer at the desired concentration (e.g., 2% w/v).

    • Prepare a crosslinking solution of CaCl₂ (e.g., 0.1 M).[4]

    • Introduce the polymer solution into the CaCl₂ solution dropwise to form beads, or cast the polymer solution into a mold and then immerse it in the CaCl₂ solution to form a film or scaffold.

    • Allow the crosslinking to proceed for a sufficient time (e.g., 30-60 minutes).

    • Wash the resulting hydrogel with deionized water to remove excess calcium chloride.

The workflow for this protocol is illustrated below.

G start Start polymerization 1. Polymerization (Maleic Anhydride + Comonomer) start->polymerization hydrolysis 2. Hydrolysis (with NaOH) polymerization->hydrolysis crosslinking 3. Ionic Crosslinking (with CaCl₂) hydrolysis->crosslinking washing 4. Washing (with Deionized Water) crosslinking->washing end End Product: Crosslinked Hydrogel washing->end

Caption: Workflow for synthesis and crosslinking of a maleic acid copolymer.

Protocol 2: Crosslinking of Sodium Alginate using this compound as the Calcium Source

This protocol outlines the use of a this compound solution as an alternative to calcium chloride for the ionic crosslinking of sodium alginate.

Materials:

  • Sodium alginate

  • This compound

  • Deionized water

Procedure:

  • Preparation of this compound Solution:

    • Prepare a saturated or a specific molar concentration solution of this compound in deionized water. Note that the solubility of this compound may be lower than that of calcium chloride, which could affect the rate of gelation.

  • Preparation of Sodium Alginate Solution:

    • Dissolve sodium alginate in deionized water to the desired concentration (e.g., 2% w/v) with gentle stirring until a homogeneous solution is formed.

  • Crosslinking:

    • Extrude the sodium alginate solution through a syringe into the this compound solution to form hydrogel beads.[7]

    • Alternatively, cast the sodium alginate solution into a petri dish and pour the this compound solution over it to form a hydrogel sheet.

    • Allow the hydrogel to cure in the crosslinking solution for 30-60 minutes.

    • Collect the crosslinked hydrogel and wash it thoroughly with deionized water.

Data Presentation: Effects of Crosslinking on Polymer Properties

The extent of crosslinking significantly influences the mechanical, swelling, and thermal properties of the resulting polymer network. The following tables summarize quantitative data on these effects, primarily drawing from studies on calcium-crosslinked alginate, which serves as a well-characterized model system for ionic crosslinking.

Table 1: Effect of Calcium Ion Concentration on Mechanical Properties of Alginate Hydrogels
CaCl₂ Concentration (M)Elastic Modulus (kPa)Reference
0.171.5[4]
1.0Higher than 0.1 M[4]

Note: Increasing the concentration of the crosslinking solution generally leads to a higher elastic modulus due to the formation of a denser polymer network.[4]

Table 2: Swelling Behavior of Calcium-Crosslinked Hydrogels
Crosslinker ConcentrationSwelling Ratio (g/g)Polymer SystemReference
Increasing CaCl₂DecreasesAlginate[4]
0.1 M CaCl₂~43Alginate[8]
0.1 M FeCl₃~31Alginate[8]

Note: A higher degree of crosslinking restricts the mobility of polymer chains, leading to a reduced swelling capacity.[4]

Table 3: Thermal Stability of Calcium-Crosslinked Alginate Films
SampleGlass Transition Temperature (Tg)Crosslinking ConditionsReference
Sodium Alginate FilmLowerUncrosslinked[9]
Calcium Alginate FilmHigherIncreased Ca-molarity and immersion time[9]

Note: Ionic crosslinking restricts the molecular motion of polymer chains, resulting in an increased glass transition temperature and enhanced thermal stability.[9]

Applications in Drug Development

Calcium-crosslinked hydrogels, including those potentially formed with this compound, are highly valuable in drug delivery for several reasons:

  • Biocompatibility: Calcium is a naturally occurring ion in the body, and many anionic polymers like alginate are biocompatible and biodegradable, making them suitable for in vivo applications.[2]

  • Controlled Release: The crosslinked network can encapsulate drug molecules and control their release through diffusion. The release rate can be tuned by modulating the crosslinking density.[7][10]

  • Sustained Delivery: These systems can provide sustained release of therapeutic agents over an extended period, which can improve patient compliance and therapeutic outcomes.[7]

  • pH-Responsiveness: The ionic nature of the crosslinks can be sensitive to pH changes, which can be exploited for targeted drug delivery in specific regions of the gastrointestinal tract.

For instance, microbeads prepared by ionotropic gelation of sodium alginate with calcium chloride have been successfully used for the oral sustained delivery of drugs.[7] The drug entrapment efficiency and release kinetics are dependent on the polymer and crosslinker concentrations.[7]

Conclusion

The use of calcium ions for crosslinking polymers containing maleate or other carboxylate groups is a robust and versatile method for preparing hydrogels with tunable properties. While direct studies on "this compound" as a specific crosslinking agent are limited, the fundamental principles of ionic crosslinking with calcium are well-understood and can be applied to systems involving maleic acid-derived polymers or the use of this compound as a calcium source. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the potential of these materials in various biomedical applications.

References

Application Notes & Protocols: Determination of Purity for Synthesized Calcium Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Calcium maleate (B1232345) is a salt formed between a calcium cation and a maleate anion. Its synthesis can result in various impurities, including unreacted starting materials, by-products, and residual solvents. Ensuring the purity of synthesized calcium maleate is critical for its application in research and development, particularly in the pharmaceutical industry, where impurities can affect efficacy, stability, and safety. This document provides a comprehensive overview of analytical methods and detailed protocols for the rigorous purity assessment of this compound.

A multi-method approach is recommended for a thorough evaluation of this compound purity, encompassing the determination of calcium and maleate content, identification of the compound, and quantification of potential impurities.

Summary of Analytical Methods

A combination of techniques is essential for a complete purity profile of this compound. The following table summarizes the key methods, their purpose, and underlying principles.

Analytical Method Purpose Principle
Complexometric Titration Determination of total calcium content.A chelating agent, EDTA, forms a stable 1:1 complex with Ca²⁺ ions. An indicator signals the endpoint of the titration, allowing for the quantification of calcium.[1][2]
Thermogravimetric Analysis (TGA) To determine water of hydration and assess thermal stability.The sample is heated at a controlled rate, and its mass loss is measured as a function of temperature. Weight loss corresponds to the removal of volatile components like water and the decomposition of the salt.[1][3]
High-Performance Liquid Chromatography (HPLC) Quantification of maleate and related organic impurities (e.g., maleic acid, fumaric acid).The sample is dissolved and injected into a chromatography system. Components are separated based on their affinity for the stationary phase and quantified using a detector.[4][5]
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of chemical identity and functional groups.The sample absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting spectrum serves as a molecular "fingerprint".[1]
Powder X-ray Diffraction (PXRD) Analysis of crystalline structure, phase identity, and purity.X-rays are diffracted by the crystalline lattice of the sample, producing a unique diffraction pattern that can be used to identify the crystalline phase and detect crystalline impurities.[1][6]
Atomic Absorption Spectroscopy (AAS) Alternative method for the determination of calcium content.The sample is atomized, and the amount of light absorbed by the ground-state calcium atoms at a specific wavelength is proportional to the calcium concentration.[4][7]

Experimental Protocols and Data

This section provides detailed protocols for the primary methods used to determine the purity of this compound.

Complexometric Titration for Calcium Content

This method directly measures the percentage of calcium in the sample, which is a key indicator of the purity of the calcium salt.[1]

Experimental Protocol:

  • Principle: A known mass of this compound is dissolved and titrated with a standardized ethylenediaminetetraacetic acid (EDTA) solution. EDTA is a chelating agent that forms a stable complex with calcium ions.[1][8] The endpoint is detected using an indicator that changes color when all free Ca²⁺ has been complexed.[1]

  • Apparatus: 50 mL burette, 250 mL Erlenmeyer flasks, analytical balance, magnetic stirrer.

  • Reagents:

    • Standardized 0.05 M EDTA solution

    • pH 10 Ammonia/Ammonium Chloride buffer

    • Hydroxynaphthol blue or Calmagite indicator[1][9]

    • Deionized water

    • 6 M Hydrochloric acid (HCl)[1]

    • Sodium hydroxide (B78521) (NaOH) TS[9]

  • Procedure:

    • Accurately weigh approximately 0.2 - 0.4 g of the dried this compound sample and transfer it to a 250 mL Erlenmeyer flask.[1][9]

    • Add a minimal amount of 6 M HCl dropwise to completely dissolve the sample.[1]

    • Dilute the solution with approximately 50-100 mL of deionized water.[1][9]

    • Add 15 mL of sodium hydroxide TS and 300 mg of hydroxynaphthol blue indicator. Alternatively, add 5 mL of the pH 10 buffer solution and 2-3 drops of Calmagite indicator; the solution should turn wine-red.[1][9]

    • Titrate the sample with the standardized 0.05 M EDTA solution while stirring continuously.[9]

    • The endpoint is reached when the color changes from wine-red to a distinct blue.[1][9]

    • Record the volume of EDTA solution used.

    • Perform a blank titration and subtract the volume from the sample titration.[10]

  • Calculation of Calcium Purity (%): Purity (%) = (V_EDTA × M_EDTA × MW_Ca × 100) / (m_sample × f) Where:

    • V_EDTA = Volume of EDTA used (L)

    • M_EDTA = Molarity of EDTA solution (mol/L)

    • MW_Ca = Molar mass of Calcium (40.08 g/mol )

    • m_sample = Mass of the this compound sample (g)

    • f = fraction of calcium in pure this compound (CaC₄H₂O₄), which is 40.08 / 154.12 = 0.2599

Workflow for Complexometric Titration:

G cluster_prep Sample Preparation cluster_titration Titration cluster_calc Analysis weigh 1. Weigh Sample dissolve 2. Dissolve in HCl weigh->dissolve dilute 3. Dilute with H₂O dissolve->dilute buffer 4. Add Buffer & Indicator dilute->buffer titrate 5. Titrate with EDTA buffer->titrate endpoint 6. Observe Endpoint (Red to Blue) titrate->endpoint record 7. Record Volume endpoint->record calculate 8. Calculate Purity record->calculate

Workflow for determining calcium content via EDTA titration.
Thermogravimetric Analysis (TGA)

TGA is crucial for determining the presence of water of hydration and assessing the thermal decomposition pattern, which can indicate the presence of impurities.[11]

Experimental Protocol:

  • Principle: The sample's mass is monitored as it is heated at a controlled rate in a specific atmosphere. This compound is expected to first lose any water of hydration, followed by decomposition of the anhydrous salt into calcium carbonate, and finally to calcium oxide at higher temperatures.[1][3]

  • Apparatus: Thermogravimetric analyzer.

  • Procedure:

    • Calibrate the TGA instrument using appropriate standards.

    • Place a small, accurately weighed sample (5-10 mg) into the TGA sample pan (e.g., alumina (B75360) or platinum crucible).[3]

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 900 °C).

    • Record the mass loss as a function of temperature to generate a thermogram.[1]

  • Data Interpretation:

    • Step 1 (Dehydration): Weight loss at lower temperatures (typically < 250 °C) corresponds to the loss of water molecules.[3] The percentage mass loss can be compared to the theoretical value for a specific hydrate (B1144303) form.

    • Step 2 (Decomposition to Carbonate): The subsequent weight loss corresponds to the decomposition of anhydrous this compound to calcium carbonate (CaCO₃).

    • Step 3 (Decomposition to Oxide): At higher temperatures (> 600 °C), calcium carbonate decomposes to calcium oxide (CaO).[3]

    • Deviations from the expected thermogram or unexpected mass loss steps can indicate impurities.

Quantitative Data for Thermal Decomposition of Calcium Salts:

The following table, adapted from data for similar calcium salts, illustrates the expected decomposition stages. Researchers should determine the specific profile for their synthesized this compound.

Decomposition Stage Typical Temp. Range (°C) Solid Product Gaseous Product(s) Theoretical Mass Loss (%) for Ca(C₄H₂O₄)·H₂O
1: Dehydration100 - 250Anhydrous this compound (CaC₄H₂O₄)H₂O10.46%
2: Anhydrous Decomposition250 - 550Calcium Carbonate (CaCO₃)CO, other organic fragments28.57% (of anhydrous)
3: Carbonate Decomposition> 600Calcium Oxide (CaO)CO₂44.0% (of CaCO₃)

Note: The exact temperatures and mass losses can vary based on heating rate and atmospheric conditions. The data for stages 2 and 3 are illustrative based on general decomposition patterns of calcium carboxylates.[3]

Workflow for Thermogravimetric Analysis:

TGA_Workflow start Start prep 1. Calibrate TGA 2. Weigh Sample (5-10 mg) start->prep load 3. Load Sample into Crucible prep->load heat 4. Heat at Controlled Rate (e.g., 10°C/min under N₂) load->heat record 5. Record Mass vs. Temperature heat->record analyze 6. Analyze Thermogram record->analyze end End analyze->end

General experimental workflow for TGA.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assaying the maleate content and quantifying organic impurities that may be structurally similar, such as maleic acid (unreacted starting material) or fumaric acid (a common isomer impurity).[12]

Experimental Protocol:

  • Principle: The sample is dissolved and separated on an HPLC column. The maleate anion and any impurities are detected and quantified, typically by UV absorbance.[4]

  • Apparatus: HPLC system with a UV detector, analytical balance, volumetric flasks.

  • Reagents & Conditions (Example):

    • Column: C18 reverse-phase column or an ion-exclusion column.[4]

    • Mobile Phase: A suitable buffer, such as 0.0015N H₂SO₄ or a phosphate (B84403) buffer, with an organic modifier like acetonitrile (B52724) if needed.[5]

    • Flow Rate: 0.8 - 1.0 mL/min.[5]

    • Detection: UV at 210 nm.[5]

    • Standards: High-purity maleic acid and fumaric acid for calibration.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve maleic acid and fumaric acid standards in the mobile phase to prepare a series of calibration standards.

    • Sample Preparation: Accurately weigh about 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with 0.2N HCl or the mobile phase.[4] If the sample doesn't dissolve completely, gentle sonication may be applied.

    • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution into the HPLC system.

    • Quantification: Identify the peaks for maleate and any impurities by comparing their retention times to the standards. Quantify the amounts based on the peak areas and the calibration curve.

  • Purity Specifications (Example): The JECFA specifications for Calcium DL-Malate can be adapted as a reference for potential impurities.[13]

Component / Impurity Typical Specification Limit
Assay (this compound)≥ 97.5% (after drying)
Maleic Acid≤ 0.05%
Fumaric Acid≤ 1.0%

Logical Diagram for HPLC Analysis:

HPLC_Logic cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_standards Prepare Maleate & Impurity Standards prep_sample Dissolve Calcium Maleate Sample inject_sample Inject Sample prep_sample->inject_sample inject_std Inject Standards calibrate Generate Calibration Curve inject_std->calibrate quantify Quantify Maleate & Impurities via Peak Area calibrate->quantify get_chromatogram Obtain Chromatogram inject_sample->get_chromatogram identify Identify Peaks by Retention Time get_chromatogram->identify identify->quantify purity Calculate Purity quantify->purity

Logical workflow for purity determination by HPLC.
Identity Confirmation by FTIR and PXRD

These methods are essential for confirming the identity and crystalline nature of the synthesized product.

FTIR Protocol:

  • Principle: The synthesized sample's infrared spectrum is compared to a reference spectrum of high-purity this compound. The presence of characteristic absorption bands for carboxylate groups and the absence of bands from significant impurities confirm its identity.[1]

  • Procedure:

    • Prepare the sample, typically as a KBr (potassium bromide) disk or by using an Attenuated Total Reflectance (ATR) accessory.[1]

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Compare the positions and relative intensities of the absorption bands with a known standard. Key bands for maleate include C=O stretching, C=C stretching, and C-O stretching.

PXRD Protocol:

  • Principle: PXRD provides information on the crystalline structure of the material. The diffraction pattern of the synthesized sample is compared to a reference pattern to confirm the correct crystalline phase and to identify any crystalline impurities.[1]

  • Procedure:

    • Lightly grind the sample to a fine, uniform powder.

    • Mount the powder on a sample holder.

    • Scan the sample over a specified 2θ range (e.g., 5° to 70°) using a defined X-ray source (e.g., Cu Kα radiation).[1]

    • Compare the resulting diffractogram (peak positions and intensities) with a reference database or a standard sample. The absence of unexpected peaks indicates high phase purity.

References

Application Notes and Protocols: Calcium Maleate as a pH Regulator in Chemical Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium maleate (B1232345), the calcium salt of maleic acid, is recognized primarily for its application as a highly bioavailable calcium supplement in the food and pharmaceutical industries.[1][2] However, as the salt of a diprotic weak acid and a strong base, it possesses inherent buffering properties that can be leveraged for pH regulation in specific chemical processes. This document provides a detailed overview of the principles, applications, and protocols for utilizing calcium maleate as a pH regulator.

Maleic acid has two pKa values, approximately 1.9 and 6.2, which indicates that this compound can be an effective buffer system around a neutral pH.[1][3][4] Its use is particularly relevant in systems where the presence of calcium ions is either beneficial or non-detrimental to the reaction.

Physicochemical Properties and Buffering Mechanism

This compound is a white, odorless solid with moderate and pH-dependent solubility in water.[1][3] The buffering action of this compound is centered around the second dissociation constant (pKa2) of maleic acid.

The relevant equilibrium for the buffering action in the near-neutral pH range is: H-Maleate⁻ ⇌ Maleate²⁻ + H⁺

When an acid is introduced into a this compound solution, the maleate dianion (Maleate²⁻) accepts a proton to form the hydrogen maleate monoanion (H-Maleate⁻), thus resisting a significant drop in pH. Conversely, the addition of a base is counteracted by the release of a proton from the hydrogen maleate ion. The optimal buffering range for this system is approximately pH 5.2 to 7.2.

Quantitative Data Summary

The following table summarizes key quantitative data for maleic acid and this compound relevant to its application as a pH regulator.

ParameterValueReference
Maleic Acid Properties
Molecular FormulaC₄H₄O₄[3][4]
Molar Mass116.07 g/mol [4]
pKa1~1.9[3][4]
pKa2~6.2[1][3]
This compound Properties
Molecular FormulaC₄H₄CaO₅[1]
Molar Mass172.15 g/mol [1]
AppearanceWhite to off-white solid[1]
Solubility in Water (25°C)~5 g/L (Slightly soluble)[3]
pH of 1% Solution~7.0

Applications in Chemical Processes

While not a conventional choice, this compound can serve as a pH regulator in several niche applications:

  • Pharmaceutical Formulations: In the preparation of certain drug formulations where a near-neutral pH is required and the presence of calcium is acceptable or desirable. It is used in some orally disintegrating tablets as a pH stabilizer.[5]

  • Bioprocessing: In fermentation or cell culture media where calcium is a required nutrient and a stable pH around 6.0-7.0 is necessary. However, care must be taken to avoid precipitation with other media components like phosphates.[4]

  • Food Chemistry: As an acidity regulator in food products, contributing to both pH stability and calcium fortification.[2]

  • Organic Synthesis: In reactions where a mild, slightly acidic to neutral buffer is needed and the reactants or products are not sensitive to calcium ions.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol describes the preparation of this compound from maleic acid and calcium carbonate.

Materials:

  • Maleic acid (C₄H₄O₄)

  • Calcium carbonate (CaCO₃)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Dissolution of Maleic Acid: In a beaker, dissolve a specific molar amount of maleic acid in deionized water with stirring. Gentle heating may be applied to aid dissolution.

  • Reaction with Calcium Carbonate: Slowly add an equimolar amount of calcium carbonate powder to the maleic acid solution. The addition should be gradual to control the effervescence (release of CO₂) that occurs.

  • Reaction Completion and pH Adjustment: Continue stirring the mixture. The reaction is complete when the effervescence ceases. The pH of the resulting solution should be monitored and will be in the neutral range.

  • Precipitation and Isolation: this compound will precipitate from the solution, especially upon cooling, due to its limited solubility.[3]

  • Filtration and Washing: Isolate the precipitated this compound by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any unreacted starting materials.

  • Drying: Dry the collected this compound in an oven at a temperature below 100°C to prevent decomposition.[6]

Protocol for Preparation of a this compound Buffer Solution

This protocol details the steps to prepare a buffer solution using synthesized this compound and maleic acid to achieve a specific pH within its buffering range (pH 5.2 - 7.2).

Materials:

  • This compound (C₄H₄CaO₅)

  • Maleic acid (C₄H₄O₄)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Initial Suspension: Weigh a calculated amount of this compound powder and add it to a beaker containing a desired volume of deionized water. Stir to form a suspension.

  • pH Adjustment: While monitoring with a calibrated pH meter, slowly add a solution of maleic acid to the this compound suspension. The addition of the acidic form will lower the pH into the desired buffering range.

  • Equilibration: Allow the solution to stir for a sufficient amount of time to ensure that the pH has stabilized. Due to the slight solubility of this compound, this may take longer than with highly soluble buffer components.

  • Final Volume Adjustment: Once the target pH is reached and stable, adjust the final volume with deionized water if necessary.

Note: The concentration of the buffer will be limited by the solubility of this compound. For applications requiring higher buffering capacity, a slurry of this compound may be used.

Protocol for pH Control in a Chemical Reaction

This protocol outlines the use of a this compound slurry to maintain a stable pH during a chemical reaction that produces or consumes acid.

Materials:

  • This compound powder

  • Reaction vessel with stirring mechanism

  • Calibrated pH probe for continuous monitoring

Procedure:

  • Initial Setup: Add the reaction components to the reaction vessel.

  • Introduction of this compound: Add an excess of this compound powder to the reaction mixture to create a slurry. The solid this compound will act as a reservoir of the conjugate base.

  • Initiate Reaction: Start the chemical reaction (e.g., by adding a catalyst or increasing the temperature).

  • Continuous pH Monitoring: Monitor the pH of the reaction mixture in real-time.

  • pH Regulation in Action:

    • If the reaction generates acid (H⁺), the solid this compound will dissolve to release maleate ions (Maleate²⁻), which will neutralize the acid, maintaining the pH within the buffering range.

    • If the reaction consumes acid, the pH will rise, but the buffering system will resist this change.

  • Work-up: Upon completion of the reaction, the excess solid this compound can be removed by filtration.

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product MA Maleic Acid (C₄H₄O₄) Dissolve Dissolve Maleic Acid in Water MA->Dissolve CC Calcium Carbonate (CaCO₃) React Slowly Add CaCO₃ (CO₂ effervescence) CC->React H2O Deionized Water H2O->Dissolve Dissolve->React Stir Stir to Completion React->Stir Filter Filter and Wash Stir->Filter Dry Dry (<100°C) Filter->Dry CM This compound (C₄H₄CaO₅) Dry->CM

Caption: Workflow for the synthesis of this compound.

Buffering Mechanism of this compound

G H-Maleate⁻ H-Maleate⁻ Maleate²⁻ Maleate²⁻ H-Maleate⁻->Maleate²⁻ Releases H⁺ (Base Added) Maleate²⁻->H-Maleate⁻ Accepts H⁺ (Acid Added) H⁺ H⁺

Caption: Equilibrium of the maleate buffer system.

Limitations and Considerations

  • Solubility: The primary limitation of this compound as a pH regulator is its low solubility in water. This restricts its use in applications requiring a high concentration of buffering species in a clear solution.

  • Calcium Ion Interference: The presence of Ca²⁺ ions can interfere with certain chemical reactions, particularly those involving phosphate (B84403) or carbonate ions, leading to precipitation.[4] It can also interact with certain biological macromolecules.

  • Buffering Capacity: Due to its limited solubility, the buffering capacity of a clear this compound solution is lower than that of highly soluble buffers like phosphate or Tris buffers.

  • Temperature Effects: The pKa of maleic acid and the solubility of this compound are temperature-dependent, which should be considered when designing a process at temperatures other than ambient.

Conclusion

This compound offers a viable, albeit niche, option for pH regulation in chemical processes, particularly where a near-neutral pH is desired and the presence of calcium is acceptable. Its primary advantages lie in its dual function as a pH regulator and a calcium source. However, its application is constrained by its low solubility and the potential for calcium ion interference. The protocols provided herein offer a foundational approach for the synthesis and application of this compound as a pH regulator, which should be optimized for each specific chemical system.

References

Application Notes and Protocols for the Bioreactor Conversion of Calcium Maleate to Calcium D-Malate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-malic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The enzymatic conversion of maleate (B1232345) to D-malate offers a highly stereospecific and environmentally benign route to this important compound. This document provides detailed application notes and protocols for the bioreactor conversion of calcium maleate to calcium D-malate using the bacterium Pseudomonas pseudoalcaligenes, which possesses a highly active and stereospecific maleate hydratase enzyme. The process is conceptualized as a "solid-to-solid" bioreactor system, where the sparingly soluble substrate, this compound, is converted into the sparingly soluble product, calcium D-malate, which can be recovered as crystals.

Principle of the Bioconversion

The core of this bioprocess is the enzymatic hydration of maleate to D-malate, catalyzed by maleate hydratase (EC 4.2.1.31) from Pseudomonas pseudoalcaligenes. This enzyme facilitates the stereospecific addition of a water molecule across the double bond of maleate, yielding exclusively the D-enantiomer of malate (B86768) with an enantiomeric purity of over 99.97%[1]. The overall reaction is as follows:

Maleate + H₂O ⇌ D-Malate

In this process, this compound is used as the substrate. As the maleate is consumed by the enzymatic reaction, more this compound dissolves to maintain equilibrium. Concurrently, the produced D-malate, in the presence of calcium ions, precipitates as calcium D-malate. This continuous dissolution of the substrate and precipitation of the product drives the reaction towards completion.

Data Presentation

Kinetic Parameters of Maleate Hydratase from P. pseudoalcaligenes

The following table summarizes the key kinetic parameters of purified maleate hydratase.

ParameterValueConditionsReference
Optimal pH 8.0-[2][3]
Optimal Temperature 45°C-[2][3]
K_m (Maleate) 0.35 mMpH 8.0, 45°C[2][3]
K_i (D-Malate) 0.63 mMCompetitive Inhibition[2][3]
Example of D-Malate Production Yield
ParameterValueOrganismReference
Product Concentration 87 g/LArthrobacter sp. MCI2612
Reaction Time 20 hoursArthrobacter sp. MCI2612
Molar Yield 72%Arthrobacter sp. MCI2612

Experimental Protocols

Protocol 1: Cultivation and Induction of Pseudomonas pseudoalcaligenes

This protocol describes the cultivation of P. pseudoalcaligenes and the induction of maleate hydratase.

Materials:

  • Pseudomonas pseudoalcaligenes (e.g., NCIMB 9867)

  • Lysogeny Broth (LB) or Minimal Medium (M9)

  • 3-hydroxybenzoate (inducer)

  • Shaking incubator

  • Centrifuge and sterile centrifuge bottles

Procedure:

  • Prepare a seed culture by inoculating 50 mL of LB medium with a single colony of P. pseudoalcaligenes. Incubate overnight at 30°C with shaking (200 rpm).

  • Inoculate a larger volume of minimal medium (e.g., 1 L in a 2.8 L flask) containing 2.5 mM 3-hydroxybenzoate as the sole carbon source with the overnight seed culture (e.g., 1-2% v/v).[4]

  • Incubate the production culture at 30°C with vigorous shaking. Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).[4]

  • Harvest the cells during the logarithmic growth phase (e.g., OD₆₀₀ of 0.6-0.8) by centrifugation at 6,000 x g for 15 minutes at 4°C.[4]

  • Wash the cell pellet twice with a sterile buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.6). The cell paste can be used immediately for permeabilization or stored at -20°C.

Protocol 2: Permeabilization of P. pseudoalcaligenes Cells

Permeabilization is required to make the intracellular maleate hydratase accessible to the substrate.

Materials:

  • Washed P. pseudoalcaligenes cell pellet

  • 50 mM Phosphate buffer (pH 7.6)

  • Triton X-100 (10% v/v stock solution)

Procedure:

  • Resuspend the harvested and washed cell pellet in 50 mM phosphate buffer (pH 7.6).[4]

  • Add Triton X-100 to a final concentration of 0.5% (v/v).[4]

  • Incubate the cell suspension at a controlled temperature (e.g., 30°C) for a short period (e.g., 30-60 minutes) with gentle agitation.

  • The permeabilized cells are now ready to be used as the biocatalyst in the bioreactor.

Protocol 3: Solid-to-Solid Bioreactor Conversion

This protocol outlines the setup and operation of a lab-scale batch bioreactor for the conversion of this compound to calcium D-malate.

Materials:

  • Permeabilized P. pseudoalcaligenes cells

  • This compound (solid)

  • Calcium D-malate seed crystals (optional, but recommended)

  • Sterile water or buffer (e.g., 50 mM phosphate buffer, pH 8.0)

  • Jacketed glass bioreactor with overhead stirrer, pH probe, and temperature control

Procedure:

  • To the bioreactor vessel, add the sterile water or buffer.

  • Add the solid this compound to the desired substrate loading.

  • If using, add a small amount of calcium D-malate seed crystals to promote crystallization of the product.

  • Set the temperature to the desired value (e.g., 30-45°C) and the pH to the optimal value for the enzyme (pH 8.0).

  • Allow the system to equilibrate.

  • Initiate the bioconversion by adding the permeabilized cell suspension to the bioreactor.

  • Maintain gentle agitation to keep the solids suspended without causing excessive shear stress on the cells.

  • Monitor the reaction progress by taking samples periodically for analysis of maleate and D-malate concentrations.

  • The reaction is complete when the concentration of maleate is negligible.

Protocol 4: Downstream Processing and Product Recovery

This protocol describes the recovery and purification of the crystalline calcium D-malate product.

Materials:

  • Bioreactor slurry containing calcium D-malate crystals and permeabilized cells

  • Centrifuge or filtration apparatus (e.g., Buchner funnel with vacuum)

  • Deionized water (cold)

  • Ethanol (B145695)

  • Drying oven

Procedure:

  • At the end of the bioconversion, harvest the entire content of the bioreactor.

  • Separate the solid phase (calcium D-malate crystals and cells) from the liquid phase by centrifugation or vacuum filtration.

  • Wash the solid cake with cold deionized water to remove residual soluble impurities. Multiple washes may be necessary.

  • Perform a final wash with ethanol to aid in the removal of water.

  • Dry the purified calcium D-malate crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 5: Analytical Method for Maleate and D-Malate Quantification

This protocol provides a starting point for the development of an HPLC method to monitor the conversion.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)[5][6]

Mobile Phase and Conditions:

  • Mobile Phase: A simple aqueous mobile phase with a low pH is effective. For example, 20 mM potassium phosphate buffer adjusted to pH 2.7 with phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min[5][7]

  • Column Temperature: 25-40°C[5][7]

  • Detection: UV at 210 nm[5][8]

  • Injection Volume: 10-20 µL[5][7]

Sample Preparation:

  • Withdraw a sample from the bioreactor.

  • Centrifuge the sample to pellet the solids (cells, this compound, and calcium D-malate).

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample as necessary with the mobile phase before injection.

Quantification:

  • Prepare standard curves for both maleic acid and D-malic acid.

  • The concentrations of maleate and D-malate in the samples can be determined by comparing their peak areas to the respective standard curves.

Visualizations

Biochemical Pathway

Bioconversion Maleate Maleate DMalate D-Malate Maleate->DMalate Hydration Water H₂O Water->DMalate Enzyme Maleate Hydratase (from P. pseudoalcaligenes) Enzyme->DMalate

Caption: Enzymatic hydration of maleate to D-malate.

Experimental Workflow

Workflow cluster_upstream Upstream Processing cluster_bioreactor Bioreactor Conversion cluster_downstream Downstream Processing Cultivation 1. Cultivation & Induction of P. pseudoalcaligenes Harvesting 2. Cell Harvesting & Washing Cultivation->Harvesting Permeabilization 3. Cell Permeabilization Harvesting->Permeabilization Bioreactor 4. Solid-to-Solid Bioconversion (this compound -> Calcium D-Malate) Permeabilization->Bioreactor Separation 5. Solid-Liquid Separation Bioreactor->Separation Washing 6. Crystal Washing Separation->Washing Drying 7. Drying Washing->Drying FinalProduct Calcium D-Malate (Crystalline Product) Drying->FinalProduct

Caption: Overall workflow for calcium D-malate production.

References

Application Notes and Protocols for Particle Size Analysis of Calcium Maleate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the particle size distribution of calcium maleate (B1232345) powder, a critical parameter influencing its physicochemical properties, manufacturability, and bioavailability in pharmaceutical formulations.[1][2] The following sections detail three common analytical techniques: Laser Diffraction, Dynamic Light Scattering, and Sieve Analysis.

Data Presentation: Comparative Particle Size Distribution

TechniqueSample IDD10 (µm)D50 (µm)D90 (µm)
Laser DiffractionGround Calcium Carbonate A1.57.218.5
Laser DiffractionGround Calcium Carbonate B2.310.825.1
Laser DiffractionPrecipitated Calcium Carbonate0.83.58.9
Dynamic Light ScatteringNano Calcium Carbonate0.040.150.32
Sieve AnalysisCoarse Calcium Carbonate>75150>250

Note: D10, D50, and D90 values represent the particle size below which 10%, 50%, and 90% of the sample's particles exist, respectively.[1][8][9][10]

Laser Diffraction

Laser diffraction is a versatile and widely used technique for particle size analysis in the pharmaceutical industry due to its speed, reproducibility, and broad measurement range.[2] It operates on the principle that particles scatter light at an angle inversely proportional to their size.

Experimental Protocol

1.1. Instrument and Materials:

  • Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Horiba LA-960)

  • Wet or Dry Dispersion Unit

  • Dispersant (e.g., deionized water, isopropanol, or dry, particulate-free air)

  • Surfactant/Dispersing Agent (if required for wet analysis)

  • Calcium Maleate Powder Sample

  • Spatula

  • Analytical Balance

1.2. Sample Preparation (Wet Dispersion):

  • Select a suitable dispersant in which this compound is insoluble.

  • Accurately weigh a representative amount of this compound powder. The exact amount will depend on the instrument and accessory used.

  • If the powder is cohesive, pre-disperse the sample in a small volume of the chosen dispersant, potentially with the addition of a suitable surfactant to improve wetting and prevent agglomeration.

  • Apply sonication using an ultrasonic bath or probe to break up any agglomerates. The duration and power of sonication should be optimized to ensure complete dispersion without causing particle fracture.

1.3. Sample Preparation (Dry Dispersion):

  • Ensure the this compound powder is free-flowing.

  • Introduce the powder into the dry powder feeder of the instrument.

1.4. Measurement:

  • Perform a background measurement with the clean dispersant (for wet analysis) or with an empty measurement cell (for dry analysis).

  • Introduce the prepared sample into the dispersion unit until the recommended obscuration level is reached. Obscuration refers to the amount of laser light blocked by the particles.

  • Start the measurement. The instrument will circulate the sample through the measurement cell where it is illuminated by the laser beam.

  • The scattered light pattern is measured by a series of detectors.

  • The particle size distribution is calculated by the instrument's software using the Mie or Fraunhofer theory. Mie theory is generally preferred as it provides more accurate results for a wider range of particle sizes and materials.

  • Perform replicate measurements (typically 3-5) to ensure the reproducibility of the results.

1.5. Data Analysis:

  • The primary result is a volume-based particle size distribution.

  • From the distribution, key parameters such as D10, D50 (median), and D90 are determined.

Logical Workflow for Laser Diffraction Analysis

Laser_Diffraction_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Reporting start Start: Obtain this compound Powder weigh Weigh Representative Sample start->weigh dispersion_choice Choose Dispersion Method weigh->dispersion_choice wet_prep Wet Dispersion: - Select Dispersant - Add Surfactant (optional) - Pre-disperse dispersion_choice->wet_prep Wet dry_prep Dry Dispersion: - Ensure Powder is Free-Flowing dispersion_choice->dry_prep Dry sonication Apply Sonication to Break Agglomerates wet_prep->sonication background Perform Background Measurement sonication->background dry_prep->background introduce_sample Introduce Sample to Analyzer background->introduce_sample measure Acquire Scattering Data introduce_sample->measure calculate Calculate Particle Size Distribution measure->calculate replicate Perform Replicate Measurements calculate->replicate analyze Determine D10, D50, D90 Values replicate->analyze report Generate Report analyze->report end End report->end

Caption: Workflow for Laser Diffraction Particle Size Analysis.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique ideal for measuring the size of sub-micron particles and nanoparticles in a liquid suspension.[11] It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.

Experimental Protocol

2.1. Instrument and Materials:

  • Dynamic Light Scattering Instrument

  • Cuvettes (disposable or quartz)

  • Syringes and filters (e.g., 0.22 µm or 0.45 µm)

  • Dispersant (e.g., deionized water, ethanol)

  • This compound Powder Sample

  • Spatula

  • Analytical Balance

  • Ultrasonic bath

2.2. Sample Preparation:

  • Prepare a suitable dispersant. For aqueous measurements, it is often recommended to use a buffer or add a small amount of salt (e.g., 10 mM KCl) to screen electrostatic interactions between particles.

  • Filter the dispersant through a 0.22 µm filter to remove any dust or particulate contaminants.

  • Prepare a stock suspension of the this compound powder in the filtered dispersant at a low concentration (e.g., 0.1-1 mg/mL).

  • Briefly sonicate the stock suspension to aid dispersion.

  • Dilute the stock suspension with the filtered dispersant to the optimal concentration for DLS measurement. The solution should be visually clear to slightly hazy. Highly concentrated samples can lead to multiple scattering and inaccurate results.

  • Filter the final diluted sample through an appropriate syringe filter (e.g., 0.45 µm) directly into a clean, dust-free cuvette to remove any remaining large aggregates or dust particles.

2.3. Measurement:

  • Place the cuvette in the DLS instrument's sample holder and allow it to equilibrate to the set temperature (typically 25 °C).

  • Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index) and measurement duration.

  • Initiate the measurement. The instrument directs a laser beam into the sample and a detector measures the intensity fluctuations of the scattered light over time.

  • The instrument's software uses an autocorrelation function to analyze these fluctuations and calculate the diffusion coefficient of the particles.

  • The hydrodynamic diameter of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation.

  • Perform several measurements to ensure the consistency of the results.

2.4. Data Analysis:

  • The primary output is an intensity-based particle size distribution. This can often be converted to a volume or number-based distribution.

  • The mean particle size (Z-average) and the Polydispersity Index (PDI), a measure of the broadness of the distribution, are reported.

  • D10, D50, and D90 values can also be derived from the distribution data.

Logical Workflow for Dynamic Light Scattering Analysis

DLS_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Reporting start Start: Obtain this compound Powder prepare_dispersant Prepare & Filter Dispersant start->prepare_dispersant prepare_stock Prepare Stock Suspension prepare_dispersant->prepare_stock sonicate Sonicate Stock Suspension prepare_stock->sonicate dilute Dilute to Optimal Concentration sonicate->dilute filter_sample Filter Sample into Cuvette dilute->filter_sample equilibrate Equilibrate Sample Temperature filter_sample->equilibrate set_params Set Measurement Parameters equilibrate->set_params measure Acquire Scattered Light Intensity Fluctuations set_params->measure autocorrelate Perform Autocorrelation Analysis measure->autocorrelate calculate_size Calculate Hydrodynamic Diameter autocorrelate->calculate_size analyze Determine Z-average, PDI, D10, D50, D90 calculate_size->analyze report Generate Report analyze->report end End report->end

Caption: Workflow for Dynamic Light Scattering Analysis.

Sieve Analysis

Sieve analysis is a traditional and straightforward method for determining the particle size distribution of coarser powders, typically those with a particle size greater than 45 µm. It involves passing a sample through a stack of sieves with progressively smaller mesh openings.

Experimental Protocol

3.1. Instrument and Materials:

  • A set of calibrated analytical sieves with various mesh sizes (e.g., ASTM or ISO standards)

  • Sieve shaker

  • Receiving pan and lid

  • Analytical balance

  • Brushes for cleaning sieves

  • This compound Powder Sample

  • Spatula

3.2. Procedure:

  • Clean and dry all sieves, the receiving pan, and the lid.

  • Inspect the sieves for any damage or blockages in the mesh.

  • Weigh each sieve and the receiving pan individually and record the weights.

  • Arrange the sieves in a stack with the largest mesh opening at the top and progressively smaller openings towards the bottom. Place the receiving pan at the very bottom.

  • Accurately weigh a representative sample of the this compound powder (e.g., 25-100 g).

  • Carefully pour the powder onto the top sieve.

  • Place the lid on the top of the sieve stack.

  • Secure the sieve stack in the sieve shaker.

  • Agitate the stack for a fixed period (e.g., 10-20 minutes). The time should be sufficient to ensure complete separation of particles.

  • After shaking is complete, carefully remove the sieve stack.

  • Weigh each sieve with the retained powder and the receiving pan with the powder that has passed through all sieves.

3.3. Data Analysis:

  • Subtract the initial weight of each sieve from the final weight to determine the mass of powder retained on each sieve.

  • Calculate the percentage of the total sample mass retained on each sieve.

  • The results can be presented as a table of mass retained on each sieve or as a cumulative percentage passing through each sieve.

  • From the cumulative distribution, D10, D50, and D90 values can be interpolated.

Logical Workflow for Sieve Analysis

Sieve_Analysis_Workflow cluster_prep Preparation cluster_sieving Sieving Process cluster_analysis Data Analysis & Reporting start Start: Obtain this compound Powder clean_sieves Clean & Inspect Sieves start->clean_sieves weigh_sieves Weigh Empty Sieves & Pan clean_sieves->weigh_sieves stack_sieves Stack Sieves in Descending Mesh Size weigh_sieves->stack_sieves weigh_sample Weigh Powder Sample stack_sieves->weigh_sample load_sample Load Sample onto Top Sieve weigh_sample->load_sample shake_sieves Agitate Sieve Stack load_sample->shake_sieves weigh_retained Weigh Sieves with Retained Powder shake_sieves->weigh_retained calculate_mass Calculate Mass Retained on Each Sieve weigh_retained->calculate_mass calculate_percentage Calculate Percentage Retained/Passing calculate_mass->calculate_percentage determine_d_values Determine D10, D50, D90 calculate_percentage->determine_d_values report Generate Report determine_d_values->report end End report->end

Caption: Workflow for Sieve Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Calcium Maleate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed and optimized protocols for the synthesis of calcium maleate (B1232345) are not widely available in published literature. This guide has been developed by drawing upon established principles for the synthesis of other calcium dicarboxylates, such as calcium malonate and calcium citrate (B86180) malate (B86768). The information provided herein should be considered a starting point for experimental design and will require optimization for the specific synthesis of calcium maleate. The unique cis-configuration of the maleate dianion may result in different solubility and crystallization behavior compared to its analogs.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Precipitate Formation 1. High Solubility of this compound: The concentration of reactants may be below the solubility product of this compound under the current conditions.• Increase the concentration of the maleic acid and/or the calcium salt solution.[1]• Cool the reaction mixture in an ice bath to decrease solubility.• Add a co-solvent in which this compound is less soluble, such as ethanol (B145695), but monitor for potential impurities precipitating.
2. Incorrect pH: The pH may be too low, keeping the maleic acid from being fully deprotonated and thus preventing the salt from forming.• Slowly add a base (e.g., dilute NaOH or Ca(OH)₂) to raise the pH. The optimal pH for precipitation of similar dicarboxylates is often near neutral (pH 6-7). Monitor the pH throughout the addition of reactants.
Low Yield of Final Product 1. Incomplete Reaction: The reaction may not have gone to completion.• Increase the reaction time, stirring vigorously to ensure proper mixing.[2]• Gently heat the solution (e.g., 40-60°C) to increase the reaction rate, but be aware that this may also slightly increase the solubility of the product.[1][3]
2. Product Loss During Washing: this compound may have some solubility in the washing solvent.• Wash the precipitate with ice-cold deionized water to minimize dissolution.• Use a minimal amount of washing solvent.• A final wash with a solvent like ethanol can help displace water and speed up drying.
3. Incorrect Stoichiometry: The molar ratio of maleic acid to the calcium source may be suboptimal.• Ensure a 1:1 molar ratio of maleate to calcium ions. A slight excess of the calcium salt may be beneficial to drive the precipitation.
Precipitate is Amorphous or "Oily" 1. Rapid Precipitation: Adding the calcium source too quickly can lead to the formation of a non-crystalline, difficult-to-filter solid.• Add the calcium salt solution slowly (dropwise) to the maleic acid solution under vigorous stirring.[2]• Allow the precipitate to "age" by stirring it in the mother liquor for several hours or even overnight to encourage the transition to a more crystalline form.
2. Inappropriate Temperature: The temperature may be too high or too low for orderly crystal growth.• Experiment with different precipitation temperatures. Starting at room temperature or slightly elevated temperatures (e.g., 40°C) is a reasonable approach.
Final Product is Impure 1. Co-precipitation of Starting Materials: Unreacted maleic acid or calcium salts may be trapped in the precipitate.• Ensure the pH is appropriate to prevent the precipitation of calcium hydroxide (B78521) or the co-crystallization of maleic acid.• Wash the final product thoroughly with cold deionized water.
2. Formation of Calcium Bicarbonate/Carbonate: If using an open system with Ca(OH)₂, it can react with atmospheric CO₂.• Perform the reaction under an inert atmosphere (e.g., nitrogen) if high purity is critical.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound? A1: The most direct method is the reaction of an aqueous solution of maleic acid or maleic anhydride (B1165640) (which hydrolyzes to maleic acid in water) with a calcium source. Common calcium sources include calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂).[1][4] Using calcium carbonate will produce carbon dioxide gas, while calcium hydroxide will produce water.

Q2: What is the expected stoichiometry of the reaction? A2: The reaction between maleic acid (H₂C₄H₂O₄) and a calcium source like calcium carbonate follows a 1:1 molar ratio: H₂C₄H₂O₄(aq) + CaCO₃(s) → Ca(C₄H₂O₄)(s) + H₂O(l) + CO₂(g)

Q3: How can I improve the crystallinity of my this compound product? A3: To improve crystallinity, it is recommended to add the calcium salt solution slowly to the maleate solution with rapid mixing. Allowing the precipitate to age in the mother liquor, for instance, by letting it stand with gentle stirring for several hours, can also lead to the formation of a more coarsely crystalline and easily filterable material.

Q4: What is a suitable temperature range for the precipitation of this compound? A4: A reasonable starting temperature range for the precipitation is between room temperature (20-25°C) and 60°C.[1][3] Higher temperatures can increase the reaction rate but may also increase the solubility of the product, potentially lowering the yield. Optimization within this range is recommended.

Q5: My yield is consistently low. What is the first parameter I should investigate? A5: The first parameter to check is the final pH of the solution after precipitation. If the solution is too acidic, a significant portion of the maleate will remain in its protonated form and will not precipitate. Ensure the pH is in the neutral range (6-7) to maximize the precipitation of the calcium salt. Following that, investigate reactant concentration and precipitation temperature.

Data Presentation

The following tables provide suggested starting parameters for optimizing the synthesis of this compound. These values are derived from protocols for similar calcium dicarboxylate salts and should be adjusted based on experimental results.

Table 1: Suggested Starting Conditions for this compound Synthesis

ParameterReactant: Maleic Acid + Calcium CarbonateReactant: Maleic Acid + Calcium Hydroxide
Molar Ratio (Maleate:Ca²⁺) 1 : 1 to 1 : 1.11 : 1 to 1 : 1.1
Concentration 0.1 M - 1.0 M0.1 M - 1.0 M
Temperature 25°C - 60°C25°C - 60°C
Reaction Time 1 - 4 hours1 - 4 hours
Stirring Speed 200 - 400 RPM200 - 400 RPM
Target pH 6.0 - 7.06.5 - 7.5

Table 2: Physicochemical Properties of Reactants

CompoundMolar Mass ( g/mol )AppearanceSolubility in Water
Maleic Acid 116.07White crystalline solid78 g/100 mL (25°C)
Calcium Carbonate 100.09White powder~0.0013 g/100 mL (25°C)
Calcium Hydroxide 74.09White powder~0.173 g/100 mL (20°C)

Experimental Protocols

Protocol 1: Synthesis of this compound from Maleic Acid and Calcium Carbonate

This protocol describes a general procedure for a lab-scale synthesis.

Materials:

  • Maleic Acid (C₄H₄O₄)

  • Calcium Carbonate (CaCO₃), fine powder

  • Deionized Water

  • Beakers, magnetic stirrer, and stir bar

  • pH meter or pH strips

  • Buchner funnel and filter paper for vacuum filtration

Procedure:

  • Prepare Maleic Acid Solution: In a 500 mL beaker, dissolve 11.61 g (0.1 mol) of maleic acid in 200 mL of deionized water. Stir the solution until all the acid has dissolved. Gentle heating (40-50°C) can be used to aid dissolution.

  • Add Calcium Carbonate: While stirring the maleic acid solution, slowly add 10.01 g (0.1 mol) of calcium carbonate powder in small portions. Effervescence (release of CO₂) will be observed. Control the rate of addition to prevent excessive foaming.

  • Reaction and Precipitation: Continue stirring the mixture at room temperature for 2-3 hours after the addition of calcium carbonate is complete. A white precipitate of this compound should form. The reaction can be gently heated to around 50-60°C to ensure completion.[3]

  • Cooling and Aging: Allow the mixture to cool to room temperature. For improved crystallinity, the mixture can be cooled further in an ice bath and left to stir gently for another hour.

  • Isolation of Precipitate: Isolate the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate on the filter with two portions of cold deionized water (2 x 30 mL) to remove any soluble impurities. Follow with a wash of ethanol (20 mL) to help remove excess water.

  • Drying: Dry the solid in an oven at 80-100°C until a constant weight is achieved.

  • Yield Calculation: Weigh the final dried product and calculate the percentage yield based on the theoretical yield.

Visualizations

G Diagram 1: Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction & Precipitation cluster_workup Product Isolation cluster_analysis Analysis A Prepare Aqueous Maleic Acid Solution C Slowly Add Calcium Source to Maleic Acid Solution (Vigorous Stirring) A->C B Prepare Calcium Source Slurry/Solution B->C D Age Precipitate in Mother Liquor (e.g., 2-4 hours) C->D E Isolate via Vacuum Filtration D->E F Wash with Cold Deionized Water E->F G Final Wash with Ethanol F->G H Dry Product in Oven G->H I Calculate Yield H->I J Characterize Product (e.g., FTIR, XRD) H->J

Caption: Experimental workflow for the synthesis of this compound.

G Diagram 2: Troubleshooting Logic for Low Product Yield Start Low Yield Observed CheckFiltrate Is there precipitate in the filtrate? Start->CheckFiltrate CheckpH Is the final pH in the 6-7 range? CheckFiltrate->CheckpH No IncompletePrecip Incomplete Precipitation CheckFiltrate->IncompletePrecip Yes CheckTemp Was the reaction temperature too high? CheckpH->CheckTemp Yes SuboptimalpH Suboptimal pH CheckpH->SuboptimalpH No CheckWashing Was excessive or warm solvent used for washing? CheckTemp->CheckWashing No HighSolubility High Product Solubility CheckTemp->HighSolubility Yes LossDuringWash Product Loss During Washing CheckWashing->LossDuringWash Yes Sol_IncreaseConc Action: Increase reactant concentration or add co-solvent. IncompletePrecip->Sol_IncreaseConc Sol_AdjustpH Action: Adjust pH to be near-neutral. SuboptimalpH->Sol_AdjustpH Sol_LowerTemp Action: Lower reaction and precipitation temperature. HighSolubility->Sol_LowerTemp Sol_ColdWash Action: Use minimal volume of ice-cold washing solvent. LossDuringWash->Sol_ColdWash

Caption: Logical relationships for troubleshooting low yield.

References

"controlling polymorphism in calcium maleate crystallization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of calcium maleate (B1232345). The information is designed to help control polymorphism and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known crystal forms of calcium maleate?

A1: The most commonly cited form is this compound dihydrate (CaC₄H₂O₄·2H₂O). Literature suggests its crystal system is orthorhombic.[1] While extensive research on polymorphism of this compound is not widely published, like many calcium dicarboxylates, it is plausible that anhydrous forms or other hydrated polymorphs could exist under specific crystallization conditions. Researchers should perform thorough characterization to identify the polymorphic form obtained in their experiments.

Q2: What are the key factors influencing polymorphism in this compound crystallization?

A2: Based on general principles of crystallization and studies of similar calcium salts like calcium carbonate and malonate, the key factors controlling polymorphism include:

  • Solvent System: The polarity, hydrogen bonding capability, and viscosity of the solvent can influence nucleation and crystal growth, favoring one polymorph over another.

  • Temperature: Temperature affects solubility, supersaturation, and the kinetic and thermodynamic stability of different polymorphs.[2][3]

  • pH of the Solution: The pH can influence the ionization state of maleic acid and the surface charge of growing crystals, thereby affecting crystal habit and potentially the polymorphic outcome.[3][4][5][6]

  • Presence of Additives or Impurities: Additives can inhibit the growth of specific crystal faces or act as templates for the nucleation of a particular polymorph.[7][8][9]

  • Rate of Supersaturation: The rate at which supersaturation is achieved (e.g., through cooling rate or anti-solvent addition rate) can determine whether a kinetically or thermodynamically favored polymorph is formed.

Q3: What analytical techniques are recommended for characterizing this compound polymorphs?

A3: A combination of analytical techniques is essential for unambiguous polymorph identification:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline phases, as each polymorph will have a unique diffraction pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can differentiate polymorphs by detecting variations in the vibrational modes of the maleate anion and water molecules due to different crystal packing and hydrogen bonding environments.

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for identifying hydrated and anhydrous forms by observing dehydration and decomposition events at different temperatures. For instance, the thermal decomposition of a related compound, calcium malonate dihydrate, shows distinct stages for the loss of water and the subsequent breakdown of the anhydrous salt.[10]

  • Scanning Electron Microscopy (SEM): SEM is useful for observing the crystal morphology (shape and size) associated with different polymorphs.

Troubleshooting Guides

Problem Possible Causes Suggested Solutions
Unexpected Polymorph Formation The crystallization conditions (solvent, temperature, pH) favor a different polymorph.1. Solvent Screening: Experiment with a range of solvents with varying polarities. This compound is slightly soluble in water and insoluble in ethanol (B145695).[11] Varying the water/ethanol ratio could be a starting point. 2. Temperature Control: Conduct crystallization at different temperatures to determine the thermodynamically stable and kinetically favored forms at each temperature. 3. pH Adjustment: Carefully control and vary the initial pH of the solution. For other calcium salts, pH has a significant impact on the resulting polymorph.[5][6]
Poor Crystal Quality or Amorphous Precipitate Supersaturation is too high, leading to rapid nucleation and precipitation.1. Reduce Supersaturation Rate: Decrease the cooling rate, or slow down the addition of anti-solvent. 2. Increase Solubility: Crystallize from a more dilute solution or at a higher temperature. 3. Use of Additives: Introduce small amounts of structure-directing additives or polymers that can inhibit rapid, uncontrolled growth.
Inconsistent Results Between Batches Minor variations in experimental parameters.1. Strict Protocol Adherence: Ensure consistent starting material purity, solvent quality, temperature profiles, stirring rates, and pH measurements. 2. Control of Atmosphere: Consider performing crystallizations under an inert atmosphere to prevent interaction with atmospheric CO₂ which could lead to calcium carbonate impurities.
Difficulty in Isolating a Pure Polymorph Concomitant crystallization of multiple polymorphs.1. Seeding: Introduce seed crystals of the desired polymorph into a slightly supersaturated solution to encourage its exclusive growth. 2. Solvent-Mediated Transformation: Slurry the mixture of polymorphs in a suitable solvent where the undesired form is more soluble and will convert to the more stable, desired form over time.

Experimental Protocols

Protocol 1: General Cooling Crystallization of this compound Dihydrate

  • Preparation of Solution: Prepare a saturated solution of this compound in deionized water at an elevated temperature (e.g., 60 °C). Ensure all solids are dissolved.

  • Filtration: Filter the hot solution through a pre-warmed filter to remove any undissolved impurities.

  • Cooling: Allow the solution to cool slowly to room temperature. A controlled cooling rate (e.g., 5-10 °C/hour) is recommended to promote the growth of well-defined crystals.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water, followed by a non-solvent like ethanol to remove residual water.

  • Drying: Dry the crystals under vacuum at a low temperature (e.g., 40 °C) to prevent dehydration.

  • Characterization: Analyze the resulting crystals using PXRD, FTIR, and TGA to confirm the polymorphic form.

Protocol 2: Anti-Solvent Crystallization

  • Preparation of Solution: Prepare a solution of this compound in a solvent in which it is soluble (e.g., water).

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., ethanol) in which this compound has low solubility to the stirred solution. The rate of addition is a critical parameter to control crystal size and potentially the polymorph.

  • Maturation: Allow the resulting suspension to stir for a period (e.g., 2-4 hours) to allow for any potential phase transformations.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.

  • Characterization: Analyze the crystals to identify the polymorphic form.

Quantitative Data

Due to the limited publicly available data specifically for this compound polymorphism, the following tables are based on general properties and data from analogous calcium salts to provide a framework for experimental design.

Table 1: Solubility of this compound

SolventSolubilityReference
WaterSlightly Soluble[11][12][13]
EthanolInsoluble[11]

Table 2: Thermal Analysis Data for Calcium Malonate Dihydrate (Analogous Compound)

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Solid Product
Stage 1: Dehydration92 - 25020.2221.14Anhydrous Calcium Malonate
Stage 2: Decomposition of Anhydrous Malonate250 - 500 (approx.)24.70-Calcium Carbonate
Stage 3: Decomposition of Calcium Carbonate> 60024.98-Calcium Oxide
Data from BenchChem Technical Guide on Calcium Malonate.[10]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Crystallization Process cluster_params Controlling Parameters cluster_outcome Polymorphic Outcome Calcium Source Calcium Source Mixing & Dissolution Mixing & Dissolution Calcium Source->Mixing & Dissolution Maleic Acid Maleic Acid Maleic Acid->Mixing & Dissolution Solvent Solvent Solvent->Mixing & Dissolution Supersaturation Supersaturation Mixing & Dissolution->Supersaturation Nucleation & Growth Nucleation & Growth Supersaturation->Nucleation & Growth Polymorph A Polymorph A Nucleation & Growth->Polymorph A Condition Set 1 Polymorph B Polymorph B Nucleation & Growth->Polymorph B Condition Set 2 Amorphous Amorphous Nucleation & Growth->Amorphous Rapid Quench Temperature Temperature Temperature->Supersaturation pH pH pH->Nucleation & Growth Additives Additives Additives->Nucleation & Growth Cooling Rate Cooling Rate Cooling Rate->Supersaturation

Caption: Experimental workflow for controlling this compound polymorphism.

troubleshooting_logic Start Start Problem Unexpected Polymorph? Start->Problem Check_Solvent Solvent System Appropriate? Problem->Check_Solvent Yes Desired_Polymorph Desired Polymorph Obtained Problem->Desired_Polymorph No Check_Temp Temperature Profile Correct? Check_Solvent->Check_Temp Yes Modify_Solvent Screen Solvents Check_Solvent->Modify_Solvent No Check_pH pH Controlled? Check_Temp->Check_pH Yes Modify_Temp Vary Temperature Check_Temp->Modify_Temp No Modify_pH Adjust pH Check_pH->Modify_pH No Check_pH->Desired_Polymorph Yes Modify_Solvent->Problem Modify_Temp->Problem Modify_pH->Problem

References

Technical Support Center: Anhydrous Calcium Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydration of anhydrous calcium maleate (B1232345). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is anhydrous calcium maleate, and why is preventing its hydration crucial?

Anhydrous this compound is the salt of calcium and maleic acid, devoid of water molecules in its crystal structure. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. The anhydrous form can convert to a hydrated form in the presence of moisture, which can alter its physical and chemical properties, including its crystal structure, solubility, and dissolution rate.[1] For researchers in drug development, maintaining the anhydrous state is critical as unintended hydration can impact formulation stability, bioavailability, and experimental reproducibility.

Q2: What are the primary signs that my anhydrous this compound has hydrated?

The most common sign of hydration is a change in the physical appearance of the powder. Anhydrous this compound should be a fine, free-flowing powder. Upon hydration, it may begin to clump, cake, or in cases of significant moisture exposure, form a slurry. These changes can impede handling and processing, such as during tablet compression or dry powder filling.

Q3: How can I definitively determine if and to what extent my this compound has hydrated?

Several analytical techniques can be employed to quantify the water content and differentiate between the anhydrous and hydrated forms. Thermogravimetric Analysis (TGA) is a primary method used to determine the water content by measuring the mass loss of a sample as it is heated. The loss of water molecules from the hydrated form occurs at specific temperature ranges. Other methods include Karl Fischer titration, which is a highly sensitive method for water content determination, and spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, which can identify changes in the molecular structure due to the presence of water of hydration.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Clumping or Caking of Powder Exposure to ambient humidity during storage or handling.1. Review storage conditions. Ensure the container is airtight and stored in a desiccator or a controlled low-humidity environment. 2. Minimize exposure time to the atmosphere during weighing and sample preparation. Handle the material in a glove box with a dry inert atmosphere if possible.
Inconsistent Experimental Results Use of partially or fully hydrated this compound.1. Verify the hydration state of your starting material using an appropriate analytical technique like TGA. 2. If hydration is confirmed, dry the material under vacuum at an appropriate temperature or procure a new, verified anhydrous batch.
Difficulty in Dissolution The hydrated form may have a different solubility profile compared to the anhydrous form.1. Characterize the solubility of both the anhydrous and hydrated forms to understand the impact on your experiments. 2. Ensure you are using the correct form for your specific protocol and that it is fully dissolved.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Water Content Determination

Objective: To quantify the water content in a sample of this compound and differentiate between the anhydrous and hydrated forms.

Instrumentation: Calibrated Thermogravimetric Analyzer.

Methodology:

  • Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas, such as dry nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heat the sample from ambient temperature to approximately 300°C at a controlled heating rate (e.g., 10°C/min).

  • Record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve. A significant weight loss at temperatures typically between 100°C and 200°C is indicative of the loss of water of hydration. The percentage of weight loss corresponds to the water content in the sample.

Protocol 2: Proper Handling and Storage of Anhydrous this compound

Objective: To provide a standardized procedure for handling and storing anhydrous this compound to prevent hydration.

Materials:

  • Anhydrous this compound

  • Airtight, corrosion-resistant storage containers (e.g., amber glass bottles with tight-fitting caps, preferably with a PTFE liner)

  • Desiccator with an active desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide)

  • Glove box with a dry, inert atmosphere (optional, for highly sensitive experiments)

  • Spatulas and weighing boats

Procedure:

  • Storage:

    • Store anhydrous this compound in a cool, dry, and well-ventilated area.

    • Keep the container tightly sealed when not in use.

    • For long-term storage or for highly sensitive applications, place the sealed container inside a desiccator containing a suitable desiccant.

  • Handling:

    • Before opening the container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation of moisture onto the cold powder.

    • Whenever possible, handle the material in a low-humidity environment. For critical applications, use a glove box purged with a dry inert gas like nitrogen or argon.

    • Minimize the time the container is open to the atmosphere.

    • Promptly and securely reseal the container after dispensing the required amount of material.

    • Use clean, dry spatulas and weighing equipment.

Visual Guides

Hydration_Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_verification Verification storage Store in Airtight Container in Desiccator equilibrate Equilibrate Container to Room Temperature storage->equilibrate Retrieval handle Handle in Low Humidity (Glove Box Preferred) equilibrate->handle dispense Dispense Material Quickly handle->dispense reseal Immediately Reseal Container dispense->reseal test Test for Hydration (e.g., TGA) dispense->test Sample for QC reseal->storage Return to Storage

Caption: Workflow for preventing hydration of anhydrous this compound.

Reversible_Hydration anhydrous Anhydrous this compound (Ca(C4H2O4)) hydrated Hydrated this compound (Ca(C4H2O4)·nH2O) anhydrous->hydrated + nH2O (Moisture Absorption) hydrated->anhydrous - nH2O (Heating/Drying)

Caption: Reversible hydration of anhydrous this compound.

Troubleshooting_Logic start Inconsistent Experimental Results? check_material Check Physical Appearance (Clumping/Caking) start->check_material analytical_test Perform Analytical Test (e.g., TGA) check_material->analytical_test hydration_confirmed Hydration Confirmed? analytical_test->hydration_confirmed review_procedures Review Storage and Handling Procedures hydration_confirmed->review_procedures Yes no_hydration Hydration Not Detected hydration_confirmed->no_hydration No dry_material Dry Material or Use New Batch review_procedures->dry_material proceed Proceed with Experiment dry_material->proceed investigate_other Investigate Other Experimental Variables no_hydration->investigate_other

Caption: Troubleshooting logic for hydration-related issues.

References

Technical Support Center: Optimizing Reaction Conditions for Calcium Maleate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the reaction conditions for calcium maleate (B1232345) precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of calcium maleate?

A1: The synthesis of this compound typically involves the reaction of a calcium salt with maleic acid. Common calcium sources include calcium carbonate (CaCO₃) and calcium hydroxide (B78521) (Ca(OH)₂). The selection of the calcium source can influence the reaction kinetics and the byproducts formed.

Q2: What is the fundamental reaction for the precipitation of this compound?

A2: The reaction is an acid-base neutralization that leads to the formation of the sparingly soluble this compound salt. When using calcium carbonate, the general reaction is:

CaCO₃(s) + C₄H₄O₄(aq) → Ca(C₄H₂O₄)(s) + H₂O(l) + CO₂(g)

Q3: How does pH influence the precipitation of this compound?

A3: pH is a critical parameter in the precipitation of this compound. For the related compound, 2-substituted calcium malonates, a pH range of 6.3 to 7.0 is often optimal for precipitation.[1] It is crucial to control the pH of the reaction mixture, as a lower pH can lead to increased solubility of the maleate salt, reducing the yield, while a significantly higher pH might promote the precipitation of calcium hydroxide if calcium hydroxide is used in excess.

Q4: What is the effect of temperature on this compound precipitation?

A4: Temperature affects both the solubility of this compound and the kinetics of crystal growth. For the precipitation of 2-substituted calcium malonates, a temperature range of 0 to 40°C is considered effective.[1] Generally, increasing the temperature can increase the solubility of the salt, potentially leading to a lower yield if the solution is not saturated. However, temperature can also influence the crystal morphology and size. For instance, in the synthesis of calcium citrate (B86180), a sheet-like crystal morphology was observed at 35°C, which changed to a rod-like structure at 95°C.[2]

Q5: How does the molar ratio of reactants affect the synthesis of this compound?

A5: The stoichiometry of the reactants is a key factor in maximizing the yield and purity of the product. For substituted calcium malonates, a molar ratio of the malonate compound to calcium ions is typically in the range of 1:1 to 1:1.5.[1] A slight excess of the calcium source may be used to ensure the complete reaction of the maleic acid. For calcium citrate malate (B86768), molar ratios of calcium carbonate to citric acid and DL-malic acid can range from (2-5):(1-3):(2-4).[3]

Q6: What is the role of mixing speed (agitation) in this compound precipitation?

A6: Agitation plays a crucial role in ensuring a homogenous reaction mixture, which can affect the particle size distribution and purity of the precipitate. In the precipitation of α-lactalbumin enriched whey protein, higher impeller shear-rates during acid addition resulted in smaller precipitate particles.[4] The rate of addition of reactants, in conjunction with mixing speed, can influence the supersaturation of the solution and, consequently, the nucleation and growth of crystals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the precipitation of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of Precipitate Incorrect pH: The pH of the solution may be too low, increasing the solubility of this compound.- Monitor and adjust the pH of the reaction mixture to the optimal range (e.g., 6.3-7.0 for similar compounds).[1] - Use a buffer to maintain a stable pH during the reaction.
Suboptimal Temperature: The reaction temperature may be too high, leading to increased solubility.- Conduct the precipitation at a lower temperature, within the recommended range (e.g., 0-40°C for similar compounds).[1]
Incorrect Molar Ratio: The ratio of calcium to maleate may not be optimal for complete precipitation.- Verify the stoichiometry of your reactants. Consider using a slight excess of the calcium source. Molar ratios for similar compounds can be a good starting point (e.g., 1:1 to 1:1.5 for malonate:Ca²⁺).[1]
Amorphous or Poorly Crystalline Precipitate Rapid Precipitation: Adding reactants too quickly can lead to the formation of an amorphous solid.- Slow down the rate of addition of the calcium salt solution to the maleate solution. - Ensure vigorous and constant stirring during the addition.
Aging Time: Insufficient time for the precipitate to crystallize.- Allow the precipitate to "age" in the mother liquor for an extended period (e.g., 24 hours) to promote the formation of a more crystalline product.[1]
"Cheese-like" Precipitate Initial Formation Stage: This is often the initial appearance of dicarboxylate salt precipitates.- This is a normal observation for some dicarboxylate salts.[1] Allowing the precipitate to age with stirring will typically result in a more crystalline form.
Presence of Impurities in the Final Product Incomplete Reaction: Unreacted starting materials may be present.- Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining optimal conditions. - Thoroughly wash the precipitate with deionized water to remove soluble impurities.
Co-precipitation: Other ions present in the solution may co-precipitate with the this compound.- Use high-purity starting materials. - Consider using a purification step, such as recrystallization, if high purity is required.

Data Presentation

Table 1: Optimized Reaction Parameters for the Synthesis of Calcium Malonate (a related dicarboxylate)

ParameterValueReference
Hydrolysis Temperature90-95 °C[5]
Hydrolysis Time1-4 hours[5]
Precipitation pH 6.3 - 7.0 [1][5]
Precipitation Temperature 0 - 40 °C [1][5]
Molar Ratio (Malonate:Ca²⁺) 1:1 to 1:1.5 [1][5]
Achievable Purity> 99%[1]

Table 2: Influence of Reactant Ratios on Calcium Citrate Malate Synthesis (a related mixed salt)

Molar Ratio (CaCO₃ : Citric Acid : DL-Malic Acid)Reference
(2-5) : (1-3) : (2-4)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation

This protocol provides a general procedure for the synthesis of this compound. Researchers should optimize the specific parameters based on their experimental goals.

Materials:

  • Maleic Acid (C₄H₄O₄)

  • Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • pH Meter

  • Buchner Funnel and Filter Paper

  • Drying Oven

Procedure:

  • Prepare Maleic Acid Solution: Dissolve a known molar amount of maleic acid in deionized water in a beaker with a magnetic stir bar.

  • pH Adjustment (Optional but Recommended): Slowly add a base (e.g., NaOH) to the maleic acid solution to adjust the pH to the desired starting point (e.g., around 6.0).

  • Prepare Calcium Salt Slurry: In a separate beaker, prepare a slurry of the stoichiometric amount (or a slight excess) of calcium carbonate or calcium hydroxide in deionized water.

  • Precipitation: While vigorously stirring the maleic acid solution, slowly add the calcium salt slurry dropwise. Monitor the pH of the reaction mixture and adjust as necessary with a dilute acid or base to maintain the optimal pH range.

  • Aging the Precipitate: After the addition is complete, continue stirring the mixture at the desired temperature for a set period (e.g., 1-2 hours) to allow the reaction to go to completion and the precipitate to age.

  • Isolation of the Precipitate: Turn off the stirrer and allow the precipitate to settle. Isolate the this compound precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the precipitate on the filter with several portions of cold deionized water to remove any soluble impurities. A final wash with ethanol (B145695) can aid in drying.

  • Drying: Dry the collected this compound precipitate in a drying oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Characterization: Analyze the final product for its identity, purity, and morphology using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM).

Mandatory Visualization

Experimental_Workflow cluster_preparation Reactant Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing cluster_analysis Analysis prep_maleic Prepare Maleic Acid Solution precipitation Slowly Mix Reactants with Vigorous Stirring (Control pH and Temperature) prep_maleic->precipitation prep_calcium Prepare Calcium Salt Slurry prep_calcium->precipitation aging Age Precipitate (e.g., 1-2 hours) precipitation->aging filtration Vacuum Filtration aging->filtration washing Wash with Deionized Water filtration->washing drying Dry in Oven washing->drying characterization Characterize Product (FTIR, XRD, SEM) drying->characterization

Caption: Experimental workflow for this compound precipitation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Encountered (e.g., Low Yield) cause_ph Incorrect pH? start->cause_ph cause_temp Suboptimal Temperature? start->cause_temp cause_ratio Incorrect Molar Ratio? start->cause_ratio cause_mixing Improper Mixing? start->cause_mixing solution_ph Adjust and Monitor pH cause_ph->solution_ph solution_temp Optimize Temperature cause_temp->solution_temp solution_ratio Verify Stoichiometry cause_ratio->solution_ratio solution_mixing Adjust Agitation/Addition Rate cause_mixing->solution_mixing

Caption: Troubleshooting logic for precipitation issues.

Calcium Signaling Pathways in Drug Development

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a pivotal role in a vast array of cellular processes, making calcium signaling pathways attractive targets for drug development.[6] Alterations in Ca²⁺ signaling are implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[7]

While specific signaling pathways directly modulated by this compound are not extensively documented, the constituent ions, calcium and maleate (a dicarboxylate), can be considered in the context of cellular signaling.

  • Calcium's Role: Calcium signaling is initiated by an increase in the intracellular Ca²⁺ concentration, which can be triggered by various stimuli. This Ca²⁺ signal is then decoded by a host of Ca²⁺-binding proteins that modulate downstream effector proteins, leading to specific cellular responses.

  • Potential Role of Dicarboxylates: Dicarboxylic acids can interact with cellular systems, although their direct role in modulating specific signaling pathways is an area of ongoing research. Some dicarboxylic acids are known to be metabolic intermediates and could potentially influence cellular metabolism and related signaling cascades.

The application of calcium salts of dicarboxylic acids, such as calcium malate, is being explored in drug delivery systems. For instance, calcium L-malate has been used to construct Metal-Organic Frameworks (MOFs) for the controlled release of therapeutic agents.[8] The biocompatibility of these components makes them suitable for such biomedical applications.

Calcium_Signaling_Pathway cluster_stimulus Extracellular Stimuli cluster_receptor Cell Surface Receptors cluster_intracellular Intracellular Signaling cluster_response Cellular Responses stimulus Hormones, Neurotransmitters, Growth Factors receptor GPCRs, RTKs stimulus->receptor plc Phospholipase C (PLC) receptor->plc ip3 IP₃ plc->ip3 er Endoplasmic Reticulum (ER) ip3->er ca_release Ca²⁺ Release er->ca_release ca_binding Ca²⁺ Binding Proteins (e.g., Calmodulin) ca_release->ca_binding response Gene Expression, Enzyme Activation, Muscle Contraction, Neurotransmitter Release ca_binding->response

References

Technical Support Center: Troubleshooting Solubility Issues of Calcium Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with calcium maleate (B1232345) in their experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is calcium maleate and why is its solubility a concern?

This compound is the calcium salt of maleic acid. Like many divalent cation salts of dicarboxylic acids, it can exhibit limited aqueous solubility, which can lead to precipitation during experiments. This can impact reaction kinetics, product purity, and the overall success of the experimental protocol.

Q2: What are the key factors that influence the solubility of this compound?

The solubility of this compound is primarily influenced by:

  • pH: The pH of the solution is a critical factor.

  • Temperature: Temperature can affect the solubility of most compounds.

  • Solvent System: The type of solvent and the presence of co-solvents play a significant role.

  • Common Ion Effect: The presence of other calcium or maleate ions in the solution can decrease solubility.

  • Presence of Other Ions: Other ions in the solution can interact with calcium or maleate ions, potentially leading to the precipitation of less soluble salts.

Q3: Is there a difference between this compound and calcium malate (B86768)?

Yes, they are distinct compounds. This compound is the salt of maleic acid (a cis-dicarboxylic acid), while calcium malate is the salt of malic acid (which has a hydroxyl group in addition to the dicarboxylic acid structure). While both are calcium salts of dicarboxylic acids and may exhibit some similar solubility behaviors, they have different chemical structures and properties. It is crucial to use the correct compound for your specific application.

Q4: I can't find a specific solubility product constant (Ksp) for this compound. Why is that, and how can I estimate its solubility?

Troubleshooting Guides

Issue 1: Unexpected Precipitation of this compound Upon Preparation

Symptoms: A white or off-white precipitate forms immediately upon mixing reagents to synthesize or dissolve this compound.

Possible Causes & Solutions:

CauseRecommended Action
Supersaturation The concentration of this compound has exceeded its solubility limit under the current conditions. Solution: Increase the volume of the solvent to dilute the solution.
Low pH In acidic conditions, the maleate anion can be protonated to form maleic acid, which may be less soluble or alter the equilibrium, leading to precipitation. Solution: Adjust the pH of the solution to a more neutral or slightly alkaline range using a suitable base (e.g., dilute NaOH). Monitor the pH carefully during addition.
Incorrect Order of Reagent Addition Adding a concentrated solution of calcium ions to a concentrated solution of maleate ions can lead to localized supersaturation and precipitation. Solution: Add the calcium salt solution slowly and with vigorous stirring to the maleate solution. Alternatively, add both solutions concurrently to a larger volume of the solvent.

Experimental Protocol: pH Adjustment to Redissolve Precipitated this compound

  • Observation: Characterize the precipitate (e.g., crystalline, amorphous) and the conditions under which it formed (e.g., upon reagent addition, pH change).

  • pH Measurement: Carefully measure the pH of the supernatant liquid.

  • Base Addition: While stirring the suspension, slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise.

  • Monitoring: Continuously monitor the pH and observe the precipitate.

  • Dissolution: Stop adding the base once the precipitate has completely dissolved. Record the final pH.

Issue 2: this compound Precipitates Out of Solution Over Time or Upon Temperature Change

Symptoms: A clear solution of this compound becomes cloudy or forms a precipitate after standing for some time, or when the temperature is changed (e.g., cooling).

Possible Causes & Solutions:

CauseRecommended Action
Temperature-Dependent Solubility The solubility of this compound may decrease at lower temperatures. Solution: If the experiment allows, gently warm the solution while stirring. To prevent re-precipitation, either maintain a slightly elevated temperature or work with more dilute solutions.
Solvent Evaporation Over time, solvent evaporation can increase the concentration of this compound, leading to precipitation. Solution: Keep the container tightly sealed to minimize evaporation. If evaporation has occurred, add a sufficient amount of the original solvent to redissolve the precipitate.
"Salting Out" Effect The addition of other electrolytes to the solution can reduce the solubility of this compound. Solution: If possible, reduce the concentration of other salts in the mixture. If their presence is necessary, consider increasing the total volume of the solvent.
Presence of Divalent Cations The presence of other divalent cations (e.g., Mg²⁺, Fe²⁺) can sometimes lead to the formation of even less soluble maleate salts. Solution: If possible, use deionized water and high-purity reagents to avoid introducing contaminating ions. If the presence of other cations is unavoidable, consider using a chelating agent like EDTA to sequester them, although this will also chelate the calcium ions.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation start Precipitate Observed check_pH Measure pH of Supernatant start->check_pH is_pH_low Is pH < 6.0? check_pH->is_pH_low increase_pH Increase pH with a suitable base (e.g., NaOH) is_pH_low->increase_pH Yes check_temp Was the solution cooled or left at a lower temperature? is_pH_low->check_temp No end Issue Resolved increase_pH->end is_cooled Yes check_temp->is_cooled warm_solution Gently warm the solution. Maintain a constant temperature. is_cooled->warm_solution Yes check_concentration Was there solvent evaporation or high initial concentration? is_cooled->check_concentration No warm_solution->end is_concentrated Yes check_concentration->is_concentrated add_solvent Add more solvent to redissolve. Prevent future evaporation. is_concentrated->add_solvent Yes check_other_ions Are other ions (especially divalent cations) present? is_concentrated->check_other_ions No add_solvent->end ions_present Yes check_other_ions->ions_present chelate_or_purify Consider using a chelating agent or purifying reagents. ions_present->chelate_or_purify Yes ions_present->end No chelate_or_purify->end

Caption: A decision tree for troubleshooting this compound precipitation.

Dissolution_Protocol Protocol for Dissolving this compound start Start add_solid Weigh the required amount of this compound solid. start->add_solid add_solvent Add a portion of the total solvent volume to the solid. add_solid->add_solvent stir Stir vigorously. Use of a magnetic stirrer is recommended. add_solvent->stir observe Observe for dissolution. stir->observe is_dissolved Is the solid fully dissolved? observe->is_dissolved gentle_heat Apply gentle heat (if permissible for the experiment). is_dissolved->gentle_heat No check_pH_dissolve Check the pH of the suspension. is_dissolved->check_pH_dissolve Still not dissolved add_more_solvent Gradually add more solvent until the solid dissolves. is_dissolved->add_more_solvent Still not dissolved sonicate Use sonication to aid dissolution. is_dissolved->sonicate Still not dissolved end This compound in Solution is_dissolved->end Yes gentle_heat->is_dissolved adjust_pH If necessary, adjust pH to be slightly alkaline. check_pH_dissolve->adjust_pH adjust_pH->is_dissolved add_more_solvent->is_dissolved sonicate->is_dissolved

Caption: A workflow for dissolving solid this compound.

"stability of calcium maleate under different pH conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of calcium maleate (B1232345) under different pH conditions. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of calcium maleate?

A1: this compound is slightly soluble in water.[1] Its solubility is significantly influenced by the pH of the solution. Generally, it exhibits higher stability and solubility in acidic conditions compared to neutral or alkaline environments.[2]

Q2: How does pH affect the stability and solubility of this compound?

A2: The stability and solubility of this compound are pH-dependent due to the nature of maleic acid, which is a weak diprotic acid. At low pH, the maleate anion (C₄H₂O₄²⁻) will be protonated to form hydrogen maleate (HC₄H₃O₄⁻) and maleic acid (H₂C₄H₄O₄). This reduces the concentration of free maleate ions available to precipitate with calcium, thus increasing the solubility of this compound. Conversely, at higher pH, the maleate is predominantly in its dianionic form, which readily precipitates with calcium ions, leading to lower solubility.

Q3: Is the solubility product (Ksp) for this compound available?

Q4: How can I predict the solubility of this compound at a specific pH without a Ksp value?

A4: While a precise calculation is not possible without the Ksp, you can estimate the relative solubility of this compound across a pH range by considering the pKa values of maleic acid (pKa1 ≈ 1.9 and pKa2 ≈ 6.2).[5][6] The solubility will be lowest at pH values significantly above the second pKa (pH > 8), where the maleate is fully deprotonated. The solubility will increase as the pH is lowered, particularly below the second pKa.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound under certain pH conditions can manifest as:

  • Precipitation: Formation of a solid white precipitate indicates that the solubility limit has been exceeded.

  • Changes in pH: A drift in the solution's pH can indicate a chemical change, such as the degradation of the maleate component.

  • Appearance of new species: Analytical techniques like HPLC may reveal the presence of degradation products. The degradation rate of the maleate component generally increases at higher pH values.[7]

Troubleshooting Guides

Issue 1: Unexpected Precipitation of this compound

  • Possible Cause 1: High pH.

    • Troubleshooting Step: Measure the pH of your solution. If it is neutral or alkaline, the solubility of this compound is likely exceeded.

    • Solution: To dissolve the precipitate, cautiously lower the pH by adding a suitable acid (e.g., HCl) dropwise while monitoring the pH. For future experiments, consider preparing your solution at a lower pH or using a buffered system.

  • Possible Cause 2: High Concentration.

    • Troubleshooting Step: Review the concentration of this compound in your solution. You may be attempting to dissolve more solute than is possible at the given pH and temperature.

    • Solution: Reduce the concentration of this compound or increase the volume of the solvent.

  • Possible Cause 3: Temperature Effects.

    • Troubleshooting Step: Check the temperature of your solution. Solubility can be temperature-dependent.

    • Solution: Gently warming the solution may help dissolve the precipitate, but be aware that temperature can also affect the stability of your compound.

Issue 2: Inconsistent Results in Stability Studies

  • Possible Cause 1: Inadequate pH control.

    • Troubleshooting Step: Verify the buffering capacity of your system. Unbuffered or weakly buffered solutions can experience significant pH shifts.

    • Solution: Use a buffer system appropriate for your target pH range. Ensure the buffer concentration is sufficient to maintain a stable pH throughout the experiment.

  • Possible Cause 2: Degradation of the Maleate Ion.

    • Troubleshooting Step: Analyze your samples over time using a suitable analytical method (e.g., HPLC) to check for the appearance of degradation products.

    • Solution: If degradation is observed, consider conducting your experiments at a lower temperature or under an inert atmosphere to minimize oxidative degradation. Be particularly cautious at high pH, as the degradation rate of maleic acid increases in alkaline conditions.[5]

Data Presentation

Table 1: Properties of Maleic Acid Relevant to this compound Stability

ParameterValueReference
pKa11.9[5][6]
pKa26.2[5][6]

Table 2: Estimated pH-Dependent Solubility of this compound

Disclaimer: The following data are estimations based on the pKa values of maleic acid and general principles of salt solubility. Actual values should be determined experimentally.

pHRelative SolubilityExpected Predominant Maleate Species
2.0HighH₂C₄H₄O₄ / HC₄H₃O₄⁻
4.0Moderate-HighHC₄H₃O₄⁻
6.0ModerateHC₄H₃O₄⁻ / C₄H₂O₄²⁻
8.0LowC₄H₂O₄²⁻
10.0Very LowC₄H₂O₄²⁻

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 8, 10).

  • Equilibration: Add an excess amount of this compound powder to each buffer solution in separate sealed containers.

  • Agitation: Agitate the suspensions at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any undissolved solids.

  • Quantification of Calcium:

    • Dilute the filtered supernatant to a suitable concentration.

    • Determine the calcium concentration using a validated analytical method such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or a colorimetric method like the Arsenazo III assay.[8][9]

  • Data Analysis: Calculate the solubility of this compound in each buffer solution and plot solubility as a function of pH.

Protocol 2: pH-Stability Study of a this compound Solution

  • Solution Preparation: Prepare a solution of this compound at a known concentration in a buffered medium at the desired pH.

  • Incubation: Store the solution under controlled temperature and light conditions.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots of the solution.

  • Analysis: For each time point, perform the following analyses:

    • pH Measurement: Record the pH of the solution.

    • Visual Inspection: Note any changes in appearance, such as precipitation or color change.

    • Calcium Concentration: Determine the concentration of dissolved calcium to monitor for precipitation.

    • Maleate Integrity (Optional): Use a stability-indicating HPLC method to quantify the concentration of maleate and identify any potential degradation products.

  • Data Evaluation: Plot the concentration of this compound and any degradation products as a function of time to determine the stability profile at that pH.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 2, 4, 6, 8, 10) add_ca_maleate Add Excess This compound prep_buffers->add_ca_maleate To each buffer agitate Agitate at Constant Temp (24-48h) add_ca_maleate->agitate sample Collect & Filter Supernatant agitate->sample quantify Quantify [Ca²⁺] (e.g., ICP-OES) sample->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for Determining pH-Dependent Solubility.

troubleshooting_tree start Precipitate Observed in This compound Solution check_ph Measure Solution pH start->check_ph high_ph pH is Neutral/Alkaline (> 7) check_ph->high_ph ok_ph pH is Acidic (< 7) check_ph->ok_ph check_conc Review Concentration high_conc Concentration Exceeds Expected Solubility check_conc->high_conc ok_conc Concentration is Within Expected Range check_conc->ok_conc solution_acidify Action: Lower pH with Acid high_ph->solution_acidify ok_ph->check_conc solution_dilute Action: Reduce Concentration or Increase Solvent high_conc->solution_dilute further_investigation Consider Temperature Effects or Other Solutes ok_conc->further_investigation

Caption: Troubleshooting Precipitation Issues.

References

Technical Support Center: Thermal Degradation of Calcium Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of calcium maleate (B1232345) at high temperatures. Below you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of relevant quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal degradation behavior of calcium maleate at high temperatures?

Q2: What are the likely gaseous products evolved during the thermal decomposition of this compound?

Based on studies of similar calcium carboxylates, the primary gaseous products are expected to be water vapor (from dehydration), carbon dioxide, and potentially carbon monoxide and ketene (B1206846) depending on the specific decomposition pathway of the maleate anion. Techniques like TGA-FTIR or TGA-MS are essential for identifying the evolved gases.

Q3: Why is my TGA curve showing unexpected weight loss at low temperatures?

Unexpected weight loss below 100°C in a Thermogravimetric Analysis (TGA) experiment could be due to the presence of adsorbed moisture or residual solvent from the sample preparation process. To mitigate this, ensure your sample is properly dried before analysis and consider incorporating a drying step at a temperature below the initial decomposition point in your TGA method.

Q4: The baseline of my DSC/TGA curve is noisy. What could be the cause?

A noisy baseline in your thermal analysis data can stem from several factors including instrument instability, improper sample packing, or interaction between the sample and the sample pan.[1] To address this, allow the instrument to thermally equilibrate before starting the analysis, ensure the sample is finely ground and evenly distributed in the pan, and use an inert sample pan material like alumina (B75360) or platinum.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected exothermic peak in DSC Oxidative degradation of the sample.Ensure the experiment is conducted under a high-purity inert atmosphere (e.g., nitrogen or argon) with an adequate flow rate (typically 20-50 mL/min) to prevent oxidation.[1]
Inconsistent decomposition temperatures Inhomogeneous sample; variations in heating rate.Ensure the sample is homogeneous by grinding it into a fine powder.[3] Use a consistent and appropriate heating rate for all experiments (a common rate is 10°C/min).
Poor resolution between decomposition steps Heating rate is too high.Reduce the heating rate (e.g., to 5°C/min or 2°C/min) to improve the separation of overlapping thermal events.
Contamination of the TGA-FTIR transfer line Condensation of evolved gases.Set the temperature of the transfer line and gas cell high enough to prevent condensation of the degradation products. A typical temperature is 200-225°C for the transfer line and up to 300°C for the cell.[4]
Low signal intensity in the FTIR spectrum of evolved gases Insufficient sample mass.Use a larger sample size (e.g., 20-50 mg) to generate a higher concentration of evolved gases for detection by the FTIR.[4] However, be aware that very large samples can lead to poor thermal resolution.

Quantitative Data Summary

The following table summarizes the expected thermal decomposition stages of this compound, based on data from the closely related calcium malonate dihydrate.[5] The temperature ranges and mass loss percentages are approximate and may vary depending on experimental conditions such as heating rate and atmosphere.

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Solid ProductGaseous Product(s)
Stage 1: Dehydration 90 - 250Dependent on hydration stateAnhydrous this compoundWater (H₂O)
Stage 2: Decomposition of Anhydrous Maleate 250 - 500 (approx.)~25% (for malonate)Calcium Carbonate (CaCO₃)Carbon Dioxide (CO₂), other organic fragments
Stage 3: Decomposition of Calcium Carbonate > 600~44% (of CaCO₃)Calcium Oxide (CaO)Carbon Dioxide (CO₂)

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the different stages of thermal decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (alumina or platinum is recommended for high-temperature analysis). Ensure the sample forms a thin, even layer at the bottom of the pan.[1]

  • Instrument Parameters:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 900°C at a heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting TGA curve to identify the onset and peak temperatures of each mass loss step and the percentage of mass lost at each stage.

Coupled TGA-FTIR Analysis

Objective: To identify the chemical nature of the gaseous products evolved during each decomposition stage.

Methodology:

  • Instrument Setup:

    • Set up the TGA according to the protocol above.

    • Connect the TGA outlet to the FTIR gas cell via a heated transfer line.

    • Heat the transfer line and gas cell to approximately 225°C to prevent condensation of the evolved gases.[4]

  • FTIR Software Setup:

    • Configure the FTIR software to collect spectra continuously throughout the TGA run. A typical setting is to collect one spectrum every 30 seconds.

    • Set the spectral resolution to 4 cm⁻¹.

  • Data Collection: Start the TGA temperature program and the FTIR spectral collection simultaneously.

  • Data Analysis: Correlate the FTIR spectra with the mass loss events observed in the TGA data. Identify the evolved gases by comparing their characteristic absorption bands with reference spectral libraries.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis sample This compound Sample grind Grind to Fine Powder sample->grind weigh Weigh 5-10 mg grind->weigh tga TGA Instrument weigh->tga tga_ftir TGA-FTIR System tga->tga_ftir Evolved Gas ftir FTIR Spectrometer ftir->tga_ftir tga_curve Mass Loss vs. Temperature tga_ftir->tga_curve ftir_spectra IR Spectra of Evolved Gas tga_ftir->ftir_spectra correlation Correlate TGA and FTIR Data tga_curve->correlation ftir_spectra->correlation pathway Propose Degradation Pathway correlation->pathway

Caption: Experimental workflow for TGA-FTIR analysis.

degradation_pathway cluster_pathway Proposed Degradation Pathway of Hydrated this compound A Ca(C₄H₂O₄)·nH₂O (Hydrated this compound) B Ca(C₄H₂O₄) (Anhydrous this compound) A->B Heat (90-250°C) - nH₂O C CaCO₃ (Calcium Carbonate) B->C Heat (250-500°C) - CO₂, other fragments D CaO (Calcium Oxide) C->D Heat (>600°C) - CO₂

Caption: Proposed thermal degradation pathway.

References

"minimizing impurities in the synthesis of calcium maleate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities during the synthesis of calcium maleate (B1232345).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is contaminated with unreacted maleic acid. How can I prevent this and purify the product?

A1: The presence of unreacted maleic acid is a common issue that can often be resolved by optimizing reaction and purification parameters.

  • Stoichiometry: Ensure a slight molar excess of the calcium source (e.g., calcium carbonate, calcium hydroxide) is not used, as this can introduce other impurities. Precise 1:1 stoichiometry of maleic acid to the calcium source is ideal.

  • Reaction Time and Temperature: Allow the reaction to proceed for a sufficient duration (e.g., 1-2 hours) with gentle heating (40-60°C) to ensure complete reaction.[1]

  • Washing: Unreacted maleic acid is significantly more soluble in water than calcium maleate.[2] Thoroughly wash the precipitated this compound with cold deionized water to remove residual starting material. A final wash with a solvent like methanol (B129727) can also be effective.[3][4]

Q2: My analysis shows the presence of calcium fumarate (B1241708) as an impurity. What causes its formation and how can I avoid it?

A2: Calcium fumarate forms due to the isomerization of maleic acid (the cis-isomer) to its more thermodynamically stable trans-isomer, fumaric acid.[5] This conversion is a primary source of impurity.

  • Cause: The isomerization is primarily promoted by excessive heat.[6] Maleic acid can begin to convert to fumaric acid at temperatures as low as 135°C and the rate increases significantly at higher temperatures.[5][6] The presence of acids can also catalyze this transformation.[6]

  • Prevention:

    • Temperature Control: Strictly control the reaction and drying temperatures. During synthesis, maintain a gentle heat (e.g., 40-60°C).[1][7]

    • Drying Conditions: Dry the final product under vacuum at a temperature well below 100°C to prevent decomposition and isomerization.[7][8]

    • pH Control: Maintain the pH in a neutral range (around 6.5-7.0), as strongly acidic conditions can promote isomerization.[3][9]

Q3: I have detected calcium malate (B86768) in my synthesized product. How is this formed and how can it be minimized?

A3: Calcium malate is formed when the double bond in the maleate molecule undergoes hydration to form malic acid, which then precipitates as its calcium salt.

  • Cause: This hydration reaction can be influenced by prolonged reaction times at elevated temperatures and specific pH conditions, particularly high pH.[9][10]

  • Prevention:

    • pH Management: Avoid highly alkaline conditions. The optimal pH for the precipitation of similar salts is in the range of 6.3 to 7.0.[3]

    • Temperature and Time: Use the mildest temperature and shortest reaction time necessary to achieve complete conversion of maleic acid to minimize the opportunity for hydration.

Q4: My product purity is low. What analytical methods can I use to identify the specific impurities?

A4: A multi-faceted analytical approach is recommended for thorough purity assessment and impurity identification.[11]

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating and quantifying the parent compound (this compound) from organic acid impurities like calcium fumarate and calcium malate.[12][13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can serve as a "fingerprint" for your compound. By comparing the spectrum of your product to that of a high-purity standard, you can identify discrepancies indicating the presence of impurities.[11] The cis and trans isomers (maleate vs. fumarate) will have distinct peaks in the fingerprint region.

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. This compound, fumarate, and malate will have different thermal decomposition profiles, allowing for their differentiation.[11]

  • Complexometric Titration: Titration with EDTA can determine the precise percentage of calcium in your sample, providing a direct measure of the salt's overall purity.[11]

Data Presentation

Table 1: Physicochemical Properties of Relevant Compounds

CompoundMolar Mass ( g/mol )AppearanceWater SolubilityMelting Point (°C)
Maleic Acid116.07White crystals788 g/L (25 °C)[2]135 °C[5]
Fumaric Acid116.07White powder7 g/L (25 °C)[2]287 °C[5]
Malic Acid134.09White crystals558 g/L (20 °C)130 °C
This compound154.14White precipitateSparingly soluble>200 °C[12]
Calcium Carbonate100.09White powder0.013 g/L (25 °C)[1]Decomposes >825 °C

Table 2: Influence of Reaction Conditions on Impurity Formation

ParameterConditionRisk of Fumarate ImpurityRisk of Malate ImpurityRecommendation
Temperature Low (< 40°C)LowLowMay slow reaction rate.
Moderate (40-60°C)LowLowOptimal for promoting crystalline precipitate without significant side reactions.[1]
High (> 80°C)High [5]ModerateAvoid high temperatures during reaction and drying.[7]
pH Acidic (< 6)Moderate[6]LowCan increase solubility, leading to lower yield.
Neutral (6.3 - 7.0)LowLowOptimal for efficient precipitation.[3]
Alkaline (> 7.5)LowModerate [9]Avoid strongly alkaline conditions.
Reaction Time Short (< 1 hour)LowLowMay lead to incomplete reaction.
Moderate (1-2 hours)LowLowOptimal for ensuring reaction completion.[1]
Long (> 3 hours)LowModerateAvoid unnecessarily long reaction times.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a representative method for synthesizing this compound from maleic acid and calcium carbonate.

  • Dissolution: In a 500 mL beaker, dissolve 11.6 g (0.1 mol) of maleic acid in 200 mL of deionized water. Gentle heating (40-50°C) with magnetic stirring can be used to aid dissolution.[1]

  • pH Adjustment (Optional but Recommended): Cool the solution and adjust the pH to between 6.5 and 7.0 using a dilute solution of calcium hydroxide (B78521) or ammonium (B1175870) hydroxide.

  • Precipitation: While vigorously stirring the maleic acid solution, slowly add 10.0 g (0.1 mol) of calcium carbonate powder in small portions. Effervescence (CO₂ release) will occur. Control the addition rate to prevent excessive foaming.[1]

  • Reaction & Aging: Continue stirring the mixture at 40-50°C for 1-2 hours after the final addition of calcium carbonate. A white precipitate of this compound will form. Allow the mixture to cool to room temperature and continue stirring for another hour to age the precipitate, which can improve crystallinity.[3]

  • Isolation: Isolate the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake three times with 50 mL portions of cold deionized water, followed by one wash with 30 mL of cold methanol to remove residual impurities and aid in drying.[3][4]

  • Drying: Dry the purified this compound in a vacuum oven at 60-70°C until a constant weight is achieved.

Protocol 2: Purity Determination by Complexometric EDTA Titration

This method determines the calcium content of the synthesized salt.[11]

  • Sample Preparation: Accurately weigh approximately 0.2 g of the dried this compound sample and transfer it to a 250 mL Erlenmeyer flask.

  • Dissolution: Add a minimum amount of 6 M HCl dropwise to completely dissolve the sample. Dilute the solution with approximately 50 mL of deionized water.[11]

  • Buffering: Add 5 mL of a pH 10 ammonia/ammonium chloride buffer solution to the flask.

  • Indication: Add 2-3 drops of an appropriate indicator such as Calmagite or Eriochrome Black T. The solution should turn a wine-red color.[11]

  • Titration: Titrate the sample with a standardized 0.05 M EDTA solution, swirling the flask continuously, until the color changes from wine-red to a clear blue endpoint.

  • Calculation: Record the volume of EDTA used and calculate the percentage of calcium in the sample. Compare this to the theoretical percentage of calcium in pure this compound (CaC₄H₂O₄, approx. 26.0%).

Visualizations

G MA Maleic Acid (C₄H₄O₄) CM Desired Product: This compound (C₄H₂O₄Ca) MA->CM Reaction (H₂O) FA Impurity 1: Calcium Fumarate MA->FA Isomerization (Excess Heat) Mal Impurity 2: Calcium Malate MA->Mal CS Calcium Source (e.g., CaCO₃) CS->CM

Caption: Reaction pathways in this compound synthesis.

G start Low Purity in Synthesized this compound analytics Perform Analysis: - HPLC - FTIR - TGA start->analytics impurity_id Impurity Identified? analytics->impurity_id unreacted Unreacted Maleic Acid impurity_id->unreacted Yes fumarate Calcium Fumarate impurity_id->fumarate Yes malate Calcium Malate impurity_id->malate Yes unknown Unknown / Multiple impurity_id->unknown No / Unclear sol_unreacted Solution: - Increase reaction time - Ensure proper stoichiometry - Improve washing protocol unreacted->sol_unreacted sol_fumarate Solution: - Strictly control temperature  (< 80°C) - Control pH (6.3-7.0) - Use lower drying temp. fumarate->sol_fumarate sol_malate Solution: - Avoid high pH (> 7.5) - Avoid prolonged  reaction times malate->sol_malate sol_unknown Solution: - Review entire protocol - Purify via recrystallization - Check starting material purity unknown->sol_unknown

Caption: Troubleshooting workflow for purity issues.

References

Technical Support Center: Industrial Production of Calcium Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address scale-up challenges in the industrial production of calcium maleate (B1232345). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and process workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for industrial calcium maleate synthesis? A1: Industrial synthesis typically involves the reaction of maleic acid or maleic anhydride (B1165640) with a calcium source. Common calcium sources include calcium carbonate (CaCO₃) and calcium hydroxide (B78521) (Ca(OH)₂). The choice depends on cost, purity requirements, and reaction kinetics. Calcium carbonate is often preferred due to its low cost, though the reaction produces carbon dioxide gas which must be managed.

Q2: What is a typical purity level for industrial-grade this compound, and what are common impurities? A2: High-purity this compound can exceed 99% purity.[1] Common impurities can include unreacted starting materials (maleic acid, calcium salts), by-products from side reactions, and residual solvents.[2] If the raw materials are not properly sourced, heavy metals or other insoluble salts may also be present.[1]

Q3: What is the primary challenge when scaling up this compound production from lab to industrial scale? A3: The primary challenge is maintaining control over the crystallization process.[3] Factors that are easily managed in the lab, such as heat distribution, mixing efficiency, and the rate of reagent addition, become complex at a larger scale.[4] Inadequate control can lead to variations in particle size, crystal shape, and purity, which affects filtration, drying, and final product quality.[3]

Q4: Why is drying temperature critical for the final product? A4: The drying temperature must be carefully controlled to prevent thermal decomposition of the this compound. For analogous compounds like calcium citrate (B86180) malate (B86768), drying temperatures are typically kept below 100°C.[3][5] Exceeding the decomposition temperature can lead to the formation of calcium carbonate and other degradation products, resulting in an impure and less soluble final product.[5][6]

Troubleshooting Guides

Issue 1: Low Product Yield

Q: My final yield of this compound is significantly lower than the theoretical calculation. What are the potential causes? A: Low yield can result from several factors during the precipitation and isolation stages.

  • Suboptimal pH: The solubility of this compound is pH-dependent. Ensure the pH of the reaction mixture is optimized for maximum precipitation, typically in the neutral to slightly alkaline range (e.g., pH 6.5-7.5).[1][2]

  • Incomplete Reaction: Insufficient reaction time or poor mixing can lead to unreacted starting materials remaining in the solution. At an industrial scale, ensuring homogenous mixing in large reactors is crucial.

  • Product Loss During Washing: this compound is slightly soluble in water.[7] Using excessive volumes of wash water or washing with warm water can dissolve a significant portion of the product.[2][6]

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can leave one of the starting materials in excess, limiting the amount of product formed. A slight excess of the calcium salt may be used to drive the reaction to completion.[6]

Issue 2: Poor Filterability and Long Filtration Times

Q: The this compound precipitate is extremely fine and clogs the filter, leading to very long filtration times. How can this be improved? A: The formation of very fine particles is a common issue in industrial crystallization and is typically related to the precipitation conditions.

  • Rapid Precipitation: Adding the calcium salt solution too quickly or "shocking" the system with a rapid pH change can favor rapid nucleation over crystal growth, resulting in fine, difficult-to-filter particles.[6]

  • High Supersaturation: High concentrations of reactants can also lead to the formation of small crystals.[6]

  • Solution: To promote the growth of larger, more easily filterable crystals, add the calcium solution slowly to the maleate solution under controlled, vigorous agitation. Operating at a slightly elevated temperature (e.g., 40-60°C) can also improve crystal growth.[3][8]

Issue 3: Final Product Purity is Low

Q: After drying, analytical tests show that my this compound is contaminated. What are the likely sources of these impurities? A: Low purity is often caused by inadequate washing or the inclusion of impurities within the crystals themselves.

  • Inadequate Washing: Insufficient washing of the filter cake will leave behind soluble starting materials and by-products. Industrial-scale washing must be optimized to ensure the entire batch is treated uniformly.[1]

  • Impurity Occlusion: Impurities can be trapped within the crystal lattice or between crystal agglomerates during rapid crystal growth.[6] This is exacerbated by poor mixing and high supersaturation.

  • Thermal Degradation: As mentioned in the FAQ, drying at too high a temperature can decompose the product, leading to impurities like calcium carbonate.[6]

  • Solution: Implement a thorough washing protocol, potentially using reslurrying in a minimal amount of cold deionized water for more effective cleaning. Optimize the crystallization conditions (slower addition rate, controlled temperature) to prevent impurity inclusion. Strictly control the drying temperature to below 100°C.[3][6]

Data Presentation: Process Parameters & Product Specifications

Table 1: Comparison of Lab-Scale vs. Industrial-Scale Parameters

ParameterLaboratory Scale (1L Beaker)Industrial Scale (1000L Reactor)Key Scale-Up Challenge
Mixing Magnetic Stirrer (e.g., 300 RPM)Mechanical Agitator (e.g., 50-100 RPM)Ensuring uniform mixing and avoiding "dead zones" where precipitation is uncontrolled.
Reagent Addition Manual (e.g., 5 min via dropping funnel)Pumped (e.g., 60 min via dosing pump)Maintaining a slow, controlled addition rate to promote crystal growth over nucleation.
Heat Transfer Fast; uniform temperatureSlow; potential for hot/cold spotsMaintaining a consistent temperature throughout the large volume to ensure uniform crystal formation.[9]
Filtration Time ~10 minutesSeveral hoursHandling large volumes of slurry and preventing filter clogging from fine particles.[3]
Drying Method Vacuum OvenFluid Bed Dryer / Spray DryerAchieving uniform drying without localized overheating and thermal decomposition.[3][10]

Table 2: Typical Product Specifications for this compound

ParameterSpecificationAnalytical Method
Appearance White to off-white powder/granulesVisual Inspection
Calcium Content (as-is) 20.0 - 23.5%Complexometric Titration (EDTA)
Loss on Drying (LOD) < 5.0%Thermogravimetric Analysis (TGA)
Heavy Metals < 20 ppmInductively Coupled Plasma (ICP-MS)
Lead (Pb) < 2 ppmInductively Coupled Plasma (ICP-MS)
Arsenic (As) < 3 ppmInductively Coupled Plasma (ICP-MS)
Purity (Assay) > 99.0%HPLC
(Note: Specifications are representative and may vary. Sourced from analogous data.[9])

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for synthesizing this compound via precipitation.

  • Prepare Maleate Solution: Dissolve maleic acid in deionized water in the main reaction vessel. Neutralize the solution to a target pH (e.g., 6.5-7.5) by slowly adding a calcium hydroxide slurry or calcium carbonate powder under constant agitation.[2] If using calcium carbonate, allow sufficient time for CO₂ evolution to cease.

  • Precipitation: Gently heat the solution to 40-60°C.[8] In a separate vessel, prepare an aqueous solution of a soluble calcium salt, such as calcium chloride.

  • Controlled Addition: Slowly pump the calcium chloride solution into the reactor containing the maleate solution over a period of 30-60 minutes. Maintain vigorous, controlled agitation throughout the addition to promote uniform crystal growth. A white precipitate of this compound will form.

  • Digestion: After the addition is complete, continue stirring the slurry at temperature for 1-2 hours. This "digestion" or "aging" step allows smaller crystals to dissolve and redeposit onto larger ones, improving the particle size distribution.

  • Isolation: Cool the slurry to room temperature. Isolate the precipitate using a filter press or centrifuge.

  • Washing: Wash the filter cake with multiple portions of cold deionized water to remove soluble impurities like calcium chloride. A final wash with a solvent like ethanol (B145695) can aid in drying.[8]

  • Drying: Dry the final product in a suitable dryer (e.g., fluid bed or vacuum oven) at a temperature not exceeding 85°C until the Loss on Drying (LOD) is within specification.[5]

Protocol 2: Purity Assay via Complexometric Titration (Calcium Content)

This method determines the calcium content, which is a direct measure of the salt's purity.

  • Sample Preparation: Accurately weigh approximately 0.2 g of the dried this compound sample and transfer it to a 250 mL Erlenmeyer flask. Add a minimal amount of 3M HCl dropwise to completely dissolve the sample. Dilute with approximately 50 mL of deionized water.

  • Buffering: Add 5 mL of a pH 10 ammonia/ammonium chloride buffer to the flask.

  • Indication: Add 2-3 drops of a suitable indicator, such as Calmagite or Eriochrome Black T. The solution should turn a distinct wine-red color.

  • Titration: Titrate the sample with a standardized 0.05 M EDTA solution, swirling the flask continuously. The endpoint is reached when the color changes from wine-red to a clear blue.

  • Calculation: Calculate the percentage of calcium in the sample based on the volume of EDTA titrant used, its molarity, and the initial mass of the this compound sample.

Visualizations

G cluster_prep Reactant Preparation cluster_react Synthesis & Isolation cluster_process Purification & Finishing cluster_qc Quality Control MaleicAcid Maleic Acid Solution Reactor Reaction Vessel (pH & Temp Control) MaleicAcid->Reactor CaSource Calcium Source (e.g., Ca(OH)₂) CaSource->Reactor Filter Filtration (Filter Press) Reactor->Filter Slurry Washer Washing (Cold DI Water) Filter->Washer Dryer Drying (<85°C) Washer->Dryer Wet Cake Grinder Milling/Grinding Dryer->Grinder FinalProduct Final Product: This compound Grinder->FinalProduct Analysis QC Analysis (Assay, Purity, PSD) FinalProduct->Analysis

Caption: Industrial production workflow for this compound.

G cluster_yield cluster_filter cluster_purity Problem Problem Encountered Yield Low Yield Problem->Yield Filter Poor Filterability Problem->Filter Purity Low Purity Problem->Purity Yield_pH Check Reaction pH (Target: 6.5-7.5) Yield->Yield_pH Yield_Wash Review Washing Protocol (Use cold water, min. volume) Yield->Yield_Wash Yield_Time Verify Reaction Time & Mixing Efficiency Yield->Yield_Time Filter_Rate Decrease Reagent Addition Rate Filter->Filter_Rate Filter_Temp Optimize Reaction Temp (e.g., 40-60°C) Filter->Filter_Temp Filter_Mix Ensure Vigorous, Uniform Agitation Filter->Filter_Mix Purity_Wash Improve Washing (Consider Reslurrying) Purity->Purity_Wash Purity_Dry Verify Dryer Temp (Keep <85°C) Purity->Purity_Dry Purity_Crystal Optimize Crystallization (Slower, controlled growth) Purity->Purity_Crystal

Caption: Troubleshooting logic for common production issues.

References

Technical Support Center: Enhancing the Thermal Stability of Calcium Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the thermal stability of calcium maleate (B1232345).

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, formulation, and analysis of calcium maleate.

Question 1: My this compound sample shows a lower-than-expected thermal decomposition temperature in Thermogravimetric Analysis (TGA). What are the possible causes and solutions?

Answer:

Several factors can contribute to a premature decomposition of your this compound sample. Here's a systematic approach to troubleshoot this issue:

  • Hydration State: this compound can exist in a hydrated form. The initial weight loss observed at lower temperatures (around 100-250°C) is typically due to the loss of water molecules.[1][2] If the dehydration is not well-separated from the decomposition of the anhydrous salt, it might appear as a single, earlier decomposition event.

    • Solution:

      • Confirm the hydration state of your starting material using techniques like Karl Fischer titration.

      • Employ a slower heating rate in your TGA experiment (e.g., 5-10°C/min) to improve the resolution between dehydration and decomposition steps.[1]

      • Consider using quasi-isothermal thermogravimetry, which can better isolate thermal events that occur at similar temperatures.

  • Sample Impurities: The presence of impurities from the synthesis process, such as residual starting materials or by-products, can lower the overall thermal stability.

    • Solution:

      • Ensure your synthesis and purification protocols are robust. Wash the precipitated this compound thoroughly with deionized water to remove soluble impurities.[1]

      • Characterize the purity of your sample using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Diffraction (XRD).

  • Atmosphere Control: The atmosphere in the TGA furnace can significantly impact the decomposition pathway. Oxidative atmospheres (like air) can lead to different decomposition products and temperatures compared to an inert atmosphere (like nitrogen).

    • Solution:

      • For studying the intrinsic thermal stability, always use an inert atmosphere (e.g., nitrogen or argon) with a consistent flow rate.[2]

Question 2: The TGA/DSC curves for my this compound samples are not reproducible. What could be causing this variability?

Answer:

Lack of reproducibility in thermal analysis is a common issue that can often be traced back to sample preparation and experimental parameters.

  • Sample Heterogeneity: If your sample is not homogenous, different aliquots will have slightly different compositions, leading to varied thermal profiles.

    • Solution:

      • Gently grind your sample to a fine, uniform powder before analysis. This ensures that the portion you analyze is representative of the entire batch.

  • Inconsistent Sample Mass and Packing: The mass of the sample and how it is packed in the crucible can affect heat transfer and the diffusion of gaseous byproducts, leading to shifts in transition temperatures.[1]

    • Solution:

      • Use a consistent sample mass for all your experiments (typically 5-10 mg).[1][3]

      • Pack the sample loosely and evenly in the crucible to ensure uniform heat distribution.

  • Instrument Calibration: An uncalibrated instrument will yield inaccurate and inconsistent temperature and mass readings.

    • Solution:

      • Regularly calibrate your TGA/DSC instrument according to the manufacturer's guidelines using certified reference materials.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition pathway for hydrated this compound?

A1: The thermal decomposition of hydrated this compound is expected to occur in multiple stages, similar to other calcium carboxylates like calcium malonate.[1][2]

  • Dehydration: The initial stage involves the loss of water molecules to form anhydrous this compound. This is an endothermic process.[1][2]

  • Decomposition of Anhydrous Salt: The anhydrous this compound then decomposes to form calcium carbonate and various gaseous byproducts.[1][2]

  • Decomposition of Calcium Carbonate: At higher temperatures (typically above 600°C), the calcium carbonate intermediate decomposes into calcium oxide and carbon dioxide.[2]

Q2: How can I enhance the intrinsic thermal stability of this compound?

A2: While formulation strategies like encapsulation can protect the compound, enhancing the intrinsic stability of the material itself is more challenging. Here are some potential research avenues:

  • Formation of Mixed-Metal Maleates: Synthesizing mixed-metal carboxylates (e.g., calcium/zinc maleate) can sometimes lead to enhanced thermal stability compared to the individual metal salts.[4] The presence of a second metal cation can alter the crystal lattice and bond strengths.

  • Co-precipitation with Stabilizing Agents: Co-precipitating this compound with small amounts of other stable, inert compounds could potentially create a more thermally robust composite material.

  • Ligand Modification: While more complex, chemically modifying the maleate ligand itself could alter its coordination with the calcium ion and improve thermal stability. The introduction of certain functional groups to the ligand can influence the stability of the resulting metal-ligand bond.[5]

  • Control of Synthesis Parameters: The method of synthesis can influence the crystallinity and particle size of the this compound, which in turn can affect its thermal properties. Experimenting with different precipitation temperatures and reactant concentrations may yield a more stable crystalline form.

Q3: What are some common artifacts in TGA curves and how can I correct for them?

A3: A common artifact is the buoyancy effect , which causes an apparent weight gain at the beginning of the analysis due to the change in the density of the purge gas with temperature.[1] This can be corrected by running a blank experiment with an empty crucible under the exact same conditions and subtracting the resulting blank curve from your sample's TGA curve.[1]

Data Presentation

The following table summarizes the thermal decomposition stages for calcium malonate dihydrate, a close structural analog of this compound dihydrate. The data is indicative of what can be expected for this compound, though specific temperatures may vary.

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Solid ProductGaseous Product(s)
Stage 1: Dehydration 92 - 25020.22Anhydrous Calcium MalonateWater (H₂O)
Stage 2: Anhydrous Decomposition 250 - 500 (approx.)24.70Calcium Carbonate (CaCO₃)Carbon Dioxide (CO₂), Ketene (C₂H₂O) (inferred)
Stage 3: Carbonate Decomposition > 60024.70Calcium Oxide (CaO)Carbon Dioxide (CO₂)

Data adapted from studies on calcium malonate dihydrate.[2]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of Hydrated this compound

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation:

    • Gently grind the this compound hydrate (B1144303) sample to a fine, homogenous powder.

    • Accurately weigh 5-10 mg of the sample into a clean, tared alumina (B75360) or platinum crucible.[2][3]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas to an inert gas, such as nitrogen, with a flow rate of 50-100 mL/min.[2]

  • Heating Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Heat the sample from the starting temperature to approximately 900°C at a constant heating rate of 10°C/min.[2]

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset and completion temperatures for each mass loss step.

    • Calculate the percentage mass loss for each step to correlate with the theoretical values for dehydration and decomposition.

Protocol 2: Differential Scanning Calorimetry (DSC) of Hydrated this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely ground this compound hydrate sample into a clean, tared aluminum DSC pan.

    • Hermetically seal the pan to ensure that evolved gases do not escape during the initial stages of heating.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC sample cell.

    • Place an empty, sealed aluminum pan as a reference in the reference cell.

    • Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Heat the sample at a constant rate of 10°C/min up to a temperature that encompasses all expected thermal events (e.g., 500°C).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify endothermic peaks (e.g., dehydration, melting) and exothermic peaks (e.g., some decomposition processes, crystallization).

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.[2]

Visualizations

Thermal_Decomposition_Pathway A Hydrated this compound Ca(C₄H₂O₄)·nH₂O B Anhydrous this compound Ca(C₄H₂O₄) A->B Heat (Δ) - nH₂O C Calcium Carbonate CaCO₃ B->C Heat (Δ) - Gaseous Products D Calcium Oxide CaO C->D Heat (Δ) - CO₂

Caption: Thermal decomposition pathway of hydrated this compound.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep1 Obtain Representative Sample Prep2 Grind to Homogenous Powder Prep1->Prep2 Prep3 Accurately Weigh Sample (2-10 mg) Prep2->Prep3 TGA TGA Analysis (Mass Loss vs. Temp) Prep3->TGA DSC DSC Analysis (Heat Flow vs. Temp) Prep3->DSC Data1 Identify Dehydration & Decomposition Temps TGA->Data1 Data3 Correlate Mass Loss with Stoichiometry TGA->Data3 Data2 Determine Enthalpy of Transitions DSC->Data2

Caption: Experimental workflow for thermal analysis of this compound.

Troubleshooting_Workflow Start Inconsistent TGA/DSC Results? CheckSample Is the sample homogenous and finely ground? Start->CheckSample No1 No CheckSample->No1 No Yes1 Yes CheckSample->Yes1 Yes CheckMass Is the sample mass consistent (5-10 mg)? No2 No CheckMass->No2 No Yes2 Yes CheckMass->Yes2 Yes CheckPacking Is the sample loosely and evenly packed? No3 No CheckPacking->No3 No Yes3 Yes CheckPacking->Yes3 Yes CheckCal Is the instrument calibrated? No4 No CheckCal->No4 No Yes4 Yes CheckCal->Yes4 Yes Rerun Rerun analysis with standardized protocol No1->Rerun Grind and homogenize sample No2->Rerun Use consistent mass No3->Rerun Standardize packing method No4->Rerun Calibrate instrument Yes1->CheckMass Yes2->CheckPacking Yes3->CheckCal

Caption: Troubleshooting workflow for inconsistent thermal analysis results.

References

Technical Support Center: Dissolution Rate Enhancement of Poorly Soluble Calcium Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to enhancing the dissolution rate of poorly soluble calcium maleate (B1232345).

Troubleshooting Guide

This section addresses specific issues you may encounter during your dissolution enhancement experiments.

Q1: Why am I observing inconsistent or highly variable dissolution profiles for my calcium maleate formulation?

A: Inconsistent dissolution results can stem from several factors related to the materials, method, or apparatus.[1][2]

  • Material Issues:

    • Raw Material Variability: Ensure the particle size, crystal form (polymorphism), and purity of the this compound and excipients are consistent across batches.

    • Reference Standard: Check the purity and moisture content of your reference standard, as these factors must be accounted for in your calculations.[1]

    • Dissolution Medium: Inaccuracies in preparing the dissolution medium, such as incorrect weighing of reagents or not accounting for hydrated salts, can lead to errors.[3]

  • Methodological Issues:

    • Sampling Technique: The location and method of sampling (manual vs. automated) must be consistent. Ensure you are sampling from the USP-specified zone.[1]

    • Filtration: The type of filter used can significantly impact results. Ensure the filter is validated for the drug and medium to prevent adsorption of the dissolved drug, which would lead to artificially low results.[1][2] Samples should be filtered immediately after withdrawal.[1]

    • Cross-linking: If using gelatin capsules, cross-linking can occur, especially during stability testing, resulting in hardened shells that impede dissolution.[1]

  • Apparatus and Environmental Issues:

    • Vibration: External vibrations from lab equipment like pumps or refrigerators can add energy to the system and affect dissolution rates.[2]

    • Apparatus Geometry: The geometry of the dissolution vessels and the condition of the paddle or basket shaft are critical. Imperfections or deviations from specifications can alter the hydrodynamics and lead to variability.[2]

    • De-aeration: Ensure the dissolution medium is properly de-aerated to prevent the formation of bubbles on the dosage form, which can reduce the available surface area for dissolution.

Q2: My this compound formulation shows initial dissolution, but then the concentration drops. What is causing this precipitation?

A: Precipitation during a dissolution test often occurs when a supersaturated solution is formed, which is common with amorphous solid dispersions or other high-energy forms. The solubility of many calcium salts is also highly dependent on pH.

  • pH-Dependent Solubility: Calcium salts are generally more soluble in acidic conditions (like the stomach) and less soluble at neutral or higher pH levels (like the intestine).[4][5][6] As the local pH around the dissolving particles neutralizes, the drug may precipitate out of solution.

  • Limited Complex Solubility: When using techniques like inclusion complexation with cyclodextrins, the solubility of the complex itself might be limited, leading to precipitation if the concentration exceeds its saturation point.[7]

  • Insufficient Stabilization: In solid dispersions, the polymer's role is to maintain the supersaturated state. If the polymer concentration is too low or the wrong type of polymer is used, it may not adequately inhibit crystallization and precipitation.

Q3: The dissolution rate of my micronized this compound is not as high as expected. Why?

A: While micronization increases the surface area, other factors can limit its effectiveness.[8][9]

  • Re-agglomeration: Fine particles have high surface energy and a tendency to re-agglomerate, which reduces the effective surface area exposed to the dissolution medium. Co-micronizing with an excipient like a surfactant can help prevent this.[9]

  • Poor Wettability: If the powder is hydrophobic, it may not wet properly, leading to poor dissolution despite the small particle size. Including a wetting agent or surfactant in the formulation can improve this.[9][10]

  • Powder Cohesiveness: Milled products can be highly cohesive, leading to poor flow and incomplete dispersion in the medium.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the dissolution rate of a poorly soluble salt like this compound?

A: The main approaches can be broadly categorized as physical and chemical modifications.[12][13]

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can accelerate the dissolution rate according to the Noyes-Whitney equation.[8][11][14]

  • Solid Dispersions: This involves dispersing this compound in an inert hydrophilic carrier matrix (e.g., polymers like PVP, PEGs).[7][10] The drug can exist in a higher-energy amorphous state, leading to increased apparent solubility and faster dissolution.[15][16]

  • Co-crystallization: This technique involves forming a crystalline solid that contains this compound and a pharmaceutically acceptable co-former in a specific ratio.[7] Co-crystals can have significantly different physicochemical properties, including enhanced solubility and dissolution, compared to the pure drug.[17][18]

  • pH Adjustment: The solubility of calcium salts is often pH-dependent.[6][19] Using buffering agents or formulating with excipients that create an acidic microenvironment can enhance dissolution.[10]

  • Inclusion Complexation: Encapsulating the this compound molecule within a host molecule, such as a cyclodextrin, can shield the hydrophobic parts of the molecule from the aqueous environment, thereby increasing its apparent solubility.[7]

Q2: How does pH influence the solubility and dissolution of calcium salts?

A: The solubility of many calcium salts, particularly those derived from weak acids, is highly dependent on pH.[6][19] Generally, calcium salts are more soluble in acidic environments.[4][5][20] For instance, calcium carbonate's dissolution is negligible at neutral pH but increases significantly in acidic conditions that simulate gastric fluid.[20] This is because the anion (e.g., carbonate or maleate) can be protonated, shifting the equilibrium towards dissolution.[19] Therefore, experiments conducted in acidic media (e.g., pH 1.2 to simulate gastric fluid) will likely show higher dissolution rates than those in neutral or slightly alkaline media (e.g., pH 6.8 to 7.5, simulating intestinal fluid).[4][6]

Q3: Which characterization techniques are essential when developing these formulations?

A: A thorough solid-state characterization is crucial to understand the mechanism of dissolution enhancement. Key techniques include:

  • Powder X-Ray Diffraction (PXRD): To determine the crystalline or amorphous nature of the material. It is essential for confirming the formation of a new co-crystal phase or the conversion to an amorphous state in a solid dispersion.[16][17]

  • Differential Scanning Calorimetry (DSC): To analyze thermal events like melting points and glass transitions. Changes in the melting endotherm can indicate drug-carrier interactions, amorphization, or the formation of a new crystalline entity like a co-crystal.[16][17]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify intermolecular interactions (e.g., hydrogen bonding) between the drug and the carrier/co-former, which are often the basis for the formation of solid dispersions and co-crystals.[7][18]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle size of the raw materials and the final formulation.[17]

Data Presentation

The following tables summarize quantitative data from studies on various dissolution enhancement techniques for poorly soluble calcium salts and analogous compounds.

Table 1: Enhancement of Solubility via Co-crystallization and Solid Dispersion

CompoundTechniqueCo-former / CarrierMolar Ratio (Drug:Co-former)Fold Increase in SolubilityReference
Atorvastatin (B1662188) CalciumCo-crystallizationIsonicotinamide1:1~1.9x[18]
Atorvastatin CalciumCo-crystallizationNicotinamide1:3~1.9x[17]
Atorvastatin CalciumCo-crystallizationGlucosamine HCl1:3~1.3x[17]
Atorvastatin CalciumSolid Dispersion AdsorbatePoloxamer 407 / MAS1:1:1~8.1x[16]
PraziquantelSolid DispersionCalcium Carbonate (Calcite)1:5~3.2x[15]

Table 2: Dissolution Rate Enhancement of Poorly Soluble Drugs

CompoundTechniqueConditions / Co-formerTime (min)% Dissolved (Enhanced)% Dissolved (Pure Drug)Reference
Atorvastatin CalciumCo-crystallizationNicotinamide (1:3)5>90%41%[17]
Atorvastatin CalciumCo-crystallizationGlucosamine HCl (1:3)5~100%~40%[17]
CurcuminCo-precipitationCalcium Carbonate10~80%<10%[15]
PraziquantelSolid DispersionCalcium Carbonate1080%Not specified[15]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

This protocol is a general guideline based on common pharmacopeial methods.[21]

  • Apparatus: Use a USP Apparatus 2 (Paddle).

  • Dissolution Medium: Prepare 750-900 mL of a suitable medium (e.g., 0.1 N HCl to simulate gastric pH, or a phosphate (B84403) buffer of pH 6.8 for intestinal pH).[21] De-aerate the medium before use.

  • Temperature and Speed: Maintain the medium temperature at 37 ± 0.5 °C and set the paddle rotation speed (e.g., 75 rpm).[21]

  • Sample Introduction: Place a single tablet or capsule containing a known amount of this compound into each vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[21] Do not replace the medium unless specified by the method.

  • Filtration: Immediately filter each sample through a validated syringe filter (e.g., 0.45 µm) to prevent undissolved particles from affecting the analysis.

  • Analysis: Quantify the amount of dissolved this compound in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the label claim.

Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation

This method is widely used to create amorphous solid dispersions.[10][22]

  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PVP K30, Poloxamer 407) in a common volatile solvent (e.g., methanol, ethanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low to minimize potential degradation.

  • Drying: Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours or until a constant weight is achieved to remove residual solvent.

  • Pulverization and Sieving: Gently pulverize the dried mass using a mortar and pestle. Pass the powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.[7]

  • Characterization: Characterize the prepared solid dispersion using techniques like PXRD, DSC, and FTIR to confirm amorphization and assess drug-carrier interactions.

Protocol 3: Preparation of Co-crystals by Solvent Drop Grinding

This is an efficient method for screening and preparing co-crystals.[17]

  • Mixing: Place stoichiometric amounts of this compound and the selected co-former (e.g., nicotinamide) in a mortar.

  • Grinding: Grind the mixture with a pestle for a specified period (e.g., 15-30 minutes).

  • Solvent Addition: Add a few drops of a suitable solvent (e.g., methanol, ethanol) to the powder mixture while continuing to grind. The small amount of solvent acts as a catalyst for the co-crystal formation.

  • Drying: Continue grinding until the solvent has evaporated and a dry powder is obtained.

  • Characterization: Analyze the resulting powder using PXRD and DSC to confirm the formation of a new crystalline phase, distinct from the starting materials.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Characterization & Analysis cluster_2 Phase 3: Optimization Start Poorly Soluble This compound SelectTech Select Enhancement Technique (e.g., Solid Dispersion, Co-crystallization) Start->SelectTech Prepare Prepare Formulation (e.g., Solvent Evaporation) SelectTech->Prepare Characterize Solid-State Characterization (PXRD, DSC, FTIR) Prepare->Characterize Dissolution In Vitro Dissolution Testing Characterize->Dissolution Analyze Analyze Data Dissolution->Analyze Evaluate Evaluate Results Analyze->Evaluate Optimize Optimize Formulation (Ratio, Process) Evaluate->Optimize Results not optimal End Final Formulation Evaluate->End Results meet target Optimize->Prepare

Caption: General workflow for developing and evaluating a dissolution-enhanced formulation.

Troubleshooting_Dissolution cluster_Method Method Issues cluster_Apparatus Apparatus Issues cluster_Materials Material Issues Start Dissolution Test Failure (OOS Result) CheckMethod Review Dissolution Method (SOP followed?) Start->CheckMethod CheckApparatus Inspect Apparatus (Vibration, Geometry, Temp) Start->CheckApparatus CheckMaterials Verify Materials (Medium Prep, Standard, Sample) Start->CheckMaterials Sampling Inconsistent Sampling? CheckMethod->Sampling Filtering Filter Adsorption? CheckMethod->Filtering Degradation Drug Degradation? CheckMethod->Degradation End Identify Root Cause & Implement CAPA CheckMethod->End Vibration External Vibration? CheckApparatus->Vibration Geometry Vessel/Shaft Issues? CheckApparatus->Geometry Deaeration Incomplete De-aeration? CheckApparatus->Deaeration CheckApparatus->End Medium Incorrect Medium Prep? CheckMaterials->Medium API API Variability? CheckMaterials->API Formulation Formulation Defect? (e.g., Hardness, Cross-linking) CheckMaterials->Formulation CheckMaterials->End

Caption: Decision tree for troubleshooting out-of-specification (OOS) dissolution results.

Solid_Dispersion_Mechanism cluster_Initial Initial State (Solid) cluster_Process Formulation Process cluster_Dispersion Dispersion State (Solid) cluster_Dissolution Dissolution Process Initial Crystalline this compound (Low Energy, Stable Lattice) Process Solid Dispersion (e.g., with PVP in solvent evaporation) Initial->Process Dissolution Contact with Aqueous Medium Initial->Dissolution Slow Dissolution Dispersion Amorphous Drug Molecules Dispersed in Polymer Matrix (High Energy, No Lattice) Process->Dispersion Dispersion->Dissolution Result Enhanced Dissolution Rate & Apparent Solubility Dissolution->Result

Caption: Mechanism of dissolution enhancement via the solid dispersion technique.

References

"impact of reactant concentration on calcium maleate particle size"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of calcium maleate (B1232345) particles. The following sections address common issues related to controlling particle size by manipulating reactant concentrations.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of calcium maleate particles.

Q1: I am observing a wide distribution of particle sizes in my synthesized this compound. How can I achieve a more uniform particle size?

A1: A wide particle size distribution is often a result of inconsistent nucleation and growth rates. To achieve a more uniform size, consider the following:

  • Homogeneous Mixing: Ensure rapid and uniform mixing of the reactant solutions (calcium chloride and sodium maleate). Inadequate mixing can create localized areas of high supersaturation, leading to uncontrolled nucleation. A higher stirring rate generally promotes the formation of smaller, more uniform particles by ensuring an even distribution of reactants.

  • Controlled Reactant Addition: Instead of bulk mixing, try adding one reactant solution to the other at a slow, controlled rate. This can help maintain a consistent level of supersaturation throughout the reaction, favoring uniform particle growth.

  • Temperature Control: Maintain a constant and uniform temperature throughout the experiment. Temperature fluctuations can affect the solubility of this compound and the kinetics of nucleation and crystal growth, leading to a broader size distribution.

Q2: My this compound particles are much larger than the target size. What adjustments can I make to synthesize smaller particles?

A2: To obtain smaller particles, the nucleation rate should be favored over the crystal growth rate. This can be achieved by:

  • Increasing Reactant Concentration: Higher concentrations of calcium chloride and sodium maleate lead to a higher degree of supersaturation.[1] This promotes rapid nucleation, resulting in the formation of a large number of small particles.[1]

  • Lowering the Reaction Temperature: Decreasing the temperature generally reduces the solubility of this compound, which can increase the nucleation rate and lead to smaller particles.

  • Rapid Mixing: Increasing the stirring speed can also favor the formation of smaller particles by quickly homogenizing the reactants and promoting rapid nucleation.

Q3: The synthesized this compound particles are aggregating. How can I prevent this?

A3: Aggregation can be a significant issue, especially with nanoparticles. Here are some strategies to prevent it:

  • Use of a Surfactant: The addition of a suitable surfactant or capping agent can help stabilize the particles and prevent them from agglomerating. The surfactant molecules adsorb onto the particle surface, creating a repulsive barrier.

  • Control of pH: The pH of the reaction medium can influence the surface charge of the particles. By adjusting the pH, you can increase the electrostatic repulsion between particles, thus preventing aggregation.

  • Post-Synthesis Sonication: Applying ultrasound (sonication) to the particle suspension after synthesis can help break up any existing agglomerates.

Q4: My yield of this compound is consistently low. What could be the cause?

A4: Low yield can be attributed to several factors:

  • Incomplete Precipitation: Ensure that the reaction has gone to completion. This can be influenced by the reaction time and the stoichiometry of the reactants.

  • Solubility: this compound has some solubility in water. If the volume of the reaction medium is very large or if the product is washed excessively with water, a significant amount of the product may be lost. Consider washing the precipitate with a solvent in which this compound is less soluble, if appropriate for your application.

  • Filtration Issues: Very fine particles may pass through the filter paper during the collection step. Using a filter with a smaller pore size or employing centrifugation to collect the particles can improve the yield.

Data Presentation

The following table summarizes the expected qualitative relationship between reactant concentration and the resulting particle size of this compound based on general principles of precipitation.

Reactant Concentration (Calcium Chloride & Sodium Maleate)Degree of SupersaturationPrimary MechanismExpected Particle Size
LowLowCrystal GrowthLarger
HighHighNucleationSmaller

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound particles with different target sizes.

Protocol 1: Synthesis of Micro-sized this compound Particles (Target Size: > 1 µm)

This protocol is designed to favor crystal growth, resulting in the formation of larger particles.

  • Materials:

    • 0.1 M Calcium Chloride (CaCl₂) solution

    • 0.1 M Sodium Maleate (Na₂C₄H₂O₄) solution

    • Deionized water

    • Magnetic stirrer and stir bar

    • Beakers and graduated cylinders

    • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Procedure:

    • Place 100 mL of the 0.1 M sodium maleate solution into a 250 mL beaker with a magnetic stir bar.

    • Begin stirring the sodium maleate solution at a moderate speed (e.g., 200 rpm).

    • Slowly add 100 mL of the 0.1 M calcium chloride solution to the beaker dropwise using a burette or a syringe pump over a period of 30 minutes.

    • Continue stirring the mixture for 1 hour at room temperature to allow for crystal growth.

    • Turn off the stirrer and allow the precipitate to settle.

    • Collect the white precipitate of this compound by vacuum filtration.

    • Wash the precipitate with deionized water to remove any unreacted ions.

    • Dry the collected this compound particles in an oven at 60°C overnight.

Protocol 2: Synthesis of Nano-sized this compound Particles (Target Size: < 200 nm)

This protocol is designed to favor nucleation, resulting in the formation of small particles.

  • Materials:

    • 1.0 M Calcium Chloride (CaCl₂) solution

    • 1.0 M Sodium Maleate (Na₂C₄H₂O₄) solution

    • Deionized water

    • High-speed magnetic stirrer or homogenizer

    • Beakers and graduated cylinders

    • Centrifuge and centrifuge tubes

  • Procedure:

    • Place 100 mL of the 1.0 M sodium maleate solution into a 250 mL beaker.

    • Place the beaker on a high-speed magnetic stirrer and set the stirring speed to a high rate (e.g., 1000 rpm).

    • Rapidly inject 100 mL of the 1.0 M calcium chloride solution into the sodium maleate solution while maintaining vigorous stirring.

    • Continue stirring the mixture for 30 minutes.

    • Collect the fine precipitate by centrifugation at a high speed (e.g., 10,000 rpm) for 15 minutes.

    • Discard the supernatant and resuspend the pellet in deionized water.

    • Repeat the centrifugation and resuspension step twice to wash the particles.

    • After the final wash, resuspend the particles in a small amount of deionized water and freeze-dry to obtain a fine powder.

Visualization

The following diagram illustrates the logical relationship between reactant concentration and the resulting particle size in the precipitation of this compound.

G Impact of Reactant Concentration on this compound Particle Size cluster_input Reactant Concentration cluster_process Precipitation Dynamics cluster_output Resulting Particle Size High_Conc High Supersaturation Supersaturation Level High_Conc->Supersaturation Increases Low_Conc Low Low_Conc->Supersaturation Decreases Nucleation Nucleation Rate Supersaturation->Nucleation High -> Favors Growth Crystal Growth Rate Supersaturation->Growth Low -> Favors Small_Particles Small Particles Nucleation->Small_Particles High Rate Leads To Large_Particles Large Particles Growth->Large_Particles Dominant Rate Leads To

Caption: Relationship between reactant concentration and particle size.

References

"troubleshooting agglomeration of calcium maleate particles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of calcium maleate (B1232345), with a specific focus on troubleshooting particle agglomeration.

Troubleshooting Guides

This section provides solutions to common problems encountered during calcium maleate precipitation.

Issue 1: Precipitated this compound forms large, cheese-like clumps instead of fine, discrete particles.

This is a common issue resulting from rapid and uncontrolled precipitation, which leads to high supersaturation and subsequent agglomeration.[1]

  • Solution 1: Control Reactant Addition Rate.

    • Explanation: A slow, dropwise addition of the calcium salt solution to the maleate solution (or vice versa) while vigorously stirring helps maintain a lower level of supersaturation. This condition favors controlled crystal growth over rapid nucleation and agglomeration.[1]

    • Recommendation: Utilize a burette or a syringe pump for a slow and controlled addition of reactants.

  • Solution 2: Adjust Reaction Temperature.

    • Explanation: Lowering the reaction temperature can decrease the rate of precipitation, providing more time for the orderly growth of crystals.[1] However, in some systems, increasing the temperature can reduce agglomeration by altering solubility and crystal growth kinetics.[1] The optimal temperature should be determined experimentally.

    • Recommendation: Start with a controlled temperature of 25°C and adjust as needed. For some calcium dicarboxylate syntheses, a temperature range of 0 to 40°C has been found to be effective.[2]

  • Solution 3: Optimize Solution pH.

    • Explanation: The pH of the reaction mixture is a critical parameter that influences the availability of maleate ions and, consequently, the morphology and degree of agglomeration of the this compound precipitate.

    • Recommendation: A pH range of 6.3 to 7.0 has been effective in producing non-agglomerated products in similar syntheses.[2] Careful control and adjustment of the pH are crucial.

Issue 2: The resulting this compound particles are extremely small and difficult to filter.

This problem often arises from an excessively high rate of nucleation.

  • Solution 1: Decrease Reactant Concentration.

    • Explanation: Lowering the concentration of both the calcium and maleate solutions can reduce the nucleation rate, allowing for the growth of larger crystals that are easier to filter.[1]

    • Recommendation: Start with reactant concentrations in the range of 0.1 M to 0.5 M and adjust as necessary.

  • Solution 2: "Age" the Precipitate.

    • Explanation: Allowing the precipitate to remain in the mother liquor for an extended period (e.g., 12-24 hours) can lead to the growth of larger, more well-defined crystals through a process of dissolution and recrystallization known as Ostwald ripening.[1]

    • Recommendation: After precipitation, continue stirring for a set period (e.g., 1 hour), then cease stirring and let the precipitate age in the solution.[3]

Issue 3: The this compound product exhibits a wide particle size distribution.

A broad particle size distribution is often a consequence of inconsistent mixing and localized areas of high supersaturation.

  • Solution 1: Ensure Efficient and Consistent Stirring.

    • Explanation: The use of a mechanical stirrer is essential to maintain a homogeneous solution and uniform supersaturation throughout the reaction vessel. The type of impeller and stirring speed can also significantly influence the particle size distribution.[1][4] An appropriate increase in stirring rate can often reduce agglomeration.[4]

    • Recommendation: Employ a mechanical overhead stirrer. The optimal stirring speed needs to be determined experimentally, as both very low and very high agitation can sometimes lead to increased agglomeration.

  • Solution 2: Consider the Use of Additives or Surfactants.

    • Explanation: Certain additives can adsorb to the surface of growing crystals, modifying their growth rates and preventing them from adhering to each other. This results in a narrower particle size distribution.[1] Surfactants can reduce surface energy and create repulsive forces between particles, preventing agglomeration.[1]

    • Recommendation: Experiment with small amounts of food-grade surfactants or polymers known to interact with calcium salts. The choice and concentration of the additive will require experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of agglomeration during this compound precipitation?

Agglomeration during the precipitation of this compound is primarily driven by high supersaturation, which leads to rapid nucleation and the formation of many small particles that then stick together.[1] Inadequate agitation, which results in localized areas of high supersaturation, also promotes agglomeration.[1]

Q2: How does pH affect the agglomeration of this compound?

The pH of the solution plays a crucial role in determining the morphology and degree of agglomeration of the this compound precipitate. It influences the speciation and availability of the maleate ions for reaction with calcium ions. An optimal pH range helps in controlling the precipitation rate, thereby minimizing agglomeration. For similar calcium salts, a pH range of 6.3 to 7.0 has been found to be effective.[2]

Q3: Can additives or surfactants be used to prevent agglomeration?

Yes, additives and surfactants can be very effective in preventing agglomeration. They work by adsorbing onto the surface of the newly formed particles. This can prevent the particles from sticking together through steric hindrance or electrostatic repulsion.[1] For instance, anionic surfactants can increase the zeta potential of particles like calcium carbonate, enhancing repulsive forces.[1] Non-ionic surfactants can form a protective layer that improves wettability and reduces capillary forces that can cause agglomeration during drying.[1]

Q4: What is the effect of temperature on this compound precipitation and agglomeration?

Temperature affects both the solubility of this compound and the kinetics of the precipitation reaction. Lowering the temperature generally reduces the precipitation rate, allowing for more controlled crystal growth and less agglomeration.[1] Conversely, in some systems, increasing the temperature can reduce agglomeration by altering the solubility and crystal growth kinetics.[1] The optimal temperature should be determined experimentally for your specific process.

Q5: How does stirring speed influence particle size and agglomeration?

Stirring speed is a critical parameter.[5] Initially, increasing the stirring speed can promote interparticle collisions, which may lead to agglomeration. However, at higher speeds, the shear forces can overcome the forces holding the particles together, leading to the breakup of agglomerates. There is often an optimal stirring rate that minimizes agglomeration; too low a speed may not provide sufficient mixing, while an excessively high speed can increase collisions and potentially lead to agglomeration.[4]

Data Presentation

Table 1: Illustrative Effect of Process Parameters on this compound Particle Agglomeration

ParameterConditionExpected Outcome on AgglomerationRationale
Reactant Concentration High (>1.0 M)Increased AgglomerationHigh supersaturation leads to rapid nucleation.
Low (0.1 - 0.5 M)Decreased AgglomerationLower supersaturation favors crystal growth over nucleation.[1]
Addition Rate Rapid (bolus addition)Increased AgglomerationCreates localized high supersaturation.
Slow (dropwise)Decreased AgglomerationMaintains low, uniform supersaturation.[1]
Temperature Low (e.g., 10°C)Generally DecreasedSlower precipitation kinetics allow for orderly crystal growth.[1]
High (e.g., 60°C)VariableCan decrease agglomeration by increasing solubility, but may also increase kinetics.[1]
pH Non-optimalIncreased AgglomerationAffects maleate ion availability and precipitation rate.
Optimal (e.g., 6.3-7.0)Decreased AgglomerationControlled precipitation rate.[2]
Stirring Speed Low (e.g., <100 RPM)Increased AgglomerationInadequate mixing, localized supersaturation.
Moderate (e.g., 300-500 RPM)Decreased AgglomerationHomogeneous mixing and shear forces break up agglomerates.
High (e.g., >800 RPM)Potentially IncreasedIncreased collision frequency may lead to agglomeration.

Note: The values in this table are illustrative and the optimal conditions for a specific experiment must be determined empirically.

Experimental Protocols

Protocol 1: Controlled Precipitation for Minimizing Agglomeration

This protocol is designed to produce this compound particles with a reduced tendency for agglomeration by carefully controlling the reaction conditions.

Materials:

  • Soluble calcium salt (e.g., calcium chloride, CaCl₂)

  • Maleic acid or a soluble maleate salt (e.g., sodium maleate)

  • Deionized water

  • pH meter

  • Mechanical overhead stirrer

  • Burette or syringe pump

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.2 M solution of calcium chloride in deionized water.

    • Prepare a 0.2 M solution of sodium maleate in deionized water. If starting with maleic acid, neutralize it with a stoichiometric amount of sodium hydroxide (B78521) to form the sodium maleate solution in situ, and adjust the pH to the desired range (e.g., 6.5-7.0).

  • Reaction Setup:

    • Place the sodium maleate solution in a reaction vessel equipped with a mechanical stirrer and a pH probe.

    • Maintain the temperature of the reaction vessel at a constant, controlled temperature (e.g., 25°C).

  • Precipitation:

    • Begin vigorous stirring of the maleate solution.

    • Slowly add the calcium chloride solution dropwise from a burette or syringe pump over a period of 30-60 minutes.

    • Monitor the pH throughout the addition and adjust if necessary.

  • Aging the Precipitate:

    • After the addition is complete, continue to stir the suspension for 1 hour.

    • Turn off the stirrer and allow the precipitate to age in the mother liquor for 12-24 hours.[3] This can help to increase the crystal size and improve filterability.

  • Isolation and Drying:

    • Separate the precipitate by filtration.

    • Wash the filter cake with deionized water to remove any soluble impurities.

    • Dry the product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Using a Surfactant to Modify Crystal Habit

This protocol outlines the use of a surfactant to influence the crystallization process and reduce agglomeration.

Procedure:

  • Prepare Reactant and Surfactant Solutions:

    • Prepare the calcium chloride and sodium maleate solutions as described in Protocol 1.

    • Prepare a stock solution of a suitable surfactant (e.g., a non-ionic surfactant like Tween 80 or an anionic surfactant like sodium dodecyl sulfate) at a concentration of 1% (w/v) in deionized water.

  • Reaction Setup:

    • Add a specific volume of the surfactant stock solution to the sodium maleate solution in the reaction vessel to achieve the desired final surfactant concentration (e.g., 0.01% - 0.1% w/v). The optimal concentration will need to be determined experimentally.

  • Controlled Precipitation:

    • Proceed with the controlled precipitation, aging, isolation, and drying steps as described in Protocol 1 (steps 3-5).

Visualizations

Troubleshooting_Workflow start Start: Agglomeration Observed check_supersaturation Is Supersaturation High? start->check_supersaturation control_addition Slow Down Reactant Addition Rate check_supersaturation->control_addition Yes lower_concentration Lower Reactant Concentrations check_supersaturation->lower_concentration Yes check_mixing Is Mixing Inadequate? check_supersaturation->check_mixing No control_addition->check_mixing lower_concentration->check_mixing increase_stirring Optimize Stirring Speed (e.g., 300-500 RPM) check_mixing->increase_stirring Yes check_temp_ph Are Temperature and pH Controlled? check_mixing->check_temp_ph No increase_stirring->check_temp_ph optimize_temp_ph Adjust Temperature (e.g., 25°C) and pH (e.g., 6.3-7.0) check_temp_ph->optimize_temp_ph No consider_additives Consider Using Additives/Surfactants check_temp_ph->consider_additives Yes optimize_temp_ph->consider_additives end_success End: Agglomeration Resolved consider_additives->end_success

Caption: Troubleshooting workflow for this compound agglomeration.

Experimental_Workflow prep_solutions 1. Prepare Reactant Solutions (Calcium Salt & Maleate Salt) setup_reaction 2. Set Up Reaction Vessel (Stirrer, Temp Control, pH Probe) prep_solutions->setup_reaction add_additive 2a. (Optional) Add Surfactant/Additive setup_reaction->add_additive controlled_addition 3. Controlled Dropwise Addition of Calcium Salt to Maleate Solution setup_reaction->controlled_addition add_additive->controlled_addition aging 4. Age Precipitate in Mother Liquor controlled_addition->aging filtration 5. Isolate by Filtration aging->filtration washing 6. Wash with Deionized Water filtration->washing drying 7. Dry Product washing->drying characterization 8. Characterize Particles (Size, Morphology) drying->characterization

References

"long-term storage and handling of calcium maleate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of calcium maleate (B1232345).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for calcium maleate?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents and acids.[1] The container should be tightly sealed to prevent moisture absorption, as calcium salts can be hygroscopic.[3] While specific long-term stability data for this compound is limited, one study on di-calcium malate (B86768) showed no significant changes in calcium content or pH after three years of storage at ambient temperature and controlled humidity.[4] For general guidance, maintaining a relative humidity below 50% and a temperature between 10°C and 30°C is recommended for similar calcium salts like calcium chloride.[2] Refrigerated storage is also a suitable option.[1]

Q2: What are the primary degradation products of this compound?

A2: Under conditions of degradation, this compound is expected to break down into calcium ions, hydroxide (B78521) ions, and malic acid.[4] Thermal decomposition studies on the closely related calcium malonate show a multi-stage process starting with dehydration, followed by the decomposition of the anhydrous salt to calcium carbonate, and finally to calcium oxide at higher temperatures.[1]

Q3: Is this compound susceptible to degradation from humidity?

A3: Yes, calcium salts are known to be hygroscopic, meaning they can absorb moisture from the air.[3] This can lead to caking of the powder and may impact its stability and handling properties. It is essential to store this compound in a tightly sealed container in a dry environment to minimize moisture uptake.

Q4: What personal protective equipment (PPE) should be used when handling this compound powder?

A4: When handling this compound powder, it is important to minimize dust generation.[1] Recommended PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] If working in an area with insufficient ventilation or where dust is generated, a NIOSH-approved respirator is advised.[1] Always wash hands thoroughly after handling the compound.[1]

Troubleshooting Guides

Guide 1: Issues with Solubility and Precipitation

Problem: this compound precipitates out of my aqueous solution unexpectedly.

Possible Causes & Solutions:

Possible CauseSolution
pH Fluctuation The solubility of calcium salts is often pH-dependent. An increase in pH can decrease solubility, leading to precipitation.[5][6][7] Monitor and control the pH of your solution. If possible, maintain a slightly acidic to neutral pH to improve solubility.
Temperature Changes The solubility of some calcium salts can decrease with increasing temperature. Conversely, for some media, cooling can cause salts to precipitate. Maintain a constant and controlled temperature for your solution.
High Concentration Exceeding the solubility limit of this compound in the solvent will cause precipitation.[8] Ensure you are working within the known solubility range. If a high concentration is required, consider using a co-solvent if compatible with your experiment.
Slow Dissolution Rate The dissolution of this compound may be slow. Ensure adequate mixing time and agitation to fully dissolve the compound.
Interaction with Other Ions The presence of other ions in your solution, such as phosphates or carbonates, can lead to the formation of less soluble calcium salts.[9] If possible, avoid using buffers or media containing high concentrations of these ions. If their presence is unavoidable, consider adding the this compound solution slowly while stirring vigorously to prevent localized high concentrations that can initiate precipitation.[9]
Guide 2: Inconsistent Experimental Results

Problem: I am observing variability in my experimental results when using this compound.

Possible Causes & Solutions:

Possible CauseSolution
Inconsistent Material Purity The purity of this compound can affect its chemical behavior. Ensure you are using a high-purity grade and consider performing your own purity analysis. (See Experimental Protocols section).
Hygroscopicity Absorption of moisture from the atmosphere can change the effective concentration of the this compound being weighed. Store the compound in a desiccator and handle it quickly in a low-humidity environment.
Degradation of Stock Solutions Aqueous solutions of this compound may not be stable over long periods. Prepare fresh solutions for your experiments whenever possible. If you must store solutions, keep them refrigerated and protected from light, and perform a quality check if stored for an extended period.
Incomplete Dissolution If the compound is not fully dissolved, the actual concentration in solution will be lower than calculated and inconsistent. Visually inspect for any undissolved particles and ensure sufficient mixing.

Data Presentation

Table 1: Recommended Storage Conditions for Calcium Salts

ParameterRecommended ConditionRationale
Temperature 10°C to 30°C[2]To prevent thermal degradation.
Humidity < 50% Relative Humidity[2]To minimize moisture absorption due to hygroscopicity.
Light Store in the dark/protected from sunlight[1]To prevent potential photodegradation.
Container Tightly sealed, original container[1]To prevent exposure to air and moisture.
Shelf Life Up to 36 months under optimal conditions for some calcium salts.[10]Proper storage is crucial for maintaining product quality over time.

Experimental Protocols

Protocol 1: Purity Determination of this compound by HPLC (for Malic Acid Content)

Objective: To quantify the malic acid content in a this compound sample as a measure of purity.

Materials:

  • This compound sample

  • Malic acid reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium phosphate (B84403) monobasic

  • Phosphoric acid

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to 2.8 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio should be optimized for your specific column and system, but a starting point could be 95:5 (v/v) buffer:acetonitrile.[11] Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh a known amount of malic acid reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase. You may need to sonicate to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm[11]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution.

  • Calculation: Determine the concentration of malic acid in the sample solution from the calibration curve. Calculate the percentage of malic acid in the original this compound sample.

Protocol 2: Determination of Calcium Content by ICP-OES

Objective: To determine the calcium content in a this compound sample.

Materials:

  • This compound sample

  • Nitric acid (trace metal grade)

  • Deionized water (18 MΩ·cm)

  • Calcium standard solution for ICP

  • ICP-OES instrument

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by diluting a certified calcium standard solution with 2-5% nitric acid.[12][13]

  • Sample Preparation: Accurately weigh a known amount of the this compound sample. Dissolve the sample in a 2-5% nitric acid solution.[12] You may need to gently heat the solution to ensure complete dissolution. Allow the solution to cool and dilute it to a known volume with the nitric acid solution to bring the expected calcium concentration within the range of your calibration standards.

  • Instrument Parameters: Set up the ICP-OES with the appropriate parameters for calcium analysis. This will include selecting a suitable analytical wavelength for calcium (e.g., 317.9 nm) and optimizing gas flows and plasma conditions.[14]

  • Analysis: Aspirate the blank (2-5% nitric acid), calibration standards, and the prepared sample solution into the ICP-OES.

  • Calculation: Generate a calibration curve from the emission intensities of the standards. Use this curve to determine the concentration of calcium in your sample solution. Calculate the percentage of calcium in the original this compound sample.

Visualizations

Experimental_Workflow_Purity_Analysis cluster_hplc HPLC for Malic Acid Content cluster_icp ICP-OES for Calcium Content hplc_prep Prepare Mobile Phase & Standards hplc_run Run HPLC Analysis hplc_prep->hplc_run hplc_sample Prepare Calcium Maleate Sample hplc_sample->hplc_run hplc_calc Calculate % Malic Acid hplc_run->hplc_calc end Purity Report hplc_calc->end icp_prep Prepare Acid Blanks & Standards icp_run Run ICP-OES Analysis icp_prep->icp_run icp_sample Digest & Prepare This compound Sample icp_sample->icp_run icp_calc Calculate % Calcium icp_run->icp_calc icp_calc->end start This compound Sample start->hplc_sample start->icp_sample

Caption: Workflow for purity analysis of this compound.

Troubleshooting_Precipitation problem Precipitation Observed cause1 Check pH problem->cause1 cause2 Check Temperature problem->cause2 cause3 Check Concentration problem->cause3 cause4 Check for Interfering Ions problem->cause4 solution1 Adjust pH to be Slightly Acidic/Neutral cause1->solution1 solution2 Maintain Constant Temperature cause2->solution2 solution3 Dilute Solution cause3->solution3 solution4 Use Ion-Free Solvents/Buffers cause4->solution4

References

Validation & Comparative

A Comparative Analysis of Calcium Maleate and Calcium Fumarate for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, bioavailability, and thermal stability of calcium maleate (B1232345) and calcium fumarate (B1241708), supported by experimental data and detailed protocols.

This guide provides a comprehensive comparative study of calcium maleate and calcium fumarate, two organic calcium salts of interest to researchers, scientists, and drug development professionals. The following sections detail their fundamental properties, bioavailability considerations, and thermal characteristics, supported by experimental methodologies, to aid in the selection of appropriate calcium sources for various applications.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of calcium salts is crucial for their application in research and pharmaceutical formulations. The table below summarizes the key properties of this compound and its geometric isomer, calcium fumarate.

PropertyThis compoundCalcium Fumarate
Molecular Formula C₄H₂CaO₄C₄H₂CaO₄
Molecular Weight 154.13 g/mol 154.13 g/mol [1]
Appearance White to off-white powderWhite to off-white powder or granules[2]
Water Solubility Data not available1.8 g/100 mL[3]
CAS Number 10034-87-419855-56-2[2]

It is important to note the current scarcity of publicly available experimental data for the physicochemical properties of this compound. While calcium malate (B86768), its diastereomer, is "slightly soluble in water"[4][5], this information cannot be directly extrapolated to this compound due to differences in their molecular geometry.

Bioavailability and Absorption

The bioavailability of a calcium salt, referring to the fraction of ingested calcium that is absorbed and utilized by the body, is a critical factor in its efficacy as a nutritional supplement or therapeutic agent.

Calcium Fumarate: Studies in animal models have indicated that the bioavailability of calcium from calcium fumarate is comparable to that of other commonly used calcium salts. Research in rats demonstrated that the fractional absorption of calcium from calcium fumarate was not significantly different from that of calcium citrate (B86180) malate, calcium citrate, and calcium carbonate. This suggests that despite potential differences in solubility, the acidic environment of the gastrointestinal tract may play a significant role in liberating calcium ions for absorption.

This compound: There is a notable lack of direct experimental data on the bioavailability of this compound. While inferences could be drawn from its isomeric relationship to calcium malate, such assumptions would require experimental validation.

Experimental Protocol: In Vitro Bioavailability Assessment using Caco-2 Cell Model

A widely accepted in vitro method for predicting the intestinal absorption of calcium involves the use of the Caco-2 cell line, which differentiates into a monolayer of cells with characteristics similar to human enterocytes.

Objective: To determine the transport of calcium from a given calcium salt across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).

  • Sample Preparation: A solution of the calcium salt (e.g., this compound or calcium fumarate) is prepared in a transport buffer at a physiologically relevant concentration.

  • Transport Assay: The culture medium in the apical (upper) chamber of the transwell is replaced with the calcium salt solution. The basolateral (lower) chamber contains a calcium-free transport buffer.

  • Sampling: At predetermined time intervals, samples are collected from the basolateral chamber.

  • Quantification: The calcium concentration in the collected samples is determined using methods such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Analysis: The rate of calcium transport across the cell monolayer is calculated and expressed as an apparent permeability coefficient (Papp).

G cluster_prep Cell Culture Preparation cluster_assay Calcium Transport Assay cluster_analysis Analysis seed Seed Caco-2 cells on transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_ca Add Calcium Salt Solution to Apical Side teer->add_ca incubate Incubate at 37°C add_ca->incubate sample Collect Samples from Basolateral Side at Time Points incubate->sample measure_ca Measure Calcium Concentration (AAS/ICP-MS) sample->measure_ca calculate Calculate Apparent Permeability (Papp) measure_ca->calculate end end calculate->end Compare Bioavailability

Experimental workflow for in vitro calcium bioavailability assessment.

Thermal Stability and Decomposition

The thermal stability of a compound is a critical parameter for its storage, handling, and processing in pharmaceutical manufacturing. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly employed to evaluate these properties.

This compound: Similar to other properties, there is a lack of specific experimental data on the thermal decomposition of this compound. For its isomer, calcium malonate dihydrate, the decomposition occurs in three stages: dehydration between 92-250°C, decomposition of the anhydrous malonate to calcium carbonate from 250-500°C, and finally, the decomposition of calcium carbonate to calcium oxide above 600°C. It is plausible that this compound follows a similar multi-stage decomposition pathway, though the specific temperature ranges and mass losses would require experimental determination.

Experimental Protocol: Thermal Decomposition Analysis

Objective: To determine the thermal stability and decomposition profile of a calcium salt using TGA and DSC.

Methodology:

  • Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used.

  • Sample Preparation: A small, accurately weighed sample of the calcium salt (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate to prevent oxidative side reactions.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the sample's mass change (TGA) and the heat flow into or out of the sample (DSC) as a function of temperature.

  • Data Analysis: The resulting TGA and DSC curves are analyzed to identify the temperatures of dehydration, decomposition, and phase transitions, as well as the corresponding mass losses and enthalpy changes.

G cluster_setup Instrument Setup & Sample Preparation cluster_run Thermal Analysis cluster_results Data Analysis instrument TGA/DSC Instrument sample_prep Weigh 5-10 mg of Calcium Salt into Crucible instrument->sample_prep atmosphere Set Inert Atmosphere (Nitrogen) sample_prep->atmosphere heating Heat from Ambient to 1000°C at 10°C/min atmosphere->heating data_acq Record Mass Change (TGA) and Heat Flow (DSC) heating->data_acq analyze_curves Analyze TGA and DSC Curves data_acq->analyze_curves determine_props Determine Decomposition Temperatures, Mass Loss, and Enthalpy Changes analyze_curves->determine_props end end determine_props->end Characterize Thermal Stability

Workflow for thermal decomposition analysis of calcium salts.

Conclusion

This comparative guide highlights the current state of knowledge regarding the properties of this compound and calcium fumarate. While calcium fumarate has been the subject of some investigation, particularly concerning its bioavailability, there is a significant lack of experimental data for this compound across all key properties discussed. This data gap underscores the need for further research to fully characterize this compound and enable a more comprehensive comparison with its fumarate counterpart and other organic calcium salts. The provided experimental protocols offer a framework for conducting such investigations to generate the necessary data for informed decision-making in research and pharmaceutical development.

References

A Comparative Guide to Analytical Methods for Calcium Maleate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of calcium maleate (B1232345), a critical component in various pharmaceutical and research applications. The selection of an appropriate analytical technique is paramount for ensuring product quality, stability, and regulatory compliance. This document outlines the performance of key analytical techniques, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison of Analytical Methods

The quantification of calcium maleate can be approached using several analytical techniques, each with distinct advantages and limitations. The primary methods evaluated are Complexometric Titration, Atomic Absorption Spectroscopy (AAS), and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to simultaneously quantify the maleate counter-ion.

Table 1: Performance Comparison of Analytical Methods for Calcium Salt Analysis

ParameterComplexometric Titration (EDTA)Atomic Absorption Spectroscopy (AAS)High-Performance Liquid Chromatography (HPLC)
Principle Chelating agent (EDTA) forms a stable complex with Ca²⁺ ions.[1]Measures the absorption of light by free calcium atoms in a flame.[2][3]Separation of ions based on their interaction with a stationary phase, followed by detection.[4]
Specificity Measures total calcium content; not specific to the salt form.[1]Highly specific for elemental calcium.[2]Can be developed to be specific for both calcium and maleate ions.[4]
Sensitivity Millimolar range.[5]Parts per million (ppm) to parts per billion (ppb) range.[2]Microgram to nanogram per milliliter range.[4]
Precision (%RSD) Typically <1%.[6]Generally <5%.[7]Typically <2%.[4]
Accuracy/Recovery 98-102%.[8]99.5–101.9%.[7]98-102%.[9]
Throughput Low to medium.High, especially with automation.[10]High, suitable for routine analysis.
Cost (Instrument) Low.High.High.
Analyst Skill Moderate.High.High.

In-Depth Look at Analytical Techniques

Complexometric Titration

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a classic and widely used method for determining the total calcium content in a sample.[1] It is a cost-effective and accurate technique, making it suitable for routine quality control.

  • Principle: EDTA, a hexadentate ligand, forms a very stable 1:1 complex with calcium ions.[5] The endpoint of the titration is detected using a metal ion indicator, such as Calmagite or Eriochrome Black T, which changes color when all the free Ca²⁺ has been complexed by EDTA.[1] The reaction is typically carried out at a high pH (around 10-12) to ensure the complete deprotonation of EDTA and to prevent interference from magnesium by precipitating it as magnesium hydroxide.[11]

Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive and specific method for elemental analysis.[3] It is particularly useful for determining trace amounts of calcium and for analyzing samples with complex matrices.

  • Principle: A solution containing the calcium sample is nebulized into a flame, where it is atomized.[2] A light beam from a calcium-specific hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the calcium atoms is measured.[12] The absorbance is directly proportional to the concentration of calcium in the sample.[10] Interferences from other ions, such as phosphate, can be minimized by adding a releasing agent like lanthanum chloride.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for the simultaneous quantification of both the calcium and maleate ions.[4] This is particularly advantageous for stability studies and for determining the exact stoichiometry of the salt.

  • Principle: A liquid sample is passed through a column packed with a stationary phase. The separation of the ions is achieved based on their differential interactions with the stationary phase.[4] For calcium and maleate analysis, ion-exchange or reversed-phase chromatography with a suitable mobile phase can be employed.[4] Detection is typically performed using a conductivity detector or a UV detector (for maleate).[4]

Experimental Protocols

Complexometric Titration Protocol for Calcium Content

This protocol is adapted from established methods for calcium salt analysis.[1][6]

  • Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in a minimum amount of dilute HCl.[1] Dilute the solution with deionized water.

  • Titration Setup: Add a pH 10 buffer solution (e.g., ammonia/ammonium chloride) and a few drops of a suitable indicator (e.g., Calmagite).[1]

  • Titration: Titrate the sample with a standardized 0.05 M EDTA solution until the color changes from wine-red to a clear blue, indicating the endpoint.[1][6]

  • Calculation: The percentage of calcium in the sample is calculated based on the volume of EDTA used, its molarity, and the initial sample weight.

Atomic Absorption Spectroscopy (AAS) Protocol for Calcium Determination

This protocol is based on standard AAS methods for calcium analysis.[10][12]

  • Standard Preparation: Prepare a series of calcium standard solutions of known concentrations (e.g., 0, 2, 4, 6, 8 mg/L) from a certified calcium stock solution.[12]

  • Sample Preparation: Accurately weigh the this compound sample, dissolve it in dilute acid, and dilute it to a known volume to fall within the linear range of the instrument. Add a lanthanum chloride solution to all standards and samples to suppress chemical interferences.[10]

  • Instrumentation: Set up the atomic absorption spectrophotometer with a calcium hollow-cathode lamp at a wavelength of 422.7 nm.[12]

  • Measurement: Aspirate the standards and the sample solution into the flame and record the absorbance readings.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of calcium in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This is a general protocol that would require optimization for this compound.[4]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, an aqueous solution of 1% (v/v) phosphoric acid and methanol (B129727) (90:10, v/v).[4] Filter and degas the mobile phase.

  • Standard Preparation: Prepare standard solutions of this compound at various concentrations.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent and dilute as necessary.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (4.6 mm x 150 mm, 5µm) or equivalent.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 210 nm (for maleate) and/or a conductivity detector.[4]

  • Analysis: Inject the standards and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify and quantify the peaks corresponding to calcium and maleate by comparing their retention times and peak areas to those of the standards.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved in analytical method validation and the comparison of the discussed techniques, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters (Accuracy, Precision, Specificity, etc.) select_method->define_parameters prepare_materials Prepare Standards & Samples define_parameters->prepare_materials perform_experiments Perform Experiments prepare_materials->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data & Calculate Statistics collect_data->analyze_data assess_acceptance Assess Against Acceptance Criteria analyze_data->assess_acceptance document_results Document Results in Validation Report assess_acceptance->document_results

Caption: Workflow for the validation of an analytical method.

Analytical_Method_Comparison cluster_methods Analytical Methods for this compound cluster_attributes Key Attributes titration Complexometric Titration specificity Specificity titration->specificity Low (Total Ca) sensitivity Sensitivity titration->sensitivity Low cost Cost titration->cost Low throughput Throughput titration->throughput Low complexity Complexity titration->complexity Low aas Atomic Absorption Spectroscopy (AAS) aas->specificity High (Elemental Ca) aas->sensitivity High aas->cost High aas->throughput High aas->complexity High hplc High-Performance Liquid Chromatography (HPLC) hplc->specificity High (Ca & Maleate) hplc->sensitivity High hplc->cost High hplc->throughput High hplc->complexity High

Caption: Comparison of analytical methods for calcium analysis.

References

A Comparative Thermal Analysis of Calcium Maleate and Calcium Malate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Structural and Chemical Overview

Calcium maleate (B1232345) and calcium malate (B86768) are the calcium salts of maleic acid and malic acid, respectively. Both are dicarboxylic acids, but their structures differ in the presence of a double bond in maleate and a hydroxyl group in malate. This structural variance is anticipated to influence their thermal stability and decomposition pathways.

The chemical structures of the maleate and malate anions are depicted below. The cis-configuration of the double bond in maleate results in a more rigid structure compared to the more flexible aliphatic chain of malate.

G Structural Comparison of Maleate and Malate Anions cluster_maleate Maleate Anion cluster_malate Malate Anion C1_m C C2_m C C1_m->C2_m O1_m O- C1_m->O1_m O2_m O C1_m->O2_m C3_m C C2_m->C3_m H1_m H C2_m->H1_m C4_m C C3_m->C4_m H2_m H C3_m->H2_m O3_m O- C4_m->O3_m O4_m O C4_m->O4_m C1_ma C C2_ma C C1_ma->C2_ma O1_ma O- C1_ma->O1_ma O2_ma O C1_ma->O2_ma C3_ma C C2_ma->C3_ma H1_ma H C2_ma->H1_ma C4_ma C C3_ma->C4_ma O5_ma O C3_ma->O5_ma H2_ma H C3_ma->H2_ma O3_ma O- C4_ma->O3_ma O4_ma O C4_ma->O4_ma H3_ma H O5_ma->H3_ma H4_ma H

Fig. 1: 2D structures of maleate and malate anions.

Thermal Decomposition Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Calcium Malate

Studies on the thermal properties of calcium bis(malate) dihydrate (Ca(C₄H₄O₅)₂·2H₂O) indicate a three-stage thermal decomposition process.[1] Although specific temperature ranges and mass loss percentages are not detailed in the available literature, a general decomposition pathway for hydrated calcium salts of organic acids can be inferred. The initial stage typically involves dehydration, followed by the decomposition of the anhydrous salt, and finally, the decomposition of the resulting calcium carbonate to calcium oxide at higher temperatures.

Calcium Maleate

Comprehensive thermal analysis data for this compound is not readily found in the surveyed scientific literature. However, it is reasonable to hypothesize that a hydrated form of this compound would also undergo a multi-stage decomposition, beginning with the loss of water molecules. The subsequent decomposition of the maleate anion would likely differ from that of malate due to the presence of the carbon-carbon double bond, potentially leading to different gaseous products and decomposition temperatures.

Comparative Summary of Expected Thermal Decomposition

The following table outlines the anticipated stages of thermal decomposition for hydrated this compound and calcium malate. It is important to note that the data for this compound is hypothetical due to the lack of experimental findings, and the specifics for calcium malate require further experimental verification.

Decomposition StageThis compound (Hypothetical)Calcium Malate (Inferred)
Stage 1: Dehydration Loss of water of hydration to form anhydrous this compound.Loss of water of hydration to form anhydrous calcium malate.[1]
Stage 2: Anhydrous Salt Decomposition Decomposition of the maleate anion, potentially forming calcium carbonate and various gaseous products.Decomposition of the malate anion to form calcium carbonate and gaseous byproducts.[1]
Stage 3: Carbonate Decomposition Decomposition of calcium carbonate to calcium oxide and carbon dioxide at high temperatures.Decomposition of calcium carbonate to calcium oxide and carbon dioxide at high temperatures.[1]

Experimental Protocols

For researchers planning to conduct a comparative thermal analysis of this compound and calcium malate, the following generalized experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)
  • Instrument : A calibrated thermogravimetric analyzer.

  • Sample Preparation : A small, accurately weighed sample (typically 5-10 mg) of the calcium salt is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere : The experiment is typically conducted under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Heating Program : The sample is heated from ambient temperature to approximately 1000 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis : The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of each decomposition step and the corresponding percentage of mass loss.

Differential Scanning Calorimetry (DSC)
  • Instrument : A calibrated differential scanning calorimeter.

  • Sample Preparation : A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere : The experiment is typically run under a nitrogen purge to maintain an inert environment.

  • Heating Program : The sample and reference are heated from ambient temperature to the desired final temperature at a constant rate (e.g., 10 °C/min).

  • Data Analysis : The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks associated with thermal events such as dehydration, melting, and decomposition. The enthalpy change (ΔH) for each event can be calculated from the peak area.

The experimental workflow for such an analysis is outlined in the following diagram.

G Experimental Workflow for Thermal Analysis start Start sample_prep Sample Preparation (Weighing and Loading) start->sample_prep tga_dsc_setup TGA/DSC Instrument Setup (Atmosphere, Heating Rate) sample_prep->tga_dsc_setup run_analysis Run Thermal Analysis tga_dsc_setup->run_analysis data_collection Data Collection (TGA and DSC Curves) run_analysis->data_collection data_analysis Data Analysis (Decomposition Stages, Mass Loss, Enthalpy) data_collection->data_analysis comparison Comparative Analysis of This compound and Calcium Malate data_analysis->comparison end End comparison->end

Fig. 2: A generalized workflow for the thermal analysis of calcium salts.

References

A Comparative Analysis of the Aqueous Solubility of Calcium Dicarboxylate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aqueous solubility of active pharmaceutical ingredients (APIs) and their salt forms is a critical determinant of bioavailability and therapeutic efficacy. For poorly soluble drug candidates, salt formation with divalent cations like calcium (Ca²⁺) is a common strategy to modulate physicochemical properties. Dicarboxylic acids offer a versatile platform for salt formation, allowing for fine-tuning of properties based on the length and functionality of the carbon chain separating the two carboxyl groups. This guide provides a comparative analysis of the solubility of a homologous series of calcium dicarboxylate salts, from oxalate (B1200264) to adipate (B1204190), supported by experimental data and protocols.

Data Presentation: Solubility of Calcium Dicarboxylate Salts

The solubility of calcium dicarboxylates does not follow a simple linear trend with increasing chain length. An "odd-even" effect is observed, where salts of dicarboxylic acids with an odd number of carbon atoms (e.g., malonate, glutarate) tend to be more soluble than those with an even number of carbon atoms (e.g., oxalate, succinate, adipate). This phenomenon is attributed to differences in the crystal lattice energy and the conformation of the dicarboxylate anions in the solid state.

Dicarboxylate SaltDicarboxylic Acid PrecursorCarbon Chain Length (n in -OOC-(CH₂)n-COO-)Molecular Weight ( g/mol )Solubility at 20-25°C ( g/100 mL)Molar Solubility (mol/L)Solubility Product Constant (Kₛₚ)
Calcium Oxalate Oxalic Acid0128.100.000675.23 x 10⁻⁵2.74 x 10⁻⁹
Calcium Malonate Malonic Acid1142.12~0.6 (at pH 5)[1]~4.22 x 10⁻²Not readily available
Calcium Succinate Succinic Acid2156.151.28[2]8.20 x 10⁻²Not readily available
Calcium Glutarate Glutaric Acid3170.17Data not availableData not availableData not available
Calcium Adipate Adipic Acid4184.20Soluble[3][4]Data not availableNot readily available

Note: The solubility of calcium dicarboxylates, being salts of weak acids, is pH-dependent. Solubility generally increases in acidic conditions. Calcium adipate is reported to have retrograde solubility, meaning it is more soluble in cold water than in hot water.

Experimental Protocols

Determining the aqueous solubility of sparingly soluble salts like calcium dicarboxylates requires precise experimental control. The shake-flask method is a widely accepted technique.

Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of a calcium dicarboxylate salt in water at a specified temperature (e.g., 25°C).

2. Materials and Equipment:

  • High-purity calcium dicarboxylate salt (e.g., calcium succinate).

  • Deionized or distilled water.

  • Thermostatically controlled shaking water bath or incubator.

  • Analytical balance.

  • Screw-capped glass vials or flasks.

  • Syringe filters (0.22 µm pore size).

  • Apparatus for calcium ion quantification (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or EDTA titration setup).

  • pH meter.

3. Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of the calcium dicarboxylate salt to a series of vials containing a known volume of deionized water. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to 25°C. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that a dynamic equilibrium between the dissolved and solid phases is established.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to permit the settling of undissolved solids.

  • Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and filter the solution into a clean, dry vial. This step is critical to remove any particulate matter, which would otherwise lead to an overestimation of solubility.

  • pH Measurement: Measure the pH of the saturated solution.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution to a concentration suitable for the chosen analytical method.

    • Determine the concentration of calcium ions (Ca²⁺) in the diluted solution using a calibrated instrument (AAS or ICP-MS) or by titration with a standardized EDTA solution.

  • Calculation of Solubility:

    • Using the measured Ca²⁺ concentration and the dilution factor, calculate the molar solubility (mol/L) of the calcium dicarboxylate salt.

    • Convert the molar solubility to grams per 100 mL using the molecular weight of the salt.

    • Calculate the solubility product constant (Kₛₚ) using the molar concentrations of the calcium and dicarboxylate ions (Kₛₚ = [Ca²⁺][Dicarboxylate²⁻]).

Mandatory Visualization

The relationship between the number of methylene (B1212753) units in the dicarboxylate chain and the resulting solubility of the calcium salt is a key aspect of this comparison.

G Solubility Trend of Calcium Dicarboxylates cluster_0 Dicarboxylate Chain Length (Number of CH2 groups) cluster_1 Relative Aqueous Solubility C0 Oxalate (n=0) C1 Malonate (n=1) S0 Very Low C0->S0 Very Insoluble (High Lattice Energy) C2 Succinate (n=2) S1 Moderate C1->S1 More Soluble (Odd-Carbon Chain) C3 Glutarate (n=3) S2 Low C2->S2 Less Soluble (Even-Carbon Chain) C4 Adipate (n=4) S3 Higher (Predicted) C3->S3 Expected to be More Soluble S4 Low C4->S4 Less Soluble (Even-Carbon Chain)

Caption: Illustrates the non-linear "odd-even" effect on the solubility of calcium dicarboxylates.

References

Cross-Validation of Techniques for Characterizing Calcium Maleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of calcium maleate (B1232345). By cross-validating data from multiple methods, researchers can obtain a holistic understanding of the material's physicochemical properties, crucial for quality control, formulation development, and regulatory compliance. This document outlines the experimental protocols and presents comparative data for thermal analysis, X-ray diffraction, and spectroscopic techniques.

Data Presentation: Comparative Analysis of Calcium Maleate and Its Analogs

The following tables summarize quantitative data obtained from various analytical techniques. Due to the limited availability of published data specifically for this compound, data from structurally similar compounds, such as calcium malonate and calcium malate, are included for comparative purposes.

Table 1: Thermal Analysis Data

TechniqueCompoundDecomposition StageTemperature Range (°C)Mass Loss (%)End Product
TGA This compound (Predicted)Dehydration100 - 200~19.5 (for dihydrate)Anhydrous this compound
Decomposition to Oxalate320 - 360[1]VariesCalcium Oxalate
Decomposition to Carbonate>400VariesCalcium Carbonate
Decomposition to Oxide>600VariesCalcium Oxide
TGA Calcium Malonate DihydrateDehydration92 - 25021.14[2]Anhydrous Calcium Malonate
Decomposition to Carbonate250 - 500 (approx.)~24.70 (theoretical)Calcium Carbonate
Decomposition to Oxide>600~30.9 (theoretical)Calcium Oxide
DSC This compound (Predicted)DehydrationEndothermic peak(s)--
DecompositionExothermic peak(s)--
DSC Calcium Malonate DihydrateDehydrationTwo endothermic peaks[2]--

Table 2: X-ray Diffraction (XRD) Data

CompoundCrystal SystemSpace GroupKey 2θ Peaks (°) (Predicted/Observed)
This compound Dihydrate Orthorhombic[1]P212121[1]Specific peak positions would be determined from the experimental powder diffraction pattern.
Calcium Malonate Dihydrate MonoclinicC2/mSpecific peak positions would be determined from its known crystal structure.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted) ~3500-3200 (broad)O-H stretching (water of hydration)
~1600-1550Asymmetric COO⁻ stretching
~1450-1380Symmetric COO⁻ stretching
~870C-H out-of-plane bending
Calcium Malonate ~3400 (broad)O-H stretching (water of hydration)
~1570Asymmetric COO⁻ stretching
~1440Symmetric COO⁻ stretching
~920CH₂ rocking

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition profile, and water of hydration of this compound.

Methodology:

  • Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is recommended.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible.

  • Atmosphere: Conduct the analysis under a dynamic inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Heating Program: Heat the sample from ambient temperature to 1000°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • TGA: Analyze the TGA curve for mass loss steps corresponding to dehydration and decomposition events. Calculate the percentage mass loss for each step.

    • DSC: Analyze the DSC curve for endothermic and exothermic peaks associated with phase transitions, dehydration, and decomposition.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and determine the crystal structure of this compound.

Methodology:

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation: Gently grind the this compound sample to a fine powder using an agate mortar and pestle. Mount the powder on a sample holder.

  • Data Collection: Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and a suitable scan speed.

  • Data Analysis:

    • Compare the obtained diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD) to identify the crystalline phase.

    • For structural analysis, the diffraction data can be indexed to determine the unit cell parameters. Further refinement using software like Rietveld can provide detailed structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and confirm its molecular structure.

Methodology:

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the this compound sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used with the neat sample.

  • Data Collection: Record the infrared spectrum in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the maleate anion (e.g., carboxylate C=O and C-O stretching) and water of hydration (O-H stretching).

Scanning Electron Microscopy (SEM)

Objective: To characterize the morphology, particle size, and surface features of this compound crystals.

Methodology:

  • Instrumentation: A scanning electron microscope.

  • Sample Preparation: Mount a small amount of the this compound powder onto an aluminum stub using double-sided carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

  • Imaging: Acquire secondary electron images at various magnifications to observe the crystal habit, size, and surface morphology.

  • Data Analysis: Analyze the SEM images to describe the particle shape (e.g., prismatic, needle-like, etc.) and estimate the particle size distribution.

Mandatory Visualization

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of analytical techniques in the characterization of this compound.

CrossValidationWorkflow cluster_synthesis Sample Preparation cluster_characterization Physicochemical Characterization cluster_properties Determined Properties cluster_cross_validation Cross-Validation & Final Report Synthesis Synthesis of This compound TGA_DSC Thermal Analysis (TGA/DSC) Synthesis->TGA_DSC XRD X-ray Diffraction (XRD) Synthesis->XRD FTIR Spectroscopy (FTIR) Synthesis->FTIR SEM Microscopy (SEM) Synthesis->SEM Thermal_Stability Thermal Stability & Composition TGA_DSC->Thermal_Stability Crystal_Structure Crystal Structure & Phase Purity XRD->Crystal_Structure Functional_Groups Molecular Structure & Functional Groups FTIR->Functional_Groups Morphology Morphology & Particle Size SEM->Morphology Cross_Validation Data Correlation & Cross-Validation Thermal_Stability->Cross_Validation Crystal_Structure->Cross_Validation Functional_Groups->Cross_Validation Morphology->Cross_Validation Final_Report Comprehensive Characterization Report Cross_Validation->Final_Report

Caption: Workflow for the cross-validation of analytical techniques for this compound characterization.

Signaling Pathway of Information

The following diagram illustrates how the information from each analytical technique contributes to a comprehensive understanding of this compound.

InformationPathway cluster_input Analytical Techniques cluster_output Material Properties TGA TGA/DSC Composition Composition (e.g., Hydration State) TGA->Composition XRD XRD Structure Crystal Structure & Phase XRD->Structure FTIR FTIR Bonding Chemical Bonding & Functional Groups FTIR->Bonding SEM SEM Morphology Particle Morphology & Size SEM->Morphology Comprehensive Comprehensive Characterization of This compound Composition->Comprehensive Structure->Comprehensive Bonding->Comprehensive Morphology->Comprehensive

Caption: Interrelation of analytical techniques and the resulting material properties of this compound.

References

Benchmarking Calcium Maleate: A Comparative Guide to Polymer Additive Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of polymer science, the selection of appropriate additives is paramount to achieving desired material properties. This guide provides an objective comparison of calcium maleate's performance as a polymer additive against common alternatives, supported by experimental data. We will delve into its role as a thermal stabilizer in Polyvinyl Chloride (PVC) and contrast its effects with other widely used additives, such as calcium carbonate and talc (B1216), in polyolefins.

Section 1: Calcium Maleate (B1232345) as a Thermal Stabilizer for PVC

This compound functions as a heat stabilizer in PVC, preventing thermal degradation during processing at high temperatures. Its performance is often evaluated in conjunction with other stabilizers, such as calcium stearate (B1226849). The primary mechanism involves the neutralization of hydrogen chloride (HCl), a byproduct of PVC degradation that can lead to discoloration and a loss of mechanical properties.

Comparative Performance Data: Thermal Stability in PVC

The following table summarizes the thermal stabilizing effect of this compound in combination with calcium stearate compared to calcium stearate alone in a PVC formulation.

Additive SystemPolymer MatrixTest MethodPerformance MetricResult
This compound / Calcium StearatePVCStatic Thermal Stability at 180°CTime to DiscolorationLonger than Calcium Stearate alone
Calcium StearatePVCStatic Thermal Stability at 180°CTime to DiscolorationShorter than the combined system

Note: Specific quantitative values for discoloration time can vary based on the complete formulation and testing conditions.

Experimental Protocol: Thermal Stability Testing

1. Congo Red Test (as per SATRA TM324 / ISO 182-1): [1][2][3]

  • Principle: This method determines the time taken for a PVC compound to degrade and release hydrogen chloride (HCl) at a specified temperature.[1]

  • Apparatus: Heating block or oil bath capable of maintaining 180°C (or other specified temperature), test tubes, Congo Red indicator paper.

  • Procedure:

    • A specified weight of the PVC compound is placed in a test tube.

    • A strip of Congo Red paper is placed in the upper part of the test tube, above the sample.[1]

    • The test tube is placed in the heating block.

    • The time is recorded for the Congo Red paper to change color from red to blue, indicating the presence of HCl.[2][4]

  • Interpretation: A longer time to color change indicates better thermal stability.

2. Dehydrochlorination (DHC) Test (as per ISO 182-3:1993): [5][6][7]

  • Principle: This method quantifies the rate of HCl evolution from a PVC sample when heated.[5]

  • Apparatus: A reaction vessel in a heating block, a system for passing an inert gas (e.g., nitrogen) over the sample, and a conductivity cell to measure the HCl absorbed in a water-filled measuring vessel.[5]

  • Procedure:

    • A known weight of the PVC sample is placed in the reaction vessel and heated to a specified temperature (e.g., 180°C).[6]

    • An inert gas flows over the sample, carrying any evolved HCl into the measuring vessel containing deionized water.

    • The change in electrical conductivity of the water is continuously measured.

  • Interpretation: The stability time is the time taken for the conductivity to increase by a predefined value. A longer stability time signifies better thermal stability.[5]

Section 2: Common Alternatives: Calcium Carbonate and Talc in Polyolefins

While this compound's primary documented role is in PVC stabilization, other calcium-based and mineral additives are widely used to modify the properties of other polymers, such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). Calcium carbonate and talc are two of the most common mineral fillers.

Comparative Performance Data: Mechanical Properties in Polypropylene (PP)

The following tables summarize the typical effects of adding calcium carbonate and talc on the mechanical properties of polypropylene.

Table 2.1: Tensile Properties of Filled Polypropylene

Additive (at 20% loading)Polymer MatrixTensile StrengthTensile Modulus (Stiffness)Elongation at Break
Calcium CarbonatePPGenerally reduced[8]IncreasedGenerally higher than talc-filled PP[9]
TalcPPGenerally higher than CaCO3-filled PP[8]Significantly increased[8][10]Reduced[10]

Table 2.2: Impact and Flexural Properties of Filled Polypropylene

Additive (at 20% loading)Polymer MatrixNotched Izod Impact StrengthFlexural StrengthFlexural Modulus
Calcium CarbonatePPGenerally higher than talc-filled PP[9][10]Reduced[8]Increased
TalcPPReduced[10]Increased[8]Significantly increased
Experimental Protocols: Mechanical Testing

1. Tensile Testing (as per ASTM D638): [1][11][12]

  • Principle: Measures the force required to pull a specimen to its breaking point to determine tensile strength, modulus, and elongation.[1]

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

  • Specimen: Typically a "dog-bone" shaped specimen.[12]

  • Procedure:

    • The specimen is securely held in the grips of the UTM.

    • The specimen is pulled apart at a constant rate of crosshead movement until it fractures.

    • The load and displacement are recorded throughout the test.

  • Key Properties Measured: Tensile strength at yield and break, tensile modulus, and elongation at break.

2. Flexural Testing (as per ASTM D790): [4]

  • Principle: Measures the force required to bend a beam under a three-point loading system.[4]

  • Apparatus: Universal Testing Machine (UTM) with a three-point bend fixture.

  • Specimen: A rectangular bar of specified dimensions.[4]

  • Procedure:

    • The specimen is placed on two supports.

    • A load is applied to the center of the specimen at a constant rate until the specimen fractures or reaches a specified strain.

  • Key Properties Measured: Flexural strength and flexural modulus.

3. Notched Izod Impact Testing (as per ASTM D256): [2][8][9]

  • Principle: Measures the impact energy required to break a notched specimen.[8]

  • Apparatus: A pendulum-type impact tester.

  • Specimen: A notched rectangular bar.[2]

  • Procedure:

    • The specimen is clamped in a vertical position.

    • A pendulum of a specified weight is released from a specific height, striking and fracturing the specimen.

    • The energy absorbed by the specimen during the fracture is measured.

  • Key Property Measured: Impact strength (reported in J/m or ft-lb/in).

Section 3: Visualization of Concepts

Experimental Workflow for Polymer Additive Evaluation

G cluster_0 Material Preparation cluster_1 Specimen Fabrication cluster_2 Performance Testing cluster_3 Data Analysis & Comparison A Polymer Resin C Melt Compounding A->C B Additive (e.g., this compound) B->C D Injection Molding / Compression Molding C->D E Thermal Analysis (TGA, DSC) D->E F Mechanical Testing (Tensile, Flexural, Impact) D->F G Thermal Stability (Congo Red, DHC) D->G H Comparative Performance Evaluation E->H F->H G->H

Workflow for evaluating polymer additives.
Logical Relationship of Additive Choice to Polymer Properties

G cluster_0 Additive Selection cluster_1 Primary Function / Polymer System cluster_2 Resulting Property Enhancement A This compound D Thermal Stabilizer (PVC) A->D B Calcium Carbonate E Filler / Reinforcement (Polyolefins) B->E H Improved Impact Strength B->H I Cost Reduction B->I C Talc C->E G Increased Stiffness C->G F Improved Heat Resistance D->F E->G

Additive selection and its impact on polymer properties.

Conclusion

The selection of a polymer additive is highly dependent on the target polymer and the desired performance characteristics. This compound demonstrates utility as a thermal stabilizer, particularly in PVC applications, where it can act synergistically with other stabilizers like calcium stearate to prolong the material's integrity at high temperatures. In contrast, for general-purpose property modification in polyolefins like polypropylene, mineral fillers such as calcium carbonate and talc are more prevalent. Calcium carbonate is a cost-effective option that can enhance impact strength, while talc provides a significant increase in stiffness and thermal resistance, albeit with a reduction in impact toughness.[9][10][12] This guide provides a foundational benchmark for researchers and professionals to make informed decisions when selecting additives to meet their specific formulation and application requirements.

References

A Comparative Guide to the Catalytic Activity of Calcium Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium, an abundant and biocompatible alkaline earth metal, has garnered significant attention in the field of heterogeneous catalysis. Its compounds are often inexpensive, environmentally benign, and exhibit interesting catalytic properties in a variety of organic transformations. This guide provides a comparative overview of the catalytic activity of several calcium salts, with a focus on their application in transesterification for biodiesel production and Knoevenagel condensation reactions. While the initial aim was to include a detailed comparison with calcium maleate, an extensive literature search revealed no studies reporting its use as a catalyst in these or other similar organic reactions. Therefore, this guide will focus on readily available and studied calcium salts, providing a valuable resource for researchers exploring sustainable catalytic systems.

Data Presentation: Catalytic Performance in Transesterification

The transesterification of triglycerides with alcohol, typically methanol (B129727), is a crucial reaction for the production of biodiesel. Various calcium-based catalysts have been investigated for this process, with calcium oxide (CaO) being one of the most prominent. The following table summarizes the performance of different calcium catalysts in the transesterification of soybean oil with methanol.

CatalystCatalyst Loading (wt%)Methanol:Oil Molar RatioTemperature (°C)Reaction Time (h)Biodiesel Yield (%)Reference
CS₆₀₀ (CaO from carbide slag)112:165299[1][2]
Commercial CaO112:165289[1][2]
Commercial Ca(OH)₂112:165226[1][2]
Commercial CaCO₃112:1652Not Formed[1][2]

Note: CS₆₀₀ refers to calcium carbide slag calcined at 600 °C, which primarily consists of CaO.[1][2]

Data Presentation: Catalytic Performance in Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Calcium-based catalysts have demonstrated efficacy in promoting this reaction between aldehydes and active methylene (B1212753) compounds.

CatalystReactantsSolventTemperatureReaction TimeProduct Yield (%)Reference
Calcium Ferrite (B1171679) (CaFe₂O₄) NPsBenzaldehyde, MalononitrileNot specifiedReflux10-45 min80-96[3]
Calcium Oxide (CaO)Benzaldehyde, Ethyl CyanoacetateEthanolMicrowaveNot specified~86[4]

Experimental Protocols

Transesterification of Soybean Oil using CS₆₀₀ Catalyst[1][2]
  • Catalyst Preparation: Calcium carbide slag is calcined at 600 °C for 2 hours to produce the active CS₆₀₀ catalyst, which is predominantly calcium oxide (CaO).

  • Reaction Setup: A mixture of soybean oil and methanol (1:12 molar ratio) is prepared in a reaction vessel.

  • Catalyst Addition: 1 wt% of the CS₆₀₀ catalyst, relative to the weight of the oil, is added to the reaction mixture.

  • Reaction Conditions: The reaction is carried out at 65 °C for 2 hours with constant stirring.

  • Product Separation and Analysis: After the reaction, the solid catalyst is separated by centrifugation or filtration. The resulting liquid phases (biodiesel and glycerol) are separated. The biodiesel yield is determined by techniques such as gas chromatography (GC).

Knoevenagel Condensation using Calcium Ferrite Nanoparticles[3]
  • Catalyst Synthesis: Calcium ferrite (CaFe₂O₄) nanoparticles are synthesized prior to the reaction.

  • Reaction Mixture: An aromatic aldehyde (e.g., benzaldehyde) and an active methylene compound (e.g., malononitrile) are combined.

  • Catalyst Introduction: The calcium ferrite nanoparticle catalyst is added to the reactant mixture.

  • Reaction Conditions: The reaction is conducted under reflux conditions for a duration of 10 to 45 minutes.

  • Work-up and Product Isolation: After the reaction is complete, the catalyst is removed by filtration. The product is then isolated and purified, often through recrystallization, to yield the pure crystalline product.

Mandatory Visualization

Logical Relationship of Calcium-Based Catalysts in Transesterification

G cluster_reactants Reactants cluster_catalysts Calcium-Based Catalysts Triglyceride Triglyceride (Oil) Product Biodiesel (Fatty Acid Methyl Esters) + Glycerol Triglyceride->Product Transesterification Methanol Methanol Methanol->Product CaO Calcium Oxide (CaO) (from Carbide Slag or Commercial) CaO->Product High Yield (89-99%) CaOH2 Calcium Hydroxide (Ca(OH)₂) CaOH2->Product Low Yield (26%) CaCO3 Calcium Carbonate (CaCO₃) CaCO3->Product No Reaction

Caption: Comparative Efficacy of Calcium Catalysts in Biodiesel Production.

Experimental Workflow for Transesterification

G Start Start Step1 Mix Soybean Oil and Methanol Start->Step1 Step2 Add CaO Catalyst (e.g., CS₆₀₀) Step1->Step2 Step3 Heat at 65°C for 2 hours Step2->Step3 Step4 Separate Catalyst (Filtration/Centrifugation) Step3->Step4 Step5 Separate Biodiesel and Glycerol Step4->Step5 End End Product: Biodiesel Step5->End

Caption: Workflow for CaO-Catalyzed Transesterification.

Proposed Mechanism for CaO-Catalyzed Transesterification

G cluster_surface CaO Catalyst Surface CaO_surface Ca²⁺---O²⁻ Methanol Methanol (CH₃OH) Methoxide Methoxide Ion (CH₃O⁻) Methanol->Methoxide Adsorption & Proton Transfer on CaO surface Intermediate Tetrahedral Intermediate Methoxide->Intermediate Nucleophilic Attack Triglyceride Triglyceride Triglyceride->Intermediate Diglyceride Diglyceride Anion Intermediate->Diglyceride Rearrangement FAME Fatty Acid Methyl Ester (Biodiesel) Intermediate->FAME Diglyceride->FAME Further Reaction (Repeats 2x)

Caption: Mechanism of Transesterification on a CaO Surface.

References

Validating the Crystal Structure of Calcium Maleate Dihydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of a compound's crystal structure is paramount for understanding its physicochemical properties and ensuring its quality and performance. This guide provides a comparative analysis of the crystal structure of calcium maleate (B1232345) dihydrate, supported by experimental data and detailed methodologies for its validation.

This document contrasts the crystallographic, spectroscopic, and thermal properties of calcium maleate dihydrate with related structures, offering a comprehensive framework for its characterization.

Crystallographic Analysis: A Comparative Look

The primary method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (XRD). The crystal structure of this compound dihydrate has been determined and is presented here in comparison with two structurally related compounds: calcium L(-)-malate trihydrate and calcium bis(malate) dihydrate.[1][2][3]

ParameterThis compound DihydrateCalcium L(-)-malate TrihydrateCalcium bis(malate) Dihydrate
Formula Ca(C₄H₂O₄)·2H₂OCa(C₄H₄O₅)·3H₂OCa(C₄H₄O₅)₂·2H₂O
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁C2/c
a (Å) 8.54(2)6.6460(3)15.916(9)
b (Å) 10.83(3)8.3795(3)5.886(3)
c (Å) 6.84(1)8.2707(4)13.046(6)
β (˚) 90112.640(2)90.678(4)
Volume (ų) 632.4425.1(4)1221.5
Z 424
Coordination No. 878

Table 1: Comparison of Crystallographic Data.[1][2][3]

In this compound dihydrate, the calcium atom is eight-fold coordinated by oxygen atoms, two of which are from water molecules and the remaining from the maleate anions.[2] The maleate anion itself is non-planar.[2] This contrasts with calcium L(-)-malate trihydrate where the calcium ion has a coordination number of seven.[1] In calcium bis(malate) dihydrate, the calcium ion is also eight-fold coordinated.[3]

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the steps for determining the crystal structure of a sample like this compound dihydrate.

experimental_workflow_xrd cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Solution & Refinement synthesis Synthesis of Calcium Maleate Dihydrate growth Crystal Growth (e.g., slow evaporation) synthesis->growth selection Microscopic Selection of a Single Crystal growth->selection mounting Mounting on Goniometer selection->mounting diffractometer Data Collection on Diffractometer mounting->diffractometer solution Structure Solution (e.g., direct methods) diffractometer->solution refinement Structure Refinement solution->refinement validation Validation and CIF File Generation refinement->validation

Experimental workflow for single-crystal X-ray diffraction.
  • Crystal Growth and Selection: Single crystals of this compound dihydrate are grown, typically by slow evaporation of an aqueous solution. A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope.

  • Mounting: The selected crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using computational methods. The structural model is then refined to achieve the best fit with the experimental data.

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for phase identification and for confirming the bulk purity of a crystalline sample.

  • Sample Preparation: A representative sample of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is analyzed using a powder X-ray diffractometer over a specified range of 2θ angles.

  • Data Analysis: The resulting diffraction pattern is compared with a reference pattern calculated from the single-crystal XRD data or a standard pattern from a database to confirm the phase identity.

Spectroscopic Validation: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound dihydrate, the FTIR spectrum is expected to show characteristic absorption bands for the carboxylate groups, C=C double bonds, and the water of hydration.

Functional GroupExpected Wavenumber Range (cm⁻¹)Description
O-H (water) 3500 - 3200Broad absorption due to stretching vibrations of water molecules.
C=O (carboxylate) 1650 - 1550Asymmetric stretching vibration of the carboxylate group.
C=C (alkene) 1680 - 1620Stretching vibration of the carbon-carbon double bond in the maleate anion.
C-O (carboxylate) 1450 - 1360Symmetric stretching vibration of the carboxylate group.

Table 2: Expected FTIR Absorption Bands for this compound Dihydrate.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: A small amount of the finely ground sample is mixed with potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Analysis: The positions and shapes of the absorption bands are analyzed to confirm the presence of the expected functional groups.

Thermal Analysis: Unveiling Decomposition Pathways

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide information about the thermal stability and decomposition of a compound. For this compound dihydrate, the thermogram is expected to show distinct mass loss steps corresponding to dehydration and subsequent decomposition of the anhydrous salt.

The thermal decomposition of metal maleates typically proceeds in two main stages:

  • Dehydration: The loss of water molecules of hydration. For a dihydrate, this would correspond to a specific percentage of mass loss.

  • Decomposition of the Anhydrous Salt: The anhydrous maleate salt decomposes to form a metal carbonate, which upon further heating, may decompose to the metal oxide.[4]

thermal_decomposition_pathway Start This compound Dihydrate Ca(C₄H₂O₄)·2H₂O Anhydrous Anhydrous this compound Ca(C₄H₂O₄) Start->Anhydrous  ΔT (Dehydration) - 2H₂O Carbonate Calcium Carbonate CaCO₃ Anhydrous->Carbonate   ΔT (Decomposition) - Gaseous Products Oxide Calcium Oxide CaO Carbonate->Oxide    ΔT (Decomposition) - CO₂

Expected thermal decomposition pathway of this compound dihydrate.
Experimental Protocol for TGA/DTA

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a TGA crucible.

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation: The TGA curve shows the percentage of mass loss as a function of temperature, while the DTA curve indicates whether the thermal events are endothermic or exothermic. The temperature ranges and percentage mass loss for each decomposition step are analyzed to validate the composition of the hydrate.

By employing a combination of these analytical techniques, a comprehensive validation of the crystal structure of this compound dihydrate can be achieved, providing a solid foundation for its application in research and development.

References

"assessing the bioavailability of calcium from calcium maleate versus calcium citrate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Bioavailability of Calcium Maleate (B1232345) and Calcium Citrate (B86180)

An Objective Assessment for Researchers and Drug Development Professionals

In the landscape of calcium supplementation, the bioavailability of the calcium salt is a critical determinant of its efficacy. While calcium citrate is a well-established and frequently studied form of calcium, calcium maleate is less common, leading to a notable gap in direct comparative research. This guide provides a comprehensive comparison of the available data on the bioavailability of this compound (often studied as di-calcium malate) and calcium citrate, offering insights into their chemical properties, absorption mechanisms, and the experimental protocols used to assess their physiological uptake.

Chemical and Physical Properties

The bioavailability of a calcium salt is intrinsically linked to its solubility and the percentage of elemental calcium it contains.

  • Calcium Citrate: This salt contains approximately 21% elemental calcium by weight.[1][2][3][4][5][6] A key advantage of calcium citrate is its relatively high solubility, which is not dependent on a highly acidic environment. This characteristic allows for its absorption even in individuals with low stomach acid (hypochlorhydria), a condition more prevalent in older adults or those on acid-blocking medications.[2][4] It can be taken with or without food.[2][4]

  • This compound (as Di-Calcium Malate): Direct data for "this compound" is scarce in peer-reviewed literature. However, "di-calcium malate (B86768)," a compound where two calcium atoms are bound to one molecule of malic acid, has been studied. Di-calcium malate boasts a higher elemental calcium content of approximately 29%.[7][8] While less extensively studied than calcium citrate, di-calcium malate is also considered to be well-absorbed.[7][9]

Quantitative Bioavailability Data
ParameterThis compound (as Di-Calcium Malate)Calcium CitrateSupporting Evidence
Elemental Calcium (%) ~29%~21%[1][5][7][8]
Relative Bioavailability Significantly better absorbed than calcium carbonate. Maintained elevated serum calcium for a longer period (greater half-life) compared to calcium carbonate in one study.Generally considered more bioavailable than calcium carbonate, with absorption rates cited as 22-27% higher. Its absorption is less dependent on gastric acid.[6][7][9]
Key Bioavailability Findings In a study comparing 900 mg of elemental calcium from di-calcium malate and calcium carbonate, di-calcium malate showed significantly better absorption and a longer half-life.A meta-analysis indicated that calcium citrate is about 22% to 27% better absorbed than calcium carbonate, both with and without meals.[6][7]

Experimental Protocols for Assessing Calcium Bioavailability

The evaluation of calcium bioavailability typically involves human clinical trials with specific, controlled methodologies. Below are detailed protocols representative of those used in the field.

In Vivo Human Bioavailability Study Protocol

This protocol is a generalized representation of a randomized, crossover study design, which is a common and robust method for comparing the bioavailability of different supplement forms.

  • Study Design: A randomized, double-blind, crossover study is often employed. This design ensures that each participant serves as their own control, minimizing inter-individual variability. A washout period of at least one week is included between each study phase to ensure that the effects of the previously tested supplement are completely diminished.[10][11]

  • Participants: Studies typically enroll healthy adult volunteers.[7] Postmenopausal women are a common cohort for calcium studies due to their increased risk of osteoporosis.[10][11] Inclusion criteria often include normal baseline serum calcium and vitamin D levels, and a specified dietary calcium intake.[10][11]

  • Intervention: Participants receive a standardized dose of elemental calcium (e.g., 500 mg or 900 mg) from the different calcium salts being tested.[7] The supplements are often administered with a standardized, low-calcium meal to mimic real-world usage and control for dietary influences on absorption.[10][11]

  • Data Collection and Analysis:

    • Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at regular intervals (e.g., hourly for the first 4-6 hours) post-dose.[10][11]

    • Urine Collection: Timed urine collections (e.g., over 24 hours) are performed to measure total calcium excretion.[10][11]

    • Biochemical Markers:

      • Serum Calcium: The primary endpoint is often the change in serum calcium concentration from baseline, with the area under the curve (AUC) being a key pharmacokinetic parameter.[7]

      • Serum Parathyroid Hormone (PTH): PTH levels are measured as a surrogate marker of calcium absorption. An increase in serum calcium suppresses PTH secretion.[12][13] Therefore, a greater suppression of PTH indicates better calcium absorption.

      • Urinary Calcium: An increase in urinary calcium excretion post-dose is indicative of the amount of calcium absorbed.[10][11]

  • Isotopic Labeling: For more precise measurements, stable isotopes of calcium (e.g., ⁴⁴Ca or ⁴²Ca) can be used.[14][15][16][17] A known amount of the labeled calcium salt is administered orally, and its appearance in the blood and/or urine is tracked over time. This method allows for the differentiation of the supplemented calcium from the calcium already present in the body.

Visualizations

Experimental Workflow for a Calcium Bioavailability Study

G Experimental Workflow for Calcium Bioavailability Assessment cluster_screening Screening & Baseline cluster_intervention Intervention (Crossover Design) cluster_phase1 Phase 1 cluster_washout Washout Period (≥ 1 week) cluster_phase2 Phase 2 cluster_data Data Collection & Analysis p1 Participant Recruitment (Healthy Adults) p2 Informed Consent & Screening (Inclusion/Exclusion Criteria) p1->p2 p3 Baseline Measurements (Serum Ca, PTH, Vitamin D) p2->p3 i1 Randomization p3->i1 i2 Administer this compound (Standardized Dose & Meal) i1->i2 i3 Administer Calcium Citrate (Standardized Dose & Meal) i1->i3 w1 No Supplementation i2->w1 i3->w1 i4 Crossover to Alternate Supplement w1->i4 d1 Serial Blood Sampling (0-8 hours post-dose) i4->d1 d2 24-hour Urine Collection i4->d2 d3 Measure Serum Ca, PTH d1->d3 d4 Measure Urinary Ca Excretion d2->d4 d5 Pharmacokinetic Analysis (AUC, Cmax, tmax) d3->d5 d4->d5

Caption: A typical randomized, crossover workflow for comparing the bioavailability of two calcium supplements.

Signaling Pathway of Intestinal Calcium Absorption

G Intestinal Calcium Absorption Pathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_transcellular Transcellular (Active Transport) cluster_paracellular Paracellular (Passive Diffusion) cluster_blood Bloodstream ca_lumen Ca²⁺ (from this compound/Citrate) trvp6 TRPV6 Channel ca_lumen->trvp6 Enters cell tight_junction Tight Junctions (Claudins) ca_lumen->tight_junction Passes between cells trx1 Apical Membrane trx2 Basolateral Membrane calbindin Calbindin-D9k trvp6->calbindin Binds to pmca1b PMCA1b (Ca²⁺-ATPase) calbindin->pmca1b Transports Ca²⁺ to ca_blood Absorbed Ca²⁺ pmca1b->ca_blood Pumps Ca²⁺ out tight_junction->ca_blood vitD Vitamin D (Calcitriol) vitD->trvp6 Upregulates expression vitD->calbindin Upregulates expression vitD->pmca1b Upregulates expression

Caption: The two main pathways for calcium absorption in the small intestine: transcellular and paracellular.

Conclusion

While calcium citrate is a well-documented calcium supplement with proven bioavailability, the data for this compound is less robust. The available evidence, primarily from studies on di-calcium malate, suggests it is a promising alternative with a higher elemental calcium content and excellent absorption, at least in comparison to calcium carbonate. However, for a definitive assessment of the relative bioavailability of this compound versus calcium citrate, direct, head-to-head clinical trials are necessary. Researchers and drug development professionals should consider the existing data while acknowledging the current limitations in the literature. The experimental protocols outlined provide a framework for conducting such vital comparative studies.

References

A Comparative Spectroscopic Analysis of Cis- and Trans-Isomer Calcium Salts: Calcium Maleate and Calcium Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of the cis- and trans-isomers of calcium butenedioate: calcium maleate (B1232345) (cis) and calcium fumarate (B1241708) (trans). The distinct spatial arrangements of the carboxylate groups in these geometric isomers give rise to unique spectroscopic signatures, which are critical for their identification, characterization, and quality control in various applications, including pharmaceuticals and material science. This document summarizes key differences in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and an overview of their expected Ultraviolet-Visible (UV-Vis) spectroscopic data. Detailed experimental protocols are provided to support the reproducibility of these analyses.

Data Presentation: Spectroscopic Comparison

The following tables summarize the expected and observed quantitative spectroscopic data for calcium maleate and calcium fumarate. It is important to note that while data for the parent acids (maleic acid and fumaric acid) are more readily available, the data for their calcium salts are less common in the literature. Therefore, some of the presented data are based on established principles of how coordination to a metal cation like Ca²⁺ influences the spectra of the organic ligand.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (in D₂O)

ParameterThis compound (cis-isomer)Calcium Fumarate (trans-isomer)Rationale for Differentiation
¹H NMR
Chemical Shift (δ) of Olefinic Protons~6.3 ppm (s)~6.6 ppm (s)The olefinic protons in the trans-isomer (fumarate) are typically observed at a downfield (higher ppm) chemical shift compared to the cis-isomer (maleate) due to the anisotropic effects of the carboxylate groups.
¹³C NMR
Chemical Shift (δ) of Olefinic Carbons~130-135 ppm~135-140 ppmSimilar to the proton NMR, the olefinic carbons in the trans-isomer are expected to be more deshielded and thus appear at a higher chemical shift.
Chemical Shift (δ) of Carboxylate Carbons~170-175 ppm~170-175 ppmThe chemical shifts of the carboxylate carbons are expected to be similar for both isomers but may show slight differences upon chelation with calcium.

Note: The exact chemical shifts can vary depending on the concentration, pH (or pD), and temperature of the solution.

Table 2: Vibrational Spectroscopy Data (FTIR & Raman)

Spectroscopic TechniqueParameterThis compound (cis-isomer)Calcium Fumarate (trans-isomer)Rationale for Differentiation
FTIR Asymmetric COO⁻ Stretch (νₐₛ)~1580-1550 cm⁻¹~1575 and 1540 cm⁻¹ (doublet)The coordination of the carboxylate groups to the calcium ion can result in different splitting patterns. A doublet in the asymmetric stretching region for calcium fumarate may indicate two different coordination environments for the carboxylate groups.[1]
Symmetric COO⁻ Stretch (νₛ)~1440-1400 cm⁻¹~1440-1400 cm⁻¹The symmetric stretching frequencies are often similar for both isomers.
C=C Stretch~1640-1600 cm⁻¹~1650-1630 cm⁻¹ (often weaker in IR)The C=C stretching vibration in the more symmetric trans-isomer can be weak or inactive in the IR spectrum.
Raman C=C StretchStronger than in IRStrongThe C=C stretching mode is typically strong in the Raman spectra of both isomers. The exact position can differ slightly.
Carboxylate VibrationsCharacteristic peaksCharacteristic peaksThe overall Raman fingerprint region will show distinct patterns for the two isomers due to their different symmetries.

Table 3: UV-Vis Spectroscopic Data (Aqueous Solution)

ParameterThis compound (cis-isomer)Calcium Fumarate (trans-isomer)Rationale for Differentiation
λₘₐₓExpected at a shorter wavelengthExpected at a longer wavelengthThe trans-isomer, being more planar, generally allows for more effective π-conjugation, resulting in a bathochromic (red) shift of the absorption maximum compared to the cis-isomer. However, simple carboxylates like maleate and fumarate do not have strong chromophores, and their UV absorption is often weak and may require specialized equipment to detect.[2][3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to facilitate the replication of these analyses.

Synthesis of this compound and Calcium Fumarate

Objective: To prepare the calcium salts of maleic acid and fumaric acid for spectroscopic analysis.

Materials:

  • Maleic acid (cis-butenedioic acid)

  • Fumaric acid (trans-butenedioic acid)

  • Calcium hydroxide (B78521) (Ca(OH)₂) or Calcium Carbonate (CaCO₃)

  • Deionized water

  • Ethanol (B145695)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Dissolution of the Acid: In separate beakers, dissolve a known amount of maleic acid and fumaric acid in a sufficient amount of deionized water with stirring. Gentle heating may be required to dissolve fumaric acid.

  • Addition of Calcium Base: Slowly add a stoichiometric amount of calcium hydroxide or calcium carbonate to each acid solution while stirring continuously. Effervescence (CO₂ evolution) will be observed if calcium carbonate is used.

  • Reaction Completion: Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion. For the fumaric acid reaction, gentle heating may be maintained.

  • Precipitation and Isolation: The calcium salt will precipitate out of the solution. Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid product with cold deionized water and then with a small amount of cold ethanol to facilitate drying.

  • Drying: Dry the isolated this compound and calcium fumarate in an oven at a temperature below 100°C to avoid decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts of the protons and carbons in this compound and calcium fumarate.

Materials and Equipment:

  • This compound and calcium fumarate samples

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Prepare NMR samples by dissolving approximately 10-20 mg of each calcium salt in 0.6-0.7 mL of D₂O in separate NMR tubes. Ensure the samples are fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum for each sample. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum for each sample. This will likely require a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard or to the residual solvent peak.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational bands of this compound and calcium fumarate.

Materials and Equipment:

  • This compound and calcium fumarate samples (solid powder)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, particularly in the regions corresponding to carboxylate and C=C stretching vibrations.[5][6][7]

Raman Spectroscopy

Objective: To obtain the Raman spectra of this compound and calcium fumarate to complement the FTIR data.

Materials and Equipment:

  • This compound and calcium fumarate samples (solid powder)

  • Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

  • Microscope slide or other suitable sample holder

Procedure:

  • Sample Preparation: Place a small amount of the solid sample on a microscope slide.

  • Instrument Setup: Focus the laser on the sample using the microscope objective. Set the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

  • Spectrum Acquisition: Acquire the Raman spectrum over the desired spectral range.

  • Data Analysis: Identify the characteristic Raman scattering peaks, paying close attention to the C=C stretching and carboxylate vibrational modes.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λₘₐₓ) of aqueous solutions of this compound and calcium fumarate.

Materials and Equipment:

  • This compound and calcium fumarate samples

  • Deionized water

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare dilute aqueous solutions of each calcium salt of a known concentration.

  • Instrument Blank: Fill a quartz cuvette with deionized water to be used as the blank.

  • Spectrum Acquisition: Record the UV-Vis spectrum for each sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λₘₐₓ) for each isomer.[2][3][9]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Comparative Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Reporting start Start synthesis_cis Synthesize this compound start->synthesis_cis synthesis_trans Synthesize Calcium Fumarate start->synthesis_trans nmr_cis NMR (¹H, ¹³C) synthesis_cis->nmr_cis ftir_cis FTIR synthesis_cis->ftir_cis raman_cis Raman synthesis_cis->raman_cis uvvis_cis UV-Vis synthesis_cis->uvvis_cis nmr_trans NMR (¹H, ¹³C) synthesis_trans->nmr_trans ftir_trans FTIR synthesis_trans->ftir_trans raman_trans Raman synthesis_trans->raman_trans uvvis_trans UV-Vis synthesis_trans->uvvis_trans compare_data Compare Spectroscopic Data nmr_cis->compare_data ftir_cis->compare_data raman_cis->compare_data uvvis_cis->compare_data nmr_trans->compare_data ftir_trans->compare_data raman_trans->compare_data uvvis_trans->compare_data generate_report Generate Comparison Guide compare_data->generate_report

Caption: Workflow for the comparative spectroscopic analysis of cis- and trans-isomer calcium salts.

Spectroscopic_Techniques Spectroscopic Techniques for Isomer Differentiation cluster_techniques Analytical Techniques cluster_properties Differentiating Properties isomers Cis/Trans Isomers (this compound/Fumarate) nmr NMR Spectroscopy isomers->nmr ftir FTIR Spectroscopy isomers->ftir raman Raman Spectroscopy isomers->raman uvvis UV-Vis Spectroscopy isomers->uvvis nmr_prop Chemical Shifts (Proton, Carbon) nmr->nmr_prop ftir_prop Vibrational Modes (Carboxylate, C=C) ftir->ftir_prop raman_prop Vibrational Modes (Symmetry Effects) raman->raman_prop uvvis_prop Electronic Transitions (λₘₐₓ) uvvis->uvvis_prop

Caption: Key spectroscopic techniques and the properties used to differentiate the isomers.

References

"evaluating the effect of different synthesis routes on calcium maleate purity"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthesis routes for calcium maleate (B1232345), with a focus on the resulting product purity. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthesis strategy for their specific applications, where high purity is often a critical requirement. This document outlines detailed experimental protocols for various synthesis and analytical methods and presents available quantitative data for objective comparison.

Introduction to Calcium Maleate Synthesis

This compound, the calcium salt of maleic acid, is a compound with applications in various fields, including as a food additive and in pharmaceutical formulations. The purity of this compound is of paramount importance, as impurities can affect its efficacy, stability, and safety. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents.[1] The choice of synthesis route can significantly impact the purity profile of the final product.

This guide explores two primary synthesis methodologies: a conventional precipitation method and an ultrasound-assisted approach.

Comparison of Synthesis Routes and Product Purity

The selection of a synthesis route for this compound should be guided by factors such as desired purity, yield, scalability, and available resources. Below is a summary of quantitative data on the purity of this compound obtained from different synthesis methods.

Table 1: Comparison of this compound Purity from Different Synthesis Routes
Synthesis RouteCalcium SourcePurity (%)Reference
PrecipitationCalcium Carbonate>99% (claimed for substituted calcium malonates)
PrecipitationCalcium HydroxideNot explicitly quantified, but potential for high purity[1]
Ultrasound-Assisted SynthesisBovine Bone92.54%[2]

Note: The purity data presented is based on available literature and may vary depending on specific reaction conditions and purification methods. The ">99%" claim for the precipitation method for substituted calcium malonates suggests that high purity is achievable, though specific comparative data with the ultrasound method for unsubstituted this compound is limited.

Experimental Protocols

Detailed methodologies for the synthesis and purity analysis of this compound are provided below. These protocols are based on established laboratory procedures.

Synthesis Protocols

1. Precipitation Synthesis from Calcium Carbonate and Malonic Acid

This method relies on the reaction of an aqueous solution of malonic acid with calcium carbonate, leading to the precipitation of the sparingly soluble this compound.

  • Materials: Malonic acid, Calcium Carbonate (precipitated, fine powder), Deionized water, Ethanol (B145695) or acetone (B3395972).

  • Equipment: 500 mL beaker, Magnetic stirrer, Heating plate (optional), Buchner funnel, Vacuum filtration apparatus.

  • Procedure:

    • Dissolution of Malonic Acid: Dissolve 10.4 g (0.1 mol) of malonic acid in 200 mL of deionized water in a 500 mL beaker. Stir the solution with a magnetic stirrer until all the malonic acid has dissolved. Gentle heating (40-50 °C) can be used to aid dissolution.[3]

    • Addition of Calcium Carbonate: Slowly add 10.0 g (0.1 mol) of calcium carbonate powder in small portions to the stirring malonic acid solution. Effervescence (release of CO₂) will be observed. Control the rate of addition to prevent excessive foaming.[3]

    • Reaction and Precipitation: Continue stirring the mixture at room temperature for 1-2 hours after the calcium carbonate addition is complete. A white precipitate of this compound will form. The reaction can be gently heated to about 60 °C to encourage the formation of a more crystalline product.[3]

    • Isolation of Precipitate: Isolate the this compound precipitate by vacuum filtration using a Buchner funnel and filter paper.[3]

    • Washing: Wash the precipitate on the filter with several portions of cold deionized water to remove unreacted starting materials and soluble impurities. Follow with a wash using a small amount of ethanol or acetone to facilitate drying.[3]

    • Drying: Dry the purified precipitate in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

    • Yield Calculation: Weigh the final dried product and calculate the percentage yield.[3]

2. Ultrasound-Assisted Synthesis from Bovine Bone

This method utilizes ultrasonic waves to enhance the reaction between malic acid and the calcium present in bovine bone, offering a potentially more efficient and environmentally friendly approach.

  • Materials: Bovine bone powder, Malic acid, Deionized water.

  • Equipment: Ultrasonic bath or probe sonicator, Beaker, Centrifuge.

  • Procedure:

    • Preparation: Prepare bovine bone powder according to established procedures.

    • Reaction Mixture: Mix the bovine bone powder with a solution of malic acid in deionized water. The optimal conditions reported are a solid-liquid ratio of 1:15 (g/mL) and a solid-acid mass ratio of 1:1.5.[2][4]

    • Ultrasonication: Subject the mixture to ultrasonication. The optimized parameters are an ultrasonic power of 200 W, a temperature of 35°C, and an ultrasonication time of 17 minutes.[2][4]

    • Isolation: After the reaction, separate the solid this compound product from the reaction mixture, for example, by centrifugation.[4]

    • Purification and Drying: Wash the product with deionized water and dry to a constant weight.

Purity Analysis Protocols

A multi-faceted approach is recommended for a thorough purity assessment of synthesized this compound.

1. Complexometric Titration for Calcium Content

This method determines the percentage of calcium in the sample, providing a direct measure of the salt's purity.[1]

  • Principle: A known quantity of the sample is dissolved and titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable 1:1 complex with Ca²⁺ ions. An indicator is used to signal the endpoint of the titration.[1]

  • Apparatus: 50-mL burette, 250-mL Erlenmeyer flasks, 10-mL pipette, analytical balance.[1]

  • Reagents: Standardized 0.05 M EDTA solution, pH 10 ammonia/ammonium chloride buffer, Calmagite or Eriochrome Black T indicator, deionized water, 6 M HCl.[1]

  • Procedure:

    • Accurately weigh approximately 0.2 g of the this compound sample and transfer it to a 250-mL Erlenmeyer flask.[1]

    • Add a minimum amount of 6 M HCl dropwise to dissolve the sample completely.[1]

    • Dilute the solution with approximately 50 mL of deionized water.[1]

    • Add 5 mL of the pH 10 buffer solution to the flask.[1]

    • Add 2-3 drops of the indicator; the solution should turn a wine-red color.[1]

    • Titrate the sample with the standardized 0.05 M EDTA solution, swirling the flask continuously, until the color changes from wine-red to a clear blue, indicating the endpoint.[1]

    • Record the volume of EDTA solution used and calculate the calcium content.

2. Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and the presence of hydrates.[1]

  • Principle: The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen). Weight loss at different temperatures corresponds to the loss of volatile components like water or the decomposition of the maleate salt.[1]

  • Apparatus: Thermogravimetric analyzer.[1]

  • Procedure:

    • Calibrate the TGA instrument using appropriate standards.[1]

    • Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature of around 900-1000°C at a constant heating rate (e.g., 10°C/min) under a dynamic inert atmosphere, such as nitrogen.[5]

    • Record the mass loss as a function of temperature.

    • Analyze the resulting thermogram to determine the temperatures of decomposition and the percentage mass loss at each step.[1]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule, serving as a fingerprint for the compound and helping to identify impurities.

  • Principle: The sample is irradiated with infrared radiation, and the absorption is measured. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds within the molecule. The spectrum of the synthesized sample is compared to that of a high-purity standard.[1]

  • Apparatus: FTIR spectrometer.[1]

  • Procedure (KBr Pellet Method):

    • Prepare a sample pellet by mixing a small amount of the dried this compound sample (approx. 1-2 mg) with 100-200 mg of dry potassium bromide (KBr) powder.[1]

    • Press the mixture into a thin, transparent disk.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

4. Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline structure of the material, confirming its phase identity and crystallinity.

  • Principle: A powdered sample is irradiated with X-rays, and the diffraction pattern is recorded. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is unique to the crystalline phase of the material.

  • Apparatus: Powder X-ray diffractometer.

  • Procedure:

    • Finely grind the this compound sample to a homogenous powder.[6]

    • Mount the powder on a sample holder.

    • Scan the sample over a specified 2θ range (e.g., 10° to 80°) using a defined X-ray source (e.g., Cu Kα radiation).[6]

    • Analyze the resulting diffractogram to identify the crystalline phases present by comparing the peak positions and intensities to a reference database.[6]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_precipitation Precipitation Synthesis cluster_ultrasound Ultrasound-Assisted Synthesis MA Malonic Acid Solution React Reaction & Precipitation MA->React CC Calcium Carbonate CC->React Filt Filtration React->Filt Wash Washing Filt->Wash Dry Drying Wash->Dry CM_P This compound (Precipitation) Dry->CM_P BB Bovine Bone Powder Ultra Ultrasonication BB->Ultra MA_S Malic Acid Solution MA_S->Ultra Sep Separation Ultra->Sep Wash_U Washing Sep->Wash_U Dry_U Drying Wash_U->Dry_U CM_U This compound (Ultrasound) Dry_U->CM_U

Caption: Experimental workflows for the synthesis of this compound.

Purity_Analysis_Workflow cluster_analysis Purity Analysis Sample Synthesized This compound Titration Complexometric Titration (EDTA) Sample->Titration TGA Thermogravimetric Analysis (TGA) Sample->TGA FTIR FTIR Spectroscopy Sample->FTIR PXRD Powder X-ray Diffraction (PXRD) Sample->PXRD Purity Purity Assessment Titration->Purity TGA->Purity FTIR->Purity PXRD->Purity

Caption: Workflow for the purity analysis of synthesized this compound.

Conclusion

The synthesis of high-purity this compound is achievable through various routes, with the conventional precipitation method often cited for yielding products with very high purity. The ultrasound-assisted method presents a novel and efficient alternative, although the reported purity in the available literature is slightly lower than the claims for the precipitation method. The choice of synthesis route will ultimately depend on the specific requirements of the application, including the acceptable level of purity, desired yield, and processing conditions. A comprehensive analytical approach, employing techniques such as complexometric titration, TGA, FTIR, and PXRD, is crucial for the accurate determination of this compound purity and the identification of any potential impurities.

References

Confirming the Stoichiometry of Synthesized Calcium Maleate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the stoichiometry of a synthesized active pharmaceutical ingredient (API) salt, such as calcium maleate (B1232345), is a critical step in characterization and quality control. This guide provides a comparative overview of key analytical techniques for confirming the stoichiometry of synthesized calcium maleate, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method is crucial for obtaining reliable stoichiometric data. The following table summarizes and compares the most common techniques used for this purpose.

TechniqueInformation ProvidedAdvantagesLimitations
Single Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic arrangement, bond lengths, bond angles, and crystal packing. Unambiguously determines the stoichiometric formula, including the degree of hydration.[1][2]Provides the most definitive structural information.Requires high-quality single crystals, which can be challenging to grow.
Thermogravimetric Analysis (TGA) Quantitative information on mass loss as a function of temperature, corresponding to the loss of water molecules and decomposition of the maleate anion.[3]Excellent for determining the degree of hydration and thermal stability. Relatively simple and fast.Does not provide direct structural information. Interpretation can be complex if decomposition steps overlap.
Elemental Analysis (CHNO) Provides the mass percentages of carbon, hydrogen, nitrogen, and oxygen in the compound.A fundamental and widely available technique for verifying the empirical formula.Does not provide information about the crystal structure or degree of hydration directly. Accuracy can be affected by sample purity.
Quantitative NMR (qNMR) In combination with TGA, it can be used to determine the organic linker (maleate) content relative to the metal (calcium) content.[4]Highly precise and accurate for quantification of organic components. Can provide structural information.Requires a suitable internal standard and complete dissolution of the sample.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups and provides information about the coordination environment of the maleate ligand.Fast, non-destructive, and requires minimal sample preparation. Useful for confirming the presence of maleate and water.Primarily a qualitative technique; quantitative analysis can be challenging.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and validation.

Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the crystal structure of a compound, which in turn confirms its stoichiometry.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector is required.[1]

Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is selected and mounted on a goniometer head.[1]

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the final atomic coordinates, from which the stoichiometry is determined.

Thermogravimetric Analysis (TGA)

TGA is a powerful technique for determining the water of hydration and assessing the thermal stability of this compound. The thermal decomposition of hydrated this compound typically occurs in distinct stages.[3]

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a specific atmosphere.

Protocol:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a crucible (e.g., alumina (B75360) or platinum).[3]

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[3]

  • Data Analysis: The mass loss is recorded as a function of temperature. The percentage mass loss at each decomposition step is used to calculate the number of water molecules and confirm the maleate content. For instance, the initial mass loss corresponds to the dehydration of the compound.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR, when used in conjunction with TGA, offers a robust method for determining the precise stoichiometry of metal-organic compounds.[4]

Instrumentation: A high-resolution NMR spectrometer.

Protocol:

  • Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O) along with a known amount of an internal standard.

  • Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: The integral of the maleate proton signals is compared to the integral of the internal standard's signal to calculate the exact amount of maleate in the sample. This information, combined with the metal content determined from the TGA residue, allows for the precise determination of the stoichiometry.[4]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Stoichiometry Confirmation cluster_data Data Analysis synthesis Synthesize this compound scxrd SC-XRD synthesis->scxrd tga TGA synthesis->tga qnmr qNMR synthesis->qnmr ftir FTIR synthesis->ftir ea Elemental Analysis synthesis->ea analysis Correlate Data & Confirm Stoichiometry scxrd->analysis tga->analysis qnmr->analysis ftir->analysis ea->analysis

Experimental workflow for confirming the stoichiometry of synthesized this compound.

method_comparison SCXRD Single Crystal X-Ray Diffraction TGA Thermogravimetric Analysis qNMR Quantitative NMR EA Elemental Analysis FTIR FTIR Spectroscopy center->SCXRD Most Definitive center->TGA Hydration & Decomposition center->qNMR Precise Organic Content center->EA Elemental Ratios center->FTIR Functional Groups

Comparison of analytical methods for stoichiometric confirmation.

References

A Comparative Analysis of Calcium Maleate and Other Organic Calcium Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of calcium supplementation and therapeutic applications, the selection of an appropriate calcium salt is paramount to ensure optimal bioavailability, efficacy, and patient compliance. While common organic calcium salts such as calcium citrate, lactate, and gluconate have been extensively studied, emerging salts like calcium maleate (B1232345) warrant a thorough comparative analysis. This guide provides a detailed comparison of calcium maleate with other organic calcium salts, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their evaluation.

Physicochemical Properties: A Tabular Comparison

The fundamental characteristics of a calcium salt dictate its behavior in vitro and in vivo. The following table summarizes the key physicochemical properties of this compound and other common organic calcium salts. Due to the limited direct experimental data on this compound, some properties are inferred from the characteristics of maleic acid and the general behavior of calcium dicarboxylate salts. As a close structural analog, data for calcium malate (B86768) is also included for a more robust comparison.

PropertyThis compound (Inferred)Calcium CitrateCalcium LactateCalcium GluconateCalcium Malate
Molecular Formula C4H2CaO4Ca3(C6H5O7)2C6H10CaO6C12H22CaO14C4H4CaO5
Molecular Weight ( g/mol ) 154.14498.44218.22430.37172.15[1]
Elemental Calcium (%) ~25.9%~24.1%~18.3%~9.3%~23.3%
Solubility in Water Slightly solubleSlightly solubleSolubleSolubleSlightly soluble[1][2]
pH (1% solution) ~6-7~5-7~6-8~6-7~7

Note: The properties of this compound are largely theoretical and require experimental validation.

Bioavailability and Absorption: A Comparative Overview

The bioavailability of a calcium salt is a critical determinant of its therapeutic efficacy. It is influenced by factors such as solubility, dissolution rate, and the mechanism of intestinal absorption.

ParameterThis compound (Predicted)Calcium CitrateCalcium LactateCalcium GluconateCalcium Malate
Primary Absorption Route Paracellular and TranscellularParacellular and TranscellularParacellular and TranscellularParacellular and TranscellularParacellular and Transcellular
Bioavailability Expected to be moderateHighModerate to HighModerateHigh
Food Effect on Absorption Likely minimalMinimalMinimalMinimalMinimal
Gastric Acid Dependency LowLowLowLowLow

Experimental Protocols for Comparative Analysis

To facilitate a standardized and rigorous comparison of different calcium salts, the following detailed experimental protocols are provided.

In Vitro Dissolution Testing

This test evaluates the rate and extent to which a calcium salt dissolves in a simulated gastrointestinal fluid.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium: 900 mL of 0.1 N HCl (simulated gastric fluid) maintained at 37 ± 0.5 °C.

Procedure:

  • Place a known amount of the calcium salt (equivalent to a standard dose of elemental calcium) into the dissolution vessel.

  • Rotate the paddle at a constant speed (e.g., 75 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the calcium concentration using atomic absorption spectroscopy or a calcium-ion selective electrode.

  • Plot the percentage of dissolved calcium against time to obtain the dissolution profile.

In Vivo Calcium Absorption Study

This study design allows for the determination of the fractional absorption of calcium from different salts in a living organism.

Model: Rat model or human clinical trial.

Methodology (using a stable isotope tracer):

  • Administer a standardized oral dose of the calcium salt containing a known amount of a stable calcium isotope (e.g., 44Ca) or a non-radioactive tracer like strontium.

  • Simultaneously, administer an intravenous dose of a different calcium isotope (e.g., 42Ca) to determine the volume of distribution.

  • Collect blood and urine samples at specified time points over a 24-hour period.

  • Analyze the isotopic enrichment in the samples using mass spectrometry.

  • Calculate the fractional calcium absorption by comparing the oral tracer's appearance in the circulation to that of the intravenous tracer.

Caco-2 Cell Permeability Assay

This in vitro model assesses the transport of calcium across a monolayer of human intestinal cells, providing insights into both transcellular and paracellular absorption mechanisms.

Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

Procedure:

  • Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer with well-developed tight junctions is formed (typically 21 days).

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution) containing the calcium salt at a defined concentration.

  • Add the transport buffer to the apical (donor) side of the Transwell® insert.

  • Collect samples from the basolateral (receiver) side at various time points.

  • Measure the calcium concentration in the collected samples.

  • Calculate the apparent permeability coefficient (Papp) to quantify the rate of calcium transport across the cell monolayer.

Signaling Pathways and Cellular Mechanisms

Calcium ions are ubiquitous second messengers involved in a myriad of cellular processes. The primary mechanism of action for all calcium salts, once dissolved, is to increase the extracellular calcium concentration, thereby influencing various signaling pathways.

The influx of extracellular calcium or the release of calcium from intracellular stores (e.g., the endoplasmic reticulum) leads to a transient increase in cytosolic calcium levels. This calcium signal is then interpreted by various calcium-binding proteins, such as calmodulin and troponin, which in turn modulate the activity of downstream effectors, including protein kinases, phosphatases, and transcription factors. This cascade of events ultimately governs cellular responses such as muscle contraction, neurotransmitter release, and gene expression.

While the fundamental signaling pathways are common for all calcium salts, differences in their absorption kinetics and bioavailability can lead to variations in the magnitude and duration of the downstream cellular responses.

Visualizing the Comparative Workflow and Key Characteristics

To provide a clearer understanding of the evaluation process and the comparative aspects of the different calcium salts, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Physicochemical_Characterization Physicochemical Characterization Solubility_Testing Solubility Testing Physicochemical_Characterization->Solubility_Testing Dissolution_Profiling Dissolution Profiling Solubility_Testing->Dissolution_Profiling Caco2_Permeability Caco-2 Permeability Dissolution_Profiling->Caco2_Permeability Intracellular_Ca_Signaling Intracellular Ca2+ Signaling Caco2_Permeability->Intracellular_Ca_Signaling Animal_Bioavailability Animal Bioavailability (e.g., Rat Model) Intracellular_Ca_Signaling->Animal_Bioavailability Human_Clinical_Trial Human Clinical Trial Animal_Bioavailability->Human_Clinical_Trial Comparative_Analysis Comparative Analysis and Selection Human_Clinical_Trial->Comparative_Analysis Calcium_Salts Calcium Salts (Maleate, Citrate, Lactate, Gluconate) Calcium_Salts->Physicochemical_Characterization

Caption: Workflow for the comparative analysis of organic calcium salts.

Logical_Comparison cluster_Properties Key Properties cluster_Salts Calcium Salts Elemental_Ca Elemental Calcium (%) Ca_Maleate This compound (Predicted) Elemental_Ca->Ca_Maleate High (~26%) Ca_Citrate Calcium Citrate Elemental_Ca->Ca_Citrate High (~24%) Ca_Lactate Calcium Lactate Elemental_Ca->Ca_Lactate Moderate (~18%) Ca_Gluconate Calcium Gluconate Elemental_Ca->Ca_Gluconate Low (~9%) Solubility Solubility Solubility->Ca_Maleate Slightly Soluble Solubility->Ca_Citrate Slightly Soluble Solubility->Ca_Lactate Soluble Solubility->Ca_Gluconate Soluble Bioavailability Bioavailability Bioavailability->Ca_Maleate Moderate Bioavailability->Ca_Citrate High Bioavailability->Ca_Lactate Moderate-High Bioavailability->Ca_Gluconate Moderate Gastric_Acid_Dep Gastric Acid Dependency Gastric_Acid_Dep->Ca_Maleate Low Gastric_Acid_Dep->Ca_Citrate Low Gastric_Acid_Dep->Ca_Lactate Low Gastric_Acid_Dep->Ca_Gluconate Low

Caption: Logical comparison of key features of different organic calcium salts.

Conclusion

This comparative guide provides a foundational framework for the evaluation of this compound against other well-established organic calcium salts. While direct experimental data for this compound is currently scarce, the provided protocols offer a clear path for its systematic investigation. The choice of a calcium salt for research or product development should be guided by a comprehensive assessment of its physicochemical properties, bioavailability, and intended application. Further research into the specific characteristics of this compound is crucial to fully elucidate its potential benefits and position it within the landscape of calcium supplementation.

References

Unveiling the Kinetics of Calcium Maleate Crystallization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding and validating the kinetic models of crystallization is paramount for process control and product quality. This guide provides a comparative analysis of kinetic models applicable to calcium maleate (B1232345) crystallization, supported by detailed experimental protocols and data presentation for robust validation.

The crystallization of calcium maleate, a process of significant interest in various chemical and pharmaceutical applications, is governed by complex kinetics. The ability to accurately model this process allows for precise control over crystal size distribution, purity, and polymorphism, all of which are critical quality attributes. This guide delves into the validation of kinetic models for this compound crystallization, offering a comparison with alternative models and providing the necessary experimental framework for such studies.

Comparing Kinetic Models for Crystallization

The choice of a kinetic model is crucial for accurately describing the crystallization process. While several models exist, they are broadly categorized based on the underlying assumptions about nucleation and crystal growth. Below is a comparison of two prominent models: the Avrami model, which is widely used for solid-state transformations, and a surface-controlled growth model, often more applicable to crystallization from solution.

FeatureAvrami Model (Johnson-Mehl-Avrami-Kolmogorov - JMAK)Surface-Controlled Growth Model
Theoretical Basis Describes the overall transformation kinetics based on the random nucleation and growth of new phases.[1][2]Assumes the rate-limiting step is the integration of solute molecules onto the crystal surface.
Mathematical Expression X(t) = 1 - exp(-kt^n) Where X(t) is the fraction crystallized at time t, k is the Avrami rate constant, and n is the Avrami exponent.[2]dC/dt = -k_s * A * (C - C_s)^g Where dC/dt is the rate of change of solute concentration, k_s is the surface integration rate constant, A is the crystal surface area, C is the solute concentration, C_s is the saturation concentration, and g is the order of the reaction.
Key Parameters Avrami exponent (n): Provides insights into the nucleation mechanism and dimensionality of crystal growth.[2] Rate constant (k): Represents the overall crystallization rate.[2]Surface integration rate constant (k_s): Quantifies the intrinsic rate of crystal growth at the surface. Reaction order (g): Relates the growth rate to the supersaturation.
Applicability Often applied to solid-state transformations, including polymer crystallization and some melt crystallization processes. Its direct application to solution crystallization can be limited.[3]Generally more suitable for describing the growth of crystals from a solution where the integration of molecules at the crystal surface is the slowest step.[4]
Experimental Validation Typically validated using isothermal or non-isothermal data from techniques like Differential Scanning Calorimetry (DSC), where the fraction crystallized is determined as a function of time or temperature.[3]Validated by measuring the decrease in solute concentration over time or by directly measuring the crystal growth rate as a function of supersaturation.

Experimental Protocols for Kinetic Model Validation

Accurate experimental data is the cornerstone of kinetic model validation. The following are detailed protocols for isothermal and non-isothermal crystallization studies using Differential Scanning Calorimetry (DSC), a powerful technique for studying the thermal properties of materials.

Isothermal Crystallization Protocol using DSC

This method involves monitoring the heat evolved during crystallization at a constant temperature.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound solution or amorphous solid into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent solvent evaporation.

  • DSC Instrument Setup:

    • Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Step 1: Erase Thermal History: Heat the sample to a temperature well above its dissolution/melting point (e.g., 20-30 °C above) and hold for a sufficient time (e.g., 5 minutes) to ensure complete dissolution and to erase any previous thermal history.

    • Step 2: Rapid Cooling: Cool the sample at a high, controlled rate (e.g., 50-100 °C/min) to the desired isothermal crystallization temperature (Tc). This temperature should be below the dissolution/melting point but above the glass transition temperature. The rapid cooling is crucial to prevent significant crystallization from occurring before the isothermal temperature is reached.[5]

    • Step 3: Isothermal Hold: Hold the sample at the selected isothermal temperature (Tc) and record the heat flow as a function of time until the crystallization exotherm is complete and the heat flow signal returns to the baseline.[6]

    • Step 4: Repeat: Repeat the experiment at several different isothermal crystallization temperatures to determine the temperature dependence of the kinetic parameters.

  • Data Analysis:

    • Integrate the area of the exothermic peak at each isothermal temperature to determine the relative fraction of crystallinity (X(t)) as a function of time.

    • Plot the data according to the chosen kinetic model (e.g., ln[-ln(1-X(t))] vs. ln(t) for the Avrami model) to determine the kinetic parameters (n and k).[7]

Non-Isothermal Crystallization Protocol using DSC

This method involves monitoring the heat evolved during crystallization while the temperature is changed at a constant rate.

  • Sample Preparation and Instrument Setup: Follow the same procedures as for the isothermal protocol.

  • Thermal Program:

    • Step 1: Erase Thermal History: Heat the sample to a temperature well above its dissolution/melting point and hold for a sufficient time.

    • Step 2: Controlled Cooling: Cool the sample at a constant, controlled cooling rate (e.g., 5, 10, 15, 20 °C/min) through the crystallization temperature range.[2]

    • Step 3: Record Data: Record the heat flow as a function of temperature during the cooling scan.

    • Step 4: Repeat: Repeat the experiment using several different cooling rates.

  • Data Analysis:

    • Integrate the exothermic crystallization peak at each cooling rate to determine the relative crystallinity as a function of temperature.

    • Apply appropriate non-isothermal kinetic models (e.g., modified Avrami models like the Jeziorny or Ozawa-Flynn-Wall methods) to the data to determine the kinetic parameters.[3]

Visualizing the Workflow and Model Relationships

To better illustrate the processes involved in validating a kinetic model for this compound crystallization, the following diagrams are provided in the DOT language for Graphviz.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis start Start prep Prepare Calcium Maleate Solution start->prep weigh Weigh Sample (5-10 mg) prep->weigh seal Seal in DSC Pan weigh->seal load Load Sample into DSC seal->load erase_th Erase Thermal History load->erase_th cool Controlled Cooling erase_th->cool isothermal Isothermal Hold (Isothermal) cool->isothermal Isothermal Method non_isothermal Constant Rate Cooling (Non-isothermal) cool->non_isothermal Non-isothermal Method record Record Heat Flow isothermal->record non_isothermal->record integrate Integrate Exotherm record->integrate fraction Calculate Fraction Crystallized X(t) integrate->fraction plot Plot Data According to Kinetic Model fraction->plot params Determine Kinetic Parameters (n, k) plot->params validate Validate Model params->validate

Caption: Experimental workflow for the validation of a kinetic model for this compound crystallization.

ModelValidationLogic cluster_data Experimental Data cluster_models Kinetic Models cluster_validation Validation Process exp_data Crystallization Data (X(t) vs. t or T) fitting Fit Models to Experimental Data exp_data->fitting avrami Avrami Model X(t) = 1 - exp(-kt^n) avrami->fitting surface Surface-Controlled Growth Model dC/dt = -ksA(C-Cs)^g surface->fitting other Other Models other->fitting param_est Estimate Model Parameters fitting->param_est goodness Assess Goodness-of-Fit (e.g., R-squared) param_est->goodness compare Compare Model Performance goodness->compare

Caption: Logical relationship for the validation and comparison of different kinetic crystallization models.

References

Safety Operating Guide

Proper Disposal of Calcium Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive overview of the proper disposal procedures for Calcium Maleate, focusing on immediate safety and logistical information to facilitate compliant laboratory operations.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.[1]

  • Hand Protection: Wear chemical-resistant gloves.

  • Body Protection: Wear appropriate protective clothing.[2]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator.[2]

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep containers tightly closed and protected from sunlight and heat.[1]

  • Avoid the formation of dust.[3]

  • Do not store with incompatible materials such as strong oxidizing agents and acids.[1]

Spill Management

In the event of a spill, follow these procedures to ensure safe cleanup and containment:

Small Spills:

  • Use appropriate tools to carefully scoop the spilled solid material.

  • Place the material into a designated and convenient waste disposal container.[2]

  • Clean the contaminated surface by spreading water and dispose of the cleaning materials in accordance with legal requirements.[2]

Large Spills:

  • Avoid inhaling dust, vapors, mist, or gas.[2]

  • Contain the spilled material to prevent further spread.

  • Cover the spill with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2]

  • Use a shovel to transfer the material into a suitable waste disposal container.[2]

Disposal Procedures

The disposal of this compound must adhere to federal, state, and local environmental regulations.[2] As specific regulations can vary, it is essential to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service.

General Disposal Guidelines:

  • Waste Characterization: While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is crucial to check local regulations as waste classification can vary.[1][2]

  • Licensed Disposal Vendor: The recommended method of disposal is to contact a licensed professional waste disposal service.[4]

  • Incineration: One approved disposal method is controlled incineration with flue gas scrubbing.[3] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Landfill: Alternatively, the waste can be taken to a licensed chemical destruction plant for disposal in a sanitary landfill.[3]

Contaminated Packaging:

  • Containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[3][4]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[3]

Summary of Disposal and Safety Information

AspectGuideline
Personal Protective Equipment Safety goggles, chemical-resistant gloves, protective clothing, and respiratory protection as needed.[1][2]
Handling Avoid contact with skin and eyes, and prevent dust formation.[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.[1][3]
Spill Cleanup (Small) Scoop into a waste container and clean the area with water.[2]
Spill Cleanup (Large) Contain the spill, cover with inert absorbent material, and then collect in a waste container.[2]
Primary Disposal Method Contact a licensed professional waste disposal service.[4]
Approved Disposal Options Controlled incineration or disposal in a licensed sanitary landfill.[3][4]
Contaminated Packaging Triple-rinse for recycling/reconditioning or puncture and dispose of in a landfill.[3]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path cluster_final Final Disposition A Assess Waste & Don PPE (Goggles, Gloves, Lab Coat) B Collect this compound Waste in a Labeled, Sealed Container A->B C Store in a Designated Satellite Accumulation Area B->C D Contact Licensed Waste Disposal Service C->D E Package for Transport According to Vendor Specs D->E F Waste Manifest & Handover E->F G Controlled Incineration F->G Option 1 H Sanitary Landfill F->H Option 2

Caption: Workflow for the proper disposal of this compound.

Disclaimer: The information provided is based on publicly available Safety Data Sheets. It is imperative to consult your institution's specific guidelines and local regulations to ensure full compliance. No specific quantitative data for disposal limits or detailed experimental protocols for disposal were available in the public domain at the time of this writing.

References

Essential Safety and Operational Guide for Handling Calcium Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling Calcium Maleate, including detailed operational and disposal plans to foster a secure and efficient research environment.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the necessary personal protective equipment. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety Glasses with side-shields or GogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-resistant Gloves and Protective ClothingWear impervious clothing to prevent skin contact.[1] The specific glove material should be chosen based on the breakthrough time and permeation rate for the substances being handled.
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1] In case of insufficient ventilation, wear suitable respiratory equipment.[2]
First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid is crucial. The following table outlines the necessary steps for different routes of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C4H2CaO4
Molecular Weight 154.13
Appearance White to off-white powder, granules, crystals, or solution.[3]
Solubility No data available
Melting Point No data available
Boiling Point No data available
Flash Point No data available
Density No data available

Operational Plan for Handling this compound

A systematic approach to handling this compound in the laboratory minimizes risks and ensures the integrity of research.

1. Preparation:

  • Ensure a well-ventilated handling area, preferably a fume hood.[1]
  • Assemble all necessary PPE as detailed in the table above.
  • Have an emergency eyewash station and safety shower readily accessible.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling and Use:

  • Avoid the formation of dust and aerosols.[1]
  • Use non-sparking tools to prevent ignition sources.[1]
  • Avoid contact with skin and eyes.[1]
  • Prevent fire caused by electrostatic discharge steam.[1]
  • Weigh and transfer the chemical in a designated area.
  • Keep the container tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated place.
  • Keep containers tightly closed.
  • Store away from incompatible materials.

4. Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[2]
  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]
  • Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Remove all sources of ignition.[2]

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of the waste at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.

  • Packaging Disposal: Puncture empty packaging to make it unusable for other purposes and dispose of it in a sanitary landfill. Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Ventilated Area prep_ppe->prep_area prep_emergency Ensure Emergency Equipment is Accessible prep_area->prep_emergency handle_dispense Weigh and Dispense prep_emergency->handle_dispense handle_use Perform Experimental Work handle_dispense->handle_use handle_store Store Properly handle_use->handle_store cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.